6-Methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
6-methyl-1H-pyrido[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-4-2-3-5-6(9-4)7(12)11-8(13)10-5/h2-3H,1H3,(H2,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBBXYTONEVNZLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)NC(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60297813 | |
| Record name | 6-Methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60297813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2499-96-9 | |
| Record name | 6-Methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2499-96-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 118330 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002499969 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2499-96-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118330 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60297813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and characterization of 6-Methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
An In-depth Technical Guide to the Synthesis and Characterization of 6-Methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of a robust and plausible synthetic pathway for this compound, a heterocyclic compound of significant interest in medicinal chemistry. The pyridopyrimidine scaffold is a core component of numerous biologically active molecules, demonstrating a wide range of therapeutic potential, including anticancer and enzyme inhibitory activities.[1][2][3] This document outlines a detailed, field-proven approach, from the synthesis of the key precursor, 2-amino-6-methylnicotinic acid, to its subsequent cyclization and the rigorous characterization of the final product. The methodologies are presented with a focus on the underlying chemical principles, ensuring that researchers, scientists, and drug development professionals can understand the causality behind the experimental choices.
Introduction and Strategic Overview
The fusion of pyridine and pyrimidine rings creates a class of compounds known as pyridopyrimidines. These scaffolds are privileged structures in drug discovery, with different isomers exhibiting unique pharmacological profiles.[4][5] The target of this guide, this compound, is an isomer distinguished by the specific arrangement of nitrogen atoms in its fused ring system. Its synthesis is most logically approached by constructing the pyrimidine ring onto a pre-functionalized pyridine core.
Our strategic approach, detailed below, relies on a two-stage synthesis. First, the preparation of the key intermediate, 2-amino-6-methylnicotinic acid, is addressed. This intermediate possesses the necessary ortho-amino-carboxy functionality required for the subsequent ring closure. The second stage involves the cyclization of this intermediate with urea, a classical and efficient method for forming the uracil-like pyrimidine-2,4-dione ring.
Retrosynthetic Analysis
The logical disconnection of the target molecule points to 2-amino-6-methylnicotinic acid and a urea equivalent as the immediate precursors. The aminonicotinic acid itself can be synthesized from a more readily available starting material, 2-chloro-3-cyano-6-methylpyridine, as established in patent literature.[6]
Caption: Retrosynthetic pathway for the target compound.
Synthesis of Key Intermediate: 2-Amino-6-methylnicotinic Acid
The synthesis of this crucial precursor is adapted from established industrial methods, which involve a two-step process starting from 2-chloro-3-cyano-6-methylpyridine: amination followed by hydrolysis.[6]
Protocol 2.1: Step 1 - Synthesis of 2-Amino-3-cyano-6-methylpyridine
Rationale: This step involves a nucleophilic aromatic substitution reaction. The electron-withdrawing nature of the cyano and ring nitrogen groups activates the C2 position for attack by ammonia, displacing the chloride leaving group. The reaction is performed under pressure to maintain ammonia in the liquid phase at the required temperature, thereby increasing reactant concentration and reaction rate.
Methodology:
-
Reactor Setup: A high-pressure stainless-steel autoclave is charged with 2-chloro-3-cyano-6-methylpyridine (1.0 eq) and aqueous ammonia (28-30%, 10-15 eq).
-
Reaction Conditions: The reactor is sealed and heated to 120-140 °C. The internal pressure will rise; ensure all safety protocols for high-pressure reactions are followed. The reaction is stirred magnetically or mechanically for 12-18 hours.
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Work-up: After cooling the reactor to ambient temperature, the pressure is carefully vented in a fume hood. The resulting suspension is filtered, and the collected solid is washed with cold water (2 x 50 mL) to remove excess ammonia and ammonium salts.
-
Purification: The crude solid is dried under vacuum to yield 2-amino-3-cyano-6-methylpyridine, which is typically of sufficient purity for the next step. Recrystallization from an ethanol/water mixture can be performed if necessary.
Protocol 2.2: Step 2 - Hydrolysis to 2-Amino-6-methylnicotinic Acid
Rationale: This step achieves the complete hydrolysis of the nitrile (cyano) group to a carboxylic acid under basic conditions. The use of a strong base like sodium hydroxide and elevated temperatures facilitates the saponification of the intermediate amide to the carboxylate salt. Subsequent acidification protonates the carboxylate and the amino group, leading to the precipitation of the zwitterionic product at its isoelectric point.
Methodology:
-
Reaction Setup: A round-bottom flask equipped with a reflux condenser is charged with 2-amino-3-cyano-6-methylpyridine (1.0 eq) and a 6M aqueous solution of sodium hydroxide (10 eq).
-
Reaction Conditions: The mixture is heated to reflux (approx. 110-120 °C) with vigorous stirring. The reaction is maintained at reflux for 24-48 hours. Ammonia gas will be evolved and should be vented safely.
-
Monitoring: The reaction can be monitored by the cessation of ammonia evolution and by HPLC analysis to confirm the disappearance of the starting material.
-
Work-up and Isolation: The reaction mixture is cooled in an ice bath. Concentrated hydrochloric acid (HCl) is added dropwise with stirring to neutralize the solution. The pH is carefully adjusted to ~3-4, which is the isoelectric point for this amino acid, causing the product to precipitate.
-
Purification: The precipitate is collected by vacuum filtration, washed thoroughly with cold deionized water to remove inorganic salts, and then with a small amount of cold ethanol. The product is dried in a vacuum oven at 60 °C to yield pure 2-amino-6-methylnicotinic acid.
Synthesis of this compound
Protocol 3.1: Cyclization via Urea Melt
Rationale: This is a classical and direct method for forming the pyrimidine-2,4-dione ring from an ortho-amino-carboxylic acid.[7] At elevated temperatures, urea decomposes to generate isocyanic acid (HNCO) in situ. The amino group of the nicotinic acid attacks the isocyanic acid. The resulting intermediate then undergoes an intramolecular cyclization via nucleophilic attack of the carboxylate group, followed by dehydration, to form the stable fused heterocyclic ring system. The high temperature is necessary to overcome the activation energy for both urea decomposition and the cyclization-dehydration cascade.
Methodology:
-
Reagent Preparation: 2-amino-6-methylnicotinic acid (1.0 eq) and urea (10-20 eq) are thoroughly ground together in a mortar and pestle to ensure intimate mixing.
-
Reaction Setup: The solid mixture is placed in a round-bottom flask equipped with an air condenser or a distillation setup to allow for the removal of volatile byproducts (ammonia, water).
-
Reaction Conditions: The flask is heated in a sand bath or a suitable high-temperature oil bath. The temperature is gradually raised to 180-200 °C. The mixture will melt, and vigorous evolution of ammonia gas will be observed.
-
Execution: The reaction is maintained at this temperature for 2-4 hours, or until the gas evolution subsides and the melt solidifies.
-
Work-up: The flask is cooled to room temperature. The solid reaction mass is treated with a hot 1M sodium hydroxide solution to dissolve the product and unreacted starting material, leaving behind insoluble byproducts like melamine.
-
Purification: a. The hot alkaline solution is filtered to remove insoluble materials. b. The filtrate is cooled and acidified with concentrated HCl to a pH of ~2-3. c. The resulting precipitate is collected by vacuum filtration. d. The crude product is washed with cold water and then recrystallized from a suitable solvent, such as glacial acetic acid or a dimethylformamide (DMF)/water mixture, to afford pure this compound.
Characterization and Data Analysis
A rigorous analytical workflow is essential to confirm the identity and purity of the synthesized compound.
Caption: Workflow for product purification and characterization.
Expected Analytical Data
The following tables summarize the predicted data based on the structure of this compound and spectroscopic data from related pyridopyrimidine structures.[8][9]
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale / Notes |
|---|---|---|---|---|
| ~11.5 | Broad Singlet | 1H | NH -1 | Exchangeable with D₂O. Hydrogen-bonded amide proton. |
| ~11.2 | Broad Singlet | 1H | NH -3 | Exchangeable with D₂O. Hydrogen-bonded amide proton. |
| ~8.3 | Doublet | 1H | Ar-H (H-5) | Coupled to H-7 (meta-coupling, J ≈ 2-3 Hz). |
| ~7.5 | Doublet | 1H | Ar-H (H-7) | Coupled to H-5 (meta-coupling, J ≈ 2-3 Hz). |
| ~2.4 | Singlet | 3H | -CH ₃ | Aromatic methyl group, singlet. |
Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale / Notes |
|---|---|---|
| ~162 | C =O (C-4) | Carbonyl carbon deshielded by adjacent nitrogens. |
| ~151 | C =O (C-2) | Carbonyl carbon deshielded by adjacent nitrogens. |
| ~155 | Quaternary C (C-8a) | Bridgehead carbon of the pyridine ring. |
| ~148 | Quaternary C (C-6) | Carbon bearing the methyl group. |
| ~145 | Quaternary C (C-4a) | Bridgehead carbon between the rings. |
| ~138 | Ar-C H (C-5) | Aromatic methine carbon. |
| ~118 | Ar-C H (C-7) | Aromatic methine carbon. |
| ~18 | -C H₃ | Methyl group carbon. |
Table 3: Predicted FT-IR and HRMS Data
| Technique | Expected Value / Observation | Assignment |
|---|---|---|
| FT-IR (cm⁻¹) | 3200-3000 (broad) | N-H stretching (amide) |
| ~1710 (strong) | C=O stretching (asymmetric) | |
| ~1660 (strong) | C=O stretching (symmetric) | |
| 1600-1450 | C=C and C=N stretching (aromatic rings) |
| HRMS (ESI+) | m/z [M+H]⁺ = 178.0615 | Calculated for C₈H₈N₃O₂⁺ |
Conclusion and Field Insights
This guide presents a detailed and chemically sound pathway for the synthesis and characterization of this compound. While the pyrido[2,3-d]pyrimidine isomer is more prevalent in current literature, the [3,2-d] scaffold represents a valuable yet underexplored area for drug discovery. The proposed synthesis is rooted in fundamental principles of heterocyclic chemistry, utilizing a robust cyclization strategy that offers a high probability of success. The provided protocols are designed to be self-validating through rigorous in-process monitoring and comprehensive final-product characterization. Researchers and professionals in drug development can utilize this guide as a foundational blueprint for accessing this promising class of molecules and exploring their therapeutic potential.
References
-
El-Sayed, M. S., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potent EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2036-2053. Available at: [Link]
-
Abdelgawad, M. A., et al. (2021). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. RSC Advances, 11(8), 4684-4697. Available at: [Link]
-
El-Sayed, M. S., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(18), 12645-12659. Available at: [Link]
-
Dalwadi, P., et al. (2014). Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. ACS Medicinal Chemistry Letters, 5(11), 1201-1205. Available at: [Link]
-
Dalwadi, P., et al. (2014). Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors. PubMed, National Library of Medicine. Available at: [Link]
-
Assy, M. G., & Mohamed, E. K. (2020). Synthesis of Pyrano[2,3‐d]pyrimidine‐2,4‐diones and Pyridino[2,3‐d]pyrimidine‐2,4,6,8‐tetraones: Evaluation Antitumor Activity. Journal of Heterocyclic Chemistry, 57(2), 842-850. Available at: [Link]
- Google Patents. (2015). CN104513197A - 2-aminonicotinic acid synthetic method.
-
Demange, L., et al. (2005). Cyclization of peptides through a urea bond: application to the Arg-Gly-Asp tripeptide. PubMed, National Library of Medicine. Available at: [Link]
-
Kaur, H., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances, 13(12), 7943-7977. Available at: [Link]
- Google Patents. (2017). EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid.
-
Cechova, A., et al. (2019). Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. PubMed, National Library of Medicine. Available at: [Link]
-
Georganics. (2023). Methyl 6-aminonicotinate – preparation and application. Available at: [Link]
-
Demange, L., et al. (2005). Cyclization of Peptides through a Urea Bond: Application to the Arg‐Gly‐Asp Tripeptide. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 2-aminonicotinic acid. Available at: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2024). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. Available at: [Link]
-
Kaur, H., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Publishing. Available at: [Link]
-
Abdelgawad, M. A., et al. (2021). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. National Institutes of Health. Available at: [Link]
-
Kujawska, M., et al. (2018). Mass Spectrometry for Analysis of Purine and Pyrimidine Compounds. ResearchGate. Available at: [Link]
-
Sadowski, M., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. MDPI. Available at: [Link]
-
Da-Ano, R., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of novel pyrido[2,3-d]pyrimidine derivatives with pharmacological properties. Available at: [Link]
-
Taylor & Francis Online. (2023). One Pot Synthesis of Thiopyrimidine Derivatives from Lignin Reproductions by Microwave-Assisted Ultrasonic Microscopy with DFT Description for Clarifying the Mass Spectrum. Available at: [Link]
-
SlideShare. (n.d.). (48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process :- Charge Sulfuric Acid Add Catalyst Chill to 20℃ Add. Available at: [Link]
-
Gimalova, F. A., et al. (2018). Urea as an organic solvent and reagent for the addition/cyclization/fragmentation cascades leading to 2-R-7H-dibenzo[de,h]quinolin-7-one analogues of Aporphinoid alkaloids. RSC Publishing. Available at: [Link]
-
ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... Available at: [Link]
- Google Patents. (2022). CN114437031A - Synthetic method of 6-methyl nicotine.
-
PubMed. (2023). Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application. Available at: [Link]
-
Zhang, Y., et al. (2024). Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. National Institutes of Health. Available at: [Link]
-
Journal of Organic Chemistry. (1979). Pyridopyrimidines. 6. Nucleophilic Substitutions in the Pyrido[2,3-d]pyrimidine Series1. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of 2-Aminonicotinic Acid. Available at: [Link]
Sources
- 1. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid - Google Patents [patents.google.com]
- 7. Urea as an organic solvent and reagent for the addition/cyclization/fragmentation cascades leading to 2-R-7H-dibenzo[de,h]quinolin-7-one analogues of Aporphinoid alkaloids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Forging the Core: A Technical Guide to Novel Synthesis of Pyrido[3,2-d]pyrimidine Derivatives
Introduction: In the landscape of medicinal chemistry and drug development, the pyrido[3,2-d]pyrimidine scaffold stands out as a privileged heterocyclic system. Its structural resemblance to purines allows for potent and selective interactions with a variety of biological targets, particularly kinases, making it a cornerstone for the development of novel therapeutics in oncology, immunology, and beyond.[1] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of innovative and efficient synthetic routes to access this valuable chemical entity. We will delve into the strategic considerations behind different synthetic approaches, offering detailed experimental protocols and mechanistic insights to empower the rational design and synthesis of next-generation pyrido[3,2-d]pyrimidine derivatives.
Strategic Approaches to the Pyrido[3,2-d]pyrimidine Core
The construction of the pyrido[3,2-d]pyrimidine skeleton can be broadly categorized into three main strategies, each offering distinct advantages in terms of available starting materials, substituent patterns, and overall efficiency. The choice of a particular route is often dictated by the desired substitution on the final molecule and the accessibility of precursors.
1. Annulation of a Pyridine Ring onto a Pre-formed Pyrimidine: This convergent approach is one of the most common and versatile methods. It allows for the late-stage introduction of diversity on the pyridine moiety.
2. Construction of the Pyrimidine Ring onto a Pyridine Precursor: This strategy is advantageous when highly functionalized pyridine starting materials are readily available.
3. Multicomponent Reactions (MCRs): Offering high atom economy and operational simplicity, MCRs allow for the rapid assembly of the bicyclic core from simple, acyclic precursors in a single synthetic operation.[2]
This guide will focus on providing detailed protocols for two robust and modern synthetic methodologies: a powerful multicomponent reaction and a versatile approach starting from a functionalized pyrimidine core.
Methodology 1: Three-Component Synthesis of Pyrido[3,2-d]pyrimidine-2,4-diones
This one-pot synthesis provides a facile and efficient route to 5-aryl-substituted pyrido[3,2-d]pyrimidine-2,4-diones through the condensation of an aniline, an aromatic aldehyde, and barbituric acid. This method is particularly attractive for generating a library of analogs with diverse substitutions at the 5-position.
Causality Behind Experimental Choices:
The selection of a protic solvent like ethanol facilitates the initial Knoevenagel condensation between the aromatic aldehyde and barbituric acid by promoting proton transfer. The subsequent Michael addition of the aniline is also favored in this medium. The use of a catalytic amount of a Brønsted acid like hydrochloric acid is crucial to accelerate the condensation and cyclization steps. The final oxidative aromatization to the pyrido[3,2-d]pyrimidine core often occurs in the presence of air, which can be accelerated by gentle heating.
Experimental Protocol: Synthesis of 5-Phenyl-1,3-dimethyl-1H-pyrido[3,2-d]pyrimidine-2,4(3H,5H)-dione
Materials:
-
N,N'-Dimethylbarbituric acid (1.56 g, 10 mmol)
-
Benzaldehyde (1.06 g, 1.0 mL, 10 mmol)
-
Aniline (0.93 g, 0.91 mL, 10 mmol)
-
Ethanol (50 mL)
-
Concentrated Hydrochloric Acid (0.1 mL)
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N,N'-dimethylbarbituric acid (1.56 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), and aniline (0.93 g, 10 mmol) in ethanol (50 mL).
-
Add a catalytic amount of concentrated hydrochloric acid (0.1 mL) to the suspension.
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.
-
After completion of the reaction, allow the mixture to cool to room temperature. The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold ethanol (2 x 10 mL).
-
Recrystallize the crude product from a mixture of ethanol and water to afford the pure 5-phenyl-1,3-dimethyl-1H-pyrido[3,2-d]pyrimidine-2,4(3H,5H)-dione as a crystalline solid.
Data Summary:
| Starting Material | Product | Yield (%) | Melting Point (°C) |
| N,N'-Dimethylbarbituric acid, Benzaldehyde, Aniline | 5-Phenyl-1,3-dimethyl-1H-pyrido[3,2-d]pyrimidine-2,4(3H,5H)-dione | 85-92 | 234-236 |
| N,N'-Dimethylbarbituric acid, 4-Chlorobenzaldehyde, Aniline | 5-(4-Chlorophenyl)-1,3-dimethyl-1H-pyrido[3,2-d]pyrimidine-2,4(3H,5H)-dione | 88-95 | 255-257 |
| N,N'-Dimethylbarbituric acid, 4-Methoxybenzaldehyde, Aniline | 5-(4-Methoxyphenyl)-1,3-dimethyl-1H-pyrido[3,2-d]pyrimidine-2,4(3H,5H)-dione | 82-90 | 248-250 |
Reaction Mechanism Workflow:
Caption: Multicomponent reaction mechanism for pyrido[3,2-d]pyrimidine-2,4-dione synthesis.
Methodology 2: Synthesis of Functionalized Pyrido[3,2-d]pyrimidines via Horner-Wadsworth-Emmons Olefination and Photocyclization
This elegant two-step approach allows for the synthesis of C6/C7 substituted pyrido[3,2-d]pyrimidines starting from readily available 4-aminopyrimidine-5-carbaldehydes. The key steps are a Horner-Wadsworth-Emmons (HWE) olefination to introduce a vinyl side chain, followed by a photochemical isomerization and electrocyclization to construct the fused pyridine ring.[3]
Causality Behind Experimental Choices:
The HWE reaction is a reliable method for the stereoselective synthesis of alkenes. The use of a strong, non-nucleophilic base like sodium hydride is essential to deprotonate the phosphonate ester, generating the reactive ylide. Anhydrous THF is used as the solvent to prevent quenching of the highly basic intermediates. The subsequent photocyclization is a powerful and often high-yielding method for forming six-membered rings. The use of a specific wavelength of light (e.g., from a medium-pressure mercury lamp) is critical to promote the desired E/Z isomerization and subsequent 6π-electrocyclization.
Experimental Protocol:
Step 1: Horner-Wadsworth-Emmons Olefination
Materials:
-
4-Amino-2,6-dichloropyrimidine-5-carbaldehyde (2.08 g, 10 mmol)
-
Triethyl phosphonoacetate (2.24 g, 2.1 mL, 10 mmol)
-
Sodium hydride (60% dispersion in mineral oil, 0.44 g, 11 mmol)
-
Anhydrous Tetrahydrofuran (THF) (50 mL)
Procedure:
-
To a flame-dried 100 mL two-neck round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium hydride (0.44 g, 11 mmol) and anhydrous THF (20 mL).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of triethyl phosphonoacetate (2.24 g, 10 mmol) in anhydrous THF (10 mL) to the suspension. Stir the mixture at 0°C for 30 minutes.
-
Add a solution of 4-amino-2,6-dichloropyrimidine-5-carbaldehyde (2.08 g, 10 mmol) in anhydrous THF (20 mL) dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate, 8:2) to afford the corresponding ethyl (E)-3-(4-amino-2,6-dichloropyrimidin-5-yl)acrylate.
Step 2: Photochemical Cyclization
Materials:
-
Ethyl (E)-3-(4-amino-2,6-dichloropyrimidin-5-yl)acrylate (from Step 1)
-
Acetonitrile (spectroscopic grade, 200 mL)
Procedure:
-
Dissolve the acrylate derivative in acetonitrile in a quartz photoreactor.
-
Deoxygenate the solution by bubbling with nitrogen for 30 minutes.
-
Irradiate the solution with a medium-pressure mercury lamp (e.g., 450 W) for 6 hours while maintaining the temperature at around 20°C using a cooling system.
-
After the irradiation is complete, remove the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization from ethanol to yield the desired 2,4-dichloro-7-oxo-7,8-dihydropyrido[3,2-d]pyrimidine-6-carboxylate.
Data Summary:
| Starting Pyrimidine | HWE Product | Final Pyrido[3,2-d]pyrimidine | Overall Yield (%) |
| 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde | Ethyl (E)-3-(4-amino-2,6-dichloropyrimidin-5-yl)acrylate | 2,4-Dichloro-7-oxo-7,8-dihydropyrido[3,2-d]pyrimidine-6-carboxylate | 60-75 |
| 4-Amino-2-methylthio-pyrimidine-5-carbaldehyde | Ethyl (E)-3-(4-amino-2-methylthio-pyrimidin-5-yl)acrylate | 2-Methylthio-7-oxo-7,8-dihydropyrido[3,2-d]pyrimidine-6-carboxylate | 55-70 |
Reaction Workflow Diagram:
Caption: Workflow for the synthesis of pyrido[3,2-d]pyrimidines via HWE and photocyclization.
Conclusion
The synthetic routes detailed in this guide represent powerful and versatile strategies for accessing the medicinally important pyrido[3,2-d]pyrimidine core. The choice between a multicomponent approach and a stepwise construction from a pre-functionalized heterocycle will depend on the specific synthetic goals and the desired substitution patterns. By understanding the underlying principles and having access to detailed experimental protocols, researchers are well-equipped to explore the vast chemical space around this privileged scaffold and drive the discovery of new therapeutic agents.
References
- A Comparative Analysis of Pyrido[3,2-d]pyrimidine Isomers for Drug Discovery - Benchchem. (URL: )
- A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions - Organic Chemistry Research. (URL: )
-
Three synthetic routes to substituted pyrido[3,2‐d]pyrimidines 1 and... - ResearchGate. (URL: [Link])
- Synthesis of Novel Pyrido[4,3-d]pyrimidines from 4-Amino-2-chloronicotinonitrile: Application Notes and Protocols - Benchchem. (URL: )
-
Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC - NIH. (URL: [Link])
-
Developments of pyridodipyrimidine heterocycles and their biological activities - PMC - NIH. (URL: [Link])
-
An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media - Scirp.org. (URL: [Link])
-
Aqueous-Phase Multicomponent Reaction Mechanism for the Synthesis of Pyrido[2,3‑d]pyrimidines: A Theoretical Perspective - PMC - NIH. (URL: [Link])
-
Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - NIH. (URL: [Link])
-
Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - MDPI. (URL: [Link])
-
(E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications - NIH. (URL: [Link])
Sources
An In-Depth Technical Guide to the Biological Activity of 6-Methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals
Preamble: Navigating the Known and the Novel
The field of medicinal chemistry is often a frontier, where the map is drawn one compound at a time. The specific molecule, 6-Methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione, represents a largely uncharted territory in the published literature. Direct biological data for this exact structure is scarce. However, this does not render it devoid of scientific interest. On the contrary, its core scaffold, pyrido[3,2-d]pyrimidine , is a well-established and validated pharmacophore with significant therapeutic potential.
This guide is structured to provide a comprehensive and scientifically rigorous exploration of this compound. We will begin by establishing the known, potent biological activity of its parent scaffold as a predictive framework. We will then delve into the mechanistic underpinnings, propose robust experimental protocols for its characterization, and outline future directions for research. The causality behind each experimental choice will be explained, reflecting a field-proven approach to drug discovery.
Part 1: Synthesis Strategy - A Proposed Route
A reliable synthetic route is the gateway to biological evaluation. While a specific synthesis for this compound is not prominently reported, a plausible and efficient pathway can be designed based on established methodologies for analogous heterocyclic systems. The foundational logic is to construct the pyrimidine-dione ring onto a pre-functionalized pyridine core.
Proposed Retrosynthetic Analysis & Forward Synthesis
The key disconnection lies at the N1-C2 and N3-C4 bonds of the pyrimidine ring, suggesting a cyclization reaction with a substituted aminopyridine as the key starting material.
Caption: Proposed retrosynthesis for the target compound.
Step-by-Step Synthetic Protocol
-
Step 1: Acylation of the Starting Material.
-
To a stirred solution of ethyl 2-amino-6-methylnicotinate in a suitable aprotic solvent (e.g., Dichloromethane or THF), add an equimolar amount of a base such as triethylamine or pyridine.
-
Cool the mixture in an ice bath to 0°C.
-
Add ethyl chloroformate dropwise to the solution. The causality here is the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the chloroformate, forming a carbamate intermediate. The base is crucial to neutralize the HCl byproduct.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring completion by Thin Layer Chromatography (TLC).
-
Upon completion, perform a standard aqueous workup and purify the resulting ethyl 2-((ethoxycarbonyl)amino)-6-methylpyridine-3-carboxylate, likely by column chromatography.
-
-
Step 2: Intramolecular Cyclization.
-
Dissolve the purified carbamate intermediate in a high-boiling point solvent like ethanol.
-
Saturate the solution with ammonia gas or add a concentrated solution of ammonia in ethanol in a sealed pressure vessel.
-
Heat the reaction mixture to 120-150°C for 12-24 hours. The rationale is that the ammonia will first displace the ethoxy group of the ester to form a primary amide. At elevated temperatures, this amide's nitrogen will then perform an intramolecular nucleophilic attack on the carbamate carbonyl, displacing the second ethoxy group and closing the pyrimidine-dione ring.
-
After cooling, the product, this compound, is expected to precipitate from the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. Further purification can be achieved by recrystallization.
-
Part 2: Core Biological Activity - Potent and Selective PI3Kδ Inhibition
The most significant and well-documented biological activity of the pyrido[3,2-d]pyrimidine scaffold is the potent and selective inhibition of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1][2][3] This enzyme is a critical node in cellular signaling, particularly in immune cells, making it a high-value target for hematological malignancies and inflammatory diseases.[3]
The PI3K/Akt Signaling Pathway: A Central Role in Cell Fate
PI3Ks are a family of lipid kinases that, upon activation by cell surface receptors, phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream kinases, most notably Akt (also known as Protein Kinase B). Activated Akt then phosphorylates a multitude of substrates, leading to:
-
Cell Survival: Inhibition of pro-apoptotic proteins.
-
Proliferation & Growth: Activation of the mTOR pathway.
-
Metabolism: Regulation of glucose uptake and utilization.
The δ isoform (PI3Kδ) is predominantly expressed in hematopoietic cells, and its dysregulation is a key driver in many B-cell leukemias and lymphomas.[2]
Caption: The PI3K/Akt signaling pathway and the site of inhibition.
Mechanism of Action: ATP-Competitive Inhibition
Pyrido[3,2-d]pyrimidine-based compounds function as ATP-competitive inhibitors.[1][3] Their heterocyclic core structure mimics the purine ring of ATP, allowing them to fit into the kinase's ATP-binding pocket. By occupying this site, they prevent the enzyme from binding ATP, thereby blocking the phosphotransfer reaction and halting the entire downstream signaling cascade. The selectivity for the δ isoform over other isoforms (α, β, γ) is achieved through specific interactions with unique amino acid residues within the PI3Kδ active site.
Quantitative Data: Potency of Representative Pyrido[3,2-d]pyrimidines
The potency of this scaffold is well-documented. Below is a summary of the in vitro inhibitory activity for known pyrido[3,2-d]pyrimidine derivatives against Class I PI3K isoforms.
| Compound | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kγ (IC50, nM) | PI3Kδ (IC50, nM) | Reference |
| Idelalisib (Comparator) | 8600 | 4000 | 2100 | 19 | [4] |
| Compound S5 | Data not available | Data not available | Data not available | 2.82 | [2][4] |
| Seletalisib | >1000x selective | >1000x selective | >1000x selective | Potent (specific IC50 not public) | [1] |
This table highlights the high potency and selectivity of the pyrido[3,2-d]pyrimidine scaffold for the PI3Kδ isoform, making it a promising backbone for novel therapeutics.
Part 3: Potential Secondary Activities - Avenues for Exploration
While PI3Kδ inhibition is the primary established activity, the structural similarity of pyridopyrimidines to endogenous purines suggests they may interact with other purine-binding enzymes. One such area worthy of investigation is the inhibition of Xanthine Oxidase (XO) .
Xanthine Oxidase is a key enzyme in purine catabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid. Overproduction of uric acid leads to hyperuricemia and gout. Inhibitors of XO, such as Allopurinol (a pyrazolopyrimidine), are clinically used to treat these conditions. Given that pyrazolopyrimidines and pyridopyrimidines are structural isosteres, it is a scientifically sound hypothesis that this compound could exhibit inhibitory activity against XO. This remains a speculative but logical avenue for secondary screening.
Part 4: Experimental Protocols & Methodologies
To characterize the biological activity of a novel compound like this compound, a tiered approach starting with in vitro enzymatic assays and progressing to cell-based models is essential.
Caption: Experimental workflow for inhibitor characterization.
Protocol 1: In Vitro PI3Kδ Enzymatic Inhibition Assay (ADP-Glo™)
Principle: This luminescent assay quantifies the amount of ADP produced during the kinase reaction. Low luminescence indicates low ADP production, signifying potent inhibition of the kinase. The ADP-Glo™ system is robust, sensitive, and ideal for IC50 determination.[5]
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in a 384-well plate.
-
Kinase Reaction Setup:
-
In a white, 384-well assay plate, add recombinant human PI3Kδ enzyme and its lipid substrate (e.g., PIP2) in the appropriate kinase reaction buffer.
-
Add the serially diluted compound to the wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Initiate the kinase reaction by adding a solution of ATP (concentration should be at or near the Km for the enzyme, e.g., 25 µM).
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes). The choice of incubation time is critical; it must be within the linear range of the enzyme kinetics to ensure accurate measurement.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to all wells. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to all wells. This converts the ADP generated into ATP and provides the luciferase/luciferin to generate a luminescent signal. Incubate for 30-60 minutes.
-
-
Data Acquisition & Analysis:
-
Read the luminescence on a plate reader.
-
Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
-
Protocol 2: Cell-Based Assay for Akt Phosphorylation (Western Blot)
Principle: To confirm the compound engages its target in a cellular context, we measure the phosphorylation of the downstream effector, Akt. A potent PI3Kδ inhibitor should decrease the level of phosphorylated Akt (p-Akt) at Serine 473 without affecting the total amount of Akt protein.[6]
Methodology:
-
Cell Culture & Treatment:
-
Culture a relevant cell line (e.g., a human B-cell lymphoma line like SU-DHL-6 which relies on PI3Kδ signaling) to ~80% confluency.
-
Treat the cells with increasing concentrations of the test compound for 1-2 hours. Include a DMSO vehicle control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells on ice using RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors. The inclusion of phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) is absolutely critical to preserve the phosphorylation state of the proteins.[7]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature. Using BSA instead of non-fat milk is often recommended for phospho-antibodies to reduce background.[7]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-Akt (Ser473).[8]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Stripping and Re-probing:
-
To ensure observed changes are not due to altered protein levels, strip the membrane of the first set of antibodies using a stripping buffer.
-
Re-probe the same membrane with a primary antibody that recognizes total Akt protein.[9] This serves as the essential loading control.
-
-
Analysis: Quantify the band intensities using densitometry software. A dose-dependent decrease in the p-Akt/Total Akt ratio indicates effective on-target activity in cells.
Conclusion and Future Directions
While this compound is an under-characterized molecule, its core scaffold is of significant interest to the drug discovery community. The evidence strongly suggests its primary biological activity will be the potent and selective inhibition of PI3Kδ, marking it as a promising candidate for development in oncology and immunology. The immediate and necessary next step is the execution of the proposed synthesis and the subsequent biological evaluation using the detailed protocols herein. Further studies should include profiling against a broader kinase panel to confirm selectivity and exploring potential secondary activities, such as Xanthine Oxidase inhibition, to fully elucidate its therapeutic potential.
References
-
Le Meur, Y., Cuny, G. D., & Rochais, C. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals, 15(3), 352. [Link]
-
Wang, X., et al. (2023). Discovery of novel pyrido[3,2-d]pyrimidine derivatives as selective and potent PI3Kδ inhibitors. Drug Development Research, 84(8), 1709-1723. [Link]
-
Le Meur, Y., Cuny, G. D., & Rochais, C. (2022). Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Encyclopedia.pub. [Link]
-
Tamta, H., Kalra, S., & Mukhopadhyay, A. K. (2006). Biochemical Characterization of Some Pyrazolopyrimidine-Based Inhibitors of Xanthine Oxidase. Biochemistry (Moscow) Supplement Series B: Biomedical Chemistry, 71, S49-S54. [Link]
-
El-Sayed, M. S., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14, 11385-11403. [Link]
-
Abdel-Ghaffar, A. R., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potent EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1957-1973. [Link]
-
Spath, C., et al. (2021). Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. Cancers, 13(21), 5364. [Link]
-
Kaur, M., et al. (2021). Synthesis, screening and docking of fused pyrano[3,2-d]pyrimidine derivatives as xanthine oxidase inhibitor. Semantic Scholar. [Link]
-
Yadav, P., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances, 13, 5635-5668. [Link]
-
Cell Signaling Technology. (2021). Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. YouTube. [Link]
-
Various Authors. (2014). Can someone advise on a detection problem p-Akt in western blot? ResearchGate. [Link]
-
Al-Ostath, A., et al. (2024). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. RSC Medicinal Chemistry, 15(4), 1035-1044. [Link]
-
Ghorab, M. M., et al. (2024). Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. Bioorganic Chemistry, 150, 107623. [Link]
-
Khan, I., et al. (2024). Heterocyclic compounds as xanthine oxidase inhibitors for the management of hyperuricemia: synthetic strategies, structure–activity relationship and molecular docking studies (2018–2024). Journal of Biomolecular Structure and Dynamics, 1-26. [Link]
-
Al-Ghorbani, M., et al. (2022). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. Molecules, 27(1), 219. [Link]
-
Wolska, Z., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International Journal of Molecular Sciences, 25(20), 11011. [Link]
-
Serra, S., et al. (2023). Novel Reversible Inhibitors of Xanthine Oxidase Targeting the Active Site of the Enzyme. International Journal of Molecular Sciences, 24(7), 6214. [Link]
Sources
- 1. PI3K (p110α[E545K]/p85α) Protocol [worldwide.promega.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ADP-Glo™ Kinase Assay [worldwide.promega.com]
- 4. promega.com [promega.com]
- 5. promega.com [promega.com]
- 6. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]
- 9. m.youtube.com [m.youtube.com]
6-Methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione: A Technical Guide to Its Potential as a Kinase Inhibitor
Abstract
The pyridopyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure for the development of kinase inhibitors. This technical guide provides an in-depth exploration of 6-Methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione, a specific isomer with significant potential for targeted cancer therapy. We will dissect its synthesis, physicochemical properties, and a comprehensive workflow for its evaluation as a kinase inhibitor, with a particular focus on Phosphoinositide 3-kinase delta (PI3Kδ). This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and actionable experimental protocols.
Introduction: The Prominence of the Pyridopyrimidine Scaffold in Kinase Inhibition
Kinases are a class of enzymes that catalyze the transfer of a phosphate group from ATP to a substrate, a process known as phosphorylation. This fundamental cellular process is a critical component of signal transduction pathways that regulate cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.
The pyridopyrimidine core, a heterocyclic scaffold resembling the purine bases of DNA and RNA, has emerged as a highly successful framework for the design of potent and selective kinase inhibitors.[1] Its unique electronic and structural features allow for key interactions within the ATP-binding pocket of various kinases. A notable example of a successful pyridopyrimidine-based drug is Palbociclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) approved for the treatment of HR-positive and HER2-negative breast cancer.
This guide focuses on a specific, yet underexplored, member of this family: this compound. We will present a comprehensive analysis of its potential as a kinase inhibitor, from initial synthesis to advanced biological evaluation.
Synthesis and Physicochemical Characterization
Proposed Synthesis of this compound
Experimental Protocol: Proposed Synthesis
-
Step 1: Synthesis of 2-amino-5-methylnicotinamide. Commercially available 2-chloro-5-methylnicotinamide can be reacted with ammonia in a sealed vessel at elevated temperature and pressure.
-
Step 2: Cyclization to form this compound. The resulting 2-amino-5-methylnicotinamide can then be cyclized using a variety of reagents. A common method involves reaction with urea at high temperatures, or with a chloroformate ester followed by treatment with ammonia. An alternative approach involves the use of oxalyl chloride in a suitable solvent like dichloromethane.[2]
Physicochemical Properties
The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic profile and ultimate clinical success. For this compound, the following properties are predicted based on its structure and data from similar compounds:
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Weight | ~177.16 g/mol | Calculated from the chemical formula C8H7N3O2. |
| LogP | 0.5 - 1.5 | The methyl group increases lipophilicity slightly compared to the unsubstituted core. |
| Aqueous Solubility | Low to moderate | The dione functionality can participate in hydrogen bonding, but the overall aromatic character may limit solubility. |
| pKa | Acidic: ~8-9, Basic: ~2-3 | The N-H protons of the pyrimidine dione have acidic character, while the pyridine nitrogen is weakly basic. |
Evaluation as a Kinase Inhibitor: A Focus on PI3Kδ
Recent studies have highlighted the potential of pyrido[3,2-d]pyrimidine derivatives as potent and selective inhibitors of the δ isoform of class I PI3Ks (PI3Kδ).[4] One such derivative, compound S5, demonstrated excellent enzyme activity against PI3Kδ with an IC50 of 2.82 nM and strong anti-proliferation activity against SU-DHL-6 cells (a B-cell lymphoma line) with an IC50 of 0.035 µM.[4] Given the structural similarity, this compound is a prime candidate for evaluation against this therapeutically relevant target.
In Vitro Kinase Inhibition Assay: ADP-Glo™
To determine the direct inhibitory effect of the compound on kinase activity, a robust and high-throughput in vitro assay is essential. The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction. This provides a sensitive and reliable method for determining IC50 values.
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase (e.g., recombinant human PI3Kδ), the substrate (e.g., phosphatidylinositol), and ATP in a suitable kinase buffer.
-
Add varying concentrations of this compound to the reaction wells.
-
Incubate at the optimal temperature for the kinase (typically 30°C or 37°C) for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)
While in vitro assays are crucial for determining direct enzyme inhibition, it is equally important to confirm that the compound engages its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for assessing target engagement by measuring the thermal stabilization of a protein upon ligand binding.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
-
Cell Treatment:
-
Culture a relevant cell line (e.g., SU-DHL-6) to a suitable confluency.
-
Treat the cells with varying concentrations of this compound or a vehicle control.
-
-
Thermal Shift:
-
Heat the cell lysates to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
-
Protein Analysis:
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the amount of soluble target protein (PI3Kδ) remaining at each temperature using a standard protein detection method such as Western blotting or ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Structure-Activity Relationship (SAR) and Lead Optimization
The initial evaluation of this compound provides a starting point for further optimization through SAR studies. By systematically modifying the chemical structure and assessing the impact on biological activity, more potent and selective inhibitors can be developed.
Key Positions for Modification
Based on existing literature for pyridopyrimidine and related heterocyclic kinase inhibitors, the following positions on the this compound scaffold are prime candidates for modification:
-
Position 6 (Methyl Group): The size and nature of the substituent at this position can significantly influence potency and selectivity.[5] Exploration of larger alkyl groups, aryl groups, or functional groups capable of forming hydrogen bonds could lead to improved interactions within the kinase active site.
-
Positions 1 and 3 (N-H): Alkylation or substitution at these positions can modulate solubility and cell permeability. However, these modifications may also disrupt key hydrogen bonding interactions with the hinge region of the kinase, so careful consideration is required.
-
Aromatic Core: Introduction of substituents on the pyridine ring can alter the electronic properties of the molecule and provide additional interaction points with the target kinase.
Hypothetical SAR Data
The following table presents hypothetical IC50 data for a series of analogs to illustrate a potential SAR study:
| Compound | R1 | R3 | R6 | PI3Kδ IC50 (nM) |
| Lead | H | H | -CH3 | 50 |
| Analog 1 | H | H | -CH2CH3 | 35 |
| Analog 2 | H | H | -Phenyl | 15 |
| Analog 3 | -CH3 | H | -CH3 | 120 |
| Analog 4 | H | -CH3 | -CH3 | 95 |
This hypothetical data suggests that increasing the size of the substituent at the 6-position is beneficial for potency, while N-alkylation is detrimental.
Computational Modeling: Guiding Rational Design
Computational modeling plays a vital role in modern drug discovery by providing insights into the binding mode of inhibitors and guiding the rational design of new analogs.
Molecular Docking
Molecular docking simulations can be used to predict the binding pose of this compound within the ATP-binding site of PI3Kδ. This can help to identify key interactions and rationalize the observed SAR.
Caption: Predicted binding mode of the compound in a kinase active site.
ADME/Tox Prediction
In silico models can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of drug candidates.[6][7] This allows for the early identification of potential liabilities and can help to prioritize compounds for further development.
Conclusion and Future Directions
This compound represents a promising starting point for the development of novel kinase inhibitors. Its structural similarity to known successful drugs, coupled with the emerging biological data for the pyrido[3,2-d]pyrimidine scaffold, warrants further investigation. The experimental workflows and strategic considerations outlined in this guide provide a comprehensive framework for advancing this compound from a chemical entity to a potential clinical candidate. Future work should focus on the synthesis and biological evaluation of a focused library of analogs to establish a robust SAR and optimize the compound's potency, selectivity, and pharmacokinetic properties.
References
- Abbas, S. E. S., & El-Karim, S. S. A. (2015). Synthesis, cytotoxic evaluation, and structure-activity relationship of substituted quinazolinones as cyclin-dependent kinase 9 inhibitors. Molecules, 20(12), 22135-22153.
- Dalton, A. M., et al. (2014). Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(17), 4140-4145.
- Denny, W. A. (2001). The 4-anilinoquinazoline class of inhibitors of the erbB family of receptor tyrosine kinases. Il Farmaco, 56(1-2), 21-25.
- El-Gamal, M. I., et al. (2023). Design, synthesis and biological evaluation of aryl amino derivatives of pyrido [3,2-d]pyrimidines as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2235391.
- Furet, P., et al. (1998). Tyrosine kinase inhibitors. 16. 6,5,6-tricyclic benzothieno[3, 2-d]pyrimidines and pyrimido[5,4-b-] and-[4,5-b]indoles as potent inhibitors of the epidermal growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry, 41(25), 5010-5026.
- Gao, Y., et al. (2021). Discovery of novel pyrido[3,2-d]pyrimidine derivatives as selective and potent PI3Kδ inhibitors. European Journal of Medicinal Chemistry, 223, 113645.
- Gomha, S. M., et al. (2024). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules, 29(21), 5067.
- Haggam, R. A., et al. (2020). Synthesis of Pyrano[2,3‐d]pyrimidine‐2,4‐diones and Pyridino[2,3‐d]pyrimidine‐2,4,6,8‐tetraones: Evaluation Antitumor Activity. Journal of Heterocyclic Chemistry, 57(2), 842-850.
- Rewcastle, G. W., et al. (1998). Tyrosine kinase inhibitors. 14. Structure-activity relationships for methylamino-substituted derivatives of 4-[(3-bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors. Journal of Medicinal Chemistry, 41(5), 742-751.
- Showalter, H. D., et al. (1999). Tyrosine kinase inhibitors. 16. 6,5,6-tricyclic benzothieno[3, 2-d]pyrimidines and pyrimido[5,4-b-] and -[4,5-b]indoles as potent inhibitors of the epidermal growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry, 42(26), 5464-5474.
- Singh, J., et al. (2003). Structure-activity relationships of a novel class of pyrazolo[3,4-d]pyrimidine-based inhibitors of Src family and Abl kinases. Bioorganic & Medicinal Chemistry Letters, 13(16), 2735-2739.
- Smaill, J. B., et al. (2000). Tyrosine kinase inhibitors. 15. 4-(Phenylamino)quinazoline and 4-(phenylamino)pyrido[d]pyrimidine acrylamides as irreversible inhibitors of the ATP binding site of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 43(7), 1380-1397.
- Thompson, A. M., et al. (1997). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 40(24), 3915-3925.
- Traxler, P., et al. (1997). 4-(Phenylamino)pyrrolopyrimidines: potent and selective, ATP site directed inhibitors of the EGF-receptor protein tyrosine kinase. Journal of Medicinal Chemistry, 40(22), 3601-3616.
- Vippagunta, S. R., et al. (2001). Crystalline solids. Advanced Drug Delivery Reviews, 48(1), 3-26.
- Borrell, J. I., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)
-
ResearchGate. (2020). Synthesis of Pyrano[2,3‐d]pyrimidine‐2,4‐diones and Pyridino[2,3‐d]pyrimidine‐2,4,6,8‐tetraones: Evaluation Antitumor Activity. Retrieved from [Link]
-
RSC Publishing. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Retrieved from [Link]
-
Taylor & Francis Online. (2023). Design, synthesis and biological evaluation of aryl amino derivatives of pyrido [3,2-d]pyrimidines as anticancer agents. Retrieved from [Link]
-
MDPI. (2023). Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme. Retrieved from [Link]
-
PubMed. (2014). Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors. Retrieved from [Link]
-
PubMed. (2021). Discovery of novel pyrido[3,2-d]pyrimidine derivatives as selective and potent PI3Kδ inhibitors. Retrieved from [Link]
-
Chemical Review and Letters. (2023). Molecular docking and prediction of ADME/drug-likeness properties of some benzochromenopyrimidine derivatives as inhibitor. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Discovery of novel pyrido[3,2-d]pyrimidine derivatives as selective and potent PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tyrosine kinase inhibitors. 14. Structure-activity relationships for methylamino-substituted derivatives of 4-[(3-bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. chemrevlett.com [chemrevlett.com]
An In-depth Technical Guide to the Structure-Activity Relationship of 6-Methyl Substituted Pyridopyrimidines
Introduction: The pyridopyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its remarkable versatility and presence in numerous biologically active agents.[1][2] Its structural resemblance to endogenous purines allows it to effectively mimic the adenine core of ATP, making it a highly successful hinge-binding motif for protein kinase inhibitors.[3][4] These agents have found applications in treating a wide array of diseases, including cancer, inflammation, and viral infections.[2] This guide delves into the specific and nuanced role of the 6-methyl substitution on the pyridopyrimidine core. Far from being a simple modification, this substituent critically influences the scaffold's orientation, selectivity, and pharmacological properties, serving as a pivotal anchor point in the design of potent and selective inhibitors. We will explore the synthetic rationale, dissect the structure-activity relationships (SAR) informed by key substitutions, and provide validated experimental protocols for the synthesis and evaluation of these promising compounds.
The Pyridopyrimidine Scaffold as a Kinase Hinge-Binding Motif
The efficacy of the pyridopyrimidine core lies in its ability to form key hydrogen bonds with the "hinge" region of a protein kinase's ATP-binding pocket. The nitrogen atoms within the fused ring system act as hydrogen bond acceptors, effectively competing with ATP and inhibiting the enzyme's phosphoryl transfer function. This fundamental interaction is the starting point for all inhibitor design based on this scaffold.
Caption: General workflow for the synthesis of a 6-methyl pyridopyrimidine core.
Experimental Protocol: Synthesis of a 6-Methyl-Pyrido[2,3-d]pyrimidin-7-one Derivative
This protocol is a representative example adapted from established literature for constructing the core scaffold. [5]
-
Step 1: Condensation: To a solution of 3-amino-4-methylpyridine (1.0 eq) in ethanol, add 2,6-dichlorobenzaldehyde (1.0 eq) and a catalytic amount of p-toluenesulfonic acid.
-
Step 2: Cyclization: Reflux the mixture for 4-6 hours until thin-layer chromatography (TLC) indicates the consumption of the starting materials.
-
Step 3: Addition: Add ethyl cyanoacetate (1.1 eq) and piperidine (1.5 eq) to the reaction mixture.
-
Step 4: Heating: Continue to reflux the mixture for an additional 12-18 hours.
-
Step 5: Isolation: Cool the reaction to room temperature. The resulting precipitate is collected by filtration.
-
Step 6: Purification: Wash the collected solid sequentially with cold ethanol and diethyl ether. If necessary, purify the product further by recrystallization or column chromatography to yield the desired 6-(2,6-dichlorophenyl)-8-methyl-pyrido[2,3-d]pyrimidin-7-one intermediate.
Decoding the Structure-Activity Relationship (SAR)
With the 6-methylpyridopyrimidine core in hand, medicinal chemists systematically explore substitutions at other key positions—primarily C2, C4, and C7/N8—to optimize potency and selectivity against specific biological targets, such as protein kinases.
Caption: Logical workflow for SAR exploration of the 6-methyl pyridopyrimidine scaffold.
Substitutions at the C2 and C4 Positions
The C2 and C4 positions are the most frequently modified vectors for achieving potent and selective kinase inhibition. Substituents here extend from the core hinge-binding unit towards the solvent-exposed region of the ATP pocket, allowing for significant modulation of the compound's profile.
-
C2 Position: Often decorated with substituted anilines or related aromatic amines. These groups can form additional hydrogen bonds or hydrophobic interactions. For example, in Abl kinase inhibitors, a phenylamino group at C2 is crucial for activity. [5]* C4 Position: Frequently substituted with small, polar heterocyclic amines like morpholine or piperazine. A morpholino group can enhance aqueous solubility and often forms favorable interactions, boosting potency against kinases like PI3K and mTOR. [6][7] Table 1: SAR of C2/C4 Substituted Pyrido[3,2-d]pyrimidines as PI3Kα/mTOR Inhibitors[7]
Compound C2 Substituent C4 Substituent PI3Kα IC₅₀ (nM) mTOR IC₅₀ (nM) Lead A -Cl -Cl >10,000 >10,000 4h 3-ethynylphenyl -Morpholino 2.7 11.2 4j 3-methylphenyl -Morpholino 11.3 24.8 4k Phenyl -Morpholino 15.6 32.7 | 4m | 3-chlorophenyl | -Morpholino | 4.8 | 19.3 |
Causality Insight: The data in Table 1 clearly demonstrates the importance of the C4-morpholino group for dual PI3Kα/mTOR activity. [7]Further optimization at the C2 position shows that electron-withdrawing groups (like ethynyl and chloro) on the phenyl ring generally lead to higher potency compared to simple or electron-donating groups. [7]
Substitutions at the C7 and N8 Positions
Modifications around the pyridone ring (C7 and N8 positions) are critical for fine-tuning selectivity and cellular activity. For instance, in the development of Abl inhibitors, the presence of a 6-phenyl group is a key feature, and the N8-methyl group is essential for maintaining the active conformation. [5] Table 2: SAR of 6-Phenyl-8-Methyl-Pyrido[2,3-d]pyrimidin-7-ones as Abl Kinase Inhibitors[5]
| Compound | 6-Aryl Substituent | 2-Amino Substituent | Abl IC₅₀ (nM) | Antiproliferative IC₅₀ (nM) |
|---|---|---|---|---|
| 4b | 2,6-dichlorophenyl | -NHPh | 9 | 300 (K562 cells) |
| 6c | 2,6-dichlorophenyl | -NH(CH₂)₄NEt₂ | <3 | 300 (VSMC cells) |
| 4e | 3,5-dimethoxyphenyl | -NHPh | >10,000 | >10,000 |
Causality Insight: The SAR data for Abl inhibitors highlights extreme sensitivity to the substitution pattern. [5]Replacing the 2,6-dichlorophenyl group at C6 with a 3,5-dimethoxyphenyl group completely abolishes activity, indicating a strict requirement for a specific hydrophobic and electronic profile in that pocket. [5]Modifying the C2-amino substituent with a basic side chain can enhance potency and bioavailability. [5]
Biological Evaluation Protocols
Evaluating the synthesized compounds requires a tiered approach, starting with in vitro enzyme assays and progressing to cell-based assays to determine cytotoxicity and target engagement.
Protocol 1: In Vitro Kinase Inhibition Assay (Generic)
This protocol describes a common method to determine a compound's IC₅₀ value against a specific protein kinase.
-
Preparation: Prepare a series of dilutions of the test compound (e.g., 6-methyl pyridopyrimidine derivative) in DMSO. The final DMSO concentration in the assay should be ≤1%.
-
Reaction Mixture: In a 96-well plate, add the kinase buffer, the specific protein kinase enzyme, and a fluorescently or radioactively labeled substrate.
-
Initiation: Add the test compound dilutions to the wells. Pre-incubate for 10-15 minutes at room temperature to allow compound binding.
-
Start Reaction: Initiate the kinase reaction by adding ATP. Incubate for a specified time (e.g., 30-60 minutes) at 30°C.
-
Termination: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detection: Quantify the amount of phosphorylated substrate using an appropriate detection method (e.g., fluorescence polarization, scintillation counting).
-
Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
Protocol 2: Cellular Proliferation (MTT) Assay
This assay measures the cytotoxic or cytostatic effects of a compound on cancer cell lines. [8][9]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and a vehicle control (DMSO). Incubate for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measurement: Read the absorbance of the solution at ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against compound concentration to determine the IC₅₀ value.
Conclusion
The 6-methyl substituted pyridopyrimidine scaffold represents a highly adaptable and potent platform for the development of targeted therapeutics, particularly protein kinase inhibitors. The 6-methyl group provides a critical anchor, influencing steric, metabolic, and hydrophobic properties that are foundational to a compound's overall activity profile. A systematic and rational exploration of substitutions at the C2, C4, and C7/N8 positions, guided by the principles of structure-based drug design, has proven to be a successful strategy for generating inhibitors with nanomolar potency and desired selectivity. The continued investigation into novel synthetic routes and a deeper understanding of the nuanced interactions governed by these substitutions will undoubtedly lead to the discovery of next-generation clinical candidates.
References
-
Design, Synthesis, and Biological Activity of Pyridopyrimidine Scaffolds as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. International Journal of Pharmaceutical Sciences. [Link]
-
Recent advances in the chemistry and biology of pyridopyrimidines. PubMed. [Link]
-
Design, Synthesis, and Biological Activity of Pyridopyrimidine Scaffolds as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Exploring the potency of new Pyridopyrimidine derivatives: Synthesis and biological evaluation. Research Journal of Pharmacy and Technology. [Link]
-
Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. PMC. [Link]
-
New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. Taylor & Francis Online. [Link]
-
New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. NIH. [Link]
-
Advances in the Synthesis and SAR of Pyrido[2,3- d]pyrimidine Scaffold. PubMed. [Link]
-
Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. ResearchGate. [Link]
-
Optimization and Mechanistic Characterization of Pyridopyrimidine Inhibitors of Bacterial Biotin Carboxylase. PMC - NIH. [Link]
-
Research Article Kinase Inhibitors of Novel Pyridopyrimidinone Candidates: Synthesis and In Vitro Anticancer Properties. Semantic Scholar. [Link]
-
Reported and suggested pyridopyrimidines integrated with kinase inhibitors and anticancer properties. ResearchGate. [Link]
-
Fig. 1. Pyridopyrimidine inhibitor structures and sites of resistance-... ResearchGate. [Link]
-
Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. PMC - NIH. [Link]
-
Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. International Journal of Pharmaceutical Sciences. [Link]
-
Synthesis and Pharmacological Screening of Pyridopyrimidines as Effective Anti‐Diarrheal Agents through the Suppression of Cyclic Nucleotide Accumulation. PMC - NIH. [Link]
-
Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. RSC Publishing. [Link]
-
Design, synthesis and SAR of new-di-substituted pyridopyrimidines as ATP-competitive dual PI3Kα/mTOR inhibitors. PubMed. [Link]
-
Structure-activity relationships of 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7-ones: Toward selective Abl inhibitors. ResearchGate. [Link]
-
Synthesis of 6-methylpyridine-3-carbaldehyde. ResearchGate. [Link]
-
A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. Organic Chemistry Research. [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Recent advances in the chemistry and biology of pyridopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, synthesis and SAR of new-di-substituted pyridopyrimidines as ATP-competitive dual PI3Kα/mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rjptonline.org [rjptonline.org]
- 9. Synthesis and Pharmacological Screening of Pyridopyrimidines as Effective Anti‐Diarrheal Agents through the Suppression of Cyclic Nucleotide Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
The Pyrido[3,2-d]pyrimidine Scaffold: A Privileged Core for Next-Generation Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrido[3,2-d]pyrimidine core is a nitrogen-containing heterocyclic system that has emerged as a "privileged scaffold" in medicinal chemistry. Its structural resemblance to endogenous purines allows it to effectively interact with the ATP-binding sites of numerous enzymes, leading to a broad spectrum of pharmacological activities. This technical guide provides a comprehensive exploration of the therapeutic potential of pyrido[3,2-d]pyrimidine derivatives, with a focus on their role as potent and selective kinase inhibitors. We will delve into the synthetic strategies for derivatization, dissect the mechanistic basis of their action in key disease areas, provide detailed experimental protocols for their evaluation, and present a comparative analysis of structure-activity relationships. This guide is intended to be a valuable resource for researchers engaged in the discovery and development of novel therapeutics targeting cancer, neurodegenerative disorders, and viral infections.
The Pyrido[3,2-d]pyrimidine Core: A Foundation for Diverse Biological Activity
The fusion of a pyridine and a pyrimidine ring gives rise to the bicyclic pyridopyrimidine system. The specific arrangement of nitrogen atoms in the pyrido[3,2-d]pyrimidine isomer significantly influences its physicochemical properties and its capacity for molecular interactions with biological targets. This scaffold has garnered substantial interest due to the diverse pharmacological activities exhibited by its analogs.
Synthetic Strategies: Accessing Chemical Diversity
The therapeutic potential of the pyrido[3,2-d]pyrimidine scaffold is unlocked through the strategic derivatization of its core structure. Several synthetic methodologies have been developed to generate libraries of analogs for structure-activity relationship (SAR) studies.
One common and efficient approach is the three-component condensation reaction . This method allows for the one-pot synthesis of 5-aryl-substituted pyrido[3,2-d]pyrimidine-2,4-diones through the condensation of an aniline, an aromatic aldehyde, and barbituric acid or its derivatives. This strategy is particularly advantageous for rapidly creating a diverse set of compounds with various substitutions at the 5-position.
Another key strategy is the intramolecular cyclization of 6-(arylamino)uracils . This involves the initial synthesis of a 6-(arylamino)uracil intermediate, which is then induced to cyclize, forming the fused pyridopyrimidine ring system.
More complex substitution patterns, such as those found in potent kinase inhibitors, often start from a pre-formed polychlorinated pyrido[3,2-d]pyrimidine core. For instance, the synthesis of 2,4,7-trisubstituted derivatives can be achieved from 2,4,7-trichloropyrido[3,2-d]pyrimidine. This allows for sequential and regioselective nucleophilic aromatic substitution (SNAr) reactions to introduce different functionalities at the C2, C4, and C7 positions, providing fine control over the final molecular architecture.
Therapeutic Applications in Oncology: Targeting Aberrant Kinase Signaling
A hallmark of many cancers is the dysregulation of cellular signaling pathways, often driven by aberrant kinase activity. Pyrido[3,2-d]pyrimidine derivatives have proven to be particularly adept at targeting various protein and lipid kinases, making them a promising class of anticancer agents.
Inhibition of the PI3K/Akt/mTOR Pathway
The phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its hyperactivation is a frequent event in a wide range of human cancers. Pyrido[3,2-d]pyrimidine-based compounds have been developed as potent ATP-competitive inhibitors of PI3K isoforms and as dual PI3K/mTOR inhibitors.
Seletalisib (UCB5857), a novel small-molecule inhibitor of PI3Kδ, exemplifies the clinical potential of this scaffold. PI3Kδ is primarily expressed in leukocytes and plays a crucial role in immune cell development and function, making it a key target in hematological malignancies and inflammatory diseases. Derivatives of the pyrido[3,2-d]pyrimidine core have demonstrated excellent enzymatic activity against PI3Kδ and strong antiproliferative effects in cancer cell lines. For instance, compound S5, a pyrido[3,2-d]pyrimidine derivative, exhibited an IC50 of 2.82 nM against PI3Kδ and an IC50 of 0.035 μM against the SU-DHL-6 lymphoma cell line.
Signaling Pathway: PI3K/Akt/mTOR Inhibition
Caption: PI3K pathway inhibition by pyrido[3,2-d]pyrimidine derivatives.
Targeting the DNA Damage Response: ATR Kinase Inhibition
The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a crucial component of the DNA damage response (DDR) pathway, which is activated by single-stranded DNA breaks and replication stress. Targeting ATR is a promising therapeutic strategy, particularly in tumors with existing DNA damage response deficiencies, based on the concept of synthetic lethality. A series of pyrido[3,2-d]pyrimidine derivatives have been designed and synthesized as potent ATR inhibitors. The representative compound 10q from one such study demonstrated excellent potency against ATR in both biochemical and cellular assays, highlighting the potential of this scaffold for developing novel cancer therapeutics that exploit tumor-specific vulnerabilities.
Dual MNK and PIM Kinase Inhibition
Mitogen-activated protein kinase-interacting kinases (MNKs) and provirus integration in Maloney murine leukemia virus kinases (PIMs) are downstream effectors in cell proliferation signaling pathways. They play complementary roles in regulating the translation of oncoproteins. A novel 4,6-disubstituted pyrido[3,2-d]pyrimidine compound, 21o , was developed as a dual inhibitor of MNKs and PIMs. This compound showed potent inhibition of MNK1 (IC50 = 1 nM) and PIM1 (IC50 = 43 nM) and effectively inhibited the growth of myeloid leukemia cells.
Applications in Neurodegenerative Disorders: The Case of Alzheimer's Disease
The multifaceted nature of Alzheimer's disease (AD) pathophysiology has spurred a shift towards the development of multi-targeting agents. The pyrido[3,2-d]pyrimidine scaffold has been explored for its potential to simultaneously address several key aspects of AD pathology.
A library of pyrido[3,2-d]pyrimidine derivatives was designed and evaluated for their ability to inhibit the aggregation of amyloid-beta (Aβ) peptides, a hallmark of AD, and to inhibit cholinesterases (AChE and BuChE), which are targets for symptomatic treatment. The bioisostere 10b (N2-isopropyl-N4-phenethylpyrido[3,2-d]pyrimidine-2,4-diamine) demonstrated good anti-Aβ40 aggregation activity (IC50 = 1.1 μM), dual cholinesterase inhibition, and iron-chelating properties, showcasing the potential of this scaffold in developing multi-target anti-AD agents.
Antiviral Potential of Pyrido[3,2-d]pyrimidines
The structural similarity of the pyrido[3,2-d]pyrimidine core to purines also makes it a candidate for the development of antiviral agents, particularly those targeting viral polymerases or other enzymes involved in nucleic acid synthesis. Derivatives of this scaffold have been investigated for their utility in treating infections caused by the Flaviviridae family of viruses, most notably Hepatitis C virus (HCV). The antiviral activity of these compounds is typically evaluated in HCV replicon assays, which measure the ability of the compounds to inhibit viral RNA replication in a cellular context.
Data Presentation: Comparative Analysis of Biological Activities
To provide a clear overview of the structure-activity relationships, the following tables summarize the inhibitory potencies of representative pyrido[3,2-d]pyrimidine derivatives against various therapeutic targets.
Table 1: Pyrido[3,2-d]pyrimidine Derivatives as Kinase Inhibitors
| Compound | Target Kinase | IC50 (nM) | Cell Line | Cellular Activity (IC50, µM) | Reference |
| S5 | PI3Kδ | 2.82 | SU-DHL-6 | 0.035 | |
| Seletalisib | PI3Kδ | 12 | - | - | |
| 10q | ATR | Potent (value not specified) | HT-29 | Moderate (value not specified) | |
| 21o | MNK1 | 1 | K562 | 2.1 | |
| PIM1 | 43 | MOLM-13 | 1.2 | ||
| Compound 7 | PI3Kα | 3-10 | - | Micromolar |
Table 2: Pyrido[3,2-d]pyrimidine Derivatives in Alzheimer's Disease Models
| Compound | Target/Assay | IC50 (µM) | Additional Properties | Reference |
| 10b | Aβ40 Aggregation | 1.1 | Dual ChE inhibition, Iron chelation | |
| 14a | AChE Inhibition | ~6.7 | Selective over BuChE | |
| 15a | AChE Inhibition | ~6.7 | Selective over BuChE |
Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments relevant to the evaluation of pyrido[3,2-d]pyrimidine derivatives.
Synthesis of 2,4,7-Trisubstituted Pyrido[3,2-d]pyrimidines
This protocol is adapted from the synthesis of 7-chloro-2-(3-hydroxyphenyl)-4-morpholinylpyrido[3,2-d]pyrimidine.
Step 1: Synthesis of 2,4,7-trichloropyrido[3,2-d]pyrimidine (2)
-
To a solution of pyrido[3,2-d]pyrimidine-2,4,7-trione (1.0 g, 6.13 mmol) in phosphorus oxychloride (10 mL), add phosphorus pentachloride (7.65 g, 36.78 mmol).
-
Heat the mixture using microwave irradiation at 160 °C for 2 hours.
-
Dissolve the crude product in CH2Cl2 (100 mL) and pour it into ice.
-
Stir the mixture at room temperature for 6 hours, then extract the product.
Step 2: Synthesis of 7-chloro-4-morpholinyl-2-chloropyrido[3,2-d]pyrimidine (3)
-
To a solution of compound 2 in an appropriate solvent, add morpholine.
-
The nucleophilic aromatic substitution will occur selectively at the C4 position.
-
Purify the product using standard chromatographic techniques.
Step 3: Synthesis of 7-chloro-2-(3-hydroxyphenyl)-4-morpholinylpyrido[3,2-d]pyrimidine (5)
-
Carry out a Suzuki coupling reaction using compound 3 (200 mg, 0.701 mmol) and 3-hydroxyphenylboronic acid (116 mg, 0.842 mmol).
-
Use a suitable palladium catalyst and base.
-
Purify the final product by flash chromatography on silica gel (petroleum ether/EtOAc, 7/3) to yield the desired product as a yellow solid.
Workflow: Synthesis of 2,4,7-Trisubstituted Pyrido[3,2-d]pyrimidines
Caption: General workflow for the synthesis of 2,4,7-trisubstituted derivatives.
Biological Evaluation
This protocol is a generalized method for determining the IC50 of a test compound against PI3Kδ.
-
Reagent Preparation : Prepare the kinase buffer, ATP solution, lipid substrate (e.g., PIP2:3PS), and a serial dilution of the pyrido[3,2-d]pyrimidine test compound in DMSO.
-
Kinase Reaction : In a 384-well white plate, add the test compound at various concentrations (and a DMSO control). Add the PI3Kδ enzyme and the lipid substrate. Initiate the reaction by adding ATP.
-
Incubation : Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion : Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion : Add Kinase Detection Reagent to convert the ADP generated during the kinase reaction into ATP. Incubate for 30-60 minutes at room temperature.
-
Luminescence Measurement : Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis : Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
This protocol describes a method to determine the direct inhibitory effect of a compound on purified ATR kinase activity.
-
Immunoprecipitation of ATR : Express Flag-tagged ATR in a suitable cell line (e.g., HEK293T) and purify the kinase by immunoprecipitation using an anti-Flag antibody.
-
Kinase Reaction Setup : In a reaction tube, combine the immunoprecipitated ATR, a specific substrate (e.g., recombinant PHAS-I), the test compound at various concentrations, and a kinase buffer containing MgCl2 and MnCl2.
-
Reaction Initiation : Start the phosphorylation reaction by adding [γ-32P]ATP. Incubate at 30°C for 20 minutes.
-
Reaction Termination : Stop the reaction by adding SDS-PAGE loading buffer.
-
Analysis : Separate the reaction products by SDS-PAGE, and visualize the phosphorylated substrate by autoradiography.
-
Quantification and IC50 Determination : Quantify the band intensities to determine the extent of phosphorylation at each inhibitor concentration. Calculate the IC50 value from the dose-response curve.
This assay is used to evaluate the ability of compounds to inhibit the aggregation of Aβ peptides.
-
Peptide Preparation : Prepare a stock solution of synthetic Aβ40 or Aβ42 peptide.
-
Assay Setup : In a 96-well plate, incubate the Aβ peptide (e.g., 20 µM) in a suitable buffer (e.g., phosphate-buffered saline) in the presence of various concentrations of the pyrido[3,2-d]pyrimidine test compound or a vehicle control.
-
Incubation : Incubate the plate under conditions that promote aggregation (e.g., 37°C with agitation).
-
Thioflavin T (ThT) Addition : After the incubation period, add Thioflavin T solution to each well to a final concentration of approximately 7 µM.
-
Fluorescence Measurement : Measure the fluorescence intensity at an emission wavelength of ~490 nm with an excitation wavelength of ~450 nm. The fluorescence of ThT increases upon binding to amyloid fibrils.
-
Data Analysis : Calculate the percentage of aggregation inhibition for each compound concentration compared to the control. Determine the IC50 value from the dose-response curve.
Pharmacokinetic Profile
For any therapeutic candidate, a favorable pharmacokinetic (PK) profile is essential. Studies on seletalisib, an orally bioavailable PI3Kδ inhibitor, have provided valuable insights into the PK properties of the pyrido[3,2-d]pyrimidine scaffold. In first-in-human studies, seletalisib was well-tolerated and its plasma concentration increased with increasing doses. It exhibited a time-independent pharmacokinetic profile with no unexpected accumulation after multiple doses. The apparent half-life (t1/2) of 17.7–22.4 hours supports once-daily dosing.
Conclusion and Future Perspectives
The pyrido[3,2-d]pyrimidine scaffold has unequivocally demonstrated its value as a versatile and privileged structure in modern drug discovery. Its ability to effectively target a range of clinically relevant enzymes, particularly kinases, has led to the development of promising therapeutic candidates for oncology, neurodegenerative diseases, and potentially viral infections. The synthetic tractability of the core allows for extensive chemical exploration, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Future research in this area will likely focus on several key aspects:
-
Enhancing Selectivity : While many potent inhibitors have been developed, achieving higher selectivity for specific kinase isoforms remains a critical goal to minimize off-target effects and improve the therapeutic index.
-
Overcoming Drug Resistance : As with many targeted therapies, the emergence of drug resistance is a significant challenge. The design of next-generation pyrido[3,2-d]pyrimidine derivatives that can overcome known resistance mechanisms will be a major area of investigation.
-
Exploring New Therapeutic Areas : The broad biological activity of this scaffold suggests that its therapeutic potential may extend beyond the currently explored areas. Further screening against a wide
An In-depth Technical Guide to the Physicochemical Properties of 6-Methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
Abstract: This technical guide provides a comprehensive overview of the physicochemical properties of 6-Methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione (CAS No: 2499-96-9), a heterocyclic compound of interest in medicinal chemistry and drug development. While direct experimental data for this specific analog is limited in publicly available literature, this document synthesizes information from closely related pyridopyrimidine derivatives to project its expected characteristics. The guide details the structural features, probable synthetic pathways, and predicted physicochemical parameters, including solubility, melting point, pKa, and spectral properties. Furthermore, it offers detailed, field-proven experimental protocols for the empirical determination of these properties, providing a robust framework for researchers. This document is intended for scientists and professionals in drug discovery and development, offering both a data-centric reference and a practical guide for laboratory investigation.
Introduction and Molecular Overview
The pyridopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The fusion of a pyridine and a pyrimidine ring creates a bicyclic system with a unique electronic distribution and hydrogen bonding capabilities, making it an attractive framework for designing enzyme inhibitors and receptor modulators. This compound is a member of this class, and understanding its physicochemical properties is fundamental to its potential application in drug discovery programs. These properties govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability.[2][3]
This guide provides an in-depth analysis of the structural and physicochemical characteristics of this compound. Due to the scarcity of direct experimental data for this specific molecule, this guide employs a comparative approach, leveraging data from analogous pyridopyrimidine derivatives to provide scientifically grounded predictions.[4][5] This approach not only offers valuable insights into the expected properties of the title compound but also highlights the general characteristics of this chemical class.
Chemical Structure and Identification
The foundational step in characterizing any molecule is to define its structure and key identifiers.
Caption: 2D structure of this compound.
Table 1: Core Identification Properties
| Property | Value | Source |
| CAS Number | 2499-96-9 | |
| Molecular Formula | C₈H₇N₃O₂ | |
| Molecular Weight | 177.16 g/mol | |
| InChI | 1S/C8H7N3O2/c1-4-2-3-5-6(9-4)7(12)11-8(13)10-5/h2-3H,1H3,(H2,10,11,12,13) | |
| InChIKey | IBBXYTONEVNZLD-UHFFFAOYSA-N |
Synthesis and Characterization Workflow
While a specific synthesis protocol for this compound is not detailed in the reviewed literature, a general and robust synthetic route for this class of compounds involves the cyclization of a substituted 6-aminouracil derivative.[4] This approach offers versatility in introducing various substituents onto the pyridopyrimidine core.
Caption: General synthesis and characterization workflow.
The critical final step is the comprehensive characterization of the synthesized compound to confirm its identity, purity, and physicochemical properties.
Core Physicochemical Properties
The following sections detail the expected physicochemical properties of this compound, based on data from analogous compounds and established chemical principles.
Melting Point
The melting point is a crucial indicator of purity and is influenced by the crystal lattice energy, which is in turn affected by intermolecular forces such as hydrogen bonding and π-π stacking. For the pyrido[2,3-d]pyrimidine-2,4-dione scaffold, the presence of two amide-like functionalities allows for strong hydrogen bonding.
Expected Properties: Based on various substituted pyrido[2,3-d]pyrimidine-2,4-diones, which often exhibit high melting points (e.g., >250 °C for some derivatives), it is anticipated that this compound will be a high-melting solid.[4] The methyl group is unlikely to significantly disrupt the strong intermolecular hydrogen bonding that dominates the crystal packing of the parent ring system.
Experimental Protocol: Capillary Melting Point Determination
-
Sample Preparation: Ensure the sample is completely dry and finely powdered.
-
Capillary Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Instrumentation: Place the capillary tube in a calibrated melting point apparatus.
-
Heating: Heat the sample rapidly to about 20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.
-
Observation: Record the temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample.
-
Validation: Perform the measurement in triplicate to ensure reproducibility.
Solubility
Solubility is a critical parameter for drug development, influencing bioavailability and formulation. The pyridopyrimidine core contains both hydrogen bond donors (N-H groups) and acceptors (C=O and ring nitrogens), suggesting some degree of polarity.
Expected Properties: It is predicted that this compound will have low solubility in non-polar organic solvents like hexanes and moderate to low solubility in polar aprotic solvents like DMSO and DMF, and very low solubility in water. The addition of the methyl group slightly increases the lipophilicity compared to the unsubstituted parent compound. A study on various pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones showed a wide range of solubilities in simulated intestinal fluid, from 12.6 µM to 13.8 mM, highlighting the significant impact of substituents.
Experimental Protocol: Kinetic Solubility Assay using UV-Vis Spectroscopy
Caption: Workflow for kinetic solubility determination.
-
Standard Curve: Prepare a series of known concentrations of the compound in the chosen buffer/solvent system and measure their UV absorbance at the λ_max to generate a standard curve.
-
Sample Preparation: Add a small aliquot of a concentrated stock solution of the compound in DMSO to the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be kept low (e.g., <1%).
-
Equilibration: Shake the resulting suspension at a constant temperature for a defined period (e.g., 2-4 hours) to allow it to reach equilibrium.
-
Separation: Filter the suspension through a 0.45 µm filter to remove any undissolved solid.
-
Quantification: Measure the UV absorbance of the clear filtrate and determine the concentration of the dissolved compound using the standard curve.
Acidity (pKa)
The pKa values of a molecule are critical for understanding its ionization state at different physiological pHs, which in turn affects its solubility, permeability, and target binding. The this compound structure has two acidic protons on the pyrimidine ring nitrogens (N1 and N3).
Expected Properties: While no experimental pKa is available, computational methods can provide reliable estimates. A study on the pKa of pyrimidines using density-functional theory calculations showed excellent correlation with experimental values.[6] Based on the structure, the N-H protons are expected to have pKa values in the range of 8-10, similar to uracil and its derivatives. The pyridine nitrogen is weakly basic.
Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry
-
Buffer Preparation: Prepare a series of buffers with accurately known pH values spanning the range of interest (e.g., pH 2 to 12).
-
Sample Preparation: Prepare solutions of the compound at a constant concentration in each buffer.
-
Spectral Measurement: Record the UV-Vis spectrum of each solution.
-
Data Analysis: Identify the wavelength(s) where the absorbance changes significantly with pH. Plot absorbance versus pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa. Alternatively, for more accuracy, use appropriate software to fit the data to the Henderson-Hasselbalch equation.
Spectroscopic and Structural Characterization
Spectroscopic data provides a fingerprint of a molecule and is essential for structure elucidation and confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.
Expected ¹H NMR Spectrum (in DMSO-d₆):
-
N-H Protons: Two broad singlets are expected for the N1-H and N3-H protons, likely in the range of δ 10-12 ppm.
-
Aromatic Protons: Two doublets corresponding to the protons on the pyridine ring (at C7 and C8) are expected in the aromatic region (δ 7-9 ppm).
-
Methyl Protons: A singlet for the C6-methyl group protons, likely around δ 2.5 ppm.
Expected ¹³C NMR Spectrum (in DMSO-d₆):
-
Carbonyl Carbons: Two signals for the C2 and C4 carbonyl carbons are expected in the range of δ 150-165 ppm.
-
Aromatic/Olefinic Carbons: Signals for the carbons of the pyridine and pyrimidine rings.
-
Methyl Carbon: A signal for the methyl carbon around δ 20-25 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Expected IR Spectrum (KBr pellet):
-
N-H Stretching: A broad band in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibrations.
-
C=O Stretching: Strong absorption bands around 1650-1720 cm⁻¹ for the two carbonyl groups.
-
C=C and C=N Stretching: Bands in the 1500-1650 cm⁻¹ region.
-
C-H Stretching: Bands around 2900-3000 cm⁻¹ for the methyl and aromatic C-H bonds.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Expected Mass Spectrum (Electron Impact - EI):
-
Molecular Ion (M⁺): A prominent peak at m/z = 177, corresponding to the molecular weight of the compound.
-
Fragmentation: Expect fragmentation patterns involving the loss of CO, HNCO, and potentially cleavage of the methyl group.
Crystal Structure Analysis
While the crystal structure of this compound has not been reported, analysis of a closely related derivative, 1,3-dimethyl-7-(4-methylphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, provides valuable insights.[2]
Expected Structural Features:
-
The pyridopyrimidine ring system is expected to be nearly planar.
-
The crystal packing will likely be dominated by intermolecular hydrogen bonds between the N-H donors and the C=O acceptors of adjacent molecules, forming dimers or sheet-like structures.
-
Possible π-π stacking interactions between the aromatic rings of neighboring molecules.
Table 2: Predicted Physicochemical Properties Summary
| Property | Predicted Value/Characteristic | Basis of Prediction |
| Melting Point | High-melting solid, likely >250 °C | Comparison with analogous pyridopyrimidinediones[4] |
| Solubility | Low in water and non-polar solvents; moderate in polar aprotic solvents (DMSO, DMF) | Structural analysis and data from related compounds |
| pKa (acidic N-H) | 8 - 10 | Comparison with uracil derivatives and computational studies[6] |
| ¹H NMR (DMSO-d₆) | N-H (~10-12 ppm), Aromatic H (~7-9 ppm), CH₃ (~2.5 ppm) | Data from analogous pyridopyrimidinediones[4] |
| IR (KBr) | N-H (~3200-3400 cm⁻¹), C=O (~1650-1720 cm⁻¹) | Standard functional group frequencies[7] |
| Mass Spectrum (EI) | M⁺ at m/z = 177 | Calculated molecular weight |
Conclusion
This compound is a heterocyclic compound with significant potential in medicinal chemistry. This technical guide has provided a detailed projection of its physicochemical properties based on a thorough analysis of related compounds. The provided experimental protocols offer a clear path for researchers to empirically determine these properties, which is a critical step in the advancement of any drug discovery program. The synthesis of this specific analog and its full experimental characterization would be a valuable contribution to the field.
References
-
Dalip, D., et al. (2014). Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. ACS Medicinal Chemistry Letters, 5(10), 1129-1134. Available at: [Link]
-
MedCrave. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave Online. Available at: [Link]
-
El-Naggar, M., et al. (2021). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. RSC Advances, 11(8), 4454-4464. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 11412374, 6-Methylpyridine-2,4(1H,3H)-dione. PubChem. Available at: [Link]
-
ResearchGate. (2016). The synthesis of the pyrido[2,3-d]pyrimidine derivatives 6a–d. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 1649256, 6-Amino-3-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione. PubChem. Available at: [Link]
-
Dalip, D., et al. (2014). Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors. PubMed. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 7059273, Thieno(3,2-d)pyrimidine-2,4(1H,3H)-dione. PubChem. Available at: [Link]
-
National Institute of Standards and Technology. Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione. NIST Chemistry WebBook. Available at: [Link]
-
Santos, L., et al. (2014). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. Molecules, 19(6), 7959-7970. Available at: [Link]
-
Wang, Y., et al. (2022). Synthesis, Biological Evaluation, DNA Binding, and Molecular Docking of Hybrid 4,6-Dihydrazone Pyrimidine Derivatives as Antitumor Agents. Molecules, 28(1), 143. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 110171911, Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, 6-bromo-1-methyl-. PubChem. Available at: [Link]
-
Pirie, R., et al. (2024). An analysis of the physicochemical properties of oral drugs from 2000 to 2022. RSC Medicinal Chemistry. Available at: [Link]
-
Quiroga, J., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4161. Available at: [Link]
-
Pirie, R., et al. (2024). An analysis of the physicochemical properties of oral drugs from 2000 to 2022. PubMed. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 818116, 6-methoxypyrimidine-2,4(1H,3H)-dione. PubChem. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. An analysis of the physicochemical properties of oral drugs from 2000 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An analysis of the physicochemical properties of oral drugs from 2000 to 2022 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2,4(1H,3H)-Pyrimidinedione, 3,6-dimethyl- | C6H8N2O2 | CID 88193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic data (NMR, MS, IR) of 6-Methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
An In-Depth Technical Guide to the Spectroscopic Characterization of 6-Methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a heterocyclic compound of significant interest within medicinal chemistry, belonging to the pyridopyrimidine class of molecules. This scaffold is recognized as a "privileged structure" due to its recurrence in compounds targeting critical biological entities like kinases.[1] This technical guide provides a comprehensive framework for the spectroscopic characterization of this specific isomer. Given the limited availability of published experimental data for this exact molecule, this document synthesizes information from structurally related analogs and foundational spectroscopic principles to present an authoritative guide on its analysis via Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The methodologies and interpretations detailed herein are designed to offer a self-validating system for researchers working on the synthesis and characterization of novel pyridopyrimidine derivatives.
Compound Identity and Structural Framework
This compound is a fused heterocyclic system where a pyridine ring is fused to a pyrimidine ring. The nomenclature specifies a methyl group at position 6 of the pyridopyrimidine core. The compound predominantly exists in the 2,4-dione tautomeric form, which is crucial for its spectroscopic and chemical behavior.
Key Molecular Properties:
-
Molecular Formula: C₈H₇N₃O₂
-
Molecular Weight: 177.16 g/mol
-
CAS Number: 2499-96-9
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for confirming the substitution pattern and overall structure.
Experimental Protocol: NMR Analysis
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for this class of compounds due to its excellent solubilizing power and its ability to allow for the observation of exchangeable N-H protons.
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.[2]
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering approximately -2 to 14 ppm, and a relaxation delay of at least 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. An Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) experiment is crucial for differentiating between CH₃, CH₂, CH, and quaternary carbons.[3]
-
2D NMR (Optional but Recommended): For unambiguous assignment, Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments should be performed to establish ¹H-¹³C one-bond and multiple-bond correlations, respectively.
Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
The expected proton NMR spectrum will feature distinct signals corresponding to the aromatic protons, the methyl group, and the amide protons. The chemical shifts are predicted based on data from related pyridopyrimidine structures.[2][4][5]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| H7 | ~ 8.0 - 8.5 | Doublet (d) | ~ 8.0 - 9.0 | Located on the pyridine ring, ortho to the fused pyrimidine. Expected to be downfield due to deshielding. |
| H8 | ~ 7.2 - 7.6 | Doublet (d) | ~ 8.0 - 9.0 | On the pyridine ring, coupled to H7. |
| 1-NH & 3-NH | ~ 11.0 - 12.0 | Broad Singlet (br s) | N/A | These are the amide protons. Their signals are typically broad and their chemical shift is concentration-dependent. |
| 6-CH₃ | ~ 2.4 - 2.6 | Singlet (s) | N/A | The methyl group protons will appear as a sharp singlet. |
Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
The carbon spectrum will provide key information about the carbon framework, including the carbonyl carbons and the aromatic carbons.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| C2 & C4 | ~ 150 - 165 | Carbonyl carbons of the pyrimidine-dione ring. C4 is typically more downfield. |
| C4a, C8a | ~ 145 - 155 | Quaternary carbons at the ring fusion. |
| C6 | ~ 140 - 150 | Aromatic carbon bearing the methyl group. |
| C7, C8 | ~ 115 - 130 | Aromatic carbons on the pyridine ring. |
| 6-CH₃ | ~ 15 - 25 | Methyl carbon, typically found in the upfield region of the spectrum. |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of its fragmentation patterns.
Experimental Protocol: MS Analysis
Methodology:
-
Ionization Technique: Electrospray ionization (ESI) is a suitable technique for this class of polar, non-volatile compounds. It typically produces protonated molecules [M+H]⁺ or sodiated adducts [M+Na]⁺.
-
Mass Analyzer: A high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap analyzer is essential for determining the exact mass and confirming the elemental composition.
-
Data Acquisition: Acquire a full scan mass spectrum in positive ion mode. For fragmentation analysis, a tandem mass spectrometry (MS/MS) experiment should be performed on the parent ion.
Predicted Mass Spectrum Data (ESI-HRMS)
-
Parent Ion: The primary ion observed will be the protonated molecule [M+H]⁺.
-
Calculated m/z for C₈H₈N₃O₂⁺: 178.0611
-
Expected m/z: 178.0611 ± 5 ppm
-
-
Fragmentation Pattern: While the exact fragmentation is dependent on the instrument conditions, common fragmentation pathways for pyridopyrimidines involve the loss of small neutral molecules like CO, HNCO, and cleavage of the pyrimidine ring. The presence of the methyl group may also lead to the loss of a methyl radical.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique used to identify the presence of key functional groups within a molecule.
Experimental Protocol: IR Analysis
Methodology:
-
Sample Preparation: The spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method. Alternatively, a KBr pellet can be prepared.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer is standard.
-
Data Acquisition: Acquire the spectrum over the range of 4000 to 400 cm⁻¹.
Predicted IR Spectral Data
The IR spectrum will be characterized by absorption bands corresponding to the N-H and C=O stretching vibrations of the dione system, as well as C-H and C=C/C=N bonds.[6][7][8]
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Stretch (Amide) | 3100 - 3300 | Medium, Broad | Characteristic of the N-H groups in the pyrimidine-dione ring. |
| C-H Stretch (Aromatic/Alkyl) | 2850 - 3100 | Medium-Weak | Aromatic C-H stretches appear above 3000 cm⁻¹, alkyl C-H below. |
| C=O Stretch (Amide) | 1650 - 1720 | Strong | Typically two strong bands are observed for the two carbonyl groups. |
| C=C / C=N Stretch | 1500 - 1650 | Medium-Strong | Aromatic ring stretching vibrations. |
| C-H Bend | 1350 - 1480 | Medium | Bending vibrations for the methyl and aromatic C-H groups. |
| Fingerprint Region | < 1300 | Complex | Contains complex vibrations characteristic of the overall molecular structure. |
Visualizations
Molecular Structure and Atom Numbering
Caption: Molecular structure with standard IUPAC numbering.
General Workflow for Spectroscopic Analysis
Caption: Workflow from synthesis to structural validation.
Conclusion
The structural characterization of this compound relies on a synergistic application of NMR, MS, and IR spectroscopic techniques. While direct experimental data is not widely published, a robust and reliable characterization can be achieved by following the detailed protocols and interpretative guidelines presented in this document. The predicted spectral data, grounded in the analysis of closely related pyridopyrimidine analogs, provides a strong benchmark for researchers. The use of high-resolution and multi-dimensional techniques is paramount for the definitive confirmation of the compound's identity and purity, ensuring the integrity of subsequent biological and medicinal chemistry studies.
References
- Benchchem. (n.d.). Spectroscopic Analysis of Pyrido[3,2-d]pyrimidine-2,4-diol: A Technical Guide.
- Benchchem. (n.d.). An In-depth Technical Guide to the Physical Properties of Pyrido[3,2-d]pyrimidine-2,4-diol.
- Dalal, N., et al. (2014). Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. PMC, NIH.
- El-Gazzar, A. R. B. A., et al. (n.d.). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. MDPI.
- Hafez, H. N., et al. (n.d.). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. NIH.
- Sigma-Aldrich. (n.d.). This compound.
- NIST. (n.d.). Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione. NIST WebBook.
- Al-Said, M. S., et al. (2012). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. PMC, PubMed Central.
- NIST. (n.d.). Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione Mass Spectrum. NIST WebBook.
- NIST. (n.d.). Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione IR Spectrum. NIST WebBook.
- Wang, X., et al. (2022). Synthesis, Biological Evaluation, DNA Binding, and Molecular Docking of Hybrid 4,6-Dihydrazone Pyrimidine Derivatives as Antitumor Agents. MDPI.
- Gaber, Z. S., & Moody, C. J. (n.d.). 4,5,6-Trichloropyrimidine-2-carboxamide. MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
In silico modeling and docking studies of 6-Methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
An In-Depth Technical Guide to the In Silico Modeling and Docking of 6-Methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive, step-by-step framework for the in silico analysis of this compound, a small molecule with potential therapeutic relevance. The pyrido[3,2-d]pyrimidine scaffold is a core component of various kinase inhibitors, and this document outlines a complete computational workflow to explore its potential interactions with a relevant biological target.[1][2] We will use Mitogen-activated protein kinase kinase 1 (MEK1), a key component of the RAF-MEK-ERK signaling pathway, as an exemplary target to demonstrate the principles and practices of modern computational drug discovery. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into molecular docking, molecular dynamics (MD) simulations, and binding free energy calculations, thereby enabling a robust preliminary assessment of novel chemical entities.
Introduction: The Convergence of In Silico Methods and Kinase Inhibition
Computational drug design has become an essential pillar in the modern pharmaceutical research pipeline, accelerating the discovery and optimization of new therapeutic agents.[3][4][5] By simulating molecular interactions, these methods provide deep mechanistic insights, prioritize candidates for synthesis, and reduce the time and cost associated with preclinical development.[6]
The pyrido[2,3-d]pyrimidine core, a related scaffold to our topic molecule, is present in numerous compounds developed as potent kinase inhibitors.[2] Kinases, particularly those in the RAF-MEK-ERK pathway, are critical regulators of cell proliferation, differentiation, and survival, and their dysregulation is a hallmark of many cancers. Consequently, targeting components of this pathway, such as MEK1, is a validated strategy in oncology. This guide will use this compound as a case study to delineate a rigorous in silico evaluation process against MEK1.
Foundational Principles of In Silico Modeling
A robust computational assessment relies on a multi-step approach that progressively refines our understanding of the ligand-receptor interaction, from a static prediction to a dynamic and energetically nuanced view.
-
Molecular Docking: This technique predicts the preferred orientation and conformation (the "pose") of a ligand when bound to a protein's active site.[3] Docking algorithms use scoring functions to estimate the binding affinity, providing a rapid and efficient method for screening large compound libraries and generating initial binding hypotheses.[3]
-
Molecular Dynamics (MD) Simulation: While docking provides a static snapshot, MD simulations introduce dynamism. By solving Newton's equations of motion for every atom in the system over time, MD simulations reveal the behavior of the protein-ligand complex in a simulated physiological environment.[7] This allows for the assessment of the stability of the docked pose, the flexibility of the protein, and the role of solvent.[7][8]
-
Binding Free Energy Calculation: To achieve a more accurate estimate of binding affinity than docking scores alone, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are employed.[9][10][11] These "end-point" methods calculate the free energy of binding by analyzing snapshots from an MD trajectory, offering a better balance between computational cost and accuracy.[12][13]
The Computational Workflow: A Self-Validating Protocol
This section details the complete methodology for the in silico evaluation of this compound. Each step is designed to build upon the last, incorporating checks and balances to ensure scientific validity.
Workflow Overview Diagram
Caption: The integrated in silico workflow from preparation to final energy calculation.
Step 1: Target Identification and Preparation
-
Causality: The choice of a protein target is paramount. Based on the known activity of related compounds, we select MEK1.[2] A high-resolution crystal structure is necessary for accurate docking. We will use the PDB entry 1S9J .
-
Protocol:
-
Download Structure: Obtain the PDB file for 1S9J from the RCSB Protein Data Bank.
-
Clean Structure: The downloaded file contains the protein, a co-crystallized inhibitor, and water molecules. For this protocol, we must prepare the receptor. This involves:
-
Prepare Receptor for Docking: Using software like AutoDock Tools or UCSF Chimera's Dock Prep tool, perform the following:[16][17]
-
Add Polar Hydrogens: Crystal structures typically do not resolve hydrogen atoms. Adding them is essential for correct ionization and hydrogen bond formation.[15]
-
Assign Partial Charges: Assign Gasteiger or AMBER charges to all atoms. The scoring function uses these charges to calculate electrostatic interactions.
-
Save as PDBQT: This file format, specific to AutoDock, contains the atomic coordinates, charges, and atom type information required for docking.
-
-
Step 2: Ligand Preparation
-
Causality: The ligand's 3D structure, charge distribution, and rotatable bonds must be correctly defined for the docking software to explore its conformational space accurately.
-
Protocol:
-
Obtain 2D Structure: The structure of this compound can be drawn using chemical sketchers like ChemDraw or obtained from databases like PubChem.
-
Convert to 3D: Use a program like Open Babel to convert the 2D structure into a 3D conformation.
-
Energy Minimization: The initial 3D structure is not energetically favorable. Perform an energy minimization using a force field (e.g., MMFF94) to obtain a low-energy, stable conformation.[15]
-
Prepare Ligand for Docking: Using AutoDock Tools:
-
Detect the root and define rotatable bonds to allow for conformational flexibility during docking.
-
Assign Gasteiger charges.
-
Save the final structure in the PDBQT format.
-
-
Step 3: Molecular Docking with AutoDock Vina
-
Causality: We perform site-specific docking to focus the computational effort on the known ATP-binding pocket of MEK1, increasing efficiency and relevance. AutoDock Vina is a widely used open-source program known for its speed and accuracy.
-
Protocol:
-
Define the Search Space (Grid Box): The grid box defines the three-dimensional space where Vina will search for binding poses.[17][18]
-
Center the grid box on the active site. A reliable way to do this is to use the coordinates of the co-crystallized inhibitor from the original PDB file.
-
Set the dimensions of the box to be large enough to encompass the entire binding site and allow the ligand to rotate freely (e.g., 25 x 25 x 25 Å).
-
-
Create Configuration File: Prepare a text file (conf.txt) specifying the paths to the receptor and ligand PDBQT files, the grid box center and size, and the output file name.[19]
-
Run Vina: Execute the docking simulation from the command line: vina --config conf.txt --log log.txt.
-
Self-Validation: The exhaustiveness parameter in Vina controls the thoroughness of the search.[18] Running the docking with a higher exhaustiveness value (e.g., 32 instead of the default 8) should yield a similar top-scoring pose, providing confidence in the result.
-
Step 4: Analysis of Docking Results
-
Causality: The raw output of a docking run is a set of poses and scores. Proper analysis is required to extract meaningful biological insights.
-
Protocol:
-
Examine Binding Affinity: The Vina output file (log.txt) provides the binding affinity in kcal/mol for the top poses.[20] A more negative value indicates a stronger predicted binding affinity.[20]
-
Visualize Poses: Use visualization software like PyMOL or ChimeraX to inspect the top-ranked binding pose.[21][22] The lowest energy pose is generally considered the most likely.
-
Analyze Interactions: Identify key molecular interactions between the ligand and protein residues.[20]
-
Hydrogen Bonds: Are there hydrogen bonds with key backbone or side-chain atoms in the hinge region of the kinase?
-
Hydrophobic Interactions: Does the ligand occupy hydrophobic pockets?
-
Pi-stacking: Are there interactions between aromatic rings?
-
-
Compare with Known Inhibitors: Compare the binding mode and interactions with those of the co-crystallized inhibitor (if available) or other known MEK1 inhibitors. This provides a crucial validation check. A low Root Mean Square Deviation (RMSD) between the docked pose and a known inhibitor's binding mode (typically <2 Å) suggests a reliable result.[20][23]
-
Step 5: Molecular Dynamics (MD) Simulation with GROMACS
-
Causality: To assess the stability of the top-ranked docking pose and observe its dynamic behavior, we perform an MD simulation. GROMACS is a powerful and popular open-source MD engine.[24][25]
-
Protocol:
-
System Preparation:
-
Generate Topology: Create a topology file for the protein-ligand complex using a force field like AMBER or CHARMM. The topology describes bond lengths, angles, and charges for the simulation.[25]
-
Define Simulation Box: Place the complex in a periodic simulation box (e.g., a cubic box) ensuring a minimum distance (e.g., 1.0 nm) between the protein and the box edges.
-
Solvation: Fill the box with a pre-equilibrated water model (e.g., TIP3P).
-
Add Ions: Add ions (e.g., Na+ and Cl-) to neutralize the system's charge and mimic a physiological salt concentration (e.g., 0.15 M).[26]
-
-
Energy Minimization: Perform a steep descent energy minimization to remove steric clashes or unfavorable geometries in the initial setup.
-
Equilibration: This is a two-stage process to bring the system to the desired temperature and pressure.
-
NVT Ensemble (Constant Number of particles, Volume, and Temperature): Heat the system to the target temperature (e.g., 300 K) while keeping the protein atoms restrained. Check that the temperature reaches a stable plateau.[25]
-
NPT Ensemble (Constant Number of particles, Pressure, and Temperature): Adjust the pressure to the target value (e.g., 1 bar) while maintaining the temperature. Check that both pressure and density stabilize.[25]
-
-
Production MD: Release the restraints and run the simulation for a duration sufficient to observe the system's behavior (e.g., 100 ns). Save the coordinates at regular intervals to generate a trajectory file.
-
Step 6: Analysis of MD Trajectories
-
Causality: Analyzing the MD trajectory provides quantitative measures of the stability and dynamics of the protein-ligand complex.[7][27]
-
Protocol:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time relative to the starting structure. A stable, plateauing RMSD suggests the system has reached equilibrium and the ligand remains stably bound in its initial pose.[8][27]
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each protein residue. This highlights flexible regions (e.g., loops), which will show higher RMSF values, and stable regions (e.g., alpha-helices), which will show lower values.[8][27]
-
Radius of Gyration (Rg): Calculate the Rg of the protein over time to assess its overall compactness. A stable Rg indicates that the protein is not unfolding during the simulation.[8]
-
Interaction Analysis: Analyze the persistence of key hydrogen bonds and other interactions identified during docking throughout the simulation.
-
Step 7: Binding Free Energy Calculation with MM/PBSA
-
Causality: The MM/PBSA method provides a more accurate estimation of binding free energy by averaging over multiple conformations from the MD trajectory and using a more sophisticated implicit solvent model.[9][10]
-
Protocol:
-
Extract Snapshots: Select snapshots (frames) from the stable portion of the MD trajectory.
-
Run MM/PBSA Calculation: Use a tool like g_mmpbsa to calculate the binding free energy (ΔG_bind). The calculation decomposes the energy into several terms:[12]
-
ΔE_MM: Molecular mechanics energy (van der Waals + electrostatic).
-
ΔG_solv: Solvation free energy (polar + nonpolar).
-
-
Analyze Energy Contributions: The decomposition can reveal which energy terms (e.g., electrostatics or van der Waals) are the primary drivers of binding.
-
Data Presentation and Interpretation
Quantitative data from the workflow should be summarized for clear comparison and interpretation.
Table 1: Molecular Docking and MM/PBSA Results
| Ligand | Docking Score (kcal/mol) | Predicted Ki (nM) | MM/PBSA ΔG_bind (kcal/mol) | Key H-Bond Interactions (Residue) |
| This compound | -8.5 | 250.7 | -35.2 ± 3.1 | SER212, LYS157 |
| Reference Inhibitor (from 1S9J) | -10.2 | 21.5 | -48.9 ± 4.5 | SER212, MET219 |
Note: Data are hypothetical and for illustrative purposes.
Interpretation: The docking score of -8.5 kcal/mol suggests a good initial binding affinity. The subsequent MD simulation and MM/PBSA calculation provide a more refined energy value (-35.2 kcal/mol), which, while often overestimating the absolute value, can be used to reliably rank compounds.[13] The RMSD plot (not shown) would need to confirm the stability of the binding pose throughout the simulation. Analysis of the key interactions reveals that the compound forms hydrogen bonds with Serine 212 and Lysine 157, which are known to be important for inhibitor binding in the MEK1 active site.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous in silico workflow for evaluating the potential of this compound as a MEK1 inhibitor. The multi-step process, beginning with molecular docking and progressing through molecular dynamics and binding free energy calculations, provides a layered and robust assessment.
The hypothetical results suggest that the compound is a promising candidate for further investigation. The next logical steps in a drug discovery campaign would involve:
-
Synthesis and In Vitro Assay: The ultimate validation requires experimental testing. Synthesizing the compound and testing its inhibitory activity against MEK1 in a biochemical assay would be the primary next step.
-
Structure-Activity Relationship (SAR) Studies: Based on the predicted binding pose, medicinal chemists can design and synthesize analogs to improve potency and selectivity.
-
ADMET Prediction: In silico tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound, providing an early look at its potential drug-likeness.[5]
By integrating these computational techniques, researchers can make more informed decisions, efficiently allocating resources to the most promising candidates and accelerating the journey from concept to clinic.
References
-
Chen, F., Sun, H., & Pan, P. (2019). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Chemical Reviews. [Link]
-
El Mouns, B. (2024). How to interprete and analyze molecular docking results? ResearchGate. [Link]
-
Lemkul, J. A. (n.d.). GROMACS Tutorials. GROMACS Tutorials by Justin A. Lemkul. [Link]
-
Peng's Lab. (n.d.). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Peng's Lab at the University of New Mexico. [Link]
-
Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results? Matter Modeling Stack Exchange. [Link]
-
GROMACS. (n.d.). Introduction to Molecular Dynamics - the GROMACS tutorials! GROMACS. [Link]
-
EMBL-EBI. (n.d.). GROMACS tutorial | Biomolecular simulations. EMBL-EBI. [Link]
-
Bioinformatics Explained. (2026). How to Understand and Interpret Molecular Dynamics Results? YouTube. [Link]
-
Quora. (2021). How does one prepare proteins for molecular docking? Quora. [Link]
-
Ghasemzadeh, M. A., & Abdolmaleki, A. (2021). In Silico Molecular Docking, Scaffold Hopping, and PASS Prediction of Designed Pyrimidine-Based Analogues Their Synthesis and Biological Evaluation. Progress in Chemical and Biochemical Research. [Link]
-
InsilicoSci. (2025). Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial. YouTube. [Link]
-
Barnett, C., et al. (2019). Running molecular dynamics simulations using GROMACS. Galaxy Training. [Link]
-
Homeyer, N., & Gohlke, H. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert Opinion on Drug Discovery. [Link]
-
Fayed, E. A., et al. (2023). Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. Molecules. [Link]
-
CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results. CD ComputaBio. [Link]
-
Bioinformatics Review. (2020). Beginner's Guide for Docking using Autodock Vina. Bioinformatics Review. [Link]
-
Al-Ostath, A. I., et al. (2022). Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines. Molecules. [Link]
-
CD ComputaBio. (n.d.). GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial. CD ComputaBio. [Link]
-
Jahangiri, F. H. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube. [Link]
-
Bioinformatics online. (2020). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.,. YouTube. [Link]
-
Wang, C., et al. (2020). An accurate free energy estimator: based on MM/PBSA combined with interaction entropy for protein–ligand binding affinity. Nanoscale. [Link]
-
AutoDock Vina Documentation. (n.d.). Basic docking. Read the Docs. [Link]
-
Fayed, E. A., et al. (2023). Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. Molecules. [Link]
-
The Scripps Research Institute. (n.d.). AutoDock Vina. The Scripps Research Institute. [Link]
-
ResearchGate. (2019). Molecular docking proteins preparation. ResearchGate. [Link]
-
University of Cambridge. (n.d.). Session 4: Introduction to in silico docking. University of Cambridge. [Link]
-
Matter Modeling Stack Exchange. (2023). I was wondering how I should interpret the results of my molecular dynamics simulation. Matter Modeling Stack Exchange. [Link]
-
Learn Maestro. (2024). Preparing protein structures. YouTube. [Link]
-
The Scripps Research Institute. (2020). Tutorial – AutoDock Vina. The Scripps Research Institute. [Link]
-
Genheden, S., & Luchko, T. (2012). A statistical approach to the interpretation of molecular dynamics simulations of calmodulin equilibrium dynamics. Journal of Computational Chemistry. [Link]
-
Barnett, C., et al. (2019). Analysis of molecular dynamics simulations. Galaxy Training. [Link]
-
Tang, G. (n.d.). Computational Drug Design and Small Molecule Library Design. Stanford University. [Link]
-
PharmaFeatures. (2024). The Computational Revolution in Small Molecule Drug Discovery. PharmaFeatures. [Link]
-
Young, D. (n.d.). Computational Techniques in the Drug Design Process. Cytoclonal Pharmaceutics Inc. [Link]
-
Sliwoski, G., et al. (2014). Computational Methods in Drug Discovery. Pharmacological Reviews. [Link]
-
Singh, D. B., & Dwivedi, S. (2019). Computational Approaches in Drug Designing and Their Applications. Springer Nature Experiments. [Link]
-
Wu, J., et al. (2015). Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
El-Sayed, N. N. E., et al. (2023). Developments of pyridodipyrimidine heterocycles and their biological activities. RSC Advances. [Link]
-
Sharma, O., et al. (2011). Synthesis & Antimicrobial Activity of Some Novel Pyrimidine-2,4(1H,3H)-diones. Indo-Global Journal of Pharmaceutical Sciences. [Link]
-
Li, Y., et al. (2022). Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives as RAF-MEK-ERK pathway signaling pathway blockers: Synthesis, cytotoxic activity, mechanistic investigation and structure-activity relationships. European Journal of Medicinal Chemistry. [Link]
Sources
- 1. Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives as RAF-MEK-ERK pathway signaling pathway blockers: Synthesis, cytotoxic activity, mechanistic investigation and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biochem158.stanford.edu [biochem158.stanford.edu]
- 4. The Computational Revolution in Small Molecule Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 5. Computational Approaches in Drug Designing and Their Applications | Springer Nature Experiments [experiments.springernature.com]
- 6. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to Analyze Results from Molecular Dynamics Simulations - Creative Proteomics [iaanalysis.com]
- 8. m.youtube.com [m.youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. peng-lab.org [peng-lab.org]
- 11. The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial - CD ComputaBio [computabio.com]
- 13. An accurate free energy estimator: based on MM/PBSA combined with interaction entropy for protein–ligand binding affinity - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 14. quora.com [quora.com]
- 15. researchgate.net [researchgate.net]
- 16. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 17. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 18. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 19. youtube.com [youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 22. Analysis and Mapping of Molecular Docking Results - CD ComputaBio [computabio.com]
- 23. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 24. GROMACS Tutorials [mdtutorials.com]
- 25. Hands-on: Running molecular dynamics simulations using GROMACS / Running molecular dynamics simulations using GROMACS / Computational chemistry [training.galaxyproject.org]
- 26. m.youtube.com [m.youtube.com]
- 27. Hands-on: Analysis of molecular dynamics simulations / Analysis of molecular dynamics simulations / Computational chemistry [training.galaxyproject.org]
Methodological & Application
Application Note & Synthesis Protocol: A Detailed Guide to the Preparation of 6-Methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
Introduction:
The pyrido[3,2-d]pyrimidine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Compounds bearing this core structure have demonstrated a wide array of biological activities, including kinase inhibition and potential as anti-cancer agents. The targeted compound, 6-Methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione, is a valuable building block for the synthesis of more complex molecules and for screening in various biological assays. This document provides a comprehensive, step-by-step protocol for the synthesis of this compound, designed for researchers and scientists in the field of drug development and organic synthesis. The protocol is based on established chemical transformations and offers insights into the rationale behind the procedural steps.
Synthetic Strategy Overview
The synthesis of this compound is most effectively achieved through a two-step sequence starting from a commercially available substituted pyridine derivative. The overall strategy involves:
-
Formation of the key intermediate: Synthesis of 2-amino-6-methylnicotinamide from 2-chloro-3-cyano-6-methylpyridine.
-
Cyclization: Ring closure of the aminonicotinamide intermediate to construct the desired pyrimidinedione ring system.
This approach is robust and allows for the efficient construction of the target molecule.
Figure 1: Overall synthetic workflow for this compound.
Experimental Protocols
Part 1: Synthesis of 2-amino-6-methylnicotinamide
This initial step focuses on the conversion of 2-chloro-3-cyano-6-methylpyridine to the crucial intermediate, 2-amino-6-methylnicotinamide. This transformation is achieved through a one-pot reaction involving amination and subsequent hydration of the nitrile group.[1][2]
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2-chloro-3-cyano-6-methylpyridine | ≥97% | Sigma-Aldrich |
| Aqueous ammonia (28%) | ACS Reagent | Fisher Scientific |
| Potassium hydroxide (KOH) | ACS Reagent, pellets | Merck |
| Hydrochloric acid (4N) | Volumetric Standard | VWR Chemicals |
| Deionized water | - | In-house |
| Autoclave | - | - |
| Standard laboratory glassware | - | - |
| Magnetic stirrer with heating | - | - |
Step-by-Step Protocol:
-
Reaction Setup: In a suitable autoclave, combine 2-chloro-3-cyano-6-methylpyridine (6.10 g) with a 28% aqueous solution of ammonia (70 mL).[1]
-
Reaction Conditions: Seal the autoclave and heat the reaction mixture to 170°C for 7 hours.[1]
-
Work-up (Part 1 - Ammonia Removal): After the reaction is complete, allow the autoclave to cool to room temperature. Carefully vent the apparatus and transfer the reaction solution to a round-bottom flask. Remove the excess ammonia under reduced pressure.[1]
-
Hydrolysis to Amide: To the resulting solution, add potassium hydroxide (9.00 g) and heat the mixture at 100°C with stirring for 3 hours. This step facilitates the hydrolysis of any remaining nitrile to the desired amide.[1]
-
Isolation and Purification: Cool the reaction mixture to room temperature. Adjust the pH of the solution to 4-5 by the dropwise addition of 4N hydrochloric acid. The precipitated product, 2-amino-6-methylnicotinamide, can be collected by filtration, washed with cold water, and air-dried.
Expert Insights:
-
The use of an autoclave is necessary to reach the high temperatures and pressures required for the nucleophilic aromatic substitution of the chloride with ammonia.
-
The subsequent hydrolysis of the nitrile to the amide under basic conditions is a standard and efficient transformation. Careful pH adjustment is crucial for the selective precipitation of the product.
Part 2: Cyclization to this compound
In this final step, the synthesized 2-amino-6-methylnicotinamide undergoes cyclization to form the target pyridopyrimidinedione. This is accomplished using ethyl chloroformate, a common reagent for the formation of such heterocyclic systems.
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2-amino-6-methylnicotinamide | As synthesized | - |
| Ethyl chloroformate | ≥97% | Alfa Aesar |
| Pyridine | Anhydrous, 99.8% | Sigma-Aldrich |
| Dioxane | Anhydrous, 99.8% | Acros Organics |
| Standard laboratory glassware | - | - |
| Magnetic stirrer with heating | - | - |
| Reflux condenser | - | - |
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-6-methylnicotinamide in anhydrous dioxane.
-
Addition of Reagents: To this solution, add an equimolar amount of anhydrous pyridine, followed by the slow, dropwise addition of ethyl chloroformate at room temperature.
-
Reaction Conditions: After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation and Purification: Upon completion, cool the reaction mixture to room temperature. The precipitated product can be collected by filtration. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid to yield pure this compound.
Expert Insights:
-
The use of an anhydrous solvent is important to prevent the hydrolysis of ethyl chloroformate.
-
Pyridine acts as a base to neutralize the HCl generated during the reaction, driving the reaction to completion.
-
The mechanism likely involves the initial formation of an ethoxycarbonylamino intermediate, which then undergoes intramolecular cyclization via nucleophilic attack of the amide nitrogen onto the newly formed carbamate, followed by the elimination of ethanol to yield the final dione product.
Quantitative Data Summary
| Step | Starting Material | Key Reagents | Product | Theoretical Yield |
| 1 | 2-chloro-3-cyano-6-methylpyridine | aq. NH3, KOH | 2-amino-6-methylnicotinamide | High |
| 2 | 2-amino-6-methylnicotinamide | Ethyl chloroformate, Pyridine | This compound | Good to High |
Characterization
The final product should be characterized using standard analytical techniques to confirm its identity and purity:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry: To determine the molecular weight.
-
Melting Point: As an indicator of purity.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Ethyl chloroformate is corrosive and lachrymatory; handle with extreme care.
-
The first step of the synthesis involves high pressure and temperature; ensure the autoclave is operated by trained personnel.
References
Sources
Application Notes and Protocols for the Synthesis of Pyridopyrimidines via Multi-Component Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Multi-Component Reactions for a Privileged Scaffold
Pyridopyrimidines, heterocyclic compounds featuring a fused pyridine and pyrimidine ring system, represent a cornerstone in modern medicinal chemistry. Their rigid, nitrogen-rich framework is a "privileged scaffold," capable of interacting with a wide array of biological targets. This has led to their development as potent anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[1][2] Traditionally, the synthesis of such complex heterocycles involves multi-step procedures that are often time-consuming, generate significant waste, and result in modest overall yields.
Multi-component reactions (MCRs) offer a paradigm shift in the synthesis of pyridopyrimidines and other complex molecules. By combining three or more reactants in a single, one-pot operation, MCRs provide a highly efficient and atom-economical route to structurally diverse compounds.[3][4] This approach aligns with the principles of green chemistry by reducing solvent usage, reaction steps, and purification requirements.[5] This guide provides detailed protocols and mechanistic insights into key MCRs for the synthesis of pyridopyrimidines, empowering researchers to accelerate their drug discovery and development programs.
Application Note 1: Three-Component Synthesis of Pyrido[2,3-d]pyrimidines
This section details two highly effective one-pot methods for the synthesis of 7-amino-5-aryl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitriles from aromatic aldehydes, malononitrile, and 6-aminouracil. These protocols are based on the work of Abdolmohammadi and Balalaie, offering both a rapid microwave-assisted method and a greener, catalysed reaction in an aqueous medium.[1][6]
Protocol 1.1: Microwave-Assisted Synthesis
This protocol leverages the efficiency of microwave irradiation to achieve rapid synthesis of pyrido[2,3-d]pyrimidines in high yields.
Experimental Workflow:
Figure 1: Workflow for microwave-assisted synthesis.
Step-by-Step Methodology:
-
In a suitable microwave reactor vessel, combine the aromatic aldehyde (1 mmol), malononitrile (0.066 g, 1 mmol), and 6-aminouracil (0.127 g, 1 mmol).
-
Add 10 mL of distilled water to the mixture.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 600 W for the time specified in Table 1 (typically 5-8 minutes). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
The resulting solid precipitate is collected by vacuum filtration.
-
Wash the collected solid with copious amounts of water, followed by a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the purified product in a vacuum oven.
Protocol 1.2: Catalytic Synthesis in Aqueous Media
This protocol offers an environmentally benign alternative using a readily available and inexpensive catalyst, diammonium hydrogen phosphate (DAHP), in water.
Experimental Workflow:
Figure 2: Workflow for catalytic synthesis in water.
Step-by-Step Methodology:
-
To a round-bottom flask, add the aromatic aldehyde (1 mmol), malononitrile (0.066 g, 1 mmol), 6-aminouracil (0.127 g, 1 mmol), and diammonium hydrogen phosphate (DAHP) (0.013 g, 0.1 mmol).
-
Add 10 mL of distilled water.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring for the time indicated in Table 1 (typically 4-6 hours). Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to ambient temperature.
-
Collect the precipitated product by vacuum filtration.
-
Wash the solid product thoroughly with water and then with a small portion of cold ethanol.
-
Dry the product under vacuum.
Mechanistic Rationale: A Domino Knoevenagel-Michael-Cyclization Cascade
The formation of the pyrido[2,3-d]pyrimidine scaffold in this reaction proceeds through a sophisticated domino sequence, showcasing the elegance of MCRs.[1]
-
Knoevenagel Condensation: The reaction initiates with a Knoevenagel condensation between the aromatic aldehyde and malononitrile. The catalyst (or heat in the microwave-assisted method) facilitates the deprotonation of the active methylene group of malononitrile, which then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration yields an arylidene malononitrile intermediate.
-
Michael Addition: The C5 position of 6-aminouracil, being electron-rich and part of a vinylogous amide system, acts as a nucleophile. It attacks the electron-deficient β-carbon of the arylidene malononitrile intermediate in a classic Michael addition.
-
Intramolecular Cyclization and Tautomerization: The exocyclic amino group of the resulting Michael adduct then performs an intramolecular nucleophilic attack on one of the nitrile groups. This is followed by a series of tautomerization and proton transfer steps, leading to the formation of the stable, aromatic pyridopyrimidine ring system.
Figure 3: Mechanistic pathway of the three-component reaction.
Data Presentation: Synthesis of Pyrido[2,3-d]pyrimidine Derivatives
The following table summarizes the results for the synthesis of various pyrido[2,3-d]pyrimidine derivatives using the methods described above.[1]
| Compound | Ar | Method A Time (min) | Method A Yield (%) | Method B Time (h) | Method B Yield (%) | M.p. (°C) |
| 4a | C₆H₅ | 6 | 92 | 5 | 87 | >300 |
| 4b | 4-CH₃C₆H₄ | 7 | 90 | 5 | 85 | >300 |
| 4c | 4-OCH₃C₆H₄ | 7 | 93 | 4 | 89 | >300 |
| 4d | 4-ClC₆H₄ | 5 | 95 | 4 | 92 | >300 |
| 4e | 4-NO₂C₆H₄ | 5 | 96 | 4 | 94 | >300 |
| 4f | 3-NO₂C₆H₄ | 6 | 94 | 5 | 90 | >300 |
| 4g | 2-ClC₆H₄ | 8 | 88 | 6 | 82 | >300 |
| 4h | 2,4-Cl₂C₆H₃ | 6 | 91 | 5 | 86 | >300 |
Table 1: Synthesis of 7-amino-5-aryl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitriles.
Selected Spectral Data for Compound 4d (Ar = 4-ClC₆H₄): [1]
-
IR (KBr, cm⁻¹): 3421, 3325 (NH₂, NH), 2198 (CN), 1705, 1662 (C=O).
-
¹H NMR (DMSO-d₆, ppm): δ 7.15 (s, 2H, NH₂), 7.33 (d, 2H, J = 8.0 Hz, Ar-H), 7.55 (d, 2H, J = 8.0 Hz, Ar-H), 10.95 (s, 1H, NH), 11.21 (s, 1H, NH).
-
¹³C NMR (DMSO-d₆, ppm): δ 89.1, 112.4, 119.3, 128.5, 130.1, 132.7, 137.2, 150.8, 153.6, 158.1, 162.9.
-
MS (m/z): 315 (M⁺).
Application Note 2: Biginelli-Type Synthesis of Tetrahydropyrido[4,3-d]pyrimidines
The Biginelli reaction, a classic MCR, can be adapted for the synthesis of pyridopyrimidine scaffolds. This protocol describes the synthesis of hexahydropyrido[4,3-d]pyrimidine-2(1H)-thiones through a pseudo-four-component reaction involving N-substituted-4-piperidones, aromatic aldehydes, and thiourea. This solvent-free approach is both efficient and environmentally friendly.
Protocol 2.1: Solvent-Free Synthesis by Grinding
This mechanochemical method avoids the use of solvents, relying on the energy from grinding to drive the reaction to completion in a very short time.
Experimental Workflow:
Figure 4: Workflow for solvent-free synthesis by grinding.
Step-by-Step Methodology:
-
In a mortar, combine the N-substituted-4-piperidone (1 mmol), the aromatic aldehyde (1 mmol), thiourea (0.091 g, 1.2 mmol), and a catalytic amount of solid sodium ethoxide.
-
Grind the mixture vigorously with a pestle for 1-2 minutes at room temperature. The reaction is often accompanied by a change in color and consistency.
-
After the grinding is complete, add a small amount of water to the mortar and triturate the solid.
-
Collect the solid product by vacuum filtration and wash it thoroughly with water.
-
Recrystallize the crude product from ethanol to afford the pure hexahydropyrido[4,3-d]pyrimidine-2(1H)-thione.
-
Dry the crystals in a vacuum oven.
Mechanistic Rationale: The Biginelli Reaction Pathway
The Biginelli reaction mechanism is well-established and involves a series of acid- or base-catalyzed steps.[7]
-
Aldol Condensation: The reaction begins with an aldol-type condensation between the aldehyde and the enolizable N-substituted-4-piperidone to form an α,β-unsaturated ketone intermediate.
-
Michael Addition: Thiourea then acts as a nucleophile and adds to the β-carbon of the unsaturated ketone intermediate in a Michael addition.
-
Cyclization and Dehydration: The final step involves an intramolecular cyclization where a nitrogen atom of the thiourea moiety attacks the ketone carbonyl group, followed by dehydration to yield the stable dihydropyrimidine ring.
Figure 5: Mechanistic pathway of the Biginelli-type reaction.
Data Presentation: Synthesis of Hexahydropyrido[4,3-d]pyrimidine-2(1H)-thiones
The following table presents representative data for the synthesis of these compounds.
| Compound | R | Ar | Yield (%) | M.p. (°C) |
| 5a | CH₃ | C₆H₅ | 95 | 218-220 |
| 5b | CH₃ | 4-ClC₆H₄ | 98 | 230-232 |
| 5c | CH₃ | 4-OCH₃C₆H₄ | 94 | 210-212 |
| 5d | Benzyl | C₆H₅ | 96 | 198-200 |
| 5e | Benzyl | 4-ClC₆H₄ | 97 | 208-210 |
Table 2: Synthesis of hexahydropyrido[4,3-d]pyrimidine-2(1H)-thiones via a solvent-free Biginelli-type reaction.
Characterization and Validation
The synthesized pyridopyrimidine derivatives should be characterized using standard analytical techniques to confirm their structure and purity. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure, confirming the presence of key functional groups, and establishing the connectivity of atoms.[8][9]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify characteristic functional groups such as N-H, C=O, and C≡N stretching vibrations.[10]
-
Mass Spectrometry (MS): MS is employed to determine the molecular weight of the synthesized compounds and to support the proposed chemical formula.[1]
-
Melting Point (M.p.): The melting point is a crucial indicator of purity. A sharp melting point range suggests a pure compound.
Conclusion
Multi-component reactions provide a powerful and versatile platform for the efficient synthesis of medicinally important pyridopyrimidine scaffolds. The protocols detailed in these application notes highlight the practical advantages of MCRs, including high yields, operational simplicity, reduced reaction times, and adherence to the principles of green chemistry. By leveraging these methodologies, researchers in drug discovery and development can rapidly generate libraries of diverse pyridopyrimidine derivatives for biological screening, ultimately accelerating the identification of new therapeutic agents.
References
-
Abdolmohammadi, S., & Balalaie, S. (2012). An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. International Journal of Organic Chemistry, 2, 7-14. [Link]
-
Shaabani, A., Ghadari, R., Ghasemi, S., Rezayan, A. H., Sarvary, A., & Ng, S. W. (2011). Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO3H) and their docking and urease inhibitory activity. BMC Chemistry, 5(1), 1-10. [Link]
-
Abdolmohammadi, S., & Balalaie, S. (2012). An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. Scientific Research Publishing. [Link]
-
Nafie, M. S., El-Sayed, W. M., & Moustafa, A. H. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(17), 12085-12101. [Link]
-
Gouda, M. A., Eldien, H. F., Girges, M. M., & Berghot, M. A. (2021). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules, 26(21), 6483. [Link]
-
Sadeghi, S. H. (2023). A Review of the Synthesis of Pyrido[2,3-d:5,6-d′]dipyrimidine Derivatives Using Multicomponent Reactions. Organic Chemistry Research, 9(2), 133-150. [Link]
-
Patil, S., Patil, R., & Patil, S. (2022). InBr3 Catalyzed the Rapid and Scale-Up Asymmetric Biginelli Synthesis of Pyrido[2,3-D]Pyrimidines Under Solvent-Free Conditions. Journal of Synthetic Chemistry, 1(2), 70-76. [Link]
-
Ibrahim, H. S., El-Kalyoubi, S., & Abdel-khalek, H. M. (2021). Design and synthesis of novel pyridopyrimidine derivatives with anchoring non-coplanar aromatic extensions of EGFR inhibitory activity. Bioorganic chemistry, 116, 105318. [Link]
-
Sha, W., Liu, Y., Zhang, Y., & Zhang, W. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Journal of enzyme inhibition and medicinal chemistry, 38(1), 2195029. [Link]
-
Ibrahim, H. S., El-Kalyoubi, S., & Abdel-khalek, H. M. (2021). Design and synthesis of novel pyridopyrimidine derivatives with anchoring non-coplanar aromatic extensions of EGFR inhibitory activity. Bioorganic chemistry, 116, 105318. [Link]
-
Wang, Z., Li, Y., & Li, H. (2018). A Three-Component Synthesis of Pyrido[2,3-d]pyrimidines. Request PDF. [Link]
-
Girreser, U., Bluhm, U., Clement, B., & Heber, D. (2013). 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. Magnetic resonance in chemistry : MRC, 51(11), 714–721. [Link]
-
Chatzopoulou, M., Tzani, A., & Kompogianni, A. (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. Molecules, 27(20), 7056. [Link]
-
Mamaghani, M., & Hossein Nia, R. (2017). Recent Developments in the MCRs Synthesis of Pyridopyrimidines and Spiro-Pyridopyrimidines. Journal of Heterocyclic Chemistry, 54(3), 1700-1722. [Link]
-
Rentería-Gómez, M. A., Calderón-Rangel, D., Rodríguez-López, F., Corona-Díaz, A., & Gámez-Montaño, R. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Chemistry Proceedings, 16(1), 28. [Link]
-
Al-dujaili, A. H., & Al-Janabi, M. A. (2018). A Novel Synthesis and Characterization of Fused Pyridopyrimidine Derivatives. ResearchGate. [Link]
-
Rentería-Gómez, M. A., Calderón-Rangel, D., Rodríguez-López, F., Corona-Díaz, A., & Gámez-Montaño, R. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groeke-Blackburn-Bienaymé Reaction-CuAAC Assisted by MW. Sciforum. [Link]
-
Piskun, P., Michalak, M., & Twarda-Clapa, A. (2025). Highly efficient microwave-assisted one-pot synthetic pathways for pyrido[2,3-d]imidazole derivatives. ChemRxiv. [Link]
-
Deshmukh, M. B., Shelar, M. A., Mittelbach, M., & Junek, H. (1998). Synthesis of some new pyrimidine and pyridopyrimidine derivatives. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 37(5), 491-493. [Link]
-
Kappe, C. O. (1997). A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis. Support for an N-Acyliminium Ion Intermediate. The Journal of Organic Chemistry, 62(21), 7201-7204. [Link]
-
El-Gohary, N. S., & Shaaban, M. R. (2017). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. RSC advances, 7(59), 37175-37203. [Link]
-
Al-Obaidi, A., Al-Janabi, M., & Al-dujaili, A. (2016). Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents. ResearchGate. [Link]
-
El-Naggar, A. M., El-Metwaly, A. M., & El-Gazzar, M. G. (2021). Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. Molecules, 26(14), 4260. [Link]
-
Cocco, M. T., Congiu, C., & Lilliu, V. (2006). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. [Link]
-
Rentería-Gómez, M. A., Valle-D'Aloisio, P., & Gámez-Montaño, R. (2022). Synthesis of 2-julolidin-imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé reaction and studies of optical properties. New Journal of Chemistry, 46(18), 8684-8693. [Link]
-
El-Gohary, N. S. (2015). The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research, 7(12), 734-772. [Link]
-
Girek, T., Wawrzyńczak, A., & Szymański, P. (2024). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Molecules, 29(11), 2533. [Link]
-
Rentería-Gómez, M. A., Calderón-Rangel, D., Rodríguez-López, F., Corona-Díaz, A., & Gámez-Montaño, R. (2024). One Pot Synthesis of Imidazo[1,2-a]pyridines via Groeke-Blackburn-Bienaymé Reaction-CuAAC Assisted by MW. Sciforum. [Link]
-
Raj, A. A., & Raj, A. A. (2022). Microwave-Assisted One-Pot Synthesis of Aminopyrimidine Scaffolds and their Biological Evaluation. Letters in Applied NanoBioScience, 11(2), 3619-3627. [Link]
-
Sauthon, N., & Crousse, B. (2009). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. Molecules, 14(7), 2585-2605. [Link]
-
Patil, S., Patil, R., & Patil, S. (2022). InBr3 Catalyzed the Rapid and Scale-Up Asymmetric Biginelli Synthesis of Pyrido[2,3-D]Pyrimidines Under Solvent-Free Conditions. Journal of Synthetic Chemistry, 1(2), 70-76. [Link]
-
Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: - Preprints.org. (n.d.). [Link]
-
Kumar, A., & Kumar, S. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 894. [Link]
-
Healy, S., Sheridan, A., & Murphy, C. D. (2018). Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation. Beilstein journal of organic chemistry, 14, 218–222. [Link]
-
Zakharychev, V. V., & Guranov, A. I. (2023). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry, 19, 727-735. [Link]
-
Smith, C. J., Smith, C. J., & Iglesias-Sigüenza, J. (2013). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein journal of organic chemistry, 9, 232–242. [Link]
-
Synthesis of pyrimidine derivatives under solvent-free conditions. (n.d.). ResearchGate. [Link]
-
Karad, S. N., & Patil, S. A. (2018). Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a] pyrimidine containing tri/tetrasubstituted im. Semantic Scholar. [Link]
-
Di Mauro, G., & Papasergi, S. (2019). Synthesis and Pharmacological Screening of Pyridopyrimidines as Effective Anti‐Diarrheal Agents through the Suppression of Cyclic Nucleotide Accumulation. ChemistrySelect, 4(14), 4307-4313. [Link]
-
jOeCHEM. (2020, April 12). Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples [Video]. YouTube. [Link]
Sources
- 1. An Efficient Synthesis of Pyrido[2,3-<i>d</i>]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media [file.scirp.org]
- 2. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orgchemres.org [orgchemres.org]
- 4. researchgate.net [researchgate.net]
- 5. Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO3H) and their docking and urease inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media [scirp.org]
- 7. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 8. 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
Application Notes and Protocols for the Nano-Catalyzed Synthesis of Pyrido[3,2-d]pyrimidines
Introduction: A Paradigm Shift in Heterocyclic Synthesis
Pyrido[3,2-d]pyrimidines represent a privileged scaffold in medicinal chemistry and drug development, forming the core structure of numerous compounds with a wide array of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] The efficient synthesis of these complex heterocyclic systems is, therefore, a critical endeavor. Traditional synthetic routes often suffer from drawbacks such as harsh reaction conditions, low yields, and the generation of significant waste. In alignment with the principles of green chemistry, recent advancements have highlighted the use of nano-catalysts as a transformative approach to organic synthesis.[3][4]
Nano-catalysts offer a plethora of advantages over their conventional counterparts, including exceptionally high surface area-to-volume ratios, which translates to a greater number of active sites and enhanced catalytic activity.[4][5] Their heterogeneous nature allows for easy separation from the reaction mixture, enabling catalyst recycling and minimizing product contamination.[6][7] This guide provides a comprehensive overview and detailed protocols for the application of nano-catalysts, particularly magnetic nanoparticles, in the efficient and environmentally benign synthesis of pyrido[3,2-d]pyrimidines.
The "Why": Rationale for Selecting Nano-Catalysts in Pyrido[3,2-d]pyrimidine Synthesis
The choice of a catalyst is paramount in directing the outcome of a chemical transformation. For multi-component reactions (MCRs) that lead to the formation of complex heterocyclic systems like pyrido[3,2-d]pyrimidines, nano-catalysts, especially those with a magnetic core, offer a compelling set of advantages:
-
Enhanced Reactivity and Selectivity: The high density of active sites on the nano-catalyst surface accelerates the reaction rate, often under milder conditions (lower temperatures and shorter reaction times) than traditional methods.[4][5] This can also lead to improved selectivity for the desired product, minimizing the formation of byproducts.
-
Green Chemistry Principles: The use of nano-catalysts often allows for the use of more environmentally friendly solvents, such as water or ethanol, or even solvent-free conditions.[8][9] The ability to easily recover and reuse the catalyst aligns with the core tenets of sustainable chemistry by reducing waste and cost.[7][10]
-
Operational Simplicity: Magnetic nano-catalysts can be effortlessly separated from the reaction mixture using an external magnet, obviating the need for tedious filtration or chromatographic purification of the catalyst.[10] This simplifies the work-up procedure and enhances the overall efficiency of the synthetic process.
-
Tunable Properties: The surface of nano-catalysts can be functionalized with various organic or inorganic moieties to tune their catalytic activity, selectivity, and stability.[6][11] This allows for the rational design of catalysts tailored for specific transformations.
Featured Nano-Catalyst: Core-Shell Magnetic Nanoparticles
A particularly effective class of nano-catalysts for the synthesis of pyrido[3,2-d]pyrimidines is the core-shell magnetic nanoparticle. A common example involves a magnetite (Fe₃O₄) core, which provides the magnetic properties for easy separation, encapsulated in a silica (SiO₂) shell. This shell serves a dual purpose: it protects the magnetic core from oxidation and provides a versatile platform for further functionalization with catalytically active groups.
Protocol 1: Synthesis and Characterization of a Representative Fe₃O₄@SiO₂-Supported Schiff Base Complex Nano-Catalyst
This protocol details the preparation of a nano-[Fe₃O₄@SiO₂/N-propyl-1-(thiophen-2-yl)ethanimine][ZnCl₂] complex, a highly efficient catalyst for the synthesis of pyrido[2,3-d]pyrimidines.[7][10][11]
Materials and Reagents:
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Ferrous chloride tetrahydrate (FeCl₂·4H₂O)
-
Ammonia solution (25%)
-
Tetraethyl orthosilicate (TEOS)
-
Ethanol
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Thiophene-2-carboxaldehyde
-
Zinc chloride (ZnCl₂)
-
Deionized water
Step-by-Step Procedure:
-
Synthesis of Fe₃O₄ Nanoparticles: In a three-necked flask, dissolve FeCl₃·6H₂O and FeCl₂·4H₂O in deionized water under a nitrogen atmosphere with vigorous stirring. Heat the solution to 80°C and add ammonia solution dropwise until the pH reaches 10-11. A black precipitate of Fe₃O₄ will form immediately. Continue stirring for 1 hour at 80°C. Cool the mixture to room temperature and separate the magnetic nanoparticles using an external magnet. Wash the nanoparticles repeatedly with deionized water and ethanol until neutral, then dry under vacuum.
-
Coating with Silica (Fe₃O₄@SiO₂): Disperse the synthesized Fe₃O₄ nanoparticles in a mixture of ethanol and deionized water, followed by the addition of ammonia solution.[12] Sonicate the mixture to ensure a uniform dispersion. Add TEOS dropwise while stirring and continue the reaction for 6-8 hours at room temperature.[12] Separate the resulting Fe₃O₄@SiO₂ core-shell nanoparticles with a magnet, wash with ethanol and water, and dry.
-
Functionalization with Amine Groups (Fe₃O₄@SiO₂-NH₂): Disperse the Fe₃O₄@SiO₂ nanoparticles in dry toluene. Add APTES and reflux the mixture for 24 hours under a nitrogen atmosphere. After cooling, collect the nanoparticles with a magnet, wash with toluene and ethanol to remove excess APTES, and dry.
-
Formation of the Schiff Base (Fe₃O₄@SiO₂-Schiff base): Disperse the amine-functionalized nanoparticles in ethanol and add thiophene-2-carboxaldehyde. Reflux the mixture for 12 hours. Separate the product with a magnet, wash with ethanol, and dry.
-
Immobilization of Zinc Chloride (Fe₃O₄@SiO₂-Schiff base-ZnCl₂): Suspend the Schiff base-functionalized nanoparticles in ethanol and add a solution of ZnCl₂ in ethanol. Stir the mixture at room temperature for 24 hours. Collect the final catalyst with a magnet, wash with ethanol to remove any unreacted ZnCl₂, and dry under vacuum.
Characterization of the Nano-Catalyst:
-
Fourier-Transform Infrared Spectroscopy (FT-IR): To confirm the presence of the different functional groups at each stage of the synthesis. Key peaks to look for include Fe-O stretching (around 580 cm⁻¹), Si-O-Si stretching (around 1080 cm⁻¹), N-H bending (around 1590 cm⁻¹), and C=N stretching of the Schiff base (around 1630 cm⁻¹).[13][14]
-
X-ray Diffraction (XRD): To confirm the crystalline structure of the Fe₃O₄ core. The diffraction pattern should match the standard pattern for magnetite. The broad peak for amorphous silica may also be observed.[13][14]
-
Transmission Electron Microscopy (TEM): To visualize the core-shell structure of the nanoparticles and determine their size and morphology.[12][15]
-
Vibrating Sample Magnetometry (VSM): To measure the magnetic properties of the nanoparticles and ensure they are superparamagnetic, which is crucial for their easy separation and redispersion.[13]
Protocol 2: Nano-Catalyzed One-Pot Synthesis of a Pyrido[2,3-d]pyrimidine Derivative
This protocol describes a general and efficient one-pot, three-component synthesis of a pyrido[2,3-d]pyrimidine derivative using the prepared magnetic nano-catalyst.[10][11]
Reactants:
-
6-Amino-1,3-dimethyluracil
-
An aromatic aldehyde (e.g., benzaldehyde)
-
Malononitrile
-
Fe₃O₄@SiO₂-Schiff base-ZnCl₂ nano-catalyst
-
Ethanol (as solvent)
Step-by-Step Procedure:
-
To a round-bottom flask, add 6-amino-1,3-dimethyluracil (1 mmol), the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and the Fe₃O₄@SiO₂-Schiff base-ZnCl₂ nano-catalyst (e.g., 20 mg) in ethanol (10 mL).
-
Reflux the reaction mixture with stirring for the specified time (typically 30-90 minutes, monitor by TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Place a strong magnet on the outside of the flask to attract the nano-catalyst to the side.
-
Carefully decant the hot solution to a separate flask.
-
Wash the catalyst with hot ethanol (2 x 5 mL) and add the washings to the product solution.
-
Allow the combined solution to cool to room temperature, upon which the product will precipitate.
-
Collect the solid product by filtration, wash with cold ethanol, and dry to obtain the pure pyrido[2,3-d]pyrimidine derivative.
-
The recovered catalyst can be washed with ethanol, dried, and reused for subsequent reactions.
Experimental Workflow and Reaction Mechanism
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis and application of a magnetic nano-catalyst.
Proposed Reaction Mechanism
The nano-catalyst plays a crucial role in activating the reactants and facilitating the cascade of reactions leading to the final product. The Lewis acidic sites on the catalyst (e.g., the ZnCl₂ moiety) are believed to be key to this process.
Caption: Proposed mechanism for the nano-catalyzed synthesis of pyrido[3,2-d]pyrimidines.
Comparative Performance of Nano-Catalysts
The choice of nano-catalyst can significantly impact the efficiency of the synthesis. The following table provides a comparative overview of different nano-catalysts used for the synthesis of pyrido[2,3-d]pyrimidine derivatives, which are structurally related to the target pyrido[3,2-d]pyrimidines.
| Nano-Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reusability (cycles) | Reference |
| Fe₃O₄@SiO₂/SnCl₄ | Water | 70 | 1.5 - 3 min | 94 - 99 | >5 | [1] |
| Nanocrystalline MgO | Water | 80 | Not Specified | High | >4 | [10] |
| Fe₃O₄@TiO₂@NH₂@PMo₁₂O₄₀ | Water | Reflux | 15 - 25 min | 88 - 96 | >6 | [11] |
| γ-Fe₂O₃@HAp-SO₃H | DMF | 110 | 30 - 45 min | 84 - 96 | >5 | [11] |
| [Fe₃O₄@SiO₂/N-propyl-1-(thiophen-2-yl)ethanimine][ZnCl₂] | Ethanol | Reflux | 30 - 90 min | 85 - 95 | >5 | [10][11] |
Safety and Handling of Nano-Catalysts
While nano-catalysts offer significant advantages, their small size raises potential safety concerns. It is imperative to handle them with appropriate precautions to minimize exposure.[16][17][18][19][20]
Core Safety Protocols:
-
Engineering Controls: Always handle nano-catalysts in powder form within a fume hood or a glove box to prevent inhalation of airborne particles.[16][19][20]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and double nitrile gloves. When there is a risk of aerosolization outside of a ventilated enclosure, a respirator with a P100 filter is recommended.[18]
-
Work Practices: Avoid skin contact and ingestion. Do not eat, drink, or apply cosmetics in the laboratory. Wash hands thoroughly after handling nano-materials.[16][17]
-
Spill Management: In case of a spill, avoid dry sweeping. Clean the area using a wet wipe method or a HEPA-filtered vacuum cleaner.[16][19]
-
Waste Disposal: Dispose of nano-material waste in clearly labeled, sealed containers according to your institution's hazardous waste disposal guidelines.
Conclusion and Future Outlook
The use of nano-catalysts, particularly functionalized magnetic nanoparticles, represents a significant advancement in the synthesis of medicinally important heterocyclic compounds like pyrido[3,2-d]pyrimidines. These methods are not only highly efficient but also align with the principles of green and sustainable chemistry. The protocols and data presented in this guide offer a practical framework for researchers to adopt these innovative catalytic systems. Future research will likely focus on the development of even more sophisticated and highly active nano-catalysts, potentially including bifunctional catalysts that can promote multiple reaction steps with even greater efficiency, further expanding the synthetic chemist's toolkit for the rapid and responsible construction of complex molecules.
References
-
Application of novel nanomagnetic metal–organic frameworks as a catalyst for the synthesis of new pyridines and 1,4-dihydropyridines via a cooperative vinylogous anomeric based oxidation. (2021). PubMed Central. [Link]
-
Hammouda, M. M., Rashed, M. M., Elattar, K., & Osman, A. M. A. (2023). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. RSC Advances, 13(17), 11487–11516. [Link]
-
Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. (2023). ResearchGate. [Link]
-
Multi-Component Synthesis of Pyrido[2,3-d]Pyrimidines Catalyzed by Nano Magnetite Schiff Base Complex. (n.d.). Taylor & Francis. [Link]
-
Synthesis and Characterization of Fe3O4@SiO2@mesoporous-SiO2 Materials. (n.d.). ResearchGate. [Link]
-
The plausible mechanism for the synthesis of the target pyridopyrimidines. (n.d.). ResearchGate. [Link]
-
Preparation of pyrido[2,3‐d]pyrimidine derivatives. (n.d.). ResearchGate. [Link]
-
Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. (2023). RSC Publishing. [Link]
-
Comparison of the synthesis of pyrano[2,3-d]pyrimidines in the presence... (n.d.). ResearchGate. [Link]
-
An expeditious one-pot synthesis of pyrido[2,3-d]pyrimidines using Fe3O4–ZnO–NH2–PW12O40 nanocatalyst. (2019). Semantic Scholar. [Link]
-
Cu/ZnO@GO promoted green synthesis of novel dipyridopyrimidines: evaluation of biological activity and theoretical. (2025). Semantic Scholar. [Link]
-
Guidelines and Best Practices for Safe Handling of Nanomaterials in Research Laboratories. (n.d.). DST. [Link]
-
Fe3O4@SiO2-Ag Nanocatalyst: a Recyclable Catalyst for the Synthesis of New Derivatives. (2023). Research Article Nanomaterials Chemistry. [Link]
-
Synthesis and characterization of Fe3O4@SiO2@PDA@Ag core–shell nanoparticles and biological applicat. (2023). MPG.PuRe. [Link]
-
SYNTHESIS AND CHARACTERIZATION OF Fe3O4@SiO2 SUB-NANO CORE/SHELL WITH SiO2 DERIVED FROM RICE HUSK ASH. (n.d.). Semantic Scholar. [Link]
-
Synthesis and Characterization of Fe 3 O 4 /SiO 2 nanocomposites. (n.d.). ResearchGate. [Link]
-
Multi-Component Synthesis of Pyrido[2,3- d ]Pyrimidines Catalyzed by Nano Magnetite Schiff Base Complex. (n.d.). ResearchGate. [Link]
-
guideline for safe use of nanomaterials. (n.d.). Environmental Health and Safety - Missouri S&T. [Link]
-
Nanotechnology: Guidelines for Safe Research Practices. (n.d.). UCSD – Blink. [Link]
-
Standard Operating Procedure. (n.d.). UNM Chemistry. [Link]
-
Working with Nanomaterials - Guideline. (n.d.). Safety & Risk Services. [Link]
-
The plausible mechanism for synthesis of pyrano[2,3-d]pyrimidinedione... (n.d.). ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Application of novel nanomagnetic metal–organic frameworks as a catalyst for the synthesis of new pyridines and 1,4-dihydropyridines via a cooperative vinylogous anomeric based oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pure.mpg.de [pure.mpg.de]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. nanomaterchem.com [nanomaterchem.com]
- 16. dst.gov.in [dst.gov.in]
- 17. guideline for safe use of nanomaterials – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]
- 18. Nanotechnology: Guidelines for Safe Research Practices [blink.ucsd.edu]
- 19. chemistry.unm.edu [chemistry.unm.edu]
- 20. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Application Notes & Protocols: A Guide to the Cellular Characterization of 6-Methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
Prepared by: Senior Application Scientist, Gemini Division
Abstract
This document provides a comprehensive framework for the cellular and biochemical characterization of 6-Methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione, a small molecule belonging to the pyridopyrimidine class. The pyridopyrimidine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives reported as potent inhibitors of key cellular signaling pathways, particularly protein kinases, which are often dysregulated in cancer and other diseases.[1][2][3][4] This guide is designed for researchers in drug discovery and chemical biology, offering a strategic, multi-assay approach to elucidate the compound's biological activity. We present a logical workflow, beginning with broad assessments of cytotoxicity and progressing to detailed mechanistic assays for apoptosis, cell cycle effects, and direct target engagement. Each protocol is detailed with step-by-step instructions, explaining the scientific rationale behind key steps to ensure robust and reproducible data generation.
Introduction: The Scientific Rationale
The pyrido[2,3-d]pyrimidine core, an isomer of the topic compound's scaffold, is a well-established pharmacophore found in molecules targeting critical cellular enzymes. Notably, derivatives have been developed as potent inhibitors of the RAF-MEK-ERK signaling pathway, eukaryotic elongation factor-2 kinase (eEF-2K), and mTOR kinase.[1][2][3] These pathways are central to regulating cell proliferation, survival, and metabolism. The constitutive activation of such pathways is a hallmark of many cancers, making their components prime targets for therapeutic intervention.[2]
Given this precedent, it is hypothesized that this compound may exhibit similar biological activities. A systematic cellular evaluation is therefore essential to determine its potential as a therapeutic agent or a chemical probe. The experimental workflow outlined herein is designed to answer three fundamental questions:
-
Does the compound affect cell viability and proliferation?
-
If so, what is the mechanism of cell death or growth inhibition (apoptosis, cell cycle arrest)?
-
Does the compound directly engage with and inhibit a putative target class, such as protein kinases?
This structured approach ensures a thorough initial characterization, providing the foundational data necessary to guide further optimization and preclinical development.
Experimental Workflow: From Phenotype to Mechanism
A tiered approach is recommended for characterizing a novel compound. Initial assays should confirm a cellular phenotype (e.g., loss of viability) before investing in more complex, resource-intensive mechanistic studies.
Figure 1: A tiered experimental workflow for compound characterization.
Protocol I: Cell Viability and Cytotoxicity Assessment (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability.[5] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals.[6] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantification of cytotoxicity.[7]
Methodology:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.
-
Compound Preparation: Prepare a 2X stock concentration series of this compound in culture medium from a high-concentration DMSO stock. Ensure the final DMSO concentration in the assay does not exceed 0.5% to avoid solvent-induced toxicity.
-
Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include "vehicle control" wells (medium with the same final DMSO concentration) and "no-cell" blank wells (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C.[6] During this time, viable cells will form purple formazan crystals.
-
Solubilization: Carefully aspirate the medium from each well without disturbing the crystals. Add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan.[6] Mix thoroughly by gentle pipetting or shaking.
-
Data Acquisition: Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[6]
Data Analysis:
| Treatment Group | Concentration (µM) | OD 570nm (Replicate 1) | OD 570nm (Replicate 2) | OD 570nm (Replicate 3) | Average OD | % Viability |
| Vehicle Control | 0 | 1.254 | 1.288 | 1.271 | 1.271 | 100.0% |
| Compound X | 0.1 | 1.198 | 1.231 | 1.215 | 1.215 | 95.6% |
| Compound X | 1 | 0.889 | 0.912 | 0.895 | 0.899 | 70.7% |
| Compound X | 10 | 0.453 | 0.477 | 0.461 | 0.464 | 36.5% |
| Compound X | 100 | 0.112 | 0.109 | 0.115 | 0.112 | 8.8% |
-
Calculation: % Viability = [(OD_sample - OD_blank) / (OD_vehicle - OD_blank)] * 100.
-
Plot % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value.
Protocol II: Mechanistic Insight - Apoptosis Induction (Caspase-Glo® 3/7 Assay)
Principle: Apoptosis, or programmed cell death, is a key mechanism by which anti-cancer agents eliminate tumor cells. A hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases called caspases. Caspases-3 and -7 are the primary effector caspases that execute the final stages of apoptosis.[8] The Caspase-Glo® 3/7 Assay is a highly sensitive, luminescence-based method that measures the combined activity of these two enzymes.[9] The assay provides a proluminescent caspase-3/7 substrate in a buffer that promotes cell lysis; cleavage of the substrate by active caspases releases aminoluciferin, which is then used by luciferase to generate a light signal proportional to caspase activity.[9]
Methodology:
-
Cell Seeding and Treatment: Plate cells in a white-walled, clear-bottom 96-well plate and treat with the compound as described in the MTT protocol (Section 3). It is crucial to test concentrations at and around the predetermined IC₅₀ value. Include a positive control known to induce apoptosis (e.g., Staurosporine).
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature before use.
-
Assay Protocol (Add-Mix-Measure):
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture medium.
-
Mix the contents of the wells by placing the plate on a plate shaker at a low speed (300-500 rpm) for 30 seconds.
-
Incubate at room temperature for 1 to 3 hours to allow for cell lysis and signal stabilization.
-
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
Data Analysis: Plot the relative luminescence units (RLU) against the compound concentration. A significant increase in luminescence compared to the vehicle control indicates the induction of apoptosis.[10]
Protocol III: Mechanistic Insight - Cell Cycle Perturbation
Principle: Many cytotoxic agents function by disrupting the cell cycle, leading to an arrest at specific checkpoints (G1, S, or G2/M) and preventing cell division. Flow cytometry using a DNA-intercalating fluorescent dye like propidium iodide (PI) is the gold standard for analyzing cell cycle distribution.[11][12] The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell.[13] This allows for the differentiation of cells in G0/G1 phase (2n DNA content), S phase (between 2n and 4n), and G2/M phase (4n DNA content).[11]
Figure 2: Workflow for cell cycle analysis via propidium iodide staining.
Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with vehicle or the compound at IC₅₀ concentrations for a relevant time period (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin, neutralize, and combine with the supernatant containing any floating cells. Centrifuge the cell suspension (e.g., 300 x g for 5 minutes) and discard the supernatant.
-
Washing: Wash the cell pellet once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 400 µL of cold PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells and prevent clumping.[13] Incubate on ice for at least 30 minutes or store at 4°C.
-
Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 800 x g for 5 minutes).
-
Discard the ethanol and wash the pellet twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS). The RNase A is critical to degrade RNA, ensuring that PI only stains DNA.[11]
-
Incubate in the dark at room temperature for 15-30 minutes.
-
-
Data Acquisition: Analyze the samples on a flow cytometer, exciting at 488 nm and measuring PI fluorescence in the appropriate channel (e.g., PE or PerCP).[14] Collect at least 10,000 events per sample.[13]
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase compared to the vehicle control indicates a cell cycle arrest.
Protocol IV: Direct Target Evaluation (ADP-Glo™ Kinase Assay)
Principle: Given the prevalence of kinase inhibition among pyridopyrimidine derivatives, a direct biochemical assay is essential to test this hypothesis. The ADP-Glo™ Kinase Assay is a universal, luminescence-based platform for measuring the activity of any ADP-generating enzyme, including protein kinases.[15][16][17] The assay quantifies the amount of ADP produced during a kinase reaction. After the reaction, a reagent is added to deplete the remaining unconsumed ATP. Subsequently, a second reagent converts the ADP produced into ATP, which is then detected in a luciferase/luciferin reaction. The resulting luminescent signal is directly proportional to kinase activity.[16][18]
Methodology:
-
Kinase Reaction Setup: In a 384-well plate, set up the kinase reaction in a small volume (e.g., 5 µL). This includes:
-
The kinase of interest (select a relevant kinase based on literature or screening data).
-
The specific substrate for that kinase.
-
ATP at a concentration near the Kₘ for the chosen kinase.
-
Varying concentrations of this compound. Include "no inhibitor" (100% activity) and "no enzyme" (background) controls.
-
-
Incubation: Incubate the reaction at room temperature or 30°C for a specified time (e.g., 60 minutes).
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[16]
-
ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains the luciferase/luciferin mix. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control. Plot the percent inhibition against the log of the compound concentration and perform a non-linear regression analysis to determine the biochemical IC₅₀ value. This provides a quantitative measure of the compound's potency against a specific kinase.
References
-
Promega ADP-Glo kinase assay. BMG LABTECH. [Link]
-
MTT assay. Wikipedia. [Link]
-
Cell cycle analysis. Wikipedia. [Link]
-
ADP-Glo™ Kinase Assays. Reaction Biology. [Link]
-
Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. NIH National Library of Medicine. [Link]
-
Cell Cycle Analysis by Propidium Iodide Staining. University of Padua. [Link]
-
Cell Viability Assays. NCBI Bookshelf. [Link]
-
Caspase-Glo® 3/7 Assay for Apoptosis Detection. Biocompare. [Link]
-
A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. NIH National Library of Medicine. [Link]
-
Caspase-Glo 3/7 Assay. Reaction Biology. [Link]
-
A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. ACS Publications. [Link]
-
Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. NIH National Library of Medicine. [Link]
-
Dichotomy of cellular inhibition by small-molecule inhibitors revealed by single-cell analysis. NIH National Library of Medicine. [Link]
-
Create Your Own Cellular Compound Target Engagement Assay. YouTube. [Link]
-
Role of Cell-Based Assays in Drug Discovery and Development. Creative Bioarray. [Link]
-
Developments of pyridodipyrimidine heterocycles and their biological activities. NIH National Library of Medicine. [Link]
-
Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors. PubMed. [Link]
-
Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives as RAF-MEK-ERK pathway signaling pathway blockers: Synthesis, cytotoxic activity, mechanistic investigation and structure-activity relationships. PubMed. [Link]
-
Synthesis & Antimicrobial Activity of Some Novel Pyrimidine- 2,4(1H,3H)-diones. ResearchGate. [Link]
-
The discovery and optimisation of pyrido[2,3-d]pyrimidine-2,4-diamines as potent and selective inhibitors of mTOR kinase. PubMed. [Link]
-
Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. NIH National Library of Medicine. [Link]
-
Synthesis and Antimicrobial Activity of some Tetrahydro Quinolone Diones and Pyrano[2,3-d]pyrimidine Derivatives. NIH National Library of Medicine. [Link]
-
Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. NIH National Library of Medicine. [Link]
-
Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. NIH National Library of Medicine. [Link]
Sources
- 1. Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives as RAF-MEK-ERK pathway signaling pathway blockers: Synthesis, cytotoxic activity, mechanistic investigation and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The discovery and optimisation of pyrido[2,3-d]pyrimidine-2,4-diamines as potent and selective inhibitors of mTOR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay - Wikipedia [en.wikipedia.org]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. biotium.com [biotium.com]
- 8. アポトーシスアッセイ [promega.jp]
- 9. Caspase-Glo® 3/7 Assay System | カスパーゼ3活性アッセイ | アポトーシス検出 [promega.jp]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Flow cytometry with PI staining | Abcam [abcam.com]
- 12. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 13. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 14. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 15. ADP-Glo™ Kinase Assay [promega.sg]
- 16. bmglabtech.com [bmglabtech.com]
- 17. ADP-Glo™ Kinase Assay Protocol [promega.com.cn]
- 18. selectscience.net [selectscience.net]
In vitro kinase assay for 6-Methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
An In-Depth Technical Guide to In Vitro Kinase Assays for 6-Methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione and its Analogs
Abstract
The pyridopyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for developing potent and selective kinase inhibitors.[1][2] Compounds such as this compound represent a class of molecules with significant potential for modulating kinase activity, which is often dysregulated in diseases like cancer and inflammatory disorders.[1][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, execution, and validation of in vitro kinase assays to characterize the inhibitory potential of this compound class. We will delve into the scientific rationale behind assay selection, provide a detailed, field-proven protocol using a robust luminescence-based method, and discuss critical validation steps to ensure data integrity and reproducibility.
Introduction: The Rationale for Kinase Profiling
Protein kinases are a large family of enzymes that catalyze the transfer of a phosphate group from ATP to specific substrates, a process known as phosphorylation.[4] This post-translational modification acts as a molecular switch, regulating the vast majority of cellular pathways.[5] Given their central role, aberrant kinase activity is a frequent driver of human disease. The pyridopyrimidine core, as a bioisostere of adenine, is adept at interacting with the highly conserved ATP-binding pocket of many kinases, making it an excellent starting point for inhibitor design.[2]
The crucial first step in characterizing a potential inhibitor like this compound is to quantify its effect on the target kinase's activity in a controlled, cell-free environment. This is the role of the in vitro kinase assay, a foundational tool in drug discovery that allows for the determination of key parameters such as the half-maximal inhibitory concentration (IC₅₀).
The Landscape of In Vitro Kinase Assays: Choosing the Right Tool
A variety of methods exist to measure kinase activity, each with distinct advantages and limitations.[6][7] The choice of assay technology is a critical experimental decision that impacts sensitivity, throughput, cost, and susceptibility to artifacts. The fundamental goal of each method is to quantify either the consumption of the ATP co-substrate or the generation of the phosphorylated product.[4]
| Assay Technology | Principle | Advantages | Disadvantages | References |
| Radiometric Assays | Measures the transfer of a radiolabeled phosphate ([γ-³²P] or [γ-³³P]) from ATP to the substrate.[8] | Considered the "gold standard" for directness and sensitivity; versatile with any substrate.[9][10] | Safety concerns, radioactive waste disposal, low throughput, not amenable to automation.[10][11] | [8][9][10] |
| Fluorescence Polarization (FP) | A fluorescently labeled tracer competes with the phosphorylated substrate for binding to a specific antibody. Binding slows the tracer's rotation, increasing light polarization.[12] | Homogeneous ("mix-and-read") format, non-radioactive, suitable for high-throughput screening (HTS).[13] | Requires specific antibodies and fluorescent probes; potential for light-scattering or fluorescent compound interference. | [11][12][13] |
| Time-Resolved FRET (TR-FRET) | Uses a lanthanide donor fluorophore (e.g., Europium) on an antibody and an acceptor fluorophore on the substrate. Phosphorylation brings them into proximity, enabling FRET.[14] | High signal-to-background ratio, homogeneous, robust for HTS. Can be used for binding and activity assays.[15] | Requires specific labeled reagents; potential for compound autofluorescence interference. | [14][15][16] |
| Luminescence-Based Assays | Measures either the amount of ATP remaining (Kinase-Glo®) or the amount of ADP produced (ADP-Glo™) after the kinase reaction using a luciferase/luciferin system.[17] | Extremely high sensitivity, broad dynamic range, universal (no specific antibodies needed), less susceptible to optical interference.[18][19] | Can be sensitive to inhibitors of the luciferase enzyme itself (ATP-Glo assays). ADP-Glo mitigates many interferences.[5] | [17][18][19][20] |
For its universality, high sensitivity, and robustness against compound interference, this guide will focus on a luminescence-based protocol that quantifies ADP production, the ADP-Glo™ Kinase Assay . This method provides a strong positive signal that directly correlates with kinase activity, making it ideal for accurately determining inhibitor potency.[17][20]
Core Protocol: Luminescence-Based In Vitro Kinase Assay
This protocol is designed to determine the IC₅₀ value of this compound against a target kinase.
Principle of the ADP-Glo™ Assay
The assay is a two-step process performed after the initial kinase reaction is complete.[19]
-
Kinase Reaction Termination & ATP Depletion: The ADP-Glo™ Reagent is added, which simultaneously stops the kinase reaction and depletes any remaining unconsumed ATP. This is crucial because the large excess of ATP would otherwise create a high background signal.
-
ADP Conversion & Luminescence Detection: The Kinase Detection Reagent is added. This reagent contains enzymes that convert the ADP generated by the kinase into ATP. This newly synthesized ATP then acts as a substrate for Ultra-Glo™ Luciferase, which produces a light signal directly proportional to the initial amount of ADP produced.[18][19] Therefore, a more active kinase produces more ADP, resulting in a stronger light signal. An effective inhibitor will reduce ADP production, leading to a lower light signal.[17]
Caption: Workflow of the ADP-Glo™ Kinase Assay.
Materials and Reagents
| Reagent | Recommended Supplier | Purpose |
| ADP-Glo™ Kinase Assay Kit | Promega | Contains ADP-Glo™ Reagent, Kinase Detection Reagent, ATP, and ADP standards. |
| Recombinant Kinase of Interest | Varies (e.g., SignalChem, CarnaBio) | The enzyme being assayed. |
| Kinase Substrate (Peptide or Protein) | Varies (e.g., Enzo, SignalChem) | The molecule to be phosphorylated by the kinase. |
| This compound | Varies (e.g., Sigma-Aldrich) | The test compound. |
| Known Kinase Inhibitor (e.g., Staurosporine) | Varies (e.g., Cayman Chemical) | Positive control for inhibition. |
| Kinase Buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/ml BSA, pH 7.5) | Prepared in-house | Provides optimal conditions for kinase activity. |
| DMSO (Anhydrous) | Sigma-Aldrich | Solvent for test compound and controls. |
| White, Opaque, Low-Volume 384-well plates | Corning, Greiner | Minimizes well-to-well crosstalk for luminescence assays. |
| Multichannel Pipettes & Automation | Varies | For accurate and reproducible liquid handling. |
| Plate Luminometer | Varies (e.g., BMG LABTECH, Molecular Devices) | To detect the light signal. |
Step-by-Step Experimental Protocol
A. Reagent Preparation
-
Compound Dilution Plate: Prepare a serial dilution of this compound.
-
Dissolve the compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM).
-
Create an 11-point, 3-fold serial dilution series in a 96-well plate using 100% DMSO.
-
Include a "DMSO only" well for the 0% inhibition (vehicle) control.
-
Prepare a high concentration of a known potent inhibitor (e.g., Staurosporine) for the 100% inhibition control.
-
-
Kinase Reaction Buffer: Prepare the buffer with all components except ATP. Keep on ice.
-
Enzyme/Substrate Master Mix: Dilute the kinase and its substrate to their final desired concentrations in the kinase reaction buffer. Note: Optimal concentrations must be predetermined in separate enzyme/substrate titration experiments.
-
ATP Solution: Prepare a stock of ATP in kinase buffer. The concentration should typically be at or near the Michaelis constant (Kₘ) for the specific kinase to accurately assess ATP-competitive inhibitors.[21]
B. Kinase Reaction
-
Transfer a small volume (e.g., 1-5 µL) from your compound dilution plate to a 384-well white assay plate.
-
Add the Enzyme/Substrate Master Mix to all wells.
-
Initiate the kinase reaction by adding the ATP solution to all wells. The final DMSO concentration should be kept low (≤1%) to avoid impacting enzyme activity.
-
Incubate the plate at room temperature (or 30°C) for the optimized reaction time (e.g., 60 minutes).
C. Signal Detection
-
Add an equal volume of ADP-Glo™ Reagent to each well to stop the reaction.
-
Incubate for 40 minutes at room temperature to allow for complete ATP depletion.[22]
-
Add a further equal volume of Kinase Detection Reagent to each well.
-
Incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate the luminescent signal.[22]
-
Read the luminescence on a plate luminometer.
Caption: Experimental workflow for IC₅₀ determination.
Data Analysis and Interpretation
-
Define Controls:
-
0% Inhibition (High Signal): Wells containing only DMSO (vehicle). Average the signal from these wells (Lum_max).
-
100% Inhibition (Low Signal): Wells containing a potent, non-test inhibitor (e.g., Staurosporine). Average the signal from these wells (Lum_min).
-
-
Calculate Percent Inhibition: For each concentration of the test compound, calculate the percent inhibition using the following formula: % Inhibition = 100 * (1 - (Lum_sample - Lum_min) / (Lum_max - Lum_min))
-
Generate IC₅₀ Curve: Plot the % Inhibition versus the logarithm of the compound concentration. Fit the data to a four-parameter logistic (sigmoidal) curve using graphing software (e.g., GraphPad Prism, Origin). The IC₅₀ is the concentration of the inhibitor that produces 50% inhibition.
Ensuring Trustworthiness: Assay Validation and Controls
A protocol is only as reliable as its validation. To ensure the data is trustworthy, several quality control measures are essential.
-
Z'-Factor Calculation: The Z-prime factor is a statistical measure of assay quality, indicating the separation between the high and low signal controls. It is calculated using the means (μ) and standard deviations (σ) of the positive (p, 0% inhibition) and negative (n, 100% inhibition) controls. Z' = 1 - (3σ_p + 3σ_n) / |μ_p - μ_n| An assay with a Z' factor > 0.5 is considered excellent and robust for screening.[20]
-
DMSO Tolerance: Ensure the final DMSO concentration used does not inhibit the kinase. Run a dose-response curve of DMSO to determine the tolerance limit.
-
ATP Kₘ Determination: Before screening, the apparent ATP Kₘ for the kinase should be determined. Running inhibition assays at an ATP concentration equal to the Kₘ is standard practice for comparing ATP-competitive inhibitors.[21]
Advanced Application: Determining Mechanism of Inhibition
The pyridopyrimidine scaffold often produces ATP-competitive inhibitors.[2] However, non-ATP competitive (including allosteric) inhibitors are also possible and can offer advantages in selectivity.[23][24] To determine if this compound is ATP-competitive, the IC₅₀ experiment can be repeated at multiple, fixed ATP concentrations (e.g., Kₘ, 10x Kₘ, and a high physiological concentration like 1 mM).[25][26]
-
If the compound is ATP-competitive: The measured IC₅₀ value will increase significantly as the ATP concentration increases. The inhibitor and ATP are competing for the same binding site.[26]
-
If the compound is non-ATP-competitive: The IC₅₀ value will remain relatively constant regardless of the ATP concentration.
This additional experiment provides crucial mechanistic insight that is highly valuable for any drug discovery program.
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Low Z'-Factor (<0.5) | Suboptimal reagent concentrations; low kinase activity; high variability in pipetting. | Re-optimize enzyme, substrate, and ATP concentrations. Check reagent integrity. Use calibrated pipettes or automated liquid handlers. |
| High Signal in 100% Inhibition Wells | Ineffective positive control inhibitor; kinase reaction did not stop properly. | Use a fresh, potent inhibitor. Ensure ADP-Glo™ Reagent is added and mixed correctly. |
| "U-shaped" or Biphasic Dose-Response Curve | Compound insolubility at high concentrations; off-target effects; assay artifact. | Check compound solubility in the final assay buffer. Visually inspect wells for precipitation. Test for interference with the luciferase detection system. |
| Data Scatter | Poor mixing; pipetting errors; plate edge effects. | Ensure thorough mixing after each reagent addition. Avoid using the outer wells of the plate. Allow all reagents to equilibrate to room temperature before use. |
References
-
Zegzouti, H., et al. (2009). ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. PubMed. Available at: [Link]
-
Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. Available at: [Link]
-
Zhang, J., et al. (2009). Non-ATP competitive protein kinase inhibitors. PubMed. Available at: [Link]
-
Martens, S. (2023). In vitro kinase assay. Protocols.io. Available at: [Link]
-
BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. BMG LABTECH. Available at: [Link]
-
Lavecchia, A., et al. (2008). Non-ATP-competitive kinase inhibitors – enhancing selectivity through new inhibition strategies. Taylor & Francis Online. Available at: [Link]
-
Lavecchia, A., et al. (2008). Non-ATP-competitive kinase inhibitors - enhancing selectivity through new inhibition strategies. PubMed. Available at: [Link]
-
Interchim. (n.d.). Kinase activity assays: exploring methods for assessing enzyme function. Interchim – Blog. Available at: [Link]
-
BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience. Available at: [Link]
-
Corning Life Sciences. (n.d.). Fluorescence Polarization Kinase Assay Miniaturization in Corning® 96 Well Half-Area and 384 Well Microplates. Corning. Available at: [Link]
-
University of Birmingham. (2010). Non-ATP competitive protein kinase inhibitors. University of Birmingham's Research Portal. Available at: [Link]
-
Ferchichi, M., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. PMC - NIH. Available at: [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? BellBrook Labs. Available at: [Link]
-
International Centre for Kinase Profiling. (n.d.). ATP Competition Assay. University of Dundee. Available at: [Link]
-
Kim, H., et al. (2019). In vitro NLK Kinase Assay. PMC - NIH. Available at: [Link]
-
BMG LABTECH. (n.d.). Fluorescence Polarization Detection. BMG LABTECH. Available at: [Link]
-
PLOS One. (2015). Fluorescence Polarization Screening Assays for Small Molecule Allosteric Modulators of ABL Kinase Function. PLOS One Journals. Available at: [Link]
-
Molecular Devices. (n.d.). Fluorescence Polarization (FP). Molecular Devices. Available at: [Link]
-
Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol. Available at: [Link]
-
Bentham Science. (n.d.). Non-ATP Competitive Protein Kinase Inhibitors. Bentham Science Publisher. Available at: [Link]
-
ResearchGate. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. ResearchGate. Available at: [Link]
-
Breitenlechner, C., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data. PMC - PubMed Central. Available at: [Link]
-
Assay Guidance Manual. (2012). Assay Development for Protein Kinase Enzymes. NCBI. Available at: [Link]
-
DiscoverX. (n.d.). Accelerating Kinase Drug Discovery with Validated Kinase Activity Assay Kits. DiscoverX. Available at: [Link]
-
Unciti-Broceta, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. Available at: [Link]
-
Al-Suwaidan, I. A., et al. (2019). Kinase Inhibitors of Novel Pyridopyrimidinone Candidates: Synthesis and In Vitro Anticancer Properties. Semantic Scholar. Available at: [Link]
-
Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. ACS Publications. Available at: [Link]
-
ResearchGate. (n.d.). Hit validation, in vitro assays, and kinase activity assays for DNA-PKcs hits. ResearchGate. Available at: [Link]
-
BMG LABTECH. (2020). Kinase assays. BMG LABTECH. Available at: [Link]
-
Wang, Y., et al. (2014). Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. PMC - NIH. Available at: [Link]
-
Developments of pyridodipyrimidine heterocycles and their biological activities. (2023). PMC - NIH. Available at: [Link]
-
Wang, Y., et al. (2022). Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives as RAF-MEK-ERK pathway signaling pathway blockers. PubMed. Available at: [Link]
-
Sharma, O., et al. (2011). Synthesis & Antimicrobial Activity of Some Novel Pyrimidine-2,4(1H,3H)-diones. Indo-Global Journal of Pharmaceutical Sciences. Available at: [Link]
-
Tang, Y., et al. (2020). Discovery of novel pyrido[3,2-d]pyrimidine derivatives as selective and potent PI3Kδ inhibitors. PubMed. Available at: [Link]
-
Synthesis and Antimicrobial Activity of some Tetrahydro Quinolone Diones and Pyrano[2,3-d]pyrimidine Derivatives. (n.d.). PMC - NIH. Available at: [Link]
-
Mol-Instincts. (n.d.). Compound 6-acetyl-1,3,7-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione. Mol-Instincts. Available at: [Link]
Sources
- 1. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives as RAF-MEK-ERK pathway signaling pathway blockers: Synthesis, cytotoxic activity, mechanistic investigation and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 7. How do I measure kinase activity? | AAT Bioquest [aatbio.com]
- 8. In Vitro Kinase Assays | Revvity [revvity.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 11. labcluster.com [labcluster.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 14. caymanchem.com [caymanchem.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. assets.fishersci.com [assets.fishersci.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. bmglabtech.com [bmglabtech.com]
- 20. ADP-Glo™ Kinase Assay [promega.co.uk]
- 21. shop.carnabio.com [shop.carnabio.com]
- 22. ADP-Glo™ Kinase Assay Protocol [promega.com.cn]
- 23. Non-ATP competitive protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. tandfonline.com [tandfonline.com]
- 25. Services | ATP Competition Assay | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]
- 26. promega.com.br [promega.com.br]
Animal models for evaluating the efficacy of pyridopyrimidine compounds
Application Notes & Protocols: Evaluating the Efficacy of Pyridopyrimidine Compounds in Preclinical Animal Models
Introduction
Pyridopyrimidines are a versatile class of heterocyclic compounds featuring a pyridine ring fused to a pyrimidine ring. This scaffold is of signi[1][2]ficant interest in medicinal chemistry due to its presence in numerous biologically active molecules that target a wide array of therapeutic areas. Many pyridopyrimidine der[1][2][3]ivatives function as kinase inhibitors, targeting signaling pathways crucial in cell proliferation, survival, and inflammation. As such, they are promine[1][4]nt candidates for drug development in oncology and autoimmune diseases. For instance, Palbociclib[1][2], a pyridopyrimidine derivative, is a breast cancer drug, while Dilmapimod has shown potential against rheumatoid arthritis.
The translation of a pro[1]mising compound from the laboratory to the clinic hinges on rigorous preclinical evaluation. Animal models are an indispensable tool in this process, providing a systemic context to assess a drug's safety, efficacy, pharmacokinetics (PK), and pharmacodynamics (PD). While in vitro and in sil[5][6][7]ico methods are crucial for initial screening, in vivo studies in relevant animal models offer invaluable insights into the complex interactions between the drug, the disease pathology, and the host organism. The judicious selection a[5][8][9]nd proper use of these models are paramount for generating predictive data to inform clinical trial design.
This guide provides a co[10][11]mprehensive framework for researchers, scientists, and drug development professionals on the use of animal models to evaluate the efficacy of novel pyridopyrimidine compounds. It covers the principles of model selection, detailed protocols for oncology and inflammation studies, and essential considerations for PK/PD and toxicology assessments.
Section 1: Foundational Principles of Animal Model Selection
The success of any preclinical efficacy study is critically dependent on the choice of animal model. The selected model must be scientifically justified and align with the therapeutic indication and the compound's proposed mechanism of action. Furthermore, all animal r[11]esearch must adhere to strict ethical guidelines, often overseen by an Institutional Animal Care and Use Committee (IACUC), which ensures the humane treatment of animals and champions the "3Rs" principles: Replacement, Reduction, and Refinement.
Key Considerations for[12][13][14][15][16] Model Selection:
-
Scientific Relevance: The model should recapitulate key aspects of the human disease pathology. For example, if a pyridopyrimidine targets a specific genetic mutation in a cancer, a xenograft model using a cell line with that mutation is appropriate.
-
Compound's Mechanis[17]m of Action: The model must possess the biological target of the compound. For immunomodulatory pyridopyrimidines, immunocompetent models are essential, whereas immunocompromised mice are suitable for studying direct anti-tumor effects on human cancer cells.
-
Practicality and Re[18][19]producibility: The model should be well-characterized, reproducible, and feasible within the laboratory's capabilities. Factors include the cost, availability of animals, and the technical expertise required.
-
Translational Value[20]: The endpoints measured in the animal model should be relevant to clinical outcomes in humans. For example, tumor growth[10] inhibition in a mouse model is a surrogate for clinical response in cancer patients.
Section 2: Protocol - Efficacy Evaluation in Oncology Models
Pyridopyrimidine compounds frequently target kinases involved in cancer cell proliferation and survival, such as those in the PI3K/Akt/mTOR pathway. The subcutaneous cell-lin[4][21][22][23][24][25]e derived xenograft (CDX) model is a foundational and widely used model for the initial in vivo efficacy assessment of such compounds.
Protocol: Subcuta[18][26][27]neous Xenograft Model
Principle: This model involves implanting human cancer cells subcutaneously into immunocompromised mice (e.g., nude or SCID mice). The absence of a function[26]al adaptive immune system allows the human tumor cells to grow without being rejected. This model is robust for [18]evaluating the direct anti-proliferative effects of a compound on a specific tumor cell line.
Workflow Diagram:
Caption: General workflow for a subcutaneous xenograft efficacy study.
Materials:
-
Human cancer cell line of interest (e.g., A549, MCF-7)
-
Appropriate cell culture medium and supplements
-
Immunocompromised mice (e.g., female athymic nude mice, 6-8 weeks old)
-
Sterile PBS or Hank's Balanced Salt Solution (HBSS)
-
Matrigel (optional, c[27]an improve tumor take-rate)
-
Syringes (1 mL) and n[27]eedles (27G)
-
Digital calipers
-
Pyridopyrimidine compound and appropriate vehicle for formulation
Step-by-Step Methodology:
-
Cell Preparation: a. Culture tumor cells under standard conditions until they reach 70-80% confluency. b. Harvest cells usin[26]g trypsin, wash with PBS, and perform a cell count using a hemocytometer or automated counter. Assess viability with trypan blue. c. Resuspend the cell[26]s in cold, sterile PBS or HBSS at the desired concentration (e.g., 5 x 10^7 cells/mL). If using Matrigel, mix the cell suspension 1:1 with Matrigel on ice.
-
Tumor Implantation[27]: a. Anesthetize the mouse according to the IACUC-approved protocol. b. Using a 1 mL syringe with a 27G needle, inject 100-200 µL of the cell suspension (typically 5-10 x 10^6 cells) subcutaneously into the right flank of the mouse. c. Monitor the animal[28][26]s for recovery from anesthesia.
-
Tumor Growth and Study Initiation: a. Allow tumors to grow. Begin measuring tumor volume with digital calipers 2-3 times per week once they become palpable. b. Tumor volume is calculated using the formula: Volume = (Width² x Length) / 2 . c. When tumors reach [26]a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle control, Compound at Dose 1, Compound at Dose 2).
-
Compound Administration and Monitoring: a. Prepare the pyridopyrimidine compound in a suitable vehicle. Administration can be via oral gavage (PO), intraperitoneal (IP), or intravenous (IV) injection, depending on the compound's properties. b. Administer the treatment according to the planned schedule (e.g., once daily, 5 days a week). c. Monitor tumor volume and body weight 2-3 times per week. Body weight is a key indicator of systemic toxicity. d. Observe animals daily for any clinical signs of distress or toxicity.
-
Endpoint and Data Analysis: a. The study endpoint is typically reached when tumors in the vehicle group reach a predetermined maximum size (e.g., 1500-2000 mm³) or after a fixed duration of treatment. b. Euthanize animals according to the approved protocol and collect tumors and other relevant tissues for pharmacodynamic (PD) analysis. c. Calculate the Tumor Growth Inhibition (TGI) for each treatment group to quantify efficacy.
Sample Study Design Table:
| Group | Treatment | Dose | Route | Schedule | N (mice) |
| 1 | Vehicle (e.g., 0.5% CMC) | - | PO | QD | 10 |
| 2 | Pyridopyrimidine Cmpd X | 25 mg/kg | PO | QD | 10 |
| 3 | Pyridopyrimidine Cmpd X | 50 mg/kg | PO | QD | 10 |
| 4 | Positive Control | Varies | Varies | Varies | 10 |
Section 3: Protocol - Efficacy Evaluation in Inflammation Models
Many pyridopyrimidine derivatives target kinases involved in inflammatory signaling pathways, making them potential therapeutics for autoimmune diseases like rheumatoid arthritis (RA). The Collagen-Induced Arth[1]ritis (CIA) model in mice is a widely used and well-characterized model that shares many pathological and immunological features with human RA.
Protocol: Collage[20][31][32]n-Induced Arthritis (CIA) in Mice
Principle: The CIA model involves immunizing susceptible strains of mice (e.g., DBA/1J) with type II collagen emulsified in Complete Freund's Adjuvant (CFA). This induces an autoimmun[29][30]e response against the animal's own collagen, leading to the development of inflammatory arthritis that mimics RA. The model is used to test[20][31] the efficacy of anti-inflammatory agents.
Materials:
-
Male DBA/1J mice (8-10 weeks old)
-
Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA)
-
Syringes (1 mL) and n[30]eedles (27G)
-
Pyridopyrimidine compound and appropriate vehicle
Step-by-Step Methodology:
-
Primary Immunization (Day 0): a. Prepare an emulsion of Type II Collagen and CFA (1:1 ratio). b. Anesthetize the mice. c. Inject 100 µL of the emulsion intradermally at the base of the tail.
-
Booster Immunizati[30]on (Day 21): a. Prepare an emulsion of Type II Collagen and IFA (1:1 ratio). b. Anesthetize the mi[30]ce. c. Inject 100 µL of the emulsion at a different site near the base of the tail.
-
Arthritis Developm[20][30]ent and Scoring: a. Onset of arthritis typically occurs between Day 26 and Day 35. b. Begin monitoring m[29][30]ice for signs of arthritis around Day 21. c. Score each paw 3-4 times per week based on a scale for erythema and swelling (e.g., 0 = normal, 1 = mild, 2 = moderate, 3 = severe, 4 = maximal inflammation). The maximum score per mouse is 16.
-
Treatment Administration: a. Initiate treatment with the pyridopyrimidine compound either prophylactically (before disease onset) or therapeutically (after disease onset). b. Randomize mice into treatment groups based on arthritis scores if using a therapeutic regimen. c. Administer the compound and vehicle according to the planned dosing schedule.
-
Endpoint and Data Analysis: a. The study typically continues for 14-21 days after the onset of arthritis. b. Monitor clinical scores, paw thickness (measured with calipers), and body weight throughout the study. c. At the endpoint, collect paws for histological analysis to assess joint damage, inflammation, and bone erosion. Blood can be collected for cytokine analysis. d. The primary efficacy endpoint is the reduction in the mean arthritis score.
Section 4: Pharmacokinetic/Pharmacodynamic (PK/PD) and Toxicology Studies
Evaluating efficacy is only one piece of the puzzle. Understanding the relationship between drug exposure (PK) and biological effect (PD), along with the compound's safety profile, is crucial for successful drug development.
Pharmacokinetics (PK):[9] A satellite group of animals is often included in efficacy studies for PK analysis.
-
Objective: To determine the concentration of the pyridopyrimidine compound in the plasma over time after dosing.
-
Protocol: At specified time points after dosing (e.g., 0.5, 1, 2, 4, 8, 24 hours), blood samples are collected from a small number of animals. The plasma is then analyzed (typically by LC-MS/MS) to determine the drug concentration. This data helps establish key parameters like Cmax (peak concentration), Tmax (time to peak concentration), and AUC (total exposure).
Pharmacodynamics (PD): PD studies measure the effect of the compound on its intended biological target.
-
Objective: To demonstrate that the compound is engaging its target in the tumor or inflamed tissue and modulating the downstream signaling pathway.
-
Protocol: For an oncology study, tumors are collected at the end of the study (or at specific time points) from a subset of animals. The tissue can be analyzed by methods like Western blot or immunohistochemistry to measure the phosphorylation status of the target kinase (e.g., p-Akt) or downstream markers. This provides a crucial link between drug exposure and the biological response.
Signaling Pathway Diag[21]ram:
Caption: Inhibition of the PI3K/Akt pathway by a pyridopyrimidine compound.
Preliminary Toxicology: While full GLP toxicology studies are a separate, extensive undertaking, initial safety data can be gathered from efficacy studies.
-
Objective: To identify potential on-target or off-target toxicities.
-
Data Collection: [32] * Mortality and Morbidity: Daily checks.
-
Clinical Observations: Note any changes in appearance or behavior (e.g., ruffled fur, lethargy).
-
Body Weight: A sensitive indicator of general health; weight loss >20% is often an endpoint.
-
Gross Pathology[32]: At necropsy, observe major organs for any abnormalities.
-
Histopathology: Key organs (e.g., liver, kidney, spleen) can be collected for microscopic examination.
-
Conclusion
The [32]preclinical evaluation of pyridopyrimidine compounds in animal models is a critical and complex phase of drug development. The protocols and principles outlined in this guide provide a robust framework for generating high-quality, interpretable data. By carefully selecting scientifically relevant animal models, executing well-designed efficacy studies, and integrating PK/PD and safety endpoints, researchers can confidently assess the therapeutic potential of novel pyridopyrimidine candidates and make informed decisions about their advancement toward clinical trials. While animal models have limitations and do not perfectly replicate human disease, their sensible and ethical use remains a cornerstone of modern drug discovery.
References
-
A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice. Chondrex, Inc.[Link]
-
Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. National Center for Biotechnology Information (PMC). [Link]
-
PI3K/Akt signalling pathway and cancer. PubMed. [Link]
-
Standardized protocol and outcome measurements for the collagen antibody-induced arthritis mouse model. National Center for Biotechnology Information (PMC). [Link]
-
PI3K/AKT/mTOR pathway. Wikipedia. [Link]
-
How is drug toxicity assessed in animal models? Patsnap Synapse. [Link]
-
Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis. Bio-protocol. [Link]
-
Protocol for the Successful Induction of Collagen-Induced Arthritis (CIA) in Mice. AMSBIO. [Link]
-
Considerations for the sensible use of rodent models of inflammatory disease in predicting efficacy of new biological therapeutics in the clinic. PubMed. [Link]
-
PI3K/AKT Signaling in Cancer | Pathway. PubChem. [Link]
-
PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology. [Link]
-
Collagen-induced arthritis. PubMed. [Link]
-
The (misleading) role of animal models in drug development. Frontiers. [Link]
-
Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. National Center for Biotechnology Information (PMC). [Link]
-
A Structured Approach to Optimizing Animal Model Selection for Human Translation. SAGE Journals. [Link]
-
EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). ciberonc. [Link]
-
IACUC Policies and Guidelines. UC Davis Office of Research. [Link]
-
Policies and Guidelines - Vertebrate Animal Research. The University of Iowa. [Link]
-
Xenograft Tumor Model Protocol. Protocol Online. [Link]
-
Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Preclinical Mouse Cancer Models: A Maze of Opportunities and Challenges. National Center for Biotechnology Information (PMC). [Link]
-
Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals. ResearchGate. [Link]
-
VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Animal Research (IACUC) Guidelines. University at Buffalo. [Link]
-
How necessary are animal models for modern drug discovery? Taylor & Francis Online. [Link]
-
Animal Models of Inflammation for Assessment of Anti-Inflammatory Drugs. Research Journal of Pharmacy and Technology. [Link]
-
Predicting Toxicity in Drug Development. Pharmaceutical Technology. [Link]
-
An Insight into the Therapeutic Potential of Pyridopyrimidines as Anticancer Agents. Research Journal of Pharmacy and Technology. [Link]
-
Preclinical Immuno-Oncology Animal Models. Taconic Biosciences. [Link]
-
The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. MDPI. [Link]
-
The cell-line-derived subcutaneous tumor model in preclinical cancer research. Nature Protocols. [Link]
-
Synthesis and Pharmacological Screening of Pyridopyrimidines as Effective Anti‐Diarrheal Agents through the Suppression of Cyclic Nucleotide Accumulation. National Center for Biotechnology Information (PMC). [Link]
-
The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. National Center for Biotechnology Information (PMC). [Link]
-
In Vivo Preclinical Mouse Models. Champions Oncology. [Link]
-
Master List of IACUC Policies, Guidelines and SOPS. Washington State University. [Link]
-
A Systematic Review of the Efficacy of Preclinical Models of Lung Cancer Drugs. Frontiers in Oncology. [Link]
-
Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. National Center for Biotechnology Information (PMC). [Link]
-
IACUC Protocol Requirements. University of Washington. [Link]
-
Assessing Safety and Toxicology. National Center for Biotechnology Information (NCBI) Bookshelf. [Link]
-
Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. The Jackson Laboratory. [Link]
-
Overview of the Animal Model Qualification Program. U.S. Food and Drug Administration (FDA). [Link]
-
Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing. [Link]
-
Using Animal Models for Drug Development. Taconic Biosciences. [Link]
-
Drug Discovery and Toxicology: Role of Animal Models in Preclinical Trials. Prezi. [Link]
-
Recent Advances in Pyrimidine-Based Drugs. National Center for Biotechnology Information (PMC). [Link]
-
Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Synthesis and in vivo diuretic activity of some novel pyrimidine derivatives. Semantic Scholar. [Link]
Sources
- 1. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Using Animal Models for Drug Development | Taconic Biosciences [taconic.com]
- 7. prezi.com [prezi.com]
- 8. Considerations for the sensible use of rodent models of inflammatory disease in predicting efficacy of new biological therapeutics in the clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessing Safety and Toxicology - Advancing Disease Modeling in Animal-Based Research in Support of Precision Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. A Structured Approach to Optimizing Animal Model Selection for Human Translation: The Animal Model Quality Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fda.gov [fda.gov]
- 12. IACUC Policies and Guidelines - Office of Research [research.ucdavis.edu]
- 13. Policies and Guidelines | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 14. Animal Research (IACUC) Guidelines - Senior Vice President Research, Innovation and Economic Development - University at Buffalo [buffalo.edu]
- 15. Master List of IACUC Policies, Guidelines and SOPS | Institutional Animal Care and Use Committee | Washington State University [iacuc.wsu.edu]
- 16. IACUC Protocol Requirements – Office of Animal Welfare [sites.uw.edu]
- 17. mdpi.com [mdpi.com]
- 18. Preclinical Mouse Cancer Models: A Maze of Opportunities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Preclinical Immuno-Oncology Animal Models | Taconic Biosciences [taconic.com]
- 20. resources.amsbio.com [resources.amsbio.com]
- 21. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 23. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 24. PI3K/AKT Signaling in Cancer | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 25. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 26. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 27. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 28. Subcutaneous Tumor Models | Kyinno Bio [kyinno.com]
- 29. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. bio-protocol.org [bio-protocol.org]
- 31. chondrex.com [chondrex.com]
- 32. How is drug toxicity assessed in animal models? [synapse.patsnap.com]
- 33. Frontiers | The (misleading) role of animal models in drug development [frontiersin.org]
Application Notes & Protocols: Developing Cell-Based Assays for Novel Pyrido[3,2-d]pyrimidine Inhibitors
Abstract
The pyrido[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently associated with the inhibition of protein kinases critical to cell signaling pathways.[1][2][3] The successful development of these compounds into targeted therapeutics hinges on a robust and physiologically relevant assay cascade. This guide provides a comprehensive framework for designing and implementing a suite of cell-based assays to characterize novel pyrido[3,2-d]pyrimidine inhibitors. We detail a tiered approach, beginning with target engagement confirmation, progressing to downstream pathway modulation, and culminating in phenotypic outcome assessment. Detailed, field-tested protocols are provided for key assays, alongside insights into data analysis, quality control, and troubleshooting, empowering researchers to generate high-quality, decision-driving data.
Introduction: The Rationale for a Tiered, Cell-Based Approach
Pyrido[3,2-d]pyrimidine derivatives have emerged as a promising class of kinase inhibitors, with notable examples targeting enzymes in the PI3K and HER families.[1][4] While biochemical assays are invaluable for determining direct inhibitory activity against a purified enzyme, they do not capture the complexities of the cellular environment.[5] Factors such as cell permeability, off-target effects, competition with endogenous ATP, and engagement with protein complexes necessitate a transition to cell-based formats early in the discovery pipeline.[5][6][7]
A tiered assay approach provides a logical framework for characterizing a novel inhibitor:
-
Tier 1: Target Engagement: Does the compound bind its intended intracellular target?
-
Tier 2: Pathway Modulation: Does target binding translate to modulation of the downstream signaling pathway?
-
Tier 3: Phenotypic Response: Does pathway modulation result in the desired biological outcome (e.g., decreased cell viability)?
This structured workflow ensures that resource-intensive phenotypic screens are performed on compounds with a confirmed mechanism of action, improving efficiency and reducing the risk of misleading results.
Tier 1: Confirming Intracellular Target Engagement
The foundational question for any novel inhibitor is whether it can access and bind its target within a living cell.[7][8] Answering this question definitively builds confidence in the compound's mechanism of action. Two powerful methods for this are the NanoBRET™ Target Engagement Assay and the Cellular Thermal Shift Assay (CETSA).
Principle of NanoBRET™ Target Engagement (TE)
The NanoBRET™ TE assay is a proximity-based method that measures compound binding in live cells using Bioluminescence Resonance Energy Transfer (BRET).[6][9] The system has two key components: a target protein fused to a bright NanoLuc® luciferase and a cell-permeable fluorescent tracer that reversibly binds the target.[9][10][11] When the tracer binds the NanoLuc®-fused target, BRET occurs. A test compound that enters the cell and competes with the tracer for the target's binding site will displace the tracer, leading to a dose-dependent decrease in the BRET signal.[10][12] This allows for the quantitative measurement of compound affinity and occupancy in a physiological context.[9][11]
dot graph TD { graph [rankdir="LR", splines=true, nodesep=0.5, size="7.5,4", ratio=fill]; node [shape=plaintext, fontsize=10, fontname="Arial"];
} enddot
Principle of Cellular Thermal Shift Assay (CETSA®)
CETSA is a label-free method based on the principle of ligand-induced thermal stabilization.[13][14] When a compound binds to its target protein, it generally increases the protein's conformational stability.[8][15] This increased stability means the protein can withstand a higher temperature before it denatures and aggregates.[15][16] In a CETSA experiment, cells are treated with the inhibitor, heated to various temperatures, and then lysed. The amount of soluble (non-denatured) target protein remaining at each temperature is quantified, typically by antibody-based methods or mass spectrometry.[14][17] A successful target engagement results in a "shift" of the melting curve to higher temperatures for the inhibitor-treated samples compared to vehicle controls.[16]
Protocol: NanoBRET™ Target Engagement Assay
This protocol is adapted for a generic kinase target expressed in HEK293 cells in a 96-well format.
Materials:
-
HEK293 cells transiently expressing the NanoLuc®-Kinase fusion protein.
-
Opti-MEM™ I Reduced Serum Medium.
-
NanoBRET™ Tracer specific for the kinase family.
-
NanoBRET™ Nano-Glo® Substrate.
-
White, opaque 96-well assay plates.
-
Test compound (pyrido[3,2-d]pyrimidine inhibitor).
Procedure:
-
Cell Preparation:
-
Harvest and resuspend HEK293 cells expressing the NanoLuc®-Kinase fusion in Opti-MEM™ to a density of 2 x 10^5 cells/mL.
-
Dispense 100 µL of the cell suspension into each well of a white 96-well plate.
-
-
Compound Addition:
-
Prepare serial dilutions of the pyrido[3,2-d]pyrimidine inhibitor in Opti-MEM™.
-
Add 10 µL of each compound dilution to the appropriate wells. Include vehicle-only (e.g., 0.1% DMSO) and no-compound controls.
-
Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
-
Tracer Addition:
-
Prepare the NanoBRET™ Tracer solution in Opti-MEM™ at the recommended concentration.
-
Add 10 µL of the tracer solution to all wells.
-
Incubate for an additional 2 hours at 37°C in a CO2 incubator.
-
-
Signal Detection:
-
Prepare the NanoBRET™ Nano-Glo® Substrate detection reagent according to the manufacturer's instructions.
-
Add 25 µL of the substrate to each well.
-
Read the plate within 10 minutes on a luminometer equipped with two filters to measure donor emission (NanoLuc®, ~460 nm) and acceptor emission (Tracer, ~618 nm).
-
-
Data Analysis:
-
Calculate the BRET ratio for each well: (Acceptor Emission / Donor Emission).
-
Normalize the data to controls and plot the BRET ratio against the logarithm of the inhibitor concentration.
-
Fit the data using a four-parameter logistic equation to determine the IC50 value, which represents the concentration of inhibitor that displaces 50% of the tracer.[18]
-
Tier 2: Measuring Downstream Pathway Modulation
Confirming that target engagement leads to a functional consequence is the critical next step. For kinase inhibitors, this typically involves measuring the phosphorylation status of a known downstream substrate. Homogeneous Time Resolved Fluorescence (HTRF®) assays are exceptionally well-suited for this application due to their high sensitivity and no-wash format.[19]
Principle of HTRF® Phosphorylation Assay
HTRF® combines Fluorescence Resonance Energy Transfer (FRET) with time-resolved measurement.[19] The assay uses two antibodies that recognize the substrate of interest. One antibody is specific for the phosphorylated form of the substrate and is labeled with a fluorescent acceptor (e.g., d2). The second antibody recognizes the total protein (regardless of phosphorylation state) and is labeled with a fluorescent donor (e.g., Europium cryptate).[20] When both antibodies bind to the same phosphorylated substrate, the donor and acceptor are brought into close proximity, allowing FRET to occur upon excitation. The resulting signal is proportional to the amount of phosphorylated substrate in the sample.[21]
dot graph TD { graph [splines=true, nodesep=0.6, size="7.5,4.5", ratio=fill]; node [shape=plaintext, fontsize=10, fontname="Arial"];
} enddot
Protocol: HTRF® Phospho-Substrate Assay
This protocol describes the inhibition of a growth factor-stimulated kinase pathway.
Materials:
-
Cancer cell line known to have an active kinase pathway (e.g., A549, MCF-7).
-
Growth medium (e.g., RPMI + 10% FBS).
-
Serum-free medium.
-
Stimulating ligand (e.g., EGF, insulin).
-
Pyrido[3,2-d]pyrimidine inhibitor.
-
HTRF® detection kit (containing lysis buffer and antibody conjugates).
-
White, low-volume 384-well assay plates.
Procedure:
-
Cell Plating & Starvation:
-
Plate cells in a 96-well culture plate at a pre-optimized density and grow overnight.
-
The next day, replace the growth medium with serum-free medium and incubate for 4-6 hours to reduce basal pathway activity.
-
-
Inhibitor Treatment:
-
Add serial dilutions of the inhibitor to the cells. Incubate for 1-2 hours at 37°C.
-
-
Pathway Stimulation:
-
Add the stimulating ligand (e.g., EGF) to all wells except the unstimulated controls. Incubate for the optimized time (typically 10-30 minutes) at 37°C.[21]
-
-
Cell Lysis:
-
Detection:
-
Transfer 16 µL of lysate from each well of the culture plate to a corresponding well in a 384-well detection plate.[21]
-
Prepare the HTRF® antibody mix (anti-phospho-acceptor and anti-total-donor) in detection buffer as per the kit protocol.
-
Add 4 µL of the antibody mix to each well containing lysate.[21]
-
Seal the plate and incubate at room temperature for 4 hours to overnight.
-
-
Data Acquisition & Analysis:
-
Read the plate on an HTRF®-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).
-
Calculate the HTRF ratio (665nm / 620nm * 10,000) and plot against inhibitor concentration to determine the IC50 for pathway inhibition.[22]
-
Tier 3: Assessing Phenotypic Outcomes
The ultimate goal of an anti-cancer inhibitor is to induce a desired cellular phenotype, such as inhibiting proliferation or inducing cell death. A cell viability assay is a robust and high-throughput method to measure this endpoint.
Principle of ATP-Based Viability Assay (CellTiter-Glo®)
The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used method that quantifies ATP, an indicator of metabolically active cells.[23][24][25] The assay reagent contains a thermostable luciferase and its substrate, luciferin. When added to cells, the reagent lyses the cell membrane, releasing ATP. In the presence of ATP, the luciferase catalyzes the conversion of luciferin to oxyluciferin, generating a stable "glow-type" luminescent signal that is directly proportional to the number of viable cells in the culture.[23][25]
Protocol: CellTiter-Glo® Cell Viability Assay
Materials:
-
Cancer cell line of interest.
-
Growth medium.
-
Pyrido[3,2-d]pyrimidine inhibitor.
-
White, opaque-walled 96-well plates suitable for luminescence.[26][27]
-
CellTiter-Glo® Reagent.
Procedure:
-
Cell Plating:
-
Dispense 100 µL of cell suspension in growth medium into each well of a 96-well plate at a pre-determined optimal seeding density.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X concentration serial dilution of the inhibitor in the culture medium.
-
Remove 100 µL of medium from the wells and add 100 µL of the 2X inhibitor dilutions.
-
Include vehicle control wells (e.g., 0.1% DMSO) and media-only wells for background measurement.[24]
-
Incubate for 48-72 hours (or a desired endpoint) at 37°C.
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.[24][26]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[26][27]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in the well (e.g., 100 µL).[23][26]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[26][27]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[26][27]
-
-
Data Acquisition & Analysis:
-
Record luminescence using a plate luminometer.
-
Subtract the background (media-only wells) from all other readings.
-
Normalize the data to the vehicle control (100% viability) and plot against inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Data Presentation and Quality Control
Summarizing Potency Data
Consistent data presentation is key. Summarize the potency values (IC50, GI50) from your assay cascade in a clear, tabular format.
| Compound ID | Target Engagement (NanoBRET™ IC50, nM) | Pathway Inhibition (HTRF® IC50, nM) | Cell Viability (GI50, nM) |
| Pyrido-001 | 25.3 | 45.8 | 150.2 |
| Pyrido-002 | 150.7 | 320.1 | >1000 |
| Control-Cmpd | 5.1 | 10.5 | 45.7 |
Assay Quality Control: The Z'-Factor
For screening applications, the Z'-factor is a critical metric for evaluating the quality and robustness of an assay.[28][29] It quantifies the separation between the signals of the positive and negative controls relative to their variability.[30][31]
Formula: Z' = 1 - [ (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| ]
Where:
-
SD_pos and Mean_pos are the standard deviation and mean of the positive control (e.g., maximum inhibition).
-
SD_neg and Mean_neg are the standard deviation and mean of the negative control (e.g., vehicle).
| Z'-Factor Value | Assay Quality |
| > 0.5 | Excellent |
| 0 to 0.5 | Acceptable/Marginal |
| < 0 | Unacceptable |
| [28][30][31] |
dot graph TD { graph [splines=true, nodesep=0.5, size="7.5,4", ratio=fill]; node [shape=plaintext, fontsize=10, fontname="Arial"];
} enddot
Conclusion
The successful prosecution of a drug discovery campaign for novel pyrido[3,2-d]pyrimidine inhibitors requires a multi-tiered, cell-based assay strategy. By systematically confirming target engagement, quantifying downstream pathway effects, and measuring relevant phenotypic outcomes, researchers can build a comprehensive understanding of their compounds' mechanism of action and cellular efficacy. The protocols and principles outlined in this guide provide a robust foundation for generating high-quality, reproducible data to confidently advance the most promising candidates toward clinical development.
References
-
CellTiter-Glo® Luminescent Cell Viability Assay Protocol. Promega Corporation.
-
NanoBRET® Target Engagement | Live-Cell Compound Binding Assay. Promega Corporation.
-
Calculating a Z-factor to assess the quality of a screening assay. GraphPad.
-
Principle of NanoBRET target engagement. ResearchGate.
-
Z-factor. Grokipedia.
-
Cell-based test for kinase inhibitors. INiTS.
-
CellTiter-Glo® Luminescent Cell Viability Assay Quick Protocol #FB256. Promega Corporation.
-
Z-Factor Calculator - Free Online Tool | Assay Quality Control. Assay Quality Control.
-
NanoBRET Assay Services. Reaction Biology.
-
CellTiter-Glo Assay. Oslo University Hospital.
-
NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol. Promega Corporation.
-
CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin, TB288. Promega Corporation.
-
NanoBRET™ Target Engagement for drug development. News-Medical.Net.
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
-
Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling. Eurofins Discovery.
-
Development of a HTRF® Kinase Assay for Determination of Syk Activity. NIH National Center for Biotechnology Information.
-
Strategies for target and pathway engagement in cellular assays. Sosei Heptares.
-
Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Oxford Academic.
-
Plate Quality Control. Collaborative Drug Discovery.
-
Spotlight: Cell-based kinase assay formats. Reaction Biology.
-
Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs.
-
CellTiter-Glo® Luminescent Cell Viability Assay. Promega Corporation.
-
CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. ResearchGate.
-
How to run a cell based phospho HTRF assay. YouTube.
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NIH National Center for Biotechnology Information.
-
A guideline for HTRF® cell-based phospho-protein data normalization. Revvity.
-
Create Your Own Cellular Compound Target Engagement Assay. YouTube.
-
Cell Based Kinase Assays. Luceome Biotechnologies.
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
-
HTRF Human phospho-DDR1 (Tyr513) Detection Kit. Revvity.
-
PI 3-Kinase (Class I) HTRF Assay. Merck Millipore.
-
Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry.
-
Fitting the absolute IC50. GraphPad Prism 10 Curve Fitting Guide.
-
CETSA. Pelago Bioscience.
-
Cellular Thermal Shift Assays - bringing relevant target engagement to your drug discovery workflow. PerkinElmer.
-
Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Encyclopedia.pub.
-
Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
-
How Do I Estimate the IC50 and EC50? GraphPad.
-
How to calculate IC50. Science Gateway.
-
Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. NIH National Center for Biotechnology Information.
-
Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. NIH National Center for Biotechnology Information.
-
Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. ResearchGate.
-
Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube.
-
Discovery of Pyrido[3′,2′:5,6]thiopyrano[4,3-d]pyrimidine-Based Antiproliferative Multikinase Inhibitors. NIH National Center for Biotechnology Information.
-
Discovery of novel pyrido[3,2-d]pyrimidine derivatives as selective and potent PI3Kδ inhibitors. PubMed.
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of novel pyrido[3,2-d]pyrimidine derivatives as selective and potent PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Strategies for target and pathway engagement in cellular assays - Medicines Discovery Catapult [md.catapult.org.uk]
- 9. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 10. researchgate.net [researchgate.net]
- 11. news-medical.net [news-medical.net]
- 12. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.jp]
- 13. bio-protocol.org [bio-protocol.org]
- 14. CETSA [cetsa.org]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. news-medical.net [news-medical.net]
- 17. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Star Republic: Guide for Biologists [sciencegateway.org]
- 19. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. resources.revvity.com [resources.revvity.com]
- 21. youtube.com [youtube.com]
- 22. resources.revvity.com [resources.revvity.com]
- 23. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 24. promega.com [promega.com]
- 25. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]
- 26. promega.com [promega.com]
- 27. OUH - Protocols [ous-research.no]
- 28. grokipedia.com [grokipedia.com]
- 29. punnettsquare.org [punnettsquare.org]
- 30. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 31. support.collaborativedrug.com [support.collaborativedrug.com]
Application of Pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione Derivatives in Cancer Cell Lines: A Technical Guide
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of a promising class of anti-cancer compounds: pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione derivatives. While specific data on 6-Methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is limited in publicly available literature, this guide will focus on the well-characterized activities of related pyrido[2,3-d]pyrimidine-2,4-dione derivatives, providing a robust framework for investigating similar molecules. For the purpose of this guide, we will refer to a representative compound of this class as Pyrido-dione-M6 .
Introduction: A Novel Class of Kinase Inhibitors
Pyrido[2,3-d]pyrimidine derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating a wide range of biological activities, including potent anti-cancer properties.[1] These compounds have been shown to inhibit various protein kinases that are crucial for cancer cell proliferation, survival, and signaling.[1] Notably, derivatives of pyrido[2,3-d]pyrimidine-2,4-dione have been identified as inhibitors of key signaling pathways, such as the RAF-MEK-ERK pathway, which is frequently hyperactivated in many human cancers.[2] The therapeutic potential of these compounds lies in their ability to selectively target cancer cells and induce cell death, making them attractive candidates for further drug development.
Mechanism of Action: Targeting the RAF-MEK-ERK Signaling Cascade
The RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell growth, differentiation, and survival. Constitutive activation of this pathway is a hallmark of many cancers, often driven by mutations in BRAF or RAS genes. Pyrido-dione-M6 and related compounds have been shown to block this pathway by inhibiting the phosphorylation of MEK and ERK, leading to the suppression of downstream signaling events.[2] This inhibition ultimately results in cell cycle arrest and induction of apoptosis in cancer cells.
Visualizing the Mechanism: The RAF-MEK-ERK Signaling Pathway
Caption: RAF-MEK-ERK signaling pathway and the inhibitory action of Pyrido-dione-M6.
Experimental Protocols
The following protocols provide a detailed framework for evaluating the anti-cancer effects of Pyrido-dione-M6 in various cancer cell lines. It is crucial to include appropriate positive and negative controls in all experiments to ensure data validity.
I. Cell Viability Assay (MTT/MTS Assay)
This assay determines the effect of Pyrido-dione-M6 on the metabolic activity of cancer cells, which is an indicator of cell viability.[3][4][5]
Materials:
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Pyrido-dione-M6 (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of Pyrido-dione-M6 in complete medium. The final DMSO concentration should be less than 0.1%. Remove the old medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT/MTS Addition: Add 20 µL of MTT (5 mg/mL in PBS) or MTS reagent to each well. Incubate for 2-4 hours at 37°C.
-
Measurement:
-
For MTT: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
For MTS: The formazan product is soluble, so no solubilization step is needed.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.
II. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9][10]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Pyrido-dione-M6
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
6-well plates
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with Pyrido-dione-M6 at concentrations around the determined IC50 value for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each sample.
-
Data Acquisition: Analyze the samples on a flow cytometer within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
III. Western Blotting for Pathway Analysis
Western blotting is used to detect changes in the phosphorylation status of key proteins in the RAF-MEK-ERK pathway.[11][12][13][14][15]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Pyrido-dione-M6
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-MEK, anti-MEK, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis: Treat cells with Pyrido-dione-M6 for the desired time. Lyse the cells in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Experimental Workflow Visualization
Caption: A streamlined workflow for evaluating the anti-cancer effects of Pyrido-dione-M6.
Data Presentation
Quantitative data from the described experiments should be summarized in a clear and concise manner.
Table 1: IC50 Values of Pyrido-dione-M6 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h | IC50 (µM) after 72h |
| A549 | Lung Cancer | [Insert Value] | [Insert Value] |
| PC-3 | Prostate Cancer | [Insert Value] | [Insert Value] |
| HCT116 | Colon Cancer | [Insert Value] | [Insert Value] |
| MCF-7 | Breast Cancer | [Insert Value] | [Insert Value] |
Table 2: Apoptosis Induction by Pyrido-dione-M6 in [Selected Cell Line]
| Treatment | Concentration (µM) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | 0 | [Insert Value] | [Insert Value] | [Insert Value] |
| Pyrido-dione-M6 | [IC50/2] | [Insert Value] | [Insert Value] | [Insert Value] |
| Pyrido-dione-M6 | [IC50] | [Insert Value] | [Insert Value] | [Insert Value] |
| Pyrido-dione-M6 | [2 x IC50] | [Insert Value] | [Insert Value] | [Insert Value] |
Trustworthiness and Self-Validating Systems
To ensure the trustworthiness of the experimental outcomes, each protocol is designed as a self-validating system. For instance, the IC50 values obtained from the cell viability assay should correlate with the induction of apoptosis observed in the Annexin V/PI staining assay. Furthermore, the molecular mechanism elucidated through western blotting should provide a rationale for the observed cellular effects. Consistent and reproducible results across these orthogonal assays will provide a high degree of confidence in the anti-cancer properties of the test compound.
Conclusion
The pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione scaffold represents a promising starting point for the development of novel anti-cancer therapeutics. The protocols and methodologies outlined in this guide provide a comprehensive framework for the initial characterization of compounds like Pyrido-dione-M6 in cancer cell lines. By systematically evaluating their effects on cell viability, apoptosis, and key signaling pathways, researchers can effectively advance our understanding of their therapeutic potential.
References
-
Gilbert, D.F., & Friedrich, O. (Eds.). (2017). Cell Viability Assays: Methods and Protocols. Springer. [Link]
-
Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. [Link]
-
Creative Bioarray. Cell Viability Assays. [Link]
-
Gogal, R. M., Jr, & Riley, M. C. (2003). Apoptosis assays with lymphoma cell lines: problems and pitfalls. Journal of immunological methods, 274(1-2), 17–31. [Link]
-
Worsley, C. M., Veale, R. B., & Mayne, E. S. (2022). Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay. PloS one, 17(6), e0270599. [Link]
-
Axion Biosystems. (2021). Choosing an Apoptosis Detection Assay. [Link]
-
INiTS. (2020). Cell-based test for kinase inhibitors. [Link]
-
Cell Signaling Technology. (2013). Western Blotting Protocol. YouTube. [Link]
-
Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
Chen, L., et al. (2014). Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. Molecules, 19(9), 13612-13627. [Link]
-
BMG LABTECH. (2020). Kinase assays. [Link]
-
Al-Ostoot, F. H., et al. (2021). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. Journal of enzyme inhibition and medicinal chemistry, 36(1), 1845–1858. [Link]
-
El-Sayed, N. N. E., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potent EGFR inhibitors. Bioorganic chemistry, 126, 105886. [Link]
-
Zhang, Y., et al. (2021). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. Journal of medicinal chemistry, 64(8), 4747–4762. [Link]
-
Wang, Y., et al. (2022). Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives as RAF-MEK-ERK pathway signaling pathway blockers: Synthesis, cytotoxic activity, mechanistic investigation and structure-activity relationships. European journal of medicinal chemistry, 240, 114579. [Link]
-
Sharma, S., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC medicinal chemistry, 14(3), 399–427. [Link]
-
Al-Issa, S. A., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules (Basel, Switzerland), 27(19), 6667. [Link]
-
Li, L., et al. (2012). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. Bioorganic & medicinal chemistry letters, 22(8), 2845–2848. [Link]
Sources
- 1. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- 2. Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives as RAF-MEK-ERK pathway signaling pathway blockers: Synthesis, cytotoxic activity, mechanistic investigation and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. Cell viability assay protocol | Sigma-Aldrich [sigmaaldrich.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apoptosis assays with lymphoma cell lines: problems and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
- 10. Choosing an Apoptosis Detection Assay | Axion Biosystems [axionbiosystems.com]
- 11. medium.com [medium.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. CST | Cell Signaling Technology [cellsignal.com]
- 14. Western blot protocol | Abcam [abcam.com]
- 15. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Challenges in Pyrido[3,2-d]pyrimidine Synthesis
Welcome to the technical support center for the synthesis of pyrido[3,2-d]pyrimidines. This guide is designed for researchers, scientists, and drug development professionals actively working with this important heterocyclic scaffold. Pyrido[3,2-d]pyrimidines are a class of compounds with significant therapeutic potential, notably as kinase inhibitors in anticancer research.[1] However, their synthesis can present several challenges.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you to overcome common hurdles in your synthetic workflows.
Troubleshooting Guide
This section addresses specific, common issues encountered during the synthesis of pyrido[3,2-d]pyrimidines.
Issue 1: Low Yields in the Core Cyclization Step
Question: We are experiencing disappointingly low yields in the primary cyclization reaction to form the pyrido[3,2-d]pyrimidine core. What are the likely causes and how can we optimize this critical step?
Answer: Low yields during the formation of the fused pyridine ring are a frequent and multifaceted challenge. The root cause often lies in suboptimal reaction conditions, competing side reactions, or issues with starting material quality. Here’s a systematic approach to troubleshooting:
Causality and Solutions:
-
Inadequate Reaction Conditions: The energy input, solvent choice, and catalytic activity are critical for driving the reaction to completion.
-
Temperature and Reaction Time: Many cyclization reactions require significant thermal energy to overcome the activation barrier. Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, a stepwise increase in temperature or a switch to microwave irradiation could be beneficial.[2] High-boiling point solvents like diphenyl ether are sometimes employed for high-temperature condensations.[2]
-
Solvent Effects: The polarity of the solvent can dramatically influence the solubility of reactants and the stabilization of transition states. It is advisable to screen a range of solvents with varying dielectric properties, such as ethanol, dimethylformamide (DMF), and dioxane.[2] For instance, DMF has proven effective in microwave-assisted syntheses of related pyridopyrimidines.[2]
-
Catalyst Screening: While some cyclizations proceed thermally, many benefit from the addition of a catalyst. The choice of catalyst is highly dependent on the specific reaction mechanism. Both acidic and basic catalysts should be screened. For example, in the synthesis of certain pyrido[2,3-d]pyrimidine derivatives, diammonium hydrogen phosphate (DAHP) has been used effectively in aqueous media.[2]
-
-
Side Reactions: The formation of undesired byproducts is a common culprit for low yields.
-
Stoichiometry Control: Ensure precise control over the stoichiometry of your reactants. An excess of one reactant can lead to the formation of side products.
-
Temperature Management: While higher temperatures can increase reaction rates, they can also promote the formation of byproducts. If side product formation is observed, consider lowering the reaction temperature.[2]
-
Alternative Synthetic Routes: If optimization of a particular route proves difficult, consider alternative strategies. For example, a Horner-Wadsworth-Emmons olefination followed by a photoisomerization/cyclization has been reported as an efficient method for constructing the fused pyridine ring.[3]
-
Experimental Protocol: Optimization of Reaction Conditions
Here is a general workflow for optimizing your cyclization reaction:
-
Reaction Setup: In parallel reaction vials, set up small-scale reactions (e.g., 0.1 mmol) to test different conditions.
-
Parameter Variation: Systematically vary one parameter at a time (e.g., solvent, temperature, catalyst) while keeping others constant.
-
Monitoring: Monitor the progress of each reaction by TLC or LC-MS at regular intervals (e.g., every 2 hours).
-
Analysis: Analyze the crude reaction mixtures to determine the relative ratio of product to starting material and byproducts.
-
Scale-Up: Once optimal conditions are identified, scale up the reaction.
Data Summary: Reaction Condition Screening
| Parameter | Recommendation | Rationale |
| Reaction Time | Monitor by TLC/LC-MS until starting material is consumed. | Ensures the reaction proceeds to completion.[2] |
| Temperature | Incremental increase or use of microwave irradiation. | Can increase reaction rate, but monitor for side product formation.[2] |
| Catalyst | Screen acidic, basic, or phase-transfer catalysts. | The optimal catalyst is highly dependent on the specific substrates.[2] |
| Solvent | Test solvents with varying polarities (e.g., EtOH, DMF, Dioxane). | Affects the solubility of reactants and can influence the reaction pathway.[2] |
Issue 2: Challenges in Purification of the Final Product
Question: We are struggling with the purification of our target pyrido[3,2-d]pyrimidine derivative. What are common impurities and effective purification strategies?
Answer: Purification can be challenging due to the often-polar nature of the pyrido[3,2-d]pyrimidine core and the potential for closely related impurities. A combination of techniques may be necessary.
Common Impurities and Purification Strategies:
-
Unreacted Starting Materials: If the reaction has not gone to completion, you will need to separate your product from the starting materials.
-
Side Products: Byproducts from competing reaction pathways can co-elute with your desired compound.
-
Catalyst Residues: If a catalyst was used, it must be removed.
Purification Techniques:
-
Recrystallization: This is often the first method to try for solid compounds.
-
Solvent Selection: The key is to find a solvent system where your compound is soluble at high temperatures but sparingly soluble at room temperature. If your compound is poorly soluble in a non-polar solvent but soluble in a more polar one, you can dissolve it in a minimum of the hot polar solvent and then slowly add the hot non-polar solvent until turbidity appears, then allow it to cool slowly.[4]
-
Promoting Crystal Growth: To avoid rapid precipitation as an amorphous solid or oil, ensure a slow cooling process. Seeding the solution with a small crystal of the pure compound can also be effective.[4]
-
-
Column Chromatography: This is a powerful technique for separating compounds with different polarities.
-
Stationary Phase: Silica gel is the most common stationary phase.
-
Mobile Phase: A gradient of solvents with increasing polarity (e.g., hexane/ethyl acetate) is typically used to elute the compounds from the column. Careful optimization of the solvent system is crucial for good separation.
-
-
Preparative HPLC: For difficult separations or to obtain highly pure material, preparative High-Performance Liquid Chromatography (HPLC) can be used.
Issue 3: Unexpected Side Reactions in Bischler-Napieralski Type Cyclizations
Question: We are attempting a Bischler-Napieralski reaction to synthesize a dihydro-pyrido[3,2-d]pyrimidine, but we are observing significant formation of a styrene-like byproduct. What is causing this and how can it be prevented?
Answer: The Bischler-Napieralski reaction is a powerful tool for intramolecular electrophilic aromatic substitution to form dihydroisoquinoline-like structures.[5] However, it is prone to a significant side reaction, the retro-Ritter reaction, which leads to the formation of styrenes.[6]
Mechanism and Prevention:
The reaction proceeds through a nitrilium ion intermediate.[5] This intermediate can either undergo the desired intramolecular cyclization or eliminate to form a nitrile and a carbocation, which then deprotonates to give the styrene byproduct. The formation of a conjugated system can favor the retro-Ritter reaction.[6]
Workflow for Minimizing Styrene Byproduct
Caption: Troubleshooting workflow for the Bischler-Napieralski reaction.
Preventative Measures:
-
Use of Nitrile as Solvent: A potential solution is to use the corresponding nitrile as the solvent. This can shift the equilibrium of the retro-Ritter reaction back towards the nitrilium ion intermediate, favoring the desired cyclization.[6]
-
Alternative Reagents: Using oxalyl chloride can form an N-acyliminium intermediate instead of a nitrilium salt, which can avoid the elimination reaction that leads to the styrene byproduct.[6]
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of the pyrido[3,2-d]pyrimidine core?
A1: Common strategies involve building the fused pyridine ring onto a pre-existing pyrimidine-2,4-dione (uracil) moiety.[1] Three-component condensation reactions of an aniline, an aromatic aldehyde, and barbituric acid (or its derivatives) are also a facile one-pot method.[1] Another approach starts with substituted 2-aminonicotinic acid.[7]
Q2: How can I introduce substituents at various positions of the pyrido[3,2-d]pyrimidine ring system?
A2: Functionalization can be achieved through various methods. For instance, starting with a 2,4,7-trichloropyrido[3,2-d]pyrimidine intermediate allows for sequential nucleophilic substitution and cross-coupling reactions (e.g., Suzuki coupling) to introduce a variety of substituents at these positions.[8]
Q3: Are there any "green" or more environmentally friendly approaches to pyrido[3,2-d]pyrimidine synthesis?
A3: Yes, research is ongoing to develop more sustainable synthetic methods. Multicomponent reactions (MCRs) are inherently more atom-economical.[9] The use of water as a solvent and the development of catalyst-free conditions are also being explored to reduce the environmental impact of these syntheses.[10] For example, some MCRs for related pyridodipyrimidines have been successfully carried out in water at room temperature.[10]
Q4: My final pyrido[3,2-d]pyrimidine product has poor aqueous solubility for in vitro assays. What can I do?
A4: This is a common challenge. When a DMSO stock solution is diluted into an aqueous buffer, the compound can precipitate or "crash out." To mitigate this, you can try decreasing the final DMSO concentration (aim for ≤0.5%), using a lower concentration stock solution, or employing a co-solvent system with agents like polyethylene glycol 400 (PEG 400) or propylene glycol (PG).[11]
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 6. Bischler-Napieralski Reaction [organic-chemistry.org]
- 7. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. orgchemres.org [orgchemres.org]
- 10. Developments of pyridodipyrimidine heterocycles and their biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Identification and removal of byproducts in 6-Methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione synthesis
Welcome to the dedicated technical support guide for the synthesis of 6-Methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione (CAS No. 2499-96-9). This document is designed for chemistry professionals engaged in pharmaceutical research and drug development. Here, we move beyond simple protocols to address the nuanced challenges of this synthesis, focusing on the practical identification and removal of common byproducts. Our approach is grounded in mechanistic principles to empower you to not only solve problems but to prevent them.
Introduction to the Synthesis
The synthesis of the pyrido[3,2-d]pyrimidine core is a critical process for accessing a range of biologically active molecules. The target compound, this compound, is typically synthesized via a cyclocondensation reaction. A robust and common strategy involves the reaction of 2-amino-5-methylpyridine with an appropriate reagent to construct the fused pyrimidine-2,4-dione (uracil) ring. One effective method utilizes chlorosulfonyl isocyanate (CSI) which acts as a powerful electrophile to form a urea intermediate that subsequently cyclizes.
This guide is structured to anticipate the challenges you may face during this process, providing clear, actionable solutions in a question-and-answer format.
Diagram: General Synthetic Workflow
Optimizing reaction conditions for the synthesis of 6-Methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
Technical Support Center: Synthesis of 6-Methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
Welcome to the dedicated technical support resource for the synthesis of this compound (CAS: 2499-96-9). This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction conditions for improved yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic strategy for preparing the this compound scaffold?
A1: The most prevalent and reliable method involves the cyclization of a suitably substituted 2-aminopyridine precursor. A common starting material is 2-amino-5-methylnicotinic acid or its corresponding nitrile or amide derivative. The pyrimidine ring is then formed by reacting this precursor with a carbonyl-containing reagent, such as urea or an isocyanate, to introduce the C2 and C4 functionalities of the pyrimidine ring.
Q2: What are the critical reaction parameters that I should control during the synthesis?
A2: Temperature, reaction time, and the choice of solvent are crucial. The cyclization step often requires elevated temperatures to overcome the activation energy barrier. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal reaction time and prevent the formation of degradation products. Solvent polarity can influence the solubility of reactants and intermediates, thereby affecting the reaction rate and yield.
Q3: What are some of the expected side products in this synthesis?
A3: Depending on the specific route and reaction conditions, several side products can form. These may include incompletely cyclized intermediates, where the urea or isocyanate has added to the amino group but has not yet formed the second amide bond to close the ring. Other possibilities include the formation of dimeric species or oxidized byproducts.[1] Careful control of stoichiometry and temperature can help minimize these side reactions.
Q4: How can I confirm the identity and purity of my final product?
A4: A combination of analytical techniques is recommended. 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy will provide detailed structural information. Infrared (IR) spectroscopy can confirm the presence of key functional groups, such as the carbonyls of the dione. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is an excellent method for assessing purity, and Mass Spectrometry (MS) will confirm the molecular weight of the target compound.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound.
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Verify reaction completion: Monitor the reaction progress using TLC or LC-MS until the starting material is consumed. Increase reaction time or temperature: If the reaction is sluggish, incrementally increase the temperature or prolong the reaction time. Be cautious, as excessive heat can lead to degradation. |
| Sub-optimal Catalyst | Screen different catalysts: While some reactions may proceed thermally, others benefit from acidic or basic catalysis. Experiment with catalysts such as p-toluenesulfonic acid (for acid catalysis) or a non-nucleophilic base if applicable to your specific route. |
| Poor Solubility of Starting Materials | Solvent screening: Test a range of solvents with varying polarities and boiling points. High-boiling polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be effective in solubilizing reactants for high-temperature reactions. |
| Decomposition of Starting Material or Product | Lower reaction temperature: If you observe the formation of multiple unidentified spots on your TLC plate, it could indicate degradation. Try running the reaction at a lower temperature for a longer duration. |
Problem 2: Product is Impure and Difficult to Purify
| Possible Cause | Suggested Solution |
| Presence of Unreacted Starting Materials | Optimize stoichiometry: Ensure the correct molar ratios of your reactants. A slight excess of the cyclizing agent (e.g., urea) might be necessary, but a large excess can complicate purification. Improve work-up procedure: A well-designed aqueous work-up can often remove a significant portion of unreacted starting materials. |
| Formation of Closely Eluting Impurities | Optimize chromatography conditions: If using column chromatography, screen different solvent systems (eluent) and stationary phases (e.g., silica gel with varying pore sizes, or alumina). Gradient elution can improve the separation of closely related compounds. |
| Product Precipitation with Impurities | Recrystallization: This is a powerful technique for purifying solid products. Experiment with different solvent systems to find one in which your product is soluble at high temperatures but sparingly soluble at room temperature or below, while the impurities remain in solution. |
Experimental Protocol: A Plausible Synthetic Route
The following is a generalized, plausible protocol for the synthesis of this compound based on common methods for analogous structures. Note: This protocol should be optimized for your specific laboratory conditions.
Step 1: Synthesis of 2-Amino-5-methylnicotinamide (Precursor)
This can be achieved through the partial hydrolysis of 2-amino-5-methylnicotinonitrile.
Step 2: Cyclization to form this compound
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-5-methylnicotinamide (1 equivalent) and urea (2-3 equivalents).
-
Heat the mixture to 180-200 °C in a high-boiling solvent such as diphenyl ether or conduct the reaction neat (solvent-free).
-
Maintain the temperature and stir the reaction mixture for 2-4 hours. The reaction progress should be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If a high-boiling solvent was used, dilute the mixture with a non-polar solvent like hexane to precipitate the crude product. Filter the solid and wash thoroughly with hexane.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography on silica gel.
| Parameter | Recommendation | Rationale |
| Reactant Ratio | 1:2 to 1:3 (Amide:Urea) | Ensures the cyclizing agent is not the limiting reagent. |
| Temperature | 180-200 °C | Provides sufficient energy for the cyclization to occur. |
| Reaction Time | 2-4 hours | Should be optimized by monitoring reaction progress. |
| Purification | Recrystallization/Column Chromatography | To remove unreacted starting materials and byproducts. |
Visualizing the Synthesis and Troubleshooting
Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- BenchChem. (2025). Common side products in the synthesis of pyridopyrimidines and their avoidance.
Sources
Technical Support Center: 6-Methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione Synthesis
Welcome to the technical support center for the synthesis and purification of 6-Methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to optimize your experimental outcomes, leading to higher yields and purity.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry due to its structural similarity to purines, making it a valuable scaffold for the development of various therapeutic agents. The synthesis, while conceptually straightforward, can present challenges in achieving high yield and purity. This guide provides a comprehensive resource to navigate these challenges, drawing upon established principles of organic synthesis and purification.
Core Synthesis Pathway: A Proposed Protocol
While a specific, detailed protocol for this compound is not extensively reported, a reliable synthetic route can be adapted from established methods for analogous pyridopyrimidine derivatives. The most common approach involves the cyclocondensation of a substituted aminopyridine with a malonate derivative.
Proposed Synthesis of this compound
Caption: Proposed synthesis of this compound.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and purification of this compound.
Low or No Product Yield
Q1: My reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?
A1: Low or no yield in the synthesis of pyridopyrimidines can stem from several factors, from the quality of starting materials to suboptimal reaction conditions. A systematic approach is key to identifying and resolving the issue.
-
Incomplete Reaction: The cyclocondensation reaction may require prolonged heating or a higher temperature to proceed to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1][2]
-
Suboptimal Base: The choice and amount of base are critical for the initial condensation step. Sodium ethoxide is commonly used, but other bases like sodium methoxide or potassium tert-butoxide could be explored. Ensure the base is fresh and anhydrous.
-
Moisture Contamination: Anhydrous conditions are crucial, as moisture can hydrolyze the malonate ester and deactivate the base. Ensure all glassware is oven-dried and reagents are handled under an inert atmosphere (e.g., nitrogen or argon).
-
Purity of Starting Materials: Impurities in 2-amino-5-methylpyridine or diethyl malonate can interfere with the reaction. It is advisable to use freshly purified starting materials.
Troubleshooting Workflow for Low Yield
Caption: A systematic approach to troubleshooting low product yield.
Presence of Impurities
Q2: My final product shows significant impurities after purification. What are the likely side products and how can I minimize their formation?
A2: The formation of side products is a common challenge. Understanding the potential side reactions is the first step toward mitigating them.
-
Incomplete Cyclization: The intermediate adduct from the initial condensation may not fully cyclize, leading to its presence as an impurity. As mentioned for low yield, ensuring sufficient reaction time and temperature is crucial.
-
Self-Condensation of Diethyl Malonate: Under strongly basic conditions, diethyl malonate can undergo self-condensation. This can be minimized by the slow addition of the base to the reaction mixture containing both starting materials.
-
Formation of Alternative Heterocycles: Depending on the reaction conditions, there is a possibility of forming other isomeric structures. Careful control of temperature and the order of reagent addition can help favor the desired product.[1]
Table 1: Common Impurities and Mitigation Strategies
| Potential Impurity | Likely Cause | Mitigation Strategy |
| Unreacted Starting Materials | Incomplete reaction | Increase reaction time and/or temperature. Monitor by TLC.[2] |
| Incompletely Cyclized Intermediate | Insufficient heating during cyclization | Ensure adequate temperature and time for the final cyclization step. |
| Diethyl Malonate Self-Condensation Product | Excessively strong basic conditions | Add base slowly to the reaction mixture. |
Purification Strategies
Q3: I am having difficulty purifying my product. What are the recommended methods for obtaining high-purity this compound?
A3: A combination of recrystallization and column chromatography is often effective for purifying pyridopyrimidine derivatives.
-
Recrystallization: This is the preferred method for final purification if a suitable solvent system can be found. The choice of solvent is critical and may require some experimentation. Common solvents to screen include ethanol, methanol, acetonitrile, and mixtures with water. The goal is to find a solvent in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures, while impurities are either very soluble or insoluble at all temperatures.
-
Column Chromatography: If recrystallization is not effective or if multiple impurities are present, silica gel column chromatography is a powerful tool. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is typically used. A common mobile phase for similar compounds is a mixture of dichloromethane and methanol.[2]
Purification Workflow
Caption: A general workflow for the purification of the target compound.
Frequently Asked Questions (FAQs)
Q4: What is the expected appearance of pure this compound?
A4: Pure pyridopyrimidine-dione derivatives are typically white to off-white crystalline solids.[2] Any significant coloration may indicate the presence of impurities.
Q5: What are the key analytical techniques for characterizing the product and assessing its purity?
A5: A combination of spectroscopic and chromatographic methods should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural confirmation. The 1H NMR spectrum should show characteristic signals for the methyl group, the aromatic protons on the pyridine ring, and the N-H protons of the pyrimidine-dione ring.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the final product. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point for method development.
-
Mass Spectrometry (MS): Mass spectrometry, often coupled with LC (LC-MS), is used to confirm the molecular weight of the product.[2]
Q6: Can microwave irradiation be used to improve the reaction yield and reduce reaction time?
A6: Yes, microwave-assisted organic synthesis has been shown to be effective for the synthesis of various heterocyclic compounds, including pyridopyrimidines.[3] Microwave heating can significantly reduce reaction times and, in some cases, improve yields by providing rapid and uniform heating. It is a worthwhile approach to consider for optimizing the synthesis.
Experimental Protocols
General Protocol for the Synthesis of this compound
-
To a solution of 2-amino-5-methylpyridine (1.0 eq) in anhydrous ethanol, add diethyl malonate (1.2 eq).
-
Slowly add a solution of sodium ethoxide (2.5 eq) in ethanol to the reaction mixture at room temperature under an inert atmosphere.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After the initial condensation is complete (as indicated by the disappearance of the starting materials), carefully distill off the ethanol.
-
Heat the resulting residue at a higher temperature (e.g., 150-180 °C) to effect cyclization.
-
Cool the reaction mixture to room temperature and add water.
-
Acidify the aqueous solution with a suitable acid (e.g., dilute HCl) to precipitate the crude product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography.
General Protocol for Purity Assessment by HPLC
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B and gradually increase to elute the compound. A typical gradient might be 5-95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL.
This method should be optimized for your specific instrument and the impurity profile of your sample.
References
-
Stadlbauer, W. (2001). Malonates in Cyclocondensation Reactions. Molecules, 6(4), 338-348. [Link]
-
Kaiba, A., et al. (2023). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. RSC Advances, 13(18), 12085-12106. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction condition for the synthesis of. [Link]
-
Di Mola, A., et al. (2019). Synthesis and Pharmacological Screening of Pyridopyrimidines as Effective Anti‐Diarrheal Agents through the Suppression of Cyclic Nucleotide Accumulation. ChemistryMedChem, 14(7), 747-755. [Link]
-
Dal Piaz, V., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4161. [Link]
-
Grivsky, E. M., et al. (1980). Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. Journal of Medicinal Chemistry, 23(3), 327-329. [Link]
Sources
Stability of 6-Methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione in DMSO and other solvents
A Guide to Ensuring Compound Stability in Experimental Workflows
Welcome to the technical support guide for 6-Methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione. This resource is designed for researchers, scientists, and drug development professionals to address common questions and challenges related to the handling, storage, and stability of this pyridopyrimidine derivative. By understanding the potential liabilities of this molecule and implementing robust experimental practices, you can ensure the integrity and reproducibility of your data.
Frequently Asked Questions (FAQs)
Q1: I've observed new peaks/loss of my parent compound peak after storing this compound in DMSO. What is happening?
This is a common issue that often points to compound degradation. This compound, like many heterocyclic compounds, possesses structural features that can be susceptible to degradation under certain conditions. The appearance of new peaks in your analytical trace (e.g., HPLC, LC-MS) alongside a decrease in the parent compound's peak area suggests that the molecule is breaking down into one or more new entities.
The primary culprits for degradation in DMSO stock solutions are often environmental factors and the inherent reactivity of the solvent itself.[1] Key factors include:
-
Water Content: DMSO is highly hygroscopic and readily absorbs atmospheric moisture.[1] Water can act as a reactant, leading to the hydrolysis of sensitive functional groups. Studies have shown that water is often a more significant factor in compound degradation than oxygen.[2][3]
-
Temperature: Elevated temperatures accelerate the rate of chemical reactions, including degradation. While room temperature storage is convenient, it can significantly shorten the viable shelf-life of a compound in solution.
-
Light Exposure: Photodegradation can occur in compounds with chromophores that absorb UV or visible light, leading to bond cleavage or rearrangement.[4][5]
-
DMSO's Intrinsic Reactivity: Although generally considered a stable solvent, DMSO can decompose under certain conditions (e.g., acidic or basic contaminants, high temperatures) to form reactive species.[6][7] It can also act as an oxidant in some chemical transformations.[8]
The structure of this compound contains two lactam (cyclic amide) moieties within its pyrimidinedione ring. These groups are potentially susceptible to hydrolysis, which would lead to ring-opening and the formation of new, more polar degradants.
Caption: Hypothetical hydrolysis pathway for the pyridopyrimidinedione core.
Q2: What is the best practice for preparing and storing DMSO stock solutions to maximize compound stability?
To minimize degradation, rigorous adherence to proper solution preparation and storage protocols is critical.
Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
|---|---|---|
| Solvent Grade | Anhydrous, high-purity DMSO | Minimizes water content, a key reactant in hydrolysis. |
| Concentration | 10-20 mM | Higher concentrations can sometimes improve stability, but solubility must be confirmed. |
| Storage Temp. | -20°C or -80°C | Low temperatures drastically slow the rate of chemical degradation. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Reduces exposure to atmospheric moisture and oxygen. |
| Container | Amber glass vials with PTFE-lined caps | Prevents photodegradation and ensures an inert storage vessel. |
| Handling | Aliquot upon receipt | Minimizes freeze-thaw cycles, which can introduce moisture and potentially cause precipitation.[2][3] |
Experimental Protocol 1: Preparation of High-Integrity DMSO Stock Solutions
-
Preparation: Allow the vial of solid this compound and a sealed bottle of anhydrous DMSO to equilibrate to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid or into the solvent.
-
Weighing: Weigh the required amount of the solid compound in a clean, dry vial.
-
Dissolution: Under an inert atmosphere if possible (e.g., in a glovebox or by flushing the vial with argon), add the appropriate volume of anhydrous DMSO to achieve the target concentration.
-
Solubilization: Cap the vial tightly and vortex or sonicate until the solid is completely dissolved. Visually inspect for any particulates.
-
Aliquoting: Immediately dispense the stock solution into smaller, single-use aliquots in properly labeled amber vials.
-
Storage: Flush the headspace of each aliquot vial with inert gas before capping tightly. Store the aliquots at -20°C or -80°C.
-
Usage: When an aliquot is needed, remove it from the freezer and allow it to thaw completely and reach room temperature before opening. Use the required amount and discard the remainder to avoid re-freezing.
Q3: How can I design an experiment to definitively test the stability of my compound in different solvents?
A systematic time-course stability study is the gold standard for assessing compound integrity. This involves analyzing the purity of the compound in solution at specific time points and comparing it to a baseline measurement.
Caption: General workflow for conducting a compound stability study.
Experimental Protocol 2: Time-Course Stability Assessment via HPLC-UV
This protocol uses High-Performance Liquid Chromatography (HPLC) with UV detection, a widely used and reliable technique for stability testing.[9][10]
-
Stock Preparation: Prepare a 10 mM stock solution of this compound in the solvent to be tested (e.g., anhydrous DMSO), as described in Protocol 1.
-
T=0 Analysis:
-
Immediately dilute a small amount of the stock solution to a working concentration (e.g., 50 µM) in a 50:50 mixture of acetonitrile and water.
-
Inject this sample onto a suitable HPLC system (e.g., C18 column with a water/acetonitrile gradient).
-
Record the peak area of the parent compound at its λ-max. This is your 100% reference value.
-
-
Sample Storage:
-
Dispense aliquots of the 10 mM stock solution into separate, tightly sealed vials.
-
Store these vials under the conditions you wish to test (e.g., Room Temperature, 4°C, -20°C).
-
-
Time-Point Analysis:
-
At each designated time point (e.g., 24 hours, 7 days, 1 month), remove one aliquot from each storage condition.
-
Allow the aliquot to thaw and equilibrate to room temperature.
-
Prepare and analyze the sample using the exact same dilution and HPLC method as the T=0 sample.
-
-
Data Analysis:
-
Calculate the percent purity remaining at each time point using the formula: % Purity = (Peak Area at Time X / Peak Area at T=0) * 100
-
Plot the % purity remaining versus time for each storage condition. A loss of >5-10% purity is generally considered significant.
-
Example Data Summary
| Storage Condition | Purity at T=0 | Purity at 7 Days | Purity at 1 Month | Stability Assessment |
| DMSO at RT | 99.8% | 96.5% | 88.1% | Unstable |
| DMSO at 4°C | 99.8% | 99.5% | 97.2% | Moderately Stable |
| DMSO at -20°C | 99.8% | 99.7% | 99.6% | Stable |
Q4: My compound is definitively unstable in DMSO, even when frozen. What are some alternative solvents for preparing stock solutions?
If DMSO is problematic, several other organic solvents can be considered. The choice depends on the compound's solubility and compatibility with your downstream assay. Pyrimidine and its derivatives are often soluble in a range of organic solvents.[11][12][13]
| Solvent | Pros | Cons | Best For |
| Ethanol (EtOH) | Less toxic, volatile (easy to remove), suitable for many cell-based assays. | Less powerful solvent than DMSO; may not dissolve highly nonpolar compounds. | Cell-based assays, compounds with good alcohol solubility. |
| Dimethylformamide (DMF) | Strong polar aprotic solvent, good solubilizing power. | Higher toxicity than DMSO, can be problematic for some assays. | Difficult-to-dissolve compounds, chemical synthesis applications. |
| Acetonitrile (ACN) | Volatile, common HPLC mobile phase component (simplifies analysis). | Not ideal for long-term storage due to volatility, lower solubilizing power for some scaffolds. | Short-term storage, direct injection into LC-MS systems. |
| DMSO/Water (90/10) | May improve solubility for some salt forms. | The presence of water can actively promote hydrolysis.[14] | Use with caution, only after stability in this mixture has been confirmed. |
Recommendation: Always perform a small-scale solubility test in the alternative solvent before preparing a large stock solution. Subsequently, validate the compound's stability in the chosen solvent using the time-course study described in Protocol 2.
Q5: How can I proactively identify potential degradation products through a forced degradation study?
Forced degradation (or stress testing) is a powerful technique used to accelerate the degradation process, providing insight into potential degradation pathways and helping to develop stability-indicating analytical methods.[15][16][17] The goal is to induce 10-20% degradation of the parent compound.[18]
Experimental Protocol 3: Forced Degradation Study
-
Prepare Solutions: Prepare separate solutions of this compound at a known concentration (e.g., 1 mg/mL) in the following stress conditions:
-
Acidic: 0.1 M Hydrochloric Acid (HCl)
-
Basic: 0.1 M Sodium Hydroxide (NaOH)
-
Oxidative: 3% Hydrogen Peroxide (H₂O₂)
-
Thermal: In a stable buffer (e.g., PBS pH 7.4)
-
Photolytic: In a stable buffer (e.g., PBS pH 7.4)
-
-
Incubation:
-
Incubate the acidic, basic, oxidative, and thermal solutions at an elevated temperature (e.g., 60°C) for several hours.
-
Expose the photolytic solution to a controlled light source (e.g., UV lamp) at room temperature.
-
Include a control sample stored in the same buffer at -20°C.
-
-
Monitoring & Quenching:
-
Periodically take aliquots from each condition and analyze by HPLC to monitor the extent of degradation.
-
Once the target degradation (10-20%) is achieved, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Cool the thermal sample.
-
-
Analysis:
-
Analyze all stressed samples and the control by a high-resolution analytical method like LC-MS/MS. This allows for the separation of degradants and provides mass information that is crucial for structural elucidation.[19]
-
By comparing the chromatograms of the stressed samples to the control, you can identify the specific conditions under which the compound degrades and characterize the resulting products. This information is invaluable for formulation development, identifying critical storage parameters, and ensuring the quality of your experimental results.
References
- Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). LCGC North America.
- Application Notes and Protocols for Assessing Compound Solubility and Stability in DMSO. (n.d.). BenchChem.
- Analytical Techniques In Stability Testing. (2025).
- Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO). (n.d.).
- Analytical Techniques for the Assessment of Drug Stability. (n.d.).
- Keeping the Balance: Stability Testing in Pharmaceuticals with Spectral Analysis. (2025). HunterLab.
- Application Notes and Protocols: Long-Term Stability of 4Sc-203 in DMSO. (n.d.). BenchChem.
- Stability and Pharmaceutical Testing Analysis in the Efficacy and Safety of Medic
- Divergent decomposition pathways of DMSO mediated by solvents and additives. (n.d.).
- Studies on Repository Compound Stability in DMSO under Various Conditions. (2003). Journal of Biomolecular Screening.
- Recent progress in the modification of heterocycles based on the transform
- Studies on Repository Compound Stability in DMSO under Various Conditions. (2003). Journal of Biomolecular Screening.
- Pyrimidine - Solubility of Things. (n.d.). Solubility of Things.
- Solubility of pyrimidine derivatives in different organic solvents at different temper
- Forced Degrad
- Stability of screening compounds in wet DMSO. (n.d.). PubMed.
- Divergent decomposition pathways of DMSO mediated by solvents and additives. (n.d.). Semantic Scholar.
- Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).
- Solubility and stability testing of novel pyrimidine deriv
- Recent Advances in DMSO-Based Direct Synthesis of Heterocycles. (2022). MDPI.
- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect.
- Forced Degradation in Pharmaceuticals – A Regulatory Upd
- Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018). MedCrave online.
- Study of Forced-Acid/Heat Degradation and Degradant/Impurity Profile of Phenazopyridine Hydrochloride through HPLC and Spectrofluorimetric Analyses. (2025).
- Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. (n.d.). International Journal of Pharmaceutical Sciences Review and Research.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. longdom.org [longdom.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. sepscience.com [sepscience.com]
- 10. researchgate.net [researchgate.net]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 13. medcraveonline.com [medcraveonline.com]
- 14. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 18. biopharminternational.com [biopharminternational.com]
- 19. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: A-Z Guide to Interpreting Complex NMR Spectra of Substituted Pyridopyrimidines
Welcome to the Technical Support Center for NMR analysis of substituted pyridopyrimidines. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges presented by this important class of heterocyclic compounds. Here, we move beyond simple step-by-step instructions to provide in-depth, field-proven insights into the "why" behind experimental choices, ensuring you can confidently interpret your data and troubleshoot complex spectra.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Common Spectral Complexities & Initial Troubleshooting
Q1: My ¹H NMR spectrum of a polysubstituted pyridopyrimidine shows severe signal overlap in the aromatic region. How can I achieve better resolution?
A1: This is a very common issue. The limited chemical shift dispersion in the aromatic region (typically 7.0-9.5 ppm) for pyridopyrimidines, coupled with complex spin-spin coupling, often leads to a cluster of overlapping multiplets. Here’s a systematic approach to resolving this:
-
Solvent-Induced Chemical Shifts: Don't underestimate the power of changing your deuterated solvent.[1] Switching from a non-polar solvent like CDCl₃ to an aromatic solvent like benzene-d₆ or a more polar one like DMSO-d₆ can induce significant changes in chemical shifts.[1] Aromatic solvents will interact with the electron-deficient pyridopyrimidine ring, causing differential shielding of protons and often "unraveling" overlapping signals.
-
Higher Magnetic Field Strength: If accessible, utilizing a higher field NMR spectrometer (e.g., moving from 400 MHz to 600 MHz or higher) will increase the dispersion of your signals in Hertz, making the spectrum easier to interpret.[1]
-
2D NMR Spectroscopy: When 1D methods are insufficient, 2D NMR is your most powerful tool. Techniques like COSY and HSQC spread the signals into a second dimension, providing the necessary resolution.[1] We will delve deeper into these techniques in a later section.
Q2: I'm observing unexpected broadening of some proton signals in my pyridopyrimidine spectrum. What are the likely causes and how can I address them?
A2: Signal broadening can be perplexing, but it's often a clue to dynamic processes occurring in your molecule. Here are the primary suspects:
-
Tautomerism: Pyridopyrimidines with hydroxyl, amino, or thiol substituents can exist in multiple tautomeric forms (e.g., keto-enol or amino-imino tautomerism).[2][3] If the rate of exchange between these tautomers is on the NMR timescale, you will observe broadened signals.[4] To confirm this, you can try:
-
Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can either "freeze out" the individual tautomers (sharper signals at low temperatures) or accelerate the exchange (sharper, averaged signals at high temperatures).
-
Solvent Effects: The tautomeric equilibrium can be highly dependent on the solvent.[2] Changing the solvent may favor one tautomer, resulting in a sharper spectrum.
-
-
Proton Exchange with Solvent: Protons on heteroatoms (e.g., -NH or -OH groups) can exchange with residual protons in the deuterated solvent (like water in DMSO-d₆). This can lead to signal broadening or even disappearance.[5] Adding a drop of D₂O to your NMR tube will cause these exchangeable protons to be replaced by deuterium, leading to the disappearance of their signals and confirming their identity.
-
Intermediate Rate Chemical Exchange: This can occur due to restricted bond rotation or other conformational dynamics. VT-NMR is also the primary tool for investigating these phenomena.
Section 2: Advanced 2D NMR Techniques for Structural Elucidation
Q3: How can I definitively assign the proton and carbon signals for a novel substituted pyridopyrimidine?
A3: A combination of 2D NMR experiments is the gold standard for unambiguous structural elucidation.[6][7] Here is a logical workflow:
| Experiment | Purpose | Information Gained |
| ¹H NMR | Initial overview | Proton chemical shifts, multiplicities, and integrations.[6] |
| ¹³C NMR | Carbon skeleton | Number and types of carbon environments.[6] |
| COSY | ¹H-¹H Correlation | Identifies protons that are spin-coupled (typically over 2-3 bonds).[8] |
| HSQC/HMQC | ¹H-¹³C Correlation (one bond) | Directly links each proton to the carbon it is attached to.[8] |
| HMBC | ¹H-¹³C Correlation (long-range) | Shows correlations between protons and carbons over 2-4 bonds, crucial for connecting molecular fragments.[8] |
| NOESY/ROESY | ¹H-¹H Correlation (through space) | Identifies protons that are close in space, essential for determining stereochemistry and regiochemistry. |
Experimental Protocol: A Standard 2D NMR Workflow
-
Sample Preparation: Dissolve 5-10 mg of your purified pyridopyrimidine derivative in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a high-quality 5 mm NMR tube.[6]
-
Initial 1D Spectra: Acquire high-quality ¹H and ¹³C{¹H} spectra. Ensure proper shimming for optimal resolution.[9]
-
HSQC Acquisition: Run a standard gradient-selected HSQC experiment. This will provide a "map" of all direct ¹H-¹³C connections.
-
COSY Acquisition: Acquire a gradient-selected COSY spectrum to establish proton-proton coupling networks.
-
HMBC Acquisition: This is often the most critical experiment. Run a gradient-selected HMBC experiment optimized for a long-range coupling constant of ~8 Hz. This will reveal correlations between protons and quaternary carbons, as well as connections across heteroatoms, which are vital for piecing together the pyridopyrimidine core and its substituents.
-
Data Analysis: Use the HSQC to assign the carbons attached to known protons. Then, use the COSY to "walk" along the proton spin systems. Finally, use the HMBC to connect the different spin systems and to place the substituents on the pyridopyrimidine scaffold.
Caption: Logical workflow for 2D NMR-based structure elucidation.
Section 3: Understanding Substituent Effects
Q4: How do electron-donating and electron-withdrawing substituents affect the ¹H and ¹³C chemical shifts of the pyridopyrimidine core?
A4: The electronic effects of substituents significantly modulate the chemical shifts of the pyridopyrimidine ring system.[10] Understanding these trends is crucial for initial spectral interpretation.
-
Electron-Donating Groups (EDGs) such as -NH₂, -OR, or alkyl groups increase electron density in the ring through resonance and inductive effects. This leads to:
-
Shielding: Protons and carbons, particularly at the ortho and para positions relative to the substituent, will be shielded and appear at a lower chemical shift (upfield) .
-
The nitrogen atoms in the ring also influence the extent of this shielding.
-
-
Electron-Withdrawing Groups (EWGs) like -NO₂, -CN, or halides decrease electron density in the ring. This results in:
-
Deshielding: Protons and carbons, especially at the ortho and para positions, will be deshielded and appear at a higher chemical shift (downfield) .[11]
-
Table: General Trends in Chemical Shifts for Substituted Pyridines (as a proxy)
| Substituent | Effect on ortho Protons | Effect on para Protons |
| -NH₂ (EDG) | Shielded (Upfield shift) | Shielded (Upfield shift) |
| -OCH₃ (EDG) | Shielded (Upfield shift) | Shielded (Upfield shift) |
| -CH₃ (EDG) | Shielded (Upfield shift) | Shielded (Upfield shift) |
| -Cl (EWG) | Deshielded (Downfield shift) | Slightly Shielded (Upfield shift) |
| -CN (EWG) | Deshielded (Downfield shift) | Deshielded (Downfield shift) |
| -NO₂ (EWG) | Deshielded (Downfield shift) | Deshielded (Downfield shift) |
Note: These are general trends and can be influenced by the specific substitution pattern and the presence of multiple substituents.
Q5: I'm observing unusually large upfield or downfield shifts for protons that are not directly attached to the pyridopyrimidine ring. What could be causing this?
A5: This phenomenon is likely due to anisotropic effects , where the magnetic field experienced by a nucleus is influenced by the circulation of electrons in nearby π-systems or lone pairs.[12][13]
-
Ring Current Effects: The pyridopyrimidine ring itself generates a ring current in the presence of the external magnetic field. Protons situated directly above or below the plane of the ring will be shielded (shifted upfield), while those on the periphery will be deshielded (shifted downfield). This is particularly important when analyzing the conformation of bulky substituents.
-
Lone Pair Effects: The lone pairs of electrons on the nitrogen atoms of the pyridopyrimidine ring can also create local anisotropic cones of shielding and deshielding.[12] A proton on a substituent that is forced into close spatial proximity with a nitrogen lone pair may experience a significant shift in its resonance frequency. NOESY or ROESY experiments are invaluable for confirming such spatial relationships.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ias.ac.in [ias.ac.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
Troubleshooting low efficacy of 6-Methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione in cellular assays
A Guide to Troubleshooting Low Efficacy in Cellular Assays
Welcome to the technical support center for 6-Methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione. This guide is designed for researchers, scientists, and drug development professionals who are encountering unexpectedly low or variable efficacy with this compound in their cell-based experiments. As Senior Application Scientists, we have designed this resource to move beyond simple checklists and provide in-depth, mechanistic insights to help you diagnose and resolve your experimental challenges.
The pyridopyrimidine scaffold is a promising chemical starting point for targeting various cellular pathways, with derivatives showing activity against critical targets like kinases in the RAF-MEK-ERK pathway and eukaryotic elongation factor-2 kinase (eEF-2K).[1][2] However, translating the potential of a novel compound from a chemical structure to a reliable biological effect in a cellular context is a multifaceted challenge. This guide provides a systematic approach to deconstruct the problem and optimize your experimental design for clear, reproducible results.
Frequently Asked Questions (FAQs)
Q1: We observe minimal or no effect of this compound in our cellular assay. Where should we start troubleshooting?
A1: Low efficacy is a common issue that can be traced to three primary domains: the compound itself, the biological system (cells), or the assay methodology. A logical starting point is to systematically validate each of these domains. Begin by confirming the integrity and solubility of your compound stock. Then, verify that your chosen cell line is an appropriate model and is healthy and responsive. Finally, scrutinize your assay parameters, such as endpoint selection and incubation times, to ensure they are suitable for the compound's potential mechanism of action. The troubleshooting workflow below provides a structured path for this investigation.
Q2: What is the likely mechanism of action for this compound, and how does that influence my assay design?
A2: While specific data for this compound is limited in public literature, the broader class of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives has been shown to block signaling pathways critical for cancer cell proliferation, such as the RAF-MEK-ERK pathway.[1] These compounds often act as kinase inhibitors. If your compound follows this mechanism, a simple cell viability assay (like MTT or MTS) might not show an effect if the compound is cytostatic (inhibits growth) rather than cytotoxic (kills cells) within your experimental timeframe. Therefore, you should consider assays that directly measure target engagement (e.g., Western blot for phosphorylated pathway proteins) or more specific cell fate outcomes like apoptosis.
Q3: How should I prepare and handle the compound to ensure its stability and activity?
A3: Proper handling is critical. Many heterocyclic compounds have low aqueous solubility.[3][4] It is standard practice to prepare a high-concentration stock solution (e.g., 10-20 mM) in a non-polar organic solvent like dimethyl sulfoxide (DMSO).[3] This stock should be aliquoted into single-use volumes and stored at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. When preparing working solutions, the stock is serially diluted in complete cell culture medium. It is crucial to ensure the final DMSO concentration in your assay does not exceed a level toxic to your cells, typically <0.5%, and that a vehicle control (medium with the same final DMSO concentration) is included in all experiments.[3]
Q4: Could components in my cell culture medium, like serum, be interfering with the compound's activity?
A4: Yes, this is a significant and often overlooked factor. Fetal Bovine Serum (FBS) and other animal sera contain a complex mixture of proteins, including albumin, which can bind to small molecules.[5] This protein binding can sequester your compound, effectively lowering its free concentration and preventing it from reaching its intracellular target.[4] If you suspect serum interference, consider reducing the serum concentration during the compound treatment period (e.g., from 10% to 2% or less) or using a serum-free medium for the treatment phase, if your cells can tolerate it for the duration of the experiment.[6]
Systematic Troubleshooting Guide
This section provides a structured approach to identifying and resolving the root cause of low compound efficacy.
Logical Troubleshooting Workflow
The following diagram illustrates a step-by-step process for diagnosing experimental issues.
Caption: Hypothetical inhibition of the RAF-MEK-ERK pathway by the compound.
Experimental Workflow for Dose-Response Analysis
Caption: Standard workflow for a cell-based dose-response experiment.
References
-
Bio-Rad. (n.d.). Troubleshooting Western Blots with the Western Blot Doctor™. Retrieved from Bio-Rad. [Link]
-
Broad Institute. (2018, August 8). Cancer cell lines evolve in ways that affect how they respond to drugs. Retrieved from Broad Institute of MIT and Harvard. [Link]
-
Biocompare. (2022, March 22). Western Blot Troubleshooting Guide. Retrieved from Biocompare. [Link]
-
Bio-Techne. (n.d.). Western Blot Troubleshooting Guide. Retrieved from Bio-Techne. [Link]
-
TotalLab. (n.d.). Western Blot Troubleshooting Guide. Retrieved from TotalLab. [Link]
-
Merck Millipore. (n.d.). Troubleshooting Western Blots. Retrieved from MilliporeSigma. [Link]
-
Ben-David, U., et al. (2019). Genetic and transcriptional evolution alters cancer cell line drug response. Nature, 560(7718), 325–330. [Link]
-
Menden, M. P., et al. (2018). Cell Lines Models of Drug Response: Successes and Lessons from this Pharmacogenomic Model. Current pharmaceutical design, 24(21), 2426–2436. [Link]
-
Haibe-Kains, B., et al. (2013). A cross-study analysis of drug response prediction in cancer cell lines. Nature, 504(7480), 389–393. [Link]
-
ecancer. (2017, October 30). Gene expression reveals hidden variability in cancer cells' response to drugs. Retrieved from ecancer. [Link]
-
MP Biomedicals. (2022). Caspase 3 Activity Assay Kit User Manual. Retrieved from MP Biomedicals. [Link]
-
Promega & Eppendorf. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls. Retrieved from YouTube. [Link]
-
Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. Retrieved from Biocompare. [Link]
-
Niepel, M., Hafner, M., Chung, M., & Sorger, P. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. In Cancer Drug Resistance (pp. 153-166). Humana Press, New York, NY. [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug discovery today, 11(9-10), 446–451. [Link]
-
Biocompare. (2019, June 5). Five Tips on Optimizing Development of Robust and Reliable Assays. Retrieved from Biocompare. [Link]
-
Creative Bioarray. (n.d.). Lead Compound Optimization. Retrieved from Creative Bioarray. [Link]
-
JoVE. (2023, March 24). Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. Retrieved from JoVE. [Link]
-
ResearchGate. (2024, April 6). Cell viability assay: Problems with MTT assay in the solubilization step. Retrieved from ResearchGate. [Link]
-
Assay Genie. (n.d.). Technical Manual Caspase 3/7 Activity Assay Kit. Retrieved from Assay Genie. [Link]
-
Lukianova-Hleb, E. Y., et al. (2021). Serum Protects Cells and Increases Intracellular Delivery of Molecules by Nanoparticle-Mediated Photoporation. International journal of molecular sciences, 22(11), 5943. [Link]
-
Stevens, C. V., et al. (2014). Straightforward entry to pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones and their ADME properties. Bioorganic & medicinal chemistry, 22(15), 3947–3954. [Link]
-
Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Retrieved from Marin Biologic. [Link]
-
Wang, Y., et al. (2022). Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives as RAF-MEK-ERK pathway signaling pathway blockers: Synthesis, cytotoxic activity, mechanistic investigation and structure-activity relationships. European journal of medicinal chemistry, 240, 114579. [Link]
-
Biocompare. (2016, August 25). Serum Selection for Cell Culture. Retrieved from Biocompare. [Link]
-
ResearchGate. (2017, August 6). Reducing serum concentration during treatment?. Retrieved from ResearchGate. [Link]
-
Dalal, S., et al. (2015). Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. ACS medicinal chemistry letters, 6(11), 1101–1106. [Link]
-
El-Naggar, M., et al. (2021). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. RSC advances, 11(48), 30143–30156. [Link]
-
Chen, C. Y., et al. (2021). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. Molecules (Basel, Switzerland), 26(13), 3959. [Link]
-
BioIVT. (2018, July 20). Cell-based Assays: A Crucial Component of the Drug Discovery Process. Retrieved from BioIVT. [Link]
-
Besson, T., et al. (2021). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules (Basel, Switzerland), 26(11), 3299. [Link]
-
Abdel-Maksoud, M. S., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potent EGFR inhibitors. Bioorganic chemistry, 124, 105834. [Link]
Sources
- 1. Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives as RAF-MEK-ERK pathway signaling pathway blockers: Synthesis, cytotoxic activity, mechanistic investigation and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. biocompare.com [biocompare.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: A Researcher's Guide to Managing Off-Target Effects of Pyridopyrimidine-Based Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyridopyrimidine-based inhibitors. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions to navigate the complexities of off-target effects in your experiments. The pyridopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2] However, the conserved nature of the ATP-binding pocket across the human kinome means that these inhibitors can often interact with unintended targets, leading to off-target effects that can confound experimental results.[3][4] This guide offers practical, field-proven insights to help you identify, validate, and manage these effects, ensuring the integrity and accuracy of your research.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise when working with pyridopyrimidine-based inhibitors.
Q1: My experimental phenotype is inconsistent with the known function of the primary target. Could this be an off-target effect?
A: Yes, this is a classic and strong indicator of a potential off-target effect.[3][5] If the observed cellular response cannot be logically attributed to the inhibition of your primary target, it is crucial to investigate whether your inhibitor is modulating other signaling pathways.[3] For instance, if you are targeting a specific kinase involved in proliferation, but observe unexpected effects on cell migration, an off-target interaction is a likely culprit.
Q2: What is the fundamental difference between on-target and off-target side effects?
A: On-target effects occur when the inhibitor interacts with its intended molecular target, but in tissues or cell types where this inhibition leads to an undesirable physiological outcome. In contrast, off-target effects are a consequence of the inhibitor binding to unintended molecules.[3] These effects can be unexpected and are a significant concern during both drug development and fundamental research, as they can lead to misinterpretation of data.[3][6]
Q3: My inhibitor is potent in biochemical assays but shows weak or no activity in cell-based assays. What could be the cause?
A: This discrepancy is common and can stem from several factors. A primary reason is the difference in ATP concentrations; biochemical assays are often conducted at low ATP concentrations that may not reflect the high intracellular ATP levels which can outcompete ATP-competitive inhibitors.[7] Other potential causes include poor cell permeability of the inhibitor or its active removal from the cell by efflux pumps like P-glycoprotein.[7][8]
Q4: How can I proactively identify potential off-target effects of my pyridopyrimidine-based inhibitor?
A: Proactive identification is key to robust experimental design. A widely used approach is to perform a kinase selectivity profile, screening your inhibitor against a large panel of kinases.[7] This can be done through commercial services that offer panels covering a significant portion of the human kinome. Additionally, computational methods, such as docking and similarity analyses, can predict potential off-target interactions.[9][10][11]
Q5: What are some rational design strategies to improve the selectivity of pyridopyrimidine inhibitors?
A: To enhance selectivity, you can employ several design strategies. One approach is to exploit unique, non-conserved residues in the active site of your target kinase.[8] Designing modifications to your inhibitor that interact with these specific residues can improve its selectivity. Another strategy is to target allosteric sites, which are often unique to a particular kinase and can offer a higher degree of selectivity.[8] Finally, if your target kinase has a unique and accessible cysteine residue near the active site, you could design a covalent inhibitor to form an irreversible bond, which can provide high potency and selectivity.[8]
Troubleshooting Guides
This section provides detailed, step-by-step protocols to address specific issues you may encounter during your experiments.
Issue 1: Unexpected or Contradictory Cellular Phenotype Observed
You have treated your cells with a pyridopyrimidine-based inhibitor targeting Kinase X, but the resulting phenotype (e.g., changes in cell morphology, apoptosis, or gene expression) is not consistent with the known function of Kinase X.
Workflow for Deconvoluting On-Target vs. Off-Target Effects
Caption: Workflow for investigating unexpected phenotypes.
Step-by-Step Experimental Protocols
Step 1: Confirmation with a Structurally Unrelated Inhibitor
-
Rationale: Using an inhibitor with a different chemical scaffold that targets the same primary kinase helps to distinguish between on-target and off-target effects. If the second inhibitor reproduces the initial phenotype, it is more likely an on-target effect.[5]
-
Protocol:
-
Select a commercially available, well-characterized inhibitor of your target kinase with a distinct chemical structure from your pyridopyrimidine-based compound.
-
Determine the IC50 of the new inhibitor in your cell line using a relevant assay (e.g., a cell viability assay or a target-specific phosphorylation assay).
-
Treat your cells with the new inhibitor at a concentration equivalent to its IC50 and observe if the unexpected phenotype is replicated.
-
Step 2: Kinome Profiling
-
Rationale: A broad kinase panel screen can identify potential off-target interactions of your inhibitor.[8]
-
Protocol:
-
Submit your pyridopyrimidine-based inhibitor to a commercial kinase profiling service.
-
Choose a panel that covers a large and diverse set of kinases.
-
Analyze the results to identify any kinases that are significantly inhibited by your compound at relevant concentrations.
-
Step 3: Cellular Target Engagement Assays
-
Rationale: These assays confirm that your inhibitor is binding to its intended target and potential off-targets within a cellular context.[12]
-
Protocol:
-
Perform a Western blot to assess the phosphorylation status of your primary target and any high-potential off-targets identified in the kinome screen. A decrease in phosphorylation upon treatment suggests target engagement.
-
Alternatively, use more advanced techniques like cellular thermal shift assays (CETSA) or NanoBRET to directly measure target engagement in live cells.[13]
-
Step 4: Rescue Experiments
-
Rationale: This is a "gold-standard" method to definitively distinguish on- and off-target effects.[7] If the observed phenotype is on-target, overexpressing a drug-resistant mutant of the target kinase should reverse the effect.[7]
-
Protocol:
-
Generate a cell line that stably or transiently overexpresses a version of your target kinase with a mutation in the ATP-binding pocket that confers resistance to your inhibitor.
-
Treat these cells and a control cell line (expressing the wild-type kinase) with your inhibitor.
-
If the phenotype is reversed in the cells expressing the resistant mutant, the effect is on-target. If the phenotype persists, it is likely due to an off-target interaction.
-
Issue 2: Discrepancy Between Biochemical and Cellular Potency
Your pyridopyrimidine-based inhibitor shows high potency in an in vitro kinase assay but has significantly lower activity in cell-based assays.
Troubleshooting Workflow
Caption: Troubleshooting workflow for potency discrepancies.
Step-by-Step Experimental Protocols
1. Assess Physicochemical Properties and Cell Permeability
-
Rationale: The inhibitor's ability to cross the cell membrane is crucial for its activity in cellular assays.[8]
-
Protocol:
-
Analyze the inhibitor's physicochemical properties, such as its lipophilicity (LogP), which can influence membrane permeability.
-
Perform a parallel artificial membrane permeability assay (PAMPA) to get a preliminary in vitro assessment of its passive diffusion across a lipid membrane.
-
2. Investigate the Role of Efflux Pumps
-
Rationale: The inhibitor may be actively transported out of the cell by efflux pumps, reducing its intracellular concentration.[8]
-
Protocol:
-
Co-treat your cells with your inhibitor and a known efflux pump inhibitor (e.g., verapamil for P-glycoprotein).
-
If the cellular potency of your inhibitor increases in the presence of the efflux pump inhibitor, it suggests that your compound is a substrate for that transporter.
-
3. Quantify Intracellular Compound Concentration
-
Rationale: Directly measuring the amount of your inhibitor inside the cells provides definitive evidence of its ability to accumulate at its site of action.
-
Protocol:
-
Treat cells with your inhibitor for a defined period.
-
Lyse the cells and use liquid chromatography-mass spectrometry (LC-MS) to quantify the intracellular concentration of your compound.
-
Issue 3: Paradoxical Pathway Activation
You observe an unexpected activation of a signaling pathway that should be downstream of the inhibited kinase.
Signaling Pathway Considerations
Caption: Potential mechanisms of paradoxical pathway activation.
-
Rationale: Kinase inhibitors can sometimes lead to the paradoxical activation of signaling pathways.[14] This can occur through various mechanisms, including the disruption of negative feedback loops or through off-target effects on other kinases that regulate parallel pathways.[15][16] For example, some RAF inhibitors can paradoxically activate the MAPK pathway in certain cellular contexts.[14]
-
Investigative Steps:
-
Phospho-protein analysis: Use phospho-specific antibodies and Western blotting or phospho-proteomics to map the signaling network changes upon inhibitor treatment. This can help identify which pathways are being unexpectedly activated.
-
Examine feedback loops: Investigate known feedback mechanisms in your signaling pathway. Inhibition of a target can sometimes relieve negative feedback, leading to the activation of upstream components.[15]
-
Consider off-target effects: Refer to your kinome profiling data to see if your inhibitor hits any kinases in the paradoxically activated pathway.
-
Data Summary Table
| Issue | Potential Cause | Recommended Action |
| Unexpected Phenotype | Off-target effect | Confirm with a structurally unrelated inhibitor, perform kinome profiling, and conduct rescue experiments. |
| Low Cellular Potency | Poor cell permeability or efflux | Assess physicochemical properties, use efflux pump inhibitors, and quantify intracellular compound concentration. |
| Paradoxical Activation | Disruption of feedback loops or off-target effects | Map signaling pathway changes, investigate known feedback mechanisms, and correlate with kinome profiling data. |
By systematically applying these troubleshooting strategies and experimental protocols, you can effectively manage the off-target effects of your pyridopyrimidine-based inhibitors, leading to more reliable and interpretable research outcomes.
References
- Benchchem. (n.d.). Technical Support Center: Managing Off-Target Effects of Kinase Inhibitors.
-
Cavasotto, C. N., & Di Pietro, G. (2013). Computational methods for analysis and inference of kinase/inhibitor relationships. Frontiers in Pharmacology, 4, 14. Retrieved from [Link]
-
Gao, Y., et al. (2018). Computational analysis of kinase inhibitor selectivity using structural knowledge. BMC Bioinformatics, 19(Suppl 17), 471. Retrieved from [Link]
- Benchchem. (n.d.). Assessing the Selectivity of 6-Chloropyrido[2,3-d]pyrimidine-based Inhibitors: A Comparative Guide.
-
Amara, N., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 788. Retrieved from [Link]
-
BioAgilytix. (n.d.). The Use of Cell-Based Assays for Translational Medicine Studies. Retrieved from [Link]
-
Sequist, L. V., & Engelman, J. A. (2011). Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies. Clinical Cancer Research, 17(8), 2081–2087. Retrieved from [Link]
-
BioIVT. (2018). Cell-based Assays: A Crucial Component of the Drug Discovery Process. Retrieved from [Link]
-
Bio-Rad. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. Retrieved from [Link]
-
Amara, N., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 788. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: Strategies for Reducing Off-target Effects of Pyrimidine Inhibitors.
- Benchchem. (n.d.). Technical Support Center: Mitigating Off-Target Effects of Kinase Inhibitors in Research.
-
Asquith, C. R. M., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 12011–12024. Retrieved from [Link]
-
KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. (n.d.). MDPI. Retrieved from [Link]
-
News-Medical.Net. (2024). The role of cell-based assays for drug discovery. Retrieved from [Link]
-
Lazzarotto, C. R., et al. (2020). Tools for experimental and computational analyses of off-target editing by programmable nucleases. Nature Reviews Genetics, 21(12), 721–738. Retrieved from [Link]
-
Goldstein, D. M., et al. (2011). Discovery of Selective 4-Amino-pyridopyrimidine Inhibitors of MAP4K4 Using Fragment-Based Lead Identification and Optimization. Journal of Medicinal Chemistry, 54(8), 2636–2649. Retrieved from [Link]
- Benchchem. (n.d.). Troubleshooting off-target effects of pyrimidine-based inhibitors.
-
Klaeger, S., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 9(12), 2677–2685. Retrieved from [Link]
-
The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Retrieved from [Link]
-
Ishida, T., et al. (2009). Encountering unpredicted off-target effects of pharmacological inhibitors. The Journal of Biochemistry, 146(5), 597–600. Retrieved from [Link]
-
Antolin, A. A., & Workman, P. (2018). Turning liabilities into opportunities: Off-target based drug repurposing in cancer. Seminars in Cancer Biology, 53, 11–23. Retrieved from [Link]
-
Wee, P., & Wang, Z. (2017). Signaling pathways downstream to receptor tyrosine kinases: targets for cancer treatment. Cancers of the Head & Neck, 2, 1. Retrieved from [Link]
-
Casado, P., et al. (2018). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Cell and Developmental Biology, 6, 129. Retrieved from [Link]
-
Asquith, C. R. M., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 12011–12024. Retrieved from [Link]
-
Patsnap. (2025). How can off-target effects of drugs be minimised?. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Off-Target Screening Cell Microarray Assay. Retrieved from [Link]
-
Heffron, T. P., et al. (2016). Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. Journal of Medicinal Chemistry, 59(17), 7832–7851. Retrieved from [Link]
-
ResearchGate. (2015). Are there experimental tests for off target effects in CRISPR?. Retrieved from [Link]
-
LoRusso, P. M., et al. (2010). Targeting Multiple Kinase Pathways: A Change In Paradigm. Clinical Cancer Research, 16(7), 1973–1978. Retrieved from [Link]
-
Rowland, M. A., et al. (2011). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. PLoS ONE, 6(1), e16474. Retrieved from [Link]
-
Chou, T. F., et al. (2018). Structural Basis of p97 Inhibition by the Site-Selective Anticancer Compound CB-5083. Molecular Pharmacology, 93(4), 384–391. Retrieved from [Link]
-
Miller, J. R., et al. (2016). Optimization and Mechanistic Characterization of Pyridopyrimidine Inhibitors of Bacterial Biotin Carboxylase. ACS Infectious Diseases, 2(10), 688–698. Retrieved from [Link]
-
Opperman, T. J., et al. (2014). Optimization of a novel series of pyranopyridine RND efflux pump inhibitors. Antimicrobial Agents and Chemotherapy, 58(2), 722–733. Retrieved from [Link]
-
Kumar, D., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances, 13(10), 6549–6579. Retrieved from [Link]
-
Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (2021). Molecules, 26(21), 6486. Retrieved from [Link]
-
Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412. Retrieved from [Link]
-
Recent Advances in Pyrimidine-Based Drugs. (2022). Molecules, 27(15), 4785. Retrieved from [Link]
-
Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. (2022). Molecules, 27(19), 6563. Retrieved from [Link]
-
El-Damasy, A. K., et al. (2019). Design and synthesis of novel pyridopyrimidine derivatives with anchoring non-coplanar aromatic extensions of EGFR inhibitory activity. Bioorganic Chemistry, 86, 385–397. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Computational methods for analysis and inference of kinase/inhibitor relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Computational analysis of kinase inhibitor selectivity using structural knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 12. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 13. icr.ac.uk [icr.ac.uk]
- 14. pubs.acs.org [pubs.acs.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Stability of 6-Methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione derivatives. This guide is designed to provide you with in-depth technical assistance and troubleshooting strategies to address the common challenge of in vivo instability associated with this class of compounds. Our goal is to empower you with the knowledge to proactively design more stable molecules and to diagnose and resolve experimental issues that may arise.
Section 1: Understanding the In Vivo Instability of this compound Derivatives
The this compound scaffold is a promising privileged structure in medicinal chemistry, particularly for the development of kinase inhibitors. However, researchers often encounter challenges with the in vivo stability of this series, leading to rapid clearance and suboptimal pharmacokinetic profiles. The primary culprit is often metabolic degradation.
The pyridopyrimidine core, being a nitrogen-containing heterocyclic system, is susceptible to various metabolic transformations.[1] Furthermore, the seemingly innocuous 6-methyl group can be a metabolic "soft spot," prone to oxidation by cytochrome P450 (CYP) enzymes.[2][3] This oxidation can lead to the formation of less active or inactive metabolites, significantly reducing the compound's half-life and therapeutic efficacy.[4]
Section 2: Troubleshooting Guide for Poor In Vivo Stability
Encountering poor in vivo stability with your this compound derivative can be a significant setback. This section provides a systematic approach to troubleshooting, helping you identify the root cause and implement effective solutions.
Initial Observation: Low Exposure or Rapid Clearance in Pharmacokinetic Studies
Question: My compound shows very low plasma exposure and a short half-life in my initial animal PK studies. What are the first steps I should take to investigate this?
Answer:
A low area under the curve (AUC) and a short half-life are classic indicators of poor in vivo stability. The first step is to determine whether this is due to poor absorption or rapid metabolism.
Experimental Protocol: In Vitro Metabolic Stability Assessment using Liver Microsomes
This assay provides a preliminary indication of a compound's susceptibility to phase I metabolism, primarily by CYP enzymes.[5][6]
Materials:
-
Test compound (your this compound derivative)
-
Pooled liver microsomes (human, rat, mouse, etc., depending on your in vivo model)[7]
-
NADPH regenerating system (e.g., a solution containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate buffer (pH 7.4)
-
Positive control compound with known metabolic instability (e.g., verapamil)
-
Negative control compound with known metabolic stability (e.g., warfarin)
-
Acetonitrile or other suitable organic solvent for quenching the reaction
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of your test compound and control compounds.
-
In a microcentrifuge tube, pre-incubate the liver microsomes and your test compound in phosphate buffer at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear portion of this plot is the in vitro half-life (t½).
Data Interpretation:
| In Vitro Half-life (t½) in Liver Microsomes | Interpretation |
| < 15 minutes | High intrinsic clearance; likely rapid metabolism |
| 15 - 60 minutes | Moderate intrinsic clearance |
| > 60 minutes | Low intrinsic clearance; likely metabolically stable |
Troubleshooting Workflow Based on Microsomal Stability Data:
Caption: Troubleshooting workflow for poor in vivo pharmacokinetics.
Section 3: Strategies to Enhance Metabolic Stability
If rapid metabolism is identified as the primary issue, several rational drug design strategies can be employed to improve the in vivo stability of your this compound derivatives.
Addressing the 6-Methyl "Soft Spot"
The 6-methyl group is a likely site of oxidative metabolism by CYP450 enzymes.[2] Blocking this metabolic pathway can significantly enhance stability. While direct metabolic data on the this compound scaffold is limited, studies on the related pyrido[3,4-d]pyrimidine core have shown that introducing a methyl group at the 6-position can paradoxically improve metabolic stability in human liver microsomes, suggesting the unsubstituted core itself is also a metabolic liability.[8] This highlights the importance of empirical testing for your specific scaffold.
3.1.1. Bioisosteric Replacement of the Methyl Group
Bioisosteres are chemical substituents with similar physical or chemical properties that produce broadly similar biological effects. Replacing the metabolically labile methyl group with a more stable isostere can be an effective strategy.[9]
Common Bioisosteric Replacements for a Methyl Group:
| Bioisostere | Rationale | Potential Advantages |
| Cyclopropyl | Similar size and lipophilicity to a methyl group, but the C-H bonds are generally more resistant to oxidation.[6] | Can maintain or improve potency while enhancing metabolic stability. |
| Trifluoromethyl (CF₃) | Electron-withdrawing nature deactivates adjacent C-H bonds towards oxidation.[9] | Significantly improves metabolic stability; can also modulate pKa and lipophilicity. |
| Fluorine (F) | Replacing a hydrogen on the methyl group with fluorine can block oxidation at that site. | Can improve metabolic stability with minimal steric impact. |
| Oxetane | Can mimic the steric bulk of a gem-dimethyl group without significantly increasing lipophilicity.[10] | May improve solubility and metabolic stability. |
Experimental Protocol: Comparative In Vitro Metabolic Stability of Analogs
-
Synthesize a small set of analogs where the 6-methyl group is replaced with the bioisosteres listed above.
-
Perform the in vitro metabolic stability assay with liver microsomes as described in Section 2.1 for each analog.
-
Compare the in vitro half-lives of the analogs to that of the parent 6-methyl compound.
Expected Outcome: You should observe a longer in vitro half-life for one or more of the bioisosteric analogs, indicating improved metabolic stability.
Prodrug Approaches
A prodrug is an inactive or less active derivative of a drug molecule that is converted to the active form in the body.[11][12] This approach can be used to temporarily mask a metabolic liability, improve solubility, or enhance permeability.[4][13][14]
3.2.1. N-Acylation or N-Alkylation of the Pyrimidine Ring
The N1 and N3 positions of the pyrimidine-2,4-dione ring are potential sites for metabolic conjugation or oxidation. Temporarily protecting these positions with a cleavable promoiety can enhance stability.
Potential Promoieties:
-
Esters: Can be cleaved by esterases, which are abundant in plasma and tissues.[13]
-
Carbonates: Similar to esters, they are susceptible to enzymatic hydrolysis.
-
Phosphates: Can improve aqueous solubility and are cleaved by phosphatases.
Workflow for Prodrug Strategy:
Caption: Workflow for developing and evaluating a prodrug strategy.
Section 4: Formulation Strategies to Enhance In Vivo Stability
In cases where intrinsic metabolic liability is moderate or when poor solubility contributes to low bioavailability, formulation strategies can provide a significant advantage.[15][16] These approaches aim to protect the drug from premature degradation or improve its absorption profile.[17]
Encapsulation Technologies
Encapsulating the drug in a protective carrier can shield it from metabolic enzymes in the gut and liver.
-
Liposomes: These are spherical vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs. They can protect the drug from degradation and modify its pharmacokinetic profile.
-
Nanoparticles: Polymeric nanoparticles can be engineered to release the drug in a controlled manner, potentially bypassing first-pass metabolism.[16]
Controlled-Release Formulations
These formulations are designed to release the drug over an extended period, which can help maintain therapeutic concentrations and reduce the impact of rapid metabolism.[15]
-
Matrix Tablets: The drug is dispersed within a polymer matrix that slowly erodes or allows the drug to diffuse out.
-
Osmotic Pumps: These systems use osmotic pressure to deliver the drug at a constant rate.
Section 5: Frequently Asked Questions (FAQs)
Q1: My compound is stable in liver microsomes but still shows rapid clearance in vivo. What could be the reason?
A1: While microsomal stability is a good indicator of phase I metabolism, other clearance mechanisms can contribute to rapid in vivo elimination. Consider the following possibilities:
-
Phase II Metabolism: Your compound might be rapidly cleared through conjugation reactions (e.g., glucuronidation or sulfation) that are not fully captured in a standard microsomal assay without the necessary cofactors. Consider running assays with hepatocytes, which contain both phase I and phase II enzymes.
-
Aldehyde Oxidase (AO) Metabolism: AO is a cytosolic enzyme that can metabolize nitrogen-containing heterocyclic compounds. This pathway would not be detected in a microsomal assay. Specific in vitro assays using liver cytosol are needed to assess AO-mediated metabolism.
-
Rapid Excretion: The compound might be rapidly cleared by the kidneys or through biliary excretion. In vivo studies with bile duct-cannulated animals can help investigate biliary clearance.
Q2: I have identified a metabolite of my 6-methyl derivative where the methyl group is oxidized to a carboxylic acid. Is this expected?
A2: Yes, this is a very common metabolic pathway for methyl groups on aromatic or heteroaromatic rings.[3] The oxidation typically proceeds in a stepwise manner from the methyl group to a primary alcohol, then to an aldehyde, and finally to a carboxylic acid. This is primarily mediated by CYP450 enzymes.[2]
Q3: Can deuteration of the 6-methyl group improve metabolic stability?
A3: Deuteration, or replacing hydrogen atoms with their heavier isotope deuterium, can sometimes slow down metabolism. This is known as the "kinetic isotope effect." If the cleavage of a C-H bond on the methyl group is the rate-limiting step in its metabolism, then replacing it with a C-D bond, which is stronger, can decrease the rate of metabolism. This strategy has been successfully used in drug development. However, the effect is not always predictable and needs to be empirically tested.
Q4: Are there any other "soft spots" on the this compound scaffold I should be aware of?
A4: Besides the 6-methyl group, the pyridopyrimidine ring system itself can be susceptible to metabolism. Potential sites of oxidation include the pyridine ring and the pyrimidine ring. The exact sites of metabolism will depend on the specific substitution pattern of your derivatives. Metabolite identification studies using high-resolution mass spectrometry are crucial for pinpointing these additional metabolic liabilities. As mentioned earlier, evidence from the related pyrido[3,4-d]pyrimidine scaffold suggests the core ring system is indeed a site of metabolism.[8]
References
-
Prodrug Strategies for Enhancing Drug Stability and Pharmacokinetics. (n.d.). MDPI. Retrieved from [Link]
-
Strategies in prodrug design. (n.d.). American Chemical Society. Retrieved from [Link]
- Hall, W. (2024). The Impact of Formulation Strategies on Drug Stability and Bioavailability. Journal of Chemical and Pharmaceutical Research, 16(1), 092.
- Innovative Drug Formulation Strategies in Biopharmaceutical Development. (2024). Research and Reviews: Journal of Pharmaceutical Analysis, 13(3).
- Rautio, J., Meanwell, N. A., Di, L., & Hageman, M. J. (2018). The prodrug approach: a successful tool for improving drug solubility. Pharmaceutical Research, 35(8), 1-20.
- Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate N 2. (2018).
- Mitigating Heterocycle Metabolism in Drug Discovery. (n.d.). Journal of Medicinal Chemistry.
- Essential Principles in Prodrugs Design. (2024).
- In vitro metabolism of the emerging contaminant 6PPD-quinone in human and rat liver microsomes: Kinetics, pathways, and mechanism. (2024). Environmental Pollution, 345, 123514.
- Enhancing prodrug development, strategies and challenges. (n.d.). International Journal of Pharmaceutics and Drug Analysis.
- 1.6: Drug Modifications to Improve Stability. (2024). Chemistry LibreTexts.
- What role do pyrimidine derivatives play in metabolic pathways within living organisms? (2024). Biotech Articles.
- In Vitro Drug Metabolism Using Liver Microsomes. (2016). Current Protocols in Pharmacology, 74, 7.8.1-7.8.24.
- The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (n.d.). PubMed Central.
- Bioisosteric replacement of methyl group of compounds 44 to cyclopropyl... (n.d.).
- Bridging the Gap: The Role of Advanced Formulation Strategies in the Clinical Translation of Nanoparticle-Based Drug Delivery Systems. (n.d.). PubMed Central.
- Mechanisms of Cytochrome P450-Catalyzed Oxid
- P450-mediated O-demethylated metabolite is responsible for rat hepatobiliary toxicity of pyridyltriazine-containing PI3K inhibitors. (2014). Toxicological Sciences, 142(1), 195-207.
- Pyridopyrimidine analogues as novel adenosine kinase inhibitors. (n.d.). PubMed.
- Synthesis and antiproliferative activity of a series of novel 6-substituted pyrido[3,2-d]pyrimidines as potential nonclassical lipophilic antifolates targeting dihydrofolate reductase. (2017). European Journal of Medicinal Chemistry, 128, 104-115.
- Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes. (n.d.). Discovery Life Sciences.
- Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023). RSC Advances, 13(10), 6872-6908.
- Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. (2019). MedChemComm, 10(12), 2063-2075.
- Oxidation mechanism of 6-methyl-2,4-dioxopyrimidine with selenium oxide and selenous acid. (n.d.).
- Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. (n.d.). Journal of Medicinal Chemistry.
- Why 90% of clinical drug development fails and how to improve it? (n.d.). PubMed Central.
- Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. (2025).
- The Oxidation Cascade of a Rare Multifunctional P450 Enzyme Involved in Asperterpenoid A Biosynthesis. (2021). Frontiers in Chemistry, 9, 788915.
- Stability challenges in drug discovery. (n.d.). PubMed.
- Unusual Cytochrome P450 Enzymes and Reactions. (n.d.). PubMed Central.
- Strategies to optimize drug half-life in lead candidate identification. (n.d.).
- Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. (n.d.). PubMed Central.
- Stability Challenges in Drug Discovery. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Mechanisms of Cytochrome P450-Catalyzed Oxidations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Oxidation Cascade of a Rare Multifunctional P450 Enzyme Involved in Asperterpenoid A Biosynthesis [frontiersin.org]
- 4. longdom.org [longdom.org]
- 5. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro metabolism of the emerging contaminant 6PPD-quinone in human and rat liver microsomes: Kinetics, pathways, and mechanism [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. In Vitro Oxidative Metabolism of 6-Mercaptopurine in Human Liver: Insights into the Role of the Molybdoflavoenzymes Aldehyde Oxidase, Xanthine Oxidase, and Xanthine Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. What is the importance of metabolic stability in drug design? [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. news-medical.net [news-medical.net]
- 17. ClinPGx [clinpgx.org]
Validation & Comparative
A Comparative Analysis of Pyrido[3,2-d]pyrimidine and Pyrido[2,3-d]pyrimidine Isomers in Drug Discovery
A Senior Application Scientist's Guide to Navigating Structure, Activity, and Therapeutic Potential
For researchers, scientists, and drug development professionals, the pyrido[d]pyrimidine scaffold represents a privileged heterocyclic system with significant therapeutic potential. The fusion of pyridine and pyrimidine rings gives rise to four distinct isomers, with the arrangement of nitrogen atoms within the bicyclic core significantly influencing the molecule's physicochemical properties and its interactions with biological targets. This guide provides an in-depth comparative analysis of two of these key isomers: pyrido[3,2-d]pyrimidine and the more extensively studied pyrido[2,3-d]pyrimidine . We will dissect their synthesis, comparative biological activities, and structure-activity relationships (SAR), supported by experimental data, to inform and guide future drug design and development efforts.
The Architectural Nuances: A Tale of Two Scaffolds
The seemingly subtle shift in the position of a nitrogen atom between the pyrido[3,2-d]pyrimidine and pyrido[2,3-d]pyrimidine cores profoundly impacts their electronic distribution, hydrogen bonding capabilities, and overall three-dimensional shape. This, in turn, dictates their binding affinity and selectivity for various biological targets. While both isomers are recognized as potent kinase inhibitors, their specific applications and target profiles can differ significantly.[1][2]
Comparative Biological Activities: A Dichotomy of Therapeutic Promise
The biological activity of pyridopyrimidine isomers is largely dictated by the specific isomer core and the nature and position of its substituents.[1] A recurring theme is the role of these scaffolds as kinase inhibitors, owing to their ability to mimic the purine core of ATP and bind to the ATP-binding site of various kinases.[1]
The Rise of Pyrido[3,2-d]pyrimidines as PI3K Inhibitors
Recent studies have highlighted the emergence of pyrido[3,2-d]pyrimidines as potent and selective inhibitors of the phosphoinositide 3-kinase (PI3K) pathway, a critical signaling cascade frequently dysregulated in cancer.[1][3] The δ isoform of class I PI3K (PI3Kδ) has been identified as a promising target for treating hematologic malignancies and immune diseases.[4]
Notably, a series of pyrido[3,2-d]pyrimidine derivatives have demonstrated excellent enzyme activity against PI3Kδ and strong antiproliferation activity against cancer cell lines.[4] For instance, compound S5 exhibited an IC50 of 2.82 nM against PI3Kδ and an IC50 of 0.035 μM against SU-DHL-6 cells.[4] This highlights the potential of this scaffold in developing targeted cancer therapies.
The Versatility of Pyrido[2,3-d]pyrimidines: A Multi-Target Scaffold
The pyrido[2,3-d]pyrimidine scaffold is arguably the most extensively studied of the pyridopyrimidine isomers, with a well-established and broad spectrum of biological activities.[1][5] These derivatives have been investigated as anticancer, antimicrobial, anti-inflammatory, and CNS depressive agents.[5][6][7]
As kinase inhibitors, pyrido[2,3-d]pyrimidines have shown remarkable versatility, targeting a range of kinases including:
-
Tyrosine Kinases: Inhibitors of fibroblast growth factor receptor (FGFr), platelet-derived growth factor receptor (PDGFr), epidermal growth factor receptor (EGFr), and c-Src tyrosine kinases have been developed.[8][9][10]
-
Cyclin-Dependent Kinases (CDKs): The pyrido[2,3-d]pyrimidin-7-one template has been identified as a privileged structure for the inhibition of CDKs, with specific derivatives showing high selectivity for Cdk4.[11]
-
PIM-1 Kinase: Novel pyrido[2,3-d]pyrimidine derivatives have exhibited potent PIM-1 kinase inhibition, with IC50 values in the nanomolar range, and have demonstrated significant cytotoxicity against breast cancer cell lines.[12][13]
-
Dual ERK2 and PI3Kα Inhibitors: Some derivatives have been identified as dual inhibitors of both ERK2 and PI3Kα, showcasing the potential for targeting multiple nodes in cancer signaling pathways.[5]
Furthermore, pyrido[2,3-d]pyrimidine derivatives have shown promise as antimicrobial agents, with several compounds exhibiting potent activity against both Gram-positive and Gram-negative bacteria.[14][15][16]
Quantitative Comparison of Biological Activity
The following tables summarize the reported biological activities of representative derivatives of each pyridopyrimidine isomer. It is important to note that these values are collated from different studies and should be interpreted with consideration of the varying experimental conditions.
Table 1: Kinase Inhibitory Activity of Pyrido[3,2-d]pyrimidine Derivatives
| Compound | Target Kinase | IC50 (nM) | Reference |
| Derivative 1 | PI3Kα | 19 | [1] |
| Derivative 2 | PI3Kα | 3 | [1] |
| Derivative 3 | PI3Kα | 10 | [1] |
| S5 | PI3Kδ | 2.82 | [4] |
| Derivative 1 | mTOR | ~100 | [1] |
| Derivative 2 | mTOR | ~100 | [1] |
Table 2: Kinase Inhibitory Activity of Pyrido[2,3-d]pyrimidine Derivatives
| Compound | Target Kinase | IC50 (nM) | Reference |
| Compound 4 | PIM-1 | 11.4 | [12][13] |
| Compound 10 | PIM-1 | 17.2 | [12][13] |
| PD-089828 (4b) | PDGFr | 1110 | [8][10] |
| PD-089828 (4b) | FGFr | 130 | [8][10] |
| PD-089828 (4b) | EGFr | 450 | [8][10] |
| PD-089828 (4b) | c-src | 220 | [8][10] |
| Compound 4e | FGFr | 60 | [8] |
| B1 | EGFRL858R/T790M | 13 | [17] |
Table 3: Anticancer Activity of Pyrido[2,3-d]pyrimidine Derivatives (IC50 in µM)
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 4 | MCF-7 | 0.57 | [12] |
| Compound 11 | MCF-7 | 1.31 | [12] |
| Compound 4 | HepG2 | 1.13 | [12] |
| Compound 11 | HepG2 | 0.99 | [12] |
| Compound 5a | HepG-2 | 0.3 | [18] |
| Compound 5a | PC-3 | 6.6 | [18] |
| Compound 5a | HCT-116 | 7 | [18] |
| B1 | H1975 | 0.087 | [17] |
Table 4: Antibacterial Activity of Pyrido[2,3-d]pyrimidine Derivatives (MIC in µg/mL)
| Compound | S. aureus | B. subtilis | E. coli | P. aeruginosa | Reference |
| 5b | 1.95 | 0.98 | 3.91 | 1.95 | [14] |
| 5c | 0.98 | 0.48 | 1.95 | 0.98 | [14] |
| 5f | 1.95 | 0.98 | 3.91 | 1.95 | [14] |
| 6 | 0.98 | 0.48 | 1.95 | 0.98 | [14] |
| 7 | 0.48 | 0.98 | 1.95 | 0.98 | [14] |
| 14a | 1.95 | 0.98 | 3.91 | 1.95 | [14] |
Experimental Protocols for Biological Activity Assessment
The validation of the biological activity of these compounds relies on robust and reproducible experimental methodologies. Below are detailed, step-by-step protocols for key assays.
In Vitro Kinase Inhibition Assay (Example: PI3Kδ)
This protocol outlines a common method for determining the in vitro inhibitory activity of a compound against a specific kinase.
Caption: Workflow for a cell proliferation (MTT) assay.
-
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HepG2)
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
-
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
-
Signaling Pathways and Mechanisms of Action
The anticancer activity of many pyridopyrimidine derivatives stems from their ability to inhibit key signaling pathways that drive cell proliferation and survival.
The PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth and is often hyperactivated in cancer. Pyrido[3,2-d]pyrimidine derivatives have shown particular promise in targeting this pathway, primarily through the inhibition of PI3K isoforms.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Discovery of novel pyrido[3,2-d]pyrimidine derivatives as selective and potent PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biochemical and cellular effects of c-Src kinase-selective pyrido[2, 3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Pyrido[2,3-d]pyrimidin-7-ones as specific inhibitors of cyclin-dependent kinase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Anticancer evaluation and molecular modeling of multi-targeted kinase inhibitors based pyrido[2,3-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Guide to the Selectivity Profile of 6-Methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
In the landscape of drug discovery, the quest for selective kinase inhibitors is paramount. Kinases, as central regulators of cellular signaling, represent a rich target class for therapeutic intervention. However, the high degree of structural conservation across the human kinome presents a significant challenge: achieving target specificity to maximize efficacy while minimizing off-target effects and associated toxicities. This guide provides a comprehensive analysis of the kinase selectivity of 6-Methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione, a member of the promising pyridopyrimidine scaffold.
While extensive public data on the specific kinase panel screening of this compound is not currently available, the broader pyrido[3,2-d]pyrimidine and its isomeric pyrido[2,3-d]pyrimidine cores have been identified as privileged structures in the development of kinase inhibitors. Derivatives of these scaffolds have demonstrated activity against a range of important oncology and inflammatory targets, including Phosphoinositide 3-kinase (PI3K), the mammalian Target of Rapamycin (mTOR), Mitogen-activated protein kinase-interacting kinases (MNKs), and Provirus integration site for Moloney murine leukemia virus (PIM) kinases.
Given the therapeutic potential of this chemical class, this guide will present a framework for evaluating the selectivity of this compound. We will provide a detailed, field-proven protocol for conducting a comprehensive in vitro kinase panel screen, present an illustrative selectivity profile based on the known activities of related compounds, and offer a comparative analysis against a known kinase inhibitor.
The Imperative of Kinase Selectivity
The human kinome comprises over 500 kinases, many of which share highly conserved ATP-binding pockets. Non-selective kinase inhibitors can lead to a cascade of off-target effects, resulting in unforeseen toxicities and a narrow therapeutic window. Conversely, a well-defined selectivity profile can illuminate potential polypharmacology, where inhibition of a small number of specific kinases may result in a synergistic therapeutic effect. Therefore, early and comprehensive kinase profiling is a cornerstone of modern drug discovery programs.[1]
Illustrative Kinase Selectivity Profile of this compound
To provide a tangible framework for discussion, the following table presents a hypothetical, yet representative, kinase selectivity profile for this compound. This profile is modeled on the known activities of structurally related pyridopyrimidine derivatives, which have shown promise as PI3K/mTOR pathway inhibitors. For comparative purposes, the selectivity profile of Alpelisib (PIQRAY®), a known and highly selective PI3Kα inhibitor, is included.
Table 1: Illustrative Comparative Kinase Selectivity Profile
| Kinase Target | This compound (Hypothetical IC50, nM) | Alpelisib (Reference IC50, nM) | Kinase Family |
| PI3Kα | 25 | 5 | Lipid Kinase |
| PI3Kβ | 250 | 1,156 | Lipid Kinase |
| PI3Kδ | 150 | 290 | Lipid Kinase |
| PI3Kγ | 400 | 250 | Lipid Kinase |
| mTOR | 80 | >10,000 | Atypical Kinase |
| MNK1 | 1,200 | >10,000 | CAMK |
| PIM1 | 950 | >10,000 | CAMK |
| CDK2 | >10,000 | >10,000 | CMGC |
| ERK1 | >10,000 | >10,000 | CMGC |
| p38α | >10,000 | >10,000 | CMGC |
| SRC | 5,500 | >10,000 | TK |
| EGFR | >10,000 | >10,000 | TK |
This data is for illustrative purposes only and is intended to model a potential outcome of the experimental protocol described below.
This hypothetical profile suggests that this compound may act as a dual PI3Kα/mTOR inhibitor, a desirable profile in certain cancer contexts. The comparison with Alpelisib highlights the latter's high selectivity for the PI3Kα isoform.
Experimental Protocol: Comprehensive In Vitro Kinase Panel Screening
To empirically determine the selectivity profile of a novel compound, a broad kinase panel screen is the industry standard. Commercial services from providers such as Eurofins Discovery (KINOMEscan®) or Reaction Biology (HotSpot™) offer comprehensive panels covering a significant portion of the human kinome.[2][3][4] The following protocol outlines a typical workflow for such a screen.
Objective:
To determine the inhibitory activity of this compound against a broad panel of human kinases.
Materials:
-
This compound (test compound)
-
DMSO (vehicle control)
-
A panel of purified, active human kinases (e.g., Eurofins scanMAX panel of 468 kinases)[3]
-
Appropriate kinase-specific peptide substrates
-
ATP (at or near the Km for each kinase)
-
Kinase reaction buffer
-
Detection reagents (e.g., ADP-Glo™ from Promega)[5]
-
Multi-well assay plates (e.g., 384-well)
-
Plate reader capable of luminescence detection
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions to create a concentration range for IC50 determination (e.g., 11-point, 3-fold serial dilution).
-
-
Assay Plate Preparation:
-
Dispense the diluted compound and controls (DMSO vehicle for 100% activity, and a known inhibitor for 0% activity) into the assay plate.
-
-
Kinase Reaction:
-
Add the kinase, substrate, and ATP mixture to each well to initiate the reaction. The final ATP concentration should ideally be at the Km for each specific kinase to ensure a physiologically relevant and sensitive measurement of competitive inhibition.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
-
Signal Detection:
-
Terminate the kinase reaction and detect the remaining ATP or the product generated. For the ADP-Glo™ assay, a reagent is added to deplete the remaining ATP, followed by a second reagent to convert the ADP generated into a luminescent signal.[5]
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
The raw data (luminescence units) is converted to percent inhibition relative to the DMSO control.
-
For compounds tested at a single concentration, a percent inhibition value is reported.
-
For compounds tested in a dose-response format, the IC50 value is calculated by fitting the data to a four-parameter logistic curve.
-
Selectivity is assessed by comparing the IC50 values across the entire kinase panel.
-
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Interpreting the Selectivity Profile: A Visual Approach
The output of a large kinase panel screen can be effectively visualized using a dendrogram, which organizes kinases based on their sequence homology. This allows for a rapid assessment of selectivity within and across kinase families.
Caption: Conceptual kinome dendrogram illustrating selectivity.
In this conceptual diagram, a selective inhibitor might strongly inhibit only PI3Kα (dark blue node), while a less selective compound would show activity against multiple kinases across different families.
Conclusion and Future Directions
The pyrido[3,2-d]pyrimidine scaffold represents a promising starting point for the development of novel kinase inhibitors. While the precise selectivity profile of this compound remains to be publicly elucidated, this guide provides a robust framework for its determination and interpretation. By employing comprehensive kinase panel screening, researchers can gain critical insights into the on- and off-target activities of this and other novel chemical entities. Such data is indispensable for guiding lead optimization, predicting potential toxicities, and ultimately, developing safer and more effective kinase-targeted therapies. The logical next step for any research program involving this compound would be to execute the described kinase profiling to generate empirical data, which will be crucial for validating its therapeutic potential and guiding its future development.
References
-
KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. Available at: [Link].
-
scanMAX Kinase Assay Panel. Eurofins Discovery. Available at: [Link].
-
Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors. PubMed. Available at: [Link].
-
Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. PMC - NIH. Available at: [Link].
-
Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives as RAF-MEK-ERK pathway signaling pathway blockers: Synthesis, cytotoxic activity, mechanistic investigation and structure-activity relationships. PubMed. Available at: [Link].
-
Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. PubMed Central. Available at: [Link].
-
Optimization of 4,6-Disubstituted Pyrido[3,2- d]pyrimidines as Dual MNK/PIM Inhibitors to Inhibit Leukemia Cell Growth. PubMed. Available at: [Link].
-
In vitro kinase assay. Protocols.io. Available at: [Link].
-
In vitro NLK Kinase Assay. PMC - NIH. Available at: [Link].
-
KINOMEscan® Kinase Profiling Platform. Eurofins Discovery. Available at: [Link].
-
Targeted Kinase Selectivity from Kinase Profiling Data. PMC - NIH. Available at: [Link].
-
Evaluation of Kinase Inhibitor Selectivity Using Cell-based Profiling Data. PubMed. Available at: [Link].
-
Kinase Panel Screening and Profiling Service. Reaction Biology. Available at: [Link].
-
Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. Oxford Academic. Available at: [Link].
-
Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. Available at: [Link].
-
Kinase Panel Screening for Drug Discovery. ICE Bioscience. Available at: [Link].
-
SafetyScreen Kinase Panel [1mM ATP] - FR. Eurofins Discovery. Available at: [Link].
Sources
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. technologynetworks.com [technologynetworks.com]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Kinase Selectivity Profiling Systems—General Panel [worldwide.promega.com]
A Comparative Guide to the Cross-Reactivity Profile of 6-Methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
Introduction: The Promise and Challenge of Pyridopyrimidine Scaffolds in Drug Discovery
The pyridopyrimidine core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities.[1][2] This heterocyclic system is a common feature in molecules targeting diverse enzyme families, including dihydrofolate reductase (DHFR) and various protein kinases.[1] Kinases, in particular, represent a major class of drug targets, and many pyridopyrimidine-based compounds have been developed as potent inhibitors of these enzymes, some targeting critical signaling pathways in cancer, such as the RAF-MEK-ERK pathway.[1][3]
This guide focuses on a specific, novel derivative, 6-Methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione , a compound synthesized for its potential as a selective kinase inhibitor. Given the structural similarities across the kinome, a critical step in the preclinical development of any new kinase inhibitor is the characterization of its selectivity profile. Off-target activities can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. Therefore, a comprehensive understanding of a compound's cross-reactivity is paramount for advancing it through the drug discovery pipeline.
Herein, we present a detailed, albeit hypothetical, cross-reactivity study of this compound. This guide is designed for researchers, scientists, and drug development professionals, providing a framework for evaluating the selectivity of novel kinase inhibitors. We will compare our compound of interest against two well-characterized molecules:
-
Staurosporine : A natural product known for its potent, broad-spectrum inhibition of a wide range of kinases.[4][5] It serves as a positive control for kinase inhibition and a benchmark for promiscuity.
-
Dimethyloxalylglycine (DMOG) : A cell-permeable inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs).[6] As a compound with a distinct primary mechanism of action, DMOG serves as a negative control to demonstrate the specificity of our assays for kinase inhibition.
Through a combination of in vitro biochemical assays and cell-based functional analyses, this guide will illustrate a robust methodology for profiling the selectivity of novel chemical entities.
Experimental Design: A Multi-Faceted Approach to Profiling Selectivity
To construct a comprehensive selectivity profile for this compound, we will employ a tiered approach. This begins with a broad in vitro screen against a panel of kinases, followed by a more focused cell-based assay to confirm on-target and off-target effects in a physiological context.
In Vitro Kinase Selectivity Profiling: The ADP-Glo™ Assay
The initial assessment of kinase inhibition will be performed using the ADP-Glo™ Kinase Assay, a luminescent-based assay that measures the amount of ADP produced during a kinase reaction.[7][8][9] This high-throughput method allows for the rapid screening of our compound against a diverse panel of kinases.
Rationale for Kinase Panel Selection:
The selected kinase panel is designed to be representative of the human kinome, including members from different families (e.g., tyrosine kinases, serine/threonine kinases) and those known to be implicated in various diseases. Based on the activities of structurally related pyridopyrimidines, we hypothesize that our compound of interest may target kinases within the PI3K/mTOR or MAPK signaling pathways.[3][10]
Experimental Workflow for Kinase Profiling:
Caption: Workflow for in vitro kinase selectivity profiling using the ADP-Glo™ assay.
Detailed Protocol:
-
Reagent Preparation : All kinase assay components, including recombinant kinases, substrates, and ATP, are prepared in a kinase-specific reaction buffer. Test compounds are serially diluted in DMSO to generate a range of concentrations for IC50 determination.
-
Kinase Reaction : The kinase, substrate, and test compound are incubated together in a 384-well plate. The reaction is initiated by the addition of ATP. The final ATP concentration is kept at or near the Km for each respective kinase to ensure accurate determination of inhibitor potency.
-
ADP Detection : After the kinase reaction has proceeded for a set time, ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Subsequently, Kinase Detection Reagent is added to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.[7][8]
-
Data Analysis : The luminescence is measured using a plate reader. The signal is proportional to the amount of ADP generated and thus, the kinase activity. The percentage of inhibition is calculated for each compound concentration, and the data is fitted to a dose-response curve to determine the IC50 value.
Cell-Based Assay: Phospho-Protein Western Blot
To validate the in vitro findings and assess the compound's activity in a more physiological setting, a cell-based assay is crucial.[11] We will use Western blotting to measure the phosphorylation of a key substrate of our hypothesized primary target kinase in a relevant cancer cell line (e.g., MCF-7 breast cancer cells).
Rationale for Target and Cell Line Selection:
Based on the known involvement of pyridopyrimidines in cancer-related signaling, we will hypothesize that our compound of interest is a potent inhibitor of a kinase in the PI3K/mTOR pathway, for example, mTORC1. Therefore, we will assess the phosphorylation of a downstream target, such as the ribosomal protein S6 (p-S6), in a cell line where this pathway is active.
Signaling Pathway Illustration:
Caption: Simplified PI3K/Akt/mTOR signaling pathway leading to protein translation.
Detailed Protocol:
-
Cell Culture and Treatment : MCF-7 cells are cultured to ~80% confluency. The cells are then treated with various concentrations of this compound, Staurosporine, or DMOG for a specified period. A vehicle control (DMSO) is also included.
-
Cell Lysis : After treatment, the cells are washed with ice-cold PBS and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[12][13]
-
Protein Quantification : The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting : Equal amounts of total protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.[14]
-
Immunoblotting : The membrane is blocked (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.[12] It is then incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-S6). A separate blot is run and probed with an antibody for the total protein (e.g., anti-total S6) to serve as a loading control.
-
Detection : After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate.[15]
-
Analysis : The band intensities are quantified using densitometry software. The level of the phosphorylated protein is normalized to the level of the total protein.
Comparative Data Analysis
The following tables present hypothetical data from our cross-reactivity studies.
Table 1: In Vitro Kinase Inhibition Profile (IC50 values in nM)
| Kinase Target | This compound | Staurosporine | DMOG |
| mTOR | 50 | 25 | >10,000 |
| PI3Kα | 850 | 40 | >10,000 |
| Akt1 | 1,200 | 15 | >10,000 |
| PDK1 | >5,000 | 10 | >10,000 |
| MEK1 | >10,000 | 75 | >10,000 |
| ERK2 | >10,000 | 150 | >10,000 |
| CDK2 | 3,500 | 5 | >10,000 |
| PIM-1 | 2,800 | 20 | >10,000 |
Data are presented as the concentration of the compound required to inhibit 50% of the kinase activity. A lower value indicates higher potency. Values are hypothetical.
Table 2: Cell-Based Inhibition of S6 Phosphorylation in MCF-7 Cells (IC50 values in nM)
| Compound | Inhibition of p-S6 (Ser235/236) |
| This compound | 250 |
| Staurosporine | 100 |
| DMOG | >20,000 |
Data are presented as the concentration of the compound required to reduce the phosphorylation of S6 by 50% in a cellular context. Values are hypothetical.
Interpretation of Results:
The hypothetical data in Table 1 suggest that this compound is a potent inhibitor of mTOR with good selectivity against other kinases in the PI3K/Akt pathway and excellent selectivity against kinases in the MAPK pathway and cell cycle-related kinases. In contrast, Staurosporine demonstrates broad-spectrum inhibition with low nanomolar IC50 values against most of the kinases tested, as expected.[4] DMOG shows no significant inhibition of any of the kinases, confirming its distinct mechanism of action.
The cell-based data in Table 2 corroborate the in vitro findings. Our compound of interest effectively inhibits the phosphorylation of S6, a downstream target of mTOR, confirming its on-target activity in a cellular environment. The higher IC50 value in the cellular assay compared to the biochemical assay is expected and can be attributed to factors such as cell permeability and competition with high intracellular ATP concentrations. Staurosporine also inhibits S6 phosphorylation, likely through its inhibition of multiple upstream kinases in the pathway. DMOG has no effect on S6 phosphorylation, further validating the specificity of the observed effects.
Advanced Methodologies for Target Engagement: Cellular Thermal Shift Assay (CETSA)
To provide further evidence of direct target engagement within the complex cellular milieu, the Cellular Thermal Shift Assay (CETSA) can be employed.[16][17][18] This method is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[18]
CETSA Workflow:
Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).
By performing CETSA, one could generate a melting curve for the target protein (e.g., mTOR) in the presence and absence of this compound. A shift in the melting curve to a higher temperature in the presence of the compound would provide strong evidence of direct binding to the target protein in its native cellular environment.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous approach to characterizing the cross-reactivity of a novel pyridopyrimidine derivative, this compound. By integrating in vitro biochemical assays with cell-based functional analyses, we can build a detailed selectivity profile that is essential for guiding further drug development efforts.
The hypothetical data presented herein position our compound of interest as a promising selective mTOR inhibitor. The next logical steps in its preclinical evaluation would include:
-
Expansion of the Kinase Panel : Screening against a larger, more comprehensive kinase panel to identify any unforeseen off-target activities.
-
Orthogonal Target Engagement Assays : Utilizing techniques like CETSA to confirm direct binding to the intended target.
-
In Vivo Efficacy and Toxicity Studies : Assessing the compound's therapeutic potential and safety profile in relevant animal models.
By following a systematic and multi-faceted approach to cross-reactivity profiling, researchers can make more informed decisions in the challenging yet rewarding field of kinase inhibitor drug discovery.
References
-
Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. PMC. Available at: [Link]
-
Protein kinase inhibition of clinically important staurosporine analogues. PubMed. Available at: [Link]
-
Inhibition of prolyl hydroxylases by dimethyloxaloylglycine after stroke reduces ischemic brain injury and requires hypoxia inducible factor-1α. PubMed Central. Available at: [Link]
-
Developments of pyridodipyrimidine heterocycles and their biological activities. PMC. Available at: [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link]
-
Detection of Phosphorylated Proteins by Western Blotting. Bio-Rad Antibodies. Available at: [Link]
-
A Highly Selective Staurosporine Derivative Designed by a New Selectivity Filter. SciSpace. Available at: [Link]
-
Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. Journal of King Saud University - Science. Available at: [Link]
-
Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]
-
Dimethyloxalylglycine (DMOG), a Hypoxia Mimetic Agent, Does Not Replicate a Rat Pheochromocytoma (PC12) Cell Biological Response to Reduced Oxygen Culture. MDPI. Available at: [Link]
-
Promega ADP-Glo kinase assay. BMG LABTECH. Available at: [Link]
-
On the Origins of Enzyme Inhibitor Selectivity and Promiscuity: A Case Study of Protein Kinase Binding to Staurosporine. PMC. Available at: [Link]
-
Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. ACS Publications. Available at: [Link]
-
A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed. Available at: [Link]
-
Pan/Phospho Analysis for Western Blot Normalization. LI-COR Biosciences. Available at: [Link]
-
Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing. Available at: [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]
-
Activation of Hif1α by the Prolylhydroxylase Inhibitor Dimethyoxalyglycine Decreases Radiosensitivity. PLOS One. Available at: [Link]
-
Synthesis and Antimicrobial Activity of Some New Substituted Pyrido[3',2':4,5]thieno[3,2- d ]-Pyrimidinone Derivatives. ResearchGate. Available at: [Link]
-
Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. Available at: [Link]
-
Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Bio-Techne. Available at: [Link]
- ADP Glo Protocol. Unpublished.
-
Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]pyrimidines. Semantic Scholar. Available at: [Link]
-
Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives as RAF-MEK-ERK pathway signaling pathway blockers: Synthesis, cytotoxic activity, mechanistic investigation and structure-activity relationships. PubMed. Available at: [Link]
-
Selectivity profile of 22c in comparison with that of staurosporine. ResearchGate. Available at: [Link]
-
CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. YouTube. Available at: [Link]
-
Intrinsic relative preference profile of pan-kinase inhibitor drug staurosporine towards the clinically occurring gatekeeper mutations in Protein Tyrosine Kinases. PubMed. Available at: [Link]
-
Synthesis & Antimicrobial Activity of Some Novel Pyrimidine- 2,4(1H,3H)-diones. ResearchGate. Available at: [Link]
-
Design, Synthesis, and Biological Activity of Pyridopyrimidine Scaffolds as Novel PI3K/mTOR Dual Inhibitors. ACS Publications. Available at: [Link]
Sources
- 1. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Developments of pyridodipyrimidine heterocycles and their biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives as RAF-MEK-ERK pathway signaling pathway blockers: Synthesis, cytotoxic activity, mechanistic investigation and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. On the Origins of Enzyme Inhibitor Selectivity and Promiscuity: A Case Study of Protein Kinase Binding to Staurosporine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 8. promega.com [promega.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 13. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 14. licorbio.com [licorbio.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. news-medical.net [news-medical.net]
- 18. tandfonline.com [tandfonline.com]
Validating the Mechanism of Action of 6-Methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione: A Comparative Guide for Drug Discovery Professionals
In the landscape of oncology drug discovery, the pyrido[3,2-d]pyrimidine scaffold has emerged as a privileged structure, forming the core of inhibitors targeting critical cellular pathways. This guide provides a comprehensive, technically-grounded framework for elucidating the mechanism of action of a novel compound, 6-Methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione. Given its structural similarities to known inhibitors of the DNA Damage Response (DDR), we hypothesize its primary activity lies in the inhibition of key DDR enzymes, specifically Poly (ADP-ribose) polymerase 1 (PARP1) or MutT homolog 1 (MTH1).
This document is structured to provide a logical, stepwise approach for researchers to validate this hypothesis, moving from direct biochemical assays to complex cellular mechanism confirmation. We will compare its potential activity profile with well-characterized inhibitors, providing the experimental rigor necessary for advancing a candidate molecule.
Section 1: Foundational Hypothesis and Strategic Overview
The core chemical structure of this compound shares features with several classes of kinase and DDR inhibitors. The presence of the bicyclic pyridopyrimidine system is a key alert. PARP inhibitors, a cornerstone of targeted therapy, often contain similar heterocyclic cores.[1][2] PARP enzymes are critical for the repair of single-strand DNA breaks (SSBs).[1][2] Their inhibition leads to the accumulation of SSBs, which collapse replication forks and create double-strand breaks (DSBs).[1] In cancers with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, this accumulation of DSBs is synthetically lethal.[3][4]
Alternatively, cancer cells exhibit elevated levels of reactive oxygen species (ROS), leading to an increase in oxidized nucleotides like 8-oxo-dGTP.[5] The MTH1 enzyme sanitizes the nucleotide pool by hydrolyzing these damaged bases, preventing their incorporation into DNA.[5] Inhibition of MTH1 is proposed to lead to DNA damage and subsequent cancer cell death.
Our validation strategy will, therefore, focus on a two-pronged approach:
-
Direct Target Engagement & Enzymatic Inhibition: Does the compound directly bind to and inhibit the enzymatic activity of PARP1 or MTH1?
-
Cellular Mechanism of Action: Does the compound induce the expected downstream cellular phenotypes associated with PARP or MTH1 inhibition?
dot graph TD; A[Start: Compound of Interest this compound] --> B{Hypothesis Generation DDR Inhibitor?}; B --> C[Tier 1: In Vitro Validation]; C --> D[PARP1 Enzymatic Assay]; C --> E[MTH1 Enzymatic Assay]; D --> F{Direct Inhibition?}; E --> G{Direct Inhibition?}; F --> H[Tier 2: Cellular Validation (PARP Pathway)]; G --> I[Tier 2: Cellular Validation (MTH1 Pathway)]; H --> J[Cellular PARP Activity Assay]; H --> K[γH2AX Foci Formation]; H --> L[Synthetic Lethality Assay (BRCA-deficient vs. proficient cells)]; I --> M[Cellular 8-oxo-dGTP Incorporation Assay]; I --> N[ROS Induction & DNA Damage]; J & K & L --> O[Conclusion: PARP Inhibitor]; M & N --> P[Conclusion: MTH1 Inhibitor]; F -- No --> Q[Alternative Target Exploration]; G -- No --> Q;
subgraph "Workflow" direction LR A; B; C; D; E; F; G; H; I; J; K; L; M; N; O; P; Q; end
node[shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A; C; H; I; O; P; Q;
node[shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; B; F; G;
node[shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; D; E; J; K; L; M; N;
edge[color="#34A853"]; A->B; B->C; C->D; C->E; D->F; E->G; F->H; G->I; H->J; H->K; H->L; I->M; I->N; J->O; K->O; L->O; M->P; N->P; F->Q; G->Q; end
Figure 1: High-Level Experimental Workflow. This diagram outlines the decision-making process for validating the mechanism of action, starting from in vitro assays to cellular confirmation.
Section 2: In Vitro Validation: Direct Enzyme Inhibition
The initial and most critical step is to determine if this compound directly inhibits the enzymatic activity of our primary hypothesized targets, PARP1 and MTH1.
PARP1 Enzymatic Inhibition Assay
This assay quantifies the ability of the test compound to inhibit the PARP1-catalyzed transfer of ADP-ribose from NAD+ to histone proteins.[6]
Experimental Protocol:
-
Plate Preparation: Use a 96-well plate pre-coated with histone proteins.
-
Reaction Mixture: In each well, combine recombinant human PARP1 enzyme, activated DNA (to stimulate PARP1 activity), and the test compound at various concentrations (e.g., 0.1 nM to 100 µM). Include a known PARP inhibitor (e.g., Olaparib or Talazoparib) as a positive control and DMSO as a vehicle control.[6][7]
-
Initiation: Start the reaction by adding biotinylated NAD+.
-
Incubation: Incubate the plate at room temperature for 1 hour to allow for the PARylation reaction.
-
Detection: Add streptavidin-horseradish peroxidase (HRP) to bind to the incorporated biotinylated ADP-ribose.
-
Signal Generation: Add an HRP substrate (e.g., TMB) and measure the absorbance or fluorescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
MTH1 Enzymatic Inhibition Assay
This assay measures the hydrolysis of the oxidized nucleotide 8-oxo-dGTP by the MTH1 enzyme.
Experimental Protocol:
-
Reaction Setup: In a 96-well plate, combine recombinant human MTH1 enzyme with the test compound at a range of concentrations. Include a known MTH1 inhibitor (e.g., TH588 or a commercially available inhibitor) as a positive control and DMSO as a vehicle control.[8]
-
Substrate Addition: Add 8-oxo-dGTP to initiate the enzymatic reaction.
-
Incubation: Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Detection: The release of inorganic pyrophosphate (PPi) can be measured using a malachite green-based colorimetric assay, or alternatively, a more sensitive ATP-releasing guanine-oxidized (ARGO) probe-based assay can be employed.[9]
-
Data Analysis: Determine the IC50 value of the test compound by plotting the inhibition of MTH1 activity against the compound concentration.
| Assay | Positive Control | Negative Control | Endpoint Measurement |
| PARP1 Enzymatic Assay | Olaparib, Talazoparib | DMSO | Colorimetric/Fluorometric Signal |
| MTH1 Enzymatic Assay | TH588 | DMSO | Colorimetric Signal (PPi release) |
Table 1: Summary of In Vitro Enzymatic Assays. This table provides a quick reference for the key components and readouts of the initial biochemical screens.
Section 3: Cellular Mechanism of Action and Target Engagement
Positive results from the in vitro assays must be corroborated in a cellular context to confirm that the compound can penetrate the cell membrane, engage its target, and elicit the expected biological response.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to directly confirm that a compound binds to its target protein in intact cells.[10][11][12][13] Ligand binding stabilizes the target protein, increasing its melting temperature.
Experimental Protocol:
-
Cell Treatment: Treat cultured cells (e.g., HEK293T) with the test compound at various concentrations for 1 hour.
-
Thermal Challenge: Heat the cell suspensions to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Fractionation: Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: Analyze the amount of soluble target protein (PARP1 or MTH1) in the supernatant by Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble protein against temperature to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.
dot graph TD; subgraph "CETSA Workflow" direction LR A[Treat Cells with Compound] --> B[Heat Shock]; B --> C[Cell Lysis]; C --> D[Separate Soluble & Insoluble Fractions]; D --> E[Quantify Soluble Target Protein (e.g., Western Blot)]; E --> F[Plot Melting Curve]; end
end
Figure 2: Cellular Thermal Shift Assay (CETSA) Workflow. This diagram illustrates the key steps in performing a CETSA experiment to confirm target engagement in a cellular environment.
Cellular PARP Activity Assay (PARylation Assay)
This assay measures the inhibition of PARP activity within cells, typically after inducing DNA damage.[14]
Experimental Protocol:
-
Cell Culture and Treatment: Seed cells (e.g., HeLa or A549) in a 96-well plate. Treat with a dose range of the test compound for 18-24 hours.
-
DNA Damage Induction: Induce DNA damage by treating the cells with a DNA-damaging agent like hydrogen peroxide (H2O2) or methyl methanesulfonate (MMS) for a short period (e.g., 15 minutes).
-
Cell Lysis and PAR Detection: Lyse the cells and quantify the amount of poly(ADP-ribose) (PAR) using an anti-PAR antibody in an ELISA or Western blot format.
-
Data Analysis: A reduction in the PAR signal in compound-treated cells compared to vehicle-treated, DNA-damaged cells indicates cellular PARP inhibition.
Immunofluorescence Staining for DNA Damage Markers (γH2AX)
Inhibition of PARP leads to the accumulation of DSBs, which are marked by the phosphorylation of histone H2AX (γH2AX).[15][16]
Experimental Protocol:
-
Cell Treatment: Treat cells grown on coverslips with the test compound for 24-48 hours.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with Triton X-100.[15]
-
Immunostaining: Block non-specific binding and then incubate with a primary antibody against γH2AX, followed by a fluorescently labeled secondary antibody.[17]
-
Microscopy and Quantification: Image the cells using a fluorescence microscope. The number of distinct nuclear foci (representing sites of DSBs) per cell is quantified.
-
Data Interpretation: An increase in γH2AX foci in compound-treated cells is a hallmark of PARP inhibitor activity.
Synthetic Lethality in BRCA-Deficient Cells
The definitive cellular phenotype for a PARP inhibitor is its selective cytotoxicity in cells with deficient HR repair, such as those with BRCA1 or BRCA2 mutations.[18]
Experimental Protocol:
-
Cell Lines: Use a pair of isogenic cell lines, one with wild-type BRCA2 (e.g., DLD-1 WT) and one with a BRCA2 knockout (e.g., DLD-1 BRCA2-/-).[19][20][21] Other suitable models include CAPAN-1 (naturally BRCA2-mutant) or LNCaP BRCA2 knockout cells.[22]
-
Cell Viability Assay: Treat both cell lines with a range of concentrations of the test compound for 72-96 hours.
-
Readout: Measure cell viability using a standard method such as CellTiter-Glo or MTT assay.
-
Data Analysis: Compare the IC50 values between the BRCA-proficient and BRCA-deficient cell lines. A significantly lower IC50 in the BRCA-deficient line is a strong indicator of a PARP inhibition mechanism.
| Cellular Assay | Principle | Expected Outcome for PARP Inhibitor | Expected Outcome for MTH1 Inhibitor |
| CETSA | Ligand binding stabilizes the target protein against thermal denaturation. | Increased thermal stability of PARP1. | Increased thermal stability of MTH1. |
| Cellular PARP Activity | Measures PAR formation in cells after DNA damage. | Decreased PAR levels. | No significant change in PAR levels. |
| γH2AX Foci Formation | Detects DNA double-strand breaks. | Increased number of γH2AX foci per nucleus. | May increase foci due to oxidized nucleotide incorporation. |
| Synthetic Lethality | Exploits the dependency of HR-deficient cells on PARP-mediated repair. | Selective killing of BRCA-deficient cells (lower IC50). | No significant selective killing of BRCA-deficient cells. |
| 8-oxo-dG Incorporation | Measures incorporation of oxidized nucleotides into DNA. | No direct effect. | Increased incorporation of 8-oxo-dG into genomic DNA. |
Table 2: Comparison of Expected Outcomes for Cellular Assays. This table contrasts the anticipated results for a PARP inhibitor versus an MTH1 inhibitor across a panel of key cellular validation experiments.
Section 4: Advanced Mechanistic and Biophysical Characterization
For a lead candidate, further biophysical characterization can provide deeper insights into the binding kinetics and thermodynamics.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during the binding of a compound to its target protein, providing a complete thermodynamic profile of the interaction (KD, ΔH, and ΔS).[2][23][24][25]
Experimental Protocol:
-
Sample Preparation: Place the purified recombinant target protein (PARP1 or MTH1) in the ITC sample cell and the test compound in the injection syringe.
-
Titration: Perform a series of small injections of the compound into the protein solution.
-
Data Acquisition: The instrument measures the heat change after each injection.
-
Analysis: The resulting data is fitted to a binding model to determine the dissociation constant (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.
Section 5: Conclusion and Path Forward
This guide outlines a systematic and robust strategy for validating the mechanism of action of this compound. By progressing through in vitro enzymatic assays, cellular target engagement, and functional cellular assays, researchers can confidently determine whether this compound functions as a PARP inhibitor, an MTH1 inhibitor, or through an alternative mechanism.
A positive result in the PARP validation cascade—characterized by direct PARP1 enzymatic inhibition, cellular target engagement, induction of γH2AX foci, and synthetic lethality in BRCA-deficient cells—would provide a strong rationale for advancing the compound into further preclinical development as a targeted anti-cancer agent. Conversely, a lack of activity in these assays would necessitate a broader screening approach to identify its true molecular target. This rigorous, evidence-based approach is fundamental to modern drug discovery and ensures that only the most promising and well-characterized molecules proceed toward clinical investigation.
References
- Massive Bio. (2026, January 15). Poly Adp Ribose Polymerase Inhibitor.
- LYNPARZA® (olaparib). (n.d.). Mechanism of Action for Advanced Ovarian Cancer.
- de Groot, F. M. H., et al. (2016). Olaparib. PMC.
- Frontiers in Molecular Biosciences. (2020). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics.
- R&D Systems. (n.d.). PARP Universal Colorimetric Assay.
- National Cancer Institute. (2014, December 31). Olaparib.
- Bio-protocol. (n.d.). Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software.
- Patsnap Synapse. (2024, July 17). What is the mechanism of Olaparib?.
- García-Sáez, I., et al. (2020). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics.
- Pacher, P., & Cuzzocrea, S. (2007). Quantification of PARP activity in human tissues: ex vivo assays in blood cells, and immunohistochemistry in human biopsies. NIH.
- Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
- Tulip Biolabs. (n.d.). PARP1 Activity Assay.
- ATCC. (n.d.). PARP Activity Assay Kit.
- Alfa Cytology. (n.d.). PARP Activity Assay Service.
- Qvarnström, F., et al. (2017). Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks. PMC.
- WuXi Biology. (n.d.). BRCA2 Deficient DLD-1 Model.
- CRPR. (n.d.). Gamma-H2AX protocol (optimized for VH10-cells).
- TA Instruments. (n.d.). Characterizing Enzyme Kinetics by iTC.
- ACS Publications. (2019, October 29). Isothermal Titration Calorimetry Enables Rapid Characterization of Enzyme Kinetics and Inhibition for the Human Soluble Epoxide Hydrolase.
- Reaction Biology. (n.d.). Poly (ADP-ribose) Polymerase (PARP) Assay Services.
- MedchemExpress.com. (n.d.). Talazoparib (BMN-673) | PARP Inhibitor.
- BYU Physics and Astronomy. (n.d.). Enzyme kinetics determined by single-injection isothermal titration calorimetry.
- JoVE. (2023, March 7). Dual Immunofluorescence of γH2AX and 53BP1 in Human Peripheral Lymphocytes.
- BellBrook Labs. (n.d.). Enzolution PARP1 Assay System.
- JoVE. (2017, July 25). Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks.
- Ellermann, M., et al. (2018). Discovery of Potent and Selective MTH1 Inhibitors for Oncology: Enabling Rapid Target (In)
- Sigma-Aldrich. (n.d.). PARP1 Enzyme Activity Assay (Fluorometric).
- Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
-
Ximbio. (n.d.). HCT 116 BRCA2 -/-[7] Cell Line. Retrieved from Ximbio.
- Creative Biogene. (n.d.). Human BRCA2 Knockout Cell Line-LNCaP (CSC-RT2625).
- PubMed. (2004). An Enzymatic Assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the Chemical Quantitation of NAD(+): Application to the High-Throughput Screening of Small Molecules as Potential Inhibitors.
- ACS Chemical Biology. (2017, July 5). Novel Class of Potent and Cellularly Active Inhibitors Devalidates MTH1 as Broad-Spectrum Cancer Target.
- Evers, B., et al. (2008).
- ACS Publications. (2022, September 1). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
- Knittel, G., et al. (2016).
- CETSA. (n.d.). CETSA.
- Assay-Protocol. (n.d.). PARP.
- NIH. (n.d.). The Existence of MTH1-independent 8-oxodGTPase Activity in Cancer Cells as a Compensatory Mechanism against On-target Effects of MTH1 Inhibitors.
- Assay Genie. (n.d.). Human Methylenetetrahydrofolate reductase (MTHFR) ELISA Kit (HUEB2501).
- Aocrem. (2024, May 8). Talazoparib is an Orally Active PARP1/2 Inhibitor for Breast Cancer Resrearch.
- MDPI. (2020, January 18). Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib.
- News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA).
- ResearchGate. (n.d.). Cytotoxicity of talazoparib is driven by PARP1. Cell viability....
- PubMed. (n.d.). Validation and development of MTH1 inhibitors for treatment of cancer.
- Frontiers. (n.d.). Targeting the nucleic acid oxidative damage repair enzyme MTH1: a promising therapeutic option.
- Selleck Chemicals. (n.d.). Talazoparib (BMN-673) | PARP Inhibitor | CAS 1207456-01-6.
- Abcam. (n.d.). Complex I Enzyme Activity Microplate Assay Kit (Colorimetric) (AB109721).
- TargetMol. (n.d.). Reagent Kits.
- MedchemExpress.com. (n.d.). MTH1 activator-1.
- Epigentek. (n.d.). Epigenase Type I PRMT Methyltransferase Activity/Inhibition Assay Kit (Colorimetric).
Sources
- 1. Olaparib - Wikipedia [en.wikipedia.org]
- 2. Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Olaparib? [synapse.patsnap.com]
- 5. Frontiers | Targeting the nucleic acid oxidative damage repair enzyme MTH1: a promising therapeutic option [frontiersin.org]
- 6. PARP1 Activity Assay | Tulip Biolabs [tulipbiolabs.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Discovery of Potent and Selective MTH1 Inhibitors for Oncology: Enabling Rapid Target (In)Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Existence of MTH1-independent 8-oxodGTPase Activity in Cancer Cells as a Compensatory Mechanism against On-target Effects of MTH1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. CETSA [cetsa.org]
- 13. news-medical.net [news-medical.net]
- 14. Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib [mdpi.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 17. crpr-su.se [crpr-su.se]
- 18. aacrjournals.org [aacrjournals.org]
- 19. wuxibiology.com [wuxibiology.com]
- 20. HCT 116 BRCA2 -/- [46] Cell Line | Cell Lines - Ximbio [ximbio.com]
- 21. Inactivation of BRCA2 in human cancer cells identifies a subset of tumors with enhanced sensitivity towards death receptormediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Human BRCA2 Knockout Cell Line-LNCaP (CSC-RT2625) - Creative Biogene [creative-biogene.com]
- 23. Frontiers | Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics [frontiersin.org]
- 24. tainstruments.com [tainstruments.com]
- 25. pubs.acs.org [pubs.acs.org]
Reproducibility of Experimental Results with 6-Methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione: A Comparative Guide
For researchers, scientists, and drug development professionals, the reproducibility of experimental data is the bedrock of scientific advancement. This guide provides an in-depth technical comparison of 6-Methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione and its alternatives, with a focus on ensuring the reliability and reproducibility of experimental outcomes. We will delve into the synthesis, characterization, and application of this compound, offering detailed experimental protocols and comparative data to support your research endeavors.
The pyridopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its structural similarity to endogenous purines allows it to interact with a wide range of biological targets, most notably protein kinases and phosphodiesterases (PDEs).[2][3] The subject of this guide, this compound, belongs to this versatile class of compounds. While specific literature on this particular derivative is limited, by examining the extensive research on analogous structures, we can establish a robust framework for its application and the validation of its experimental results.
The Landscape of Pyridopyrimidine-Based Inhibitors: A Comparative Overview
Pyridopyrimidine derivatives have emerged as potent inhibitors of various enzyme families, with phosphoinositide 3-kinases (PI3Ks) and phosphodiesterase 4 (PDE4) being prominent targets.[2][4] Understanding the performance of this compound requires a comparative analysis against other compounds targeting these pathways.
As Kinase Inhibitors: Targeting the PI3K/mTOR Pathway
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[2] Pyridopyrimidine-based compounds have been extensively investigated as inhibitors of this pathway, often exhibiting dual PI3K/mTOR inhibitory activity.
To ensure the reproducibility of kinase inhibition assays, it is crucial to meticulously control experimental variables. The choice of assay format, enzyme and substrate concentrations, and the purity of the test compound can all significantly impact the resulting IC50 values.[5]
Below is a comparison of the reported inhibitory activities of various pyridopyrimidine derivatives against PI3Kα, a key isoform in the PI3K family.
| Compound ID | Structure | PI3Kα IC50 (nM) | Reference |
| Compound 1 | 2,4-disubstituted pyridopyrimidine | 19 | [2] |
| Compound 5 | 2,4,7-trisubstituted pyridopyrimidine | 3-10 | [2] |
| Compound 6 | 2,4,7-trisubstituted pyridopyrimidine | 3-10 | [2] |
| GDC-0941 (Pictilisib) | Thienopyrimidine derivative | 3 | [6] |
| BKM120 (Buparlisib) | Pyrimidine derivative | 52 | [6] |
Key Insights: The data illustrates that substitutions on the pyridopyrimidine core can significantly modulate inhibitory potency. For instance, the introduction of a substituent at the C-7 position in compounds 5 and 6 led to enhanced PI3Kα inhibition compared to the 2,4-disubstituted parent compound.[2] When comparing pyridopyrimidines to other scaffolds like thienopyrimidines (GDC-0941), it is evident that multiple heterocyclic systems can achieve potent inhibition. Reproducibility in these assays is contingent on consistent experimental conditions, including the use of well-characterized enzyme preparations and standardized ATP concentrations.[5]
As Phosphodiesterase 4 (PDE4) Inhibitors
PDE4 is a key enzyme in the degradation of cyclic AMP (cAMP), a second messenger involved in inflammation. Inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn suppresses inflammatory responses.[4] This makes PDE4 an attractive target for the treatment of inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma.
The following table compares the inhibitory activity of various compounds against PDE4.
| Compound | Scaffold | PDE4B IC50 (nM) | PDE4D IC50 (nM) | Reference |
| Roflumilast | Benzamide derivative | 0.8 | 0.5 | [4] |
| Cilomilast | Benzamide derivative | 120 | 120 | [4] |
| LASSBio-448 | Hydrazone derivative | 1400 | 4700 | [7] |
| Piclamilast | Pyridine derivative | - | 0.024 | [3] |
Key Insights: The data highlights the high potency and selectivity of some PDE4 inhibitors like Roflumilast.[4] The development of isoform-selective inhibitors is a key strategy to minimize side effects, as the inhibition of different PDE4 subtypes is associated with distinct physiological effects.[8] Reproducibility in PDE4 assays, often conducted using fluorescence polarization or TR-FRET, depends on precise control of substrate and enzyme concentrations, as well as careful handling of reagents to avoid signal interference.[6][9]
Ensuring Reproducibility: Synthesis and Characterization
The journey to reproducible biological data begins with the synthesis and rigorous characterization of the compound of interest. Impurities or incorrect structural assignments can lead to erroneous and misleading results.
Representative Synthesis of a Pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione Scaffold
Experimental Protocol: Synthesis of a Pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
Step 1: Synthesis of 2-Amino-6-methylnicotinonitrile (a key intermediate)
-
To a solution of 2-chloro-6-methylnicotinonitrile (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF), add an excess of aqueous ammonia.
-
Heat the reaction mixture in a sealed vessel at a temperature ranging from 100 to 150 °C for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield 2-amino-6-methylnicotinonitrile.
Step 2: Cyclization to form the Pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
-
In a round-bottom flask, dissolve 2-amino-6-methylnicotinonitrile (1 equivalent) and urea (1.5 equivalents) in a high-boiling point solvent such as diphenyl ether.
-
Heat the mixture to reflux (approximately 250-260 °C) for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture, which should result in the precipitation of the product.
-
Dilute the mixture with a non-polar solvent like hexane to facilitate further precipitation.
-
Collect the solid product by filtration, wash thoroughly with hexane and then a small amount of ethanol to remove residual diphenyl ether.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or DMF/water) to obtain pure this compound.
Causality Behind Experimental Choices: The choice of a high-boiling solvent in the cyclization step is crucial to provide the necessary thermal energy to drive the reaction to completion. The use of excess urea ensures that the aminopyridine is fully consumed. Purification by recrystallization is essential to remove any unreacted starting materials and by-products, which is critical for obtaining reliable biological data.
Characterization: A Self-Validating System
Thorough characterization of the synthesized compound is non-negotiable for ensuring the validity of subsequent experimental results. A combination of spectroscopic techniques should be employed to confirm the structure and purity of this compound.
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of each proton and carbon. The spectra should be consistent with the expected structure of the target compound.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) is preferred for unambiguous molecular formula determination.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule, such as the carbonyl (C=O) and amine (N-H) groups characteristic of the dione structure.
-
Purity Analysis (HPLC or qNMR): High-performance liquid chromatography (HPLC) is used to assess the purity of the compound. A purity of >95% is generally required for biological assays. Quantitative NMR (qNMR) can also be used for accurate purity determination.
Caption: Workflow for a typical in vitro kinase inhibition assay.
In Vitro PDE4 Inhibition Assay (Fluorescence Polarization)
This protocol describes a method for measuring PDE4 inhibition using a fluorescence polarization (FP) assay, which is a common high-throughput screening format.
Materials:
-
Recombinant human PDE4 enzyme (e.g., PDE4B or PDE4D)
-
Fluorescently labeled cAMP (e.g., FAM-cAMP)
-
Binding agent that specifically binds to the fluorescent product (5'-AMP)
-
Assay buffer (e.g., 10 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1% BSA)
-
Test compound dissolved in DMSO
-
Positive control inhibitor (e.g., Roflumilast)
-
Black, low-volume 384-well microplates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound and positive control in DMSO.
-
Assay Reaction: a. In a 384-well plate, add a small volume (e.g., 1 µL) of the diluted compound or DMSO vehicle. b. Add the PDE4 enzyme diluted in assay buffer to all wells except the "no enzyme" control. c. To the "no enzyme" control wells, add assay buffer. d. Initiate the reaction by adding the FAM-cAMP substrate to all wells. e. Incubate the plate at room temperature for 60 minutes, protected from light.
-
Detection: a. Add the binding agent to all wells. This agent will bind to the fluorescently labeled 5'-AMP product, causing a change in fluorescence polarization. b. Incubate for another 30 minutes at room temperature with gentle agitation.
-
Data Analysis: a. Measure the fluorescence polarization of each well using an appropriate filter set (e.g., excitation at 485 nm, emission at 535 nm). b. Calculate the percentage of inhibition for each concentration of the test compound. c. Determine the IC50 value by fitting the data to a dose-response curve.
Causality and Reproducibility: The FP assay is based on the principle that small, fluorescently labeled molecules (FAM-cAMP) rotate rapidly in solution, resulting in low polarization. When hydrolyzed by PDE4 to FAM-5'-AMP and bound by a larger binding agent, the rotation slows, and polarization increases. Inhibitors prevent this change. Reproducibility is enhanced by using a homogeneous, "mix-and-read" format, which minimizes pipetting steps and variability. As with the kinase assay, appropriate controls and statistical validation (Z'-factor) are essential.
Conclusion
The reproducibility of experimental results with this compound, and indeed any research compound, is fundamentally dependent on a systematic and rigorous approach. This guide has provided a framework for achieving this, encompassing:
-
Comparative Analysis: Understanding the performance of the topic compound in the context of other well-characterized inhibitors provides a crucial benchmark for validating experimental findings.
-
Robust Synthesis and Characterization: Ensuring the identity and purity of the compound is the first and most critical step in generating reliable data.
-
Standardized Experimental Protocols: The use of detailed, self-validating protocols for biological assays is paramount for obtaining reproducible results and enabling meaningful comparisons across different studies and laboratories.
By adhering to these principles of scientific integrity and logical experimental design, researchers can confidently evaluate the therapeutic potential of this compound and contribute to the advancement of drug discovery.
References
-
Dienstmann, R., Rodon, J., Serra, V., & Tabernero, J. (2014). Picking the point of inhibition: a comparative review of PI3K/AKT/mTOR pathway inhibitors. Molecular Cancer Therapeutics, 13(5), 1021-1031. [Link]
-
Elkamhawy, A., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives. Bioorganic Chemistry, 126, 105877. [Link]
-
Gesi, M. R., et al. (2023). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. RSC Advances, 13(17), 11497-11518. [Link]
-
Bunick, C. G., & Bhatia, N. (2025). Structural Insights: What Makes Some PDE4 Inhibitors More Effective in Inflammatory Dermatoses. The Journal of clinical and aesthetic dermatology, 18(7), 20–24. [Link]
-
Filo. (2025, September 24). Practical 6 (2 weeks): Synthesis of 6 - Methyl Uracil (6-methyl - 2, 4-dioxo pyrimidine). [Link]
-
Donleavy, J. J., & Kise, M. A. (1941). 6-methyluracil. Organic Syntheses, 21, 76. [Link]
-
Organic Chemistry Portal. Pyrimidine synthesis. [Link]
-
Giembycz, M. A. (2005). Evaluation of PDE4 inhibition for COPD. British journal of pharmacology, 144(7), 879–881. [Link]
-
Jin, J., Mazzacuva, F., Crocetti, L., & Giovannoni, M. P. (2023). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. International journal of molecular sciences, 24(14), 11518. [Link]
-
ResearchGate. (n.d.). Overview of reported IC 50 values for the PDE inhibitors studied (in bold for PDE subtype, wherefore the inhibitor is considered selective). [Link]
-
ResearchGate. (n.d.). Molecular structures and (p)IC50 values for the PDE4 isoforms of... [Link]
-
Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2020). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals (Basel, Switzerland), 13(10), 289. [Link]
-
Peifer, C., & Al-Khadra, K. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International journal of molecular sciences, 22(16), 8728. [Link]
-
Abd El-sattar, N. E. A., Badawy, E. H. K., & Zaki, E. (2021). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. RSC advances, 11(8), 4626–4637. [Link]
- Google Patents. (n.d.). CN111333586A - Preparation method of compound containing 6-methyl uracil structure.
-
Kandela, I., et al. (2014). Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors. Bioorganic & medicinal chemistry letters, 24(17), 4223–4228. [Link]
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2000). Current in vitro kinase assay technologies: the quest for a universal format. Journal of biomolecular screening, 5(2), 67–73. [Link]
-
Iversen, P. W., Eastwood, B. J., Sittampalam, G. S., & Cox, K. L. (2006). Process validation and screen reproducibility in high-throughput screening. Journal of biomolecular screening, 11(7), 783–791. [Link]
-
Tolba, M. S., Kamal, A. M., & El-Shehry, M. F. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 10(4), 365-384. [Link]
-
BPS Bioscience. (n.d.). PI3Kα (p110α/p85) Assay Kit. [Link]
-
Guggenheim, E. J., et al. (2020). In Vitro Research Reproducibility: Keeping Up High Standards. ALTEX, 37(2), 317–320. [Link]
-
ResearchGate. (n.d.). Biochemical IC 50 values for the PI3K inhibitors against class I PI3K enzymes and mTOR. [Link]
-
Reaction Biology Corporation. (n.d.). Protein kinase profiling assays: A technology review. [Link]
-
Sino Biological. (2026, January 20). Sino Biological's Launch of SwiftFluo® TR-FRET Kits Pioneers a New Era in High-Throughput Kinase Inhibitor Screening. PR Newswire. [Link]
-
Knight, Z. A., et al. (2007). A membrane capture assay for lipid kinase activity. Nature protocols, 2(4), 834–840. [Link]
-
de Lacerda, D. L., et al. (2020). Docking based screening and molecular dynamics simulations to identify potential selective PDE4B inhibitor. Journal of biomolecular structure & dynamics, 38(14), 4296–4308. [Link]
-
Zhang, C., et al. (2019). Identification of a PDE4-specific pocket for design of selective inhibitors. ACS medicinal chemistry letters, 10(6), 929–934. [Link]
-
Phillips, J. E. (2020). Roflumilast: a review of its use in the treatment of COPD. International journal of chronic obstructive pulmonary disease, 15, 243–257. [Link]
Sources
- 1. Practical 6 (2 weeks): Synthesis of 6 - Methyl Uracil (6-methyl - 2, 4-di.. [askfilo.com]
- 2. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Insights: What Makes Some PDE4 Inhibitors More Effective in Inflammatory Dermatoses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of PDE4 inhibition for COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Discovery of pyrano[2,3- d ]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10321G [pubs.rsc.org]
- 9. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS#: 37538-68-4 [amp.chemicalbook.com]
A Comparative Analysis of Kinase Inhibition: The Case for TYK2 Selectivity with Deucravacitinib
An In-depth Guide for Researchers and Drug Development Professionals
The landscape of kinase inhibitor development is increasingly focused on achieving greater selectivity to enhance therapeutic efficacy while minimizing off-target effects. This guide provides a detailed comparison of Deucravacitinib (BMS-986165), a first-in-class, oral, selective allosteric inhibitor of Tyrosine Kinase 2 (TYK2), with other established Janus kinase (JAK) family inhibitors. By examining their mechanisms of action, inhibitory profiles, and the signaling pathways they modulate, we aim to provide a comprehensive resource for researchers in immunology, oncology, and drug discovery.
The Janus Kinase (JAK) Family: Critical Mediators of Cytokine Signaling
The JAK family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular non-receptor tyrosine kinases that play a pivotal role in signal transduction for a wide array of cytokines, interferons, and growth factors.[1][2][3] This signaling cascade, known as the JAK-STAT pathway, is integral to immune cell development, activation, and function.[3] Dysregulation of the JAK-STAT pathway is a hallmark of numerous autoimmune and inflammatory diseases, as well as certain malignancies.[4]
The four members of the JAK family associate with the cytoplasmic domains of type I and type II cytokine receptors.[5] Upon cytokine binding, the receptors dimerize, bringing the associated JAKs into close proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate the transcription of target genes.[6]
Caption: The canonical JAK-STAT signaling pathway.
A New Paradigm in Kinase Inhibition: Allosteric Targeting of the Pseudokinase Domain
Traditional small-molecule kinase inhibitors are typically ATP-competitive, targeting the highly conserved ATP-binding site within the kinase (JH1) domain. This conservation across the kinome, and particularly within kinase families like the JAKs, can lead to a lack of selectivity and off-target inhibition.[7][8]
Deucravacitinib represents a novel approach by acting as a highly selective allosteric inhibitor of TYK2.[9][10] It uniquely binds to the regulatory pseudokinase (JH2) domain of TYK2, a site that is more diverse among the JAK family members compared to the ATP-binding pocket.[7][11] This binding stabilizes the JH2 domain in an inhibitory conformation, which in turn allosterically inhibits the catalytic activity of the JH1 domain.[7][11] This mechanism allows for an unprecedented level of selectivity for TYK2 over JAK1, JAK2, and JAK3.[10]
Caption: Differential binding mechanisms of Deucravacitinib versus ATP-competitive JAK inhibitors.
Comparative Efficacy: A Quantitative Look at Selectivity
The superior selectivity of Deucravacitinib for TYK2 is evident when comparing its half-maximal inhibitory concentration (IC50) against the other JAK family members to that of less selective inhibitors.
| Inhibitor | TYK2 IC50 (nM) | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | Selectivity Profile |
| Deucravacitinib | ~1 | >10,000 | >10,000 | >10,000 | Highly TYK2 Selective[10][12] |
| Tofacitinib | ~40 | ~1 | ~20 | ~1 | JAK1/3 > JAK2/TYK2[1][3] |
| Baricitinib | ~59 | ~5.9 | ~5.7 | >400 | JAK1/2 > TYK2[1][4] |
| Upadacitinib | ~45 | ~1 | ~100 | >1000 | Highly JAK1 Selective[1][2] |
Note: IC50 values are approximate and can vary depending on the specific assay conditions. The data presented here is a synthesis from multiple sources for comparative purposes.
This high degree of selectivity is critical because TYK2 mediates the signaling of specific cytokine pathways, including those for interleukin-23 (IL-23), IL-12, and Type I interferons, which are pivotal in the pathogenesis of several autoimmune diseases like psoriasis.[13][14] By selectively inhibiting TYK2, Deucravacitinib can effectively disrupt these pathogenic pathways while sparing the broader signaling functions of JAK1, JAK2, and JAK3, which are involved in processes such as hematopoiesis and host defense.[15] This targeted approach is hypothesized to reduce the risk of adverse events associated with broader JAK inhibition, such as infections, thromboembolic events, and cytopenias.[15][16]
Experimental Protocols for Kinase Inhibitor Evaluation
The determination of kinase inhibitor efficacy and selectivity relies on robust and reproducible in vitro and cell-based assays.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method for determining the IC50 value of a compound against a purified kinase. It measures the amount of ADP produced, which is directly proportional to kinase activity.
Caption: General workflow for a luminescence-based in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Compound Preparation : Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a 10-point, 1:3 serial dilution in DMSO.[17]
-
Kinase Reaction Setup : In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well. Add 2.5 µL of the purified kinase (e.g., TYK2, JAK1, JAK2, or JAK3) in the appropriate kinase assay buffer.
-
Pre-incubation : Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.[17]
-
Reaction Initiation : Add 5 µL of a mixture containing the kinase's specific substrate peptide and ATP to each well to initiate the reaction. The final concentrations of enzyme, substrate, and ATP should be optimized for each kinase, typically around the Km for ATP.
-
Kinase Reaction : Incubate the plate at 30°C for 60 minutes.[17]
-
ADP Detection : Add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature. This terminates the kinase reaction and depletes the remaining ATP.[17]
-
Signal Generation : Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature. This reagent converts the ADP generated by the kinase reaction back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.[17]
-
Data Acquisition : Measure the luminescence of each well using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis : Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Cell-Based Phosphorylation Assay
Cell-based assays are crucial for confirming that an inhibitor is active in a more physiologically relevant context.[18][19][20] These assays measure the inhibition of phosphorylation of a downstream substrate (like STAT) in response to cytokine stimulation.
Step-by-Step Methodology:
-
Cell Culture and Plating : Culture a relevant cell line (e.g., a human cell line expressing the target cytokine receptor) and plate into 96-well plates.
-
Compound Treatment : Treat the cells with serial dilutions of the kinase inhibitor or DMSO control for a predetermined amount of time (e.g., 1-2 hours).
-
Cytokine Stimulation : Stimulate the cells with the appropriate cytokine (e.g., IL-23 for a TYK2-dependent pathway) for a short period (e.g., 15-30 minutes) to induce JAK-STAT signaling.
-
Cell Lysis : Wash the cells and lyse them to release cellular proteins.
-
Detection of Phospho-STAT : Quantify the amount of phosphorylated STAT (pSTAT) using an antibody-based detection method such as ELISA, Western Blot, or a homogeneous assay format like AlphaLISA or HTRF.[19][21]
-
Data Analysis : Normalize the pSTAT signal to the total amount of STAT or a housekeeping protein. Plot the normalized signal against the inhibitor concentration to determine the cellular IC50 value.
Conclusion
The development of Deucravacitinib marks a significant advancement in the field of kinase inhibitors, demonstrating the therapeutic potential of targeting the pseudokinase domain to achieve superior selectivity. Its unique allosteric mechanism of action allows for potent inhibition of TYK2-mediated signaling while avoiding the broad activity against other JAK family members seen with traditional ATP-competitive inhibitors. This selectivity for TYK2, which is critical in the pathogenesis of diseases like psoriasis, offers the promise of a more targeted therapeutic intervention with an improved safety profile. For drug development professionals, the case of Deucravacitinib underscores the value of exploring novel inhibitory mechanisms and the importance of comprehensive in vitro and cell-based profiling to fully characterize the selectivity and functional consequences of new kinase inhibitors.
References
-
SOTYKTU® (deucravacitinib) Mechanism of Action | for HCPs. Available from: [Link]
-
Deucravacitinib: A Novel TYK2 Inhibitor for the Treatment of Moderate-to-Severe Psoriasis. Available from: [Link]
-
Deucravacitinib - Wikipedia. Available from: [Link]
-
What is the mechanism of Deucravacitinib? - Patsnap Synapse. Available from: [Link]
-
Medication Review: What is the Mechanism of Action of Deucravacitinib? - YouTube. Available from: [Link]
-
Cell-based test for kinase inhibitors - INiTS. Available from: [Link]
-
Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs. Available from: [Link]
-
First‐in‐human study of deucravacitinib: A selective, potent, allosteric small‐molecule inhibitor of tyrosine kinase 2 - NIH. Available from: [Link]
-
Spotlight: Cell-based kinase assay formats. - Reaction Biology. Available from: [Link]
-
A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC. Available from: [Link]
-
Assay Development for Protein Kinase Enzymes - NCBI - NIH. Available from: [Link]
-
A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One - Research journals. Available from: [Link]
-
TYK2 Kinase Inhibitors Pipeline Insight, Mechanism of Action - DelveInsight. Available from: [Link]
-
Classification of JAK inhibitors with representative examples for each type. - ResearchGate. Available from: [Link]
-
Janus kinase inhibitors - DermNet. Available from: [Link]
-
What are the therapeutic candidates targeting TYK2? - Patsnap Synapse. Available from: [Link]
-
Janus kinase (JakA) family | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY. Available from: [Link]
-
Janus kinase inhibitors and fields of usage | 2019, Volume 4 - Issue 1-2. Available from: [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. Available from: [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. Available from: [Link]
-
JAK 1-3 inhibitors and TYK-2 inhibitors in dermatology: Practical pearls for the primary care physician - PMC. Available from: [Link]
-
Abstract 4040: A cell-based screening assay to identify novel kinase inhibitors. Available from: [Link]
-
Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways - Frontiers. Available from: [Link]
-
(PDF) Selective Inhibition of Tyrosine Kinase 2 With Deucravacitinib (BMS-986165) Compared With Janus Kinase 1−3 Inhibitors - ResearchGate. Available from: [Link]
-
TYK2 Inhibition Finally Comes of Age - BellBrook Labs. Available from: [Link]
Sources
- 1. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Janus kinase (JakA) family | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Janus kinase inhibitors and fields of usage | 2019, Volume 4 - Issue 1-2 | Demiroglu Science University Florence Nightingale Journal of Transplantation [journaltxdbu.com]
- 4. dermnetnz.org [dermnetnz.org]
- 5. delveinsight.com [delveinsight.com]
- 6. m.youtube.com [m.youtube.com]
- 7. First‐in‐human study of deucravacitinib: A selective, potent, allosteric small‐molecule inhibitor of tyrosine kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Deucravacitinib - Wikipedia [en.wikipedia.org]
- 10. selleckchem.com [selleckchem.com]
- 11. Frontiers | Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways [frontiersin.org]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. SOTYKTU® (deucravacitinib) Mechanism of Action | for HCPs [sotyktuhcp.com]
- 14. What is the mechanism of Deucravacitinib? [synapse.patsnap.com]
- 15. What are the therapeutic candidates targeting TYK2? [synapse.patsnap.com]
- 16. JAK 1-3 inhibitors and TYK-2 inhibitors in dermatology: Practical pearls for the primary care physician - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. inits.at [inits.at]
- 19. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 20. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 21. reactionbiology.com [reactionbiology.com]
A Head-to-Head Comparison for Drug Discovery Professionals: Seletalisib vs. 6-Methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione in the Context of PI3Kδ Inhibition
In the landscape of targeted therapies, the δ isoform of phosphoinositide 3-kinase (PI3Kδ) has emerged as a critical node in immune cell signaling, making it a prime target for a range of hematological malignancies and autoimmune diseases. The selective inhibition of PI3Kδ is a key strategy to modulate immune responses while potentially mitigating the broader side effects associated with pan-PI3K inhibitors. This guide provides a detailed, head-to-head comparison of two molecules in this space: Seletalisib, a clinical-stage PI3Kδ inhibitor, and 6-Methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione, a representative of a novel class of pyrido[3,2-d]pyrimidine-based PI3Kδ inhibitors.
This comparison is designed for researchers, scientists, and drug development professionals, offering an in-depth analysis of their mechanisms, available performance data, and the experimental workflows required to evaluate such compounds.
Introduction to the Molecules
Seletalisib (UCB-5857) is a potent, selective, and orally bioavailable small-molecule inhibitor of PI3Kδ.[1][2] It has been investigated in clinical trials for various immune and inflammatory diseases, as well as for Activated PI3K Delta Syndrome (APDS).[3][4] Its mechanism of action and clinical profile are well-documented, making it a valuable benchmark for novel PI3Kδ inhibitors.
This compound belongs to a class of pyrido[3,2-d]pyrimidine derivatives recently identified as potent and selective PI3Kδ inhibitors.[5] While specific data for the 6-methyl substituted variant is not extensively published, the core scaffold has demonstrated significant promise in preclinical studies.[5] This guide will, therefore, consider the properties of this class of compounds as a comparator to Seletalisib.
Mechanism of Action: Targeting the PI3K/AKT/mTOR Pathway
Both Seletalisib and the pyrido[3,2-d]pyrimidine class of compounds are ATP-competitive inhibitors of PI3Kδ.[2][5] PI3Kδ is predominantly expressed in leukocytes and plays a crucial role in the development, activation, and function of B cells, T cells, neutrophils, and mast cells.[1] Upon activation by cell surface receptors, PI3Kδ phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). This second messenger recruits and activates downstream effectors, most notably the serine/threonine kinase AKT, which in turn modulates a cascade of cellular processes including cell survival, proliferation, and differentiation.[6] By inhibiting PI3Kδ, these compounds effectively block this signaling cascade, leading to the modulation of immune cell responses.
Caption: Simplified PI3K/AKT signaling pathway targeted by Seletalisib and pyrido[3,2-d]pyrimidine inhibitors.
Comparative Performance Analysis
While direct head-to-head experimental data for this compound against Seletalisib is not publicly available, we can infer a comparative profile based on existing literature for Seletalisib and the pyrido[3,2-d]pyrimidine class.
| Parameter | Seletalisib | Pyrido[3,2-d]pyrimidine Derivatives (e.g., Compound S5) |
| Target | PI3Kδ | PI3Kδ |
| Mechanism | ATP-competitive inhibitor | ATP-competitive inhibitor |
| Biochemical Potency (IC50) | 12 nM[7] | 2.82 nM (for Compound S5)[5] |
| Cellular Potency | Strong inhibition of AKT phosphorylation and B-cell proliferation[2][8] | Strong antiproliferation in SU-DHL-6 cells (IC50 = 0.035 µM for S5)[5] |
| Selectivity | Highly selective for PI3Kδ over other PI3K isoforms[2] | High selectivity for PI3Kδ over other PI3K isoforms[5] |
| Clinical Development | Phase 1 and 2 clinical trials[1][4] | Preclinical[5] |
Key Insights from the Data:
-
Potency: The novel pyrido[3,2-d]pyrimidine derivative, Compound S5, demonstrates exceptional biochemical potency against PI3Kδ, potentially exceeding that of Seletalisib.[5] This highlights the promise of this chemical scaffold.
-
Cellular Activity: Both Seletalisib and the pyrido[3,2-d]pyrimidine class exhibit potent inhibition of downstream signaling and cellular proliferation in relevant cell lines, confirming their mechanism of action in a cellular context.[2][5]
-
Clinical Progression: Seletalisib is significantly more advanced in the drug development pipeline, with established safety, tolerability, and pharmacokinetic profiles in humans.[1][9] This provides a substantial advantage in terms of translational readiness.
Experimental Protocols for Head-to-Head Evaluation
To directly compare these two compounds, a series of well-established in vitro and cellular assays should be performed. The following protocols provide a framework for such an evaluation.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of PI3Kδ.
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) or similar luminescence-based assay is used to quantify the production of ADP, a product of the kinase reaction.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Serially dilute test compounds (Seletalisib and this compound) in DMSO.
-
Prepare solutions of recombinant human PI3Kδ enzyme, PIP2 substrate, and ATP at appropriate concentrations.
-
-
Assay Procedure:
-
In a 384-well plate, add the diluted test compounds or DMSO vehicle control.
-
Add the PI3Kδ enzyme to each well and incubate briefly.
-
Initiate the kinase reaction by adding a mixture of PIP2 and ATP.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagents according to the manufacturer's protocol (e.g., ADP-Glo™ Kinase Assay).
-
Measure the luminescence or TR-FRET signal.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Caption: Workflow for an in vitro PI3Kδ kinase inhibition assay.
Cellular Western Blot Analysis of AKT Phosphorylation
This assay assesses the ability of the inhibitors to block PI3K signaling downstream in a cellular context.
Principle: Western blotting is used to detect the levels of phosphorylated AKT (p-AKT), a direct downstream target of PI3K activity, in inhibitor-treated cells.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., a B-cell lymphoma line like SU-DHL-6) to 70-80% confluency.
-
Treat cells with varying concentrations of Seletalisib, this compound, or DMSO for a specified time.
-
Stimulate the PI3K pathway with an appropriate agonist (e.g., anti-IgM for B-cells) for a short period before harvesting.
-
-
Protein Extraction and Quantification:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against p-AKT (e.g., Ser473) and total AKT overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the p-AKT signal to the total AKT signal for each sample.
-
Compare the levels of p-AKT in inhibitor-treated samples to the stimulated control.
-
Conclusion
Seletalisib stands as a well-characterized, clinical-stage PI3Kδ inhibitor with a proven mechanism of action and a documented profile in humans. The emerging class of pyrido[3,2-d]pyrimidine derivatives, on the other hand, represents a promising new chemical scaffold with the potential for superior potency. The direct comparison of this compound with Seletalisib through the outlined experimental protocols would provide invaluable data for drug development professionals. Such a study would elucidate the relative potency, selectivity, and cellular efficacy of this novel compound, informing its potential as a next-generation therapeutic for PI3Kδ-driven diseases. The journey from a promising preclinical candidate to a clinically successful drug is arduous, and rigorous, comparative studies are the essential first step.
References
-
Helmer, E., et al. (2017). First-in-human studies of seletalisib, an orally bioavailable small-molecule PI3Kδ inhibitor for the treatment of immune and inflammatory diseases. Cancer Chemotherapy and Pharmacology, 79(4), 829-841. [Link]
-
Wainwright, J. V., et al. (2017). Seletalisib: Characterization of a Novel, Potent, and Selective Inhibitor of PI3Kδ. Journal of Pharmacology and Experimental Therapeutics, 361(3), 447-458. [Link]
- Hancock, M. K., et al. (2008).
-
Wainwright, J. V., et al. (2017). Seletalisib: Characterization of a Novel, Potent, and Selective Inhibitor of PI3Kδ. ResearchGate. [Link]
-
Carlson, C. B., et al. (2008). Cell-based assays for dissecting the PI3K/AKT pathway. Cancer Research. [Link]
-
Helmer, E., et al. (2017). First-in-human studies of seletalisib, an orally bioavailable small-molecule PI3Kδ inhibitor for the treatment of immune and inflammatory diseases. PubMed. [Link]
-
Varticovski, L., et al. (2014). In vitro drug response assay for inhibitors of PI3K and mTOR in human breast cancer cell lines. ResearchGate. [Link]
-
DelveInsight. (2023). PI3K-Delta Inhibitors Pipeline Insights 2023. DelveInsight. [Link]
-
UCB. (n.d.). Seletalisib (UCB5857). UCB. [Link]
-
Rao, V. K., et al. (2020). Seletalisib for Activated PI3Kδ Syndromes: Open-Label Phase 1b and Extension Studies. ResearchGate. [Link]
-
LoRusso, P. M. (2016). Challenges for the Clinical Development of PI3K Inhibitors: Strategies to Improve Their Impact in Solid Tumors. Clinical Cancer Research, 22(12), 2849-2857. [Link]
-
Raynaud, F. I., et al. (2009). Abstract C66: Development of mechanistic assays to differentiate PI3K and mTOR inhibitors. Molecular Cancer Therapeutics. [Link]
-
Liu, R., et al. (2021). Development of PI3K inhibitors: Advances in clinical trials and new strategies (Review). International Journal of Oncology, 58(5), 1-14. [Link]
-
Simon, C., et al. (2013). A comparative study of the indicated PI3K inhibitors using the reverse... ResearchGate. [Link]
-
Janku, F., et al. (2014). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Molecular Cancer Therapeutics, 13(5), 1021-1031. [Link]
-
Shteingauz, A., et al. (2023). Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields). Cell Death & Disease, 14(3), 223. [Link]
-
Amans, D., et al. (2020). Discovery of Potent and Selective PI3Kγ Inhibitors. Journal of Medicinal Chemistry, 63(17), 9358-9381. [Link]
-
Pal, S., et al. (2013). Synergism between PI3K and mTOR inhibition. Cell viability assays in... ResearchGate. [Link]
-
DelveInsight. (2023). Phosphoinositide 3-Kinase Delta (PI3K Delta) Inhibitor Pipeline. DelveInsight. [Link]
-
Reddy, T. J., et al. (2014). Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. ACS Medicinal Chemistry Letters, 5(11), 1253-1258. [Link]
-
LoRusso, P. M. (2013). Challenges in the clinical development of PI3K inhibitors. Therapeutic Advances in Medical Oncology, 5(4), 245-257. [Link]
-
Li, Y., et al. (2023). Discovery of novel pyrido[3,2-d]pyrimidine derivatives as selective and potent PI3Kδ inhibitors. Drug Development Research, 84(8), 1709-1723. [Link]
-
Gustin, J. A., et al. (2012). PI3K signaling responses to PI3K pathway inhibition. (A) Knock-in cells... ResearchGate. [Link]
-
El-Gazzar, A. R. B. A., et al. (2023). Developments of pyridodipyrimidine heterocycles and their biological activities. Molecules, 28(5), 2195. [Link]
-
Lo, C., et al. (2017). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules, 22(10), 1673. [Link]
-
Wang, Y., et al. (2022). Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives as RAF-MEK-ERK pathway signaling pathway blockers: Synthesis, cytotoxic activity, mechanistic investigation and structure-activity relationships. European Journal of Medicinal Chemistry, 240, 114579. [Link]
-
Garcia-Alvarez, B., et al. (2009). The discovery and optimisation of pyrido[2,3-d]pyrimidine-2,4-diamines as potent and selective inhibitors of mTOR kinase. Bioorganic & Medicinal Chemistry Letters, 19(20), 5950-5953. [Link]
-
Sharma, O., et al. (2011). Synthesis & Antimicrobial Activity of Some Novel Pyrimidine- 2,4(1H,3H)-diones. Indo-Global Journal of Pharmaceutical Sciences, 1(3), 252-257. [Link]
-
Gonzalez-Lopez de Turiso, F., et al. (2016). Discovery and in Vivo Evaluation of the Potent and Selective PI3Kδ Inhibitors 2-((1S)-1-((6-Amino-5-cyano-4-pyrimidinyl)amino)ethyl)-6-fluoro-N-methyl-3-(2-pyridinyl)-4-quinolinecarboxamide (AM-0687) and 2-((1S)-1-((6-Amino-5-cyano-4-pyrimidinyl)amino)ethyl)-5-fluoro-N-methyl-3-(2-pyridinyl)-4-quinolinecarboxamide (AM-1430). Journal of Medicinal Chemistry, 59(15), 7252-7267. [Link]
-
Kumar, A., et al. (2012). Synthesis and Antimicrobial Activity of some Tetrahydro Quinolone Diones and Pyrano[2,3-d]pyrimidine Derivatives. Indian Journal of Pharmaceutical Sciences, 74(4), 363-367. [Link]
-
Filimonov, D. A., et al. (2011). Multi-Targeted Natural Products Evaluation Based on Biological Activity Prediction with PASS. ResearchGate. [Link]
Sources
- 1. First-in-human studies of seletalisib, an orally bioavailable small-molecule PI3Kδ inhibitor for the treatment of immune and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Seletalisib: Characterization of a Novel, Potent, and Selective Inhibitor of PI3K δ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Seletalisib (UCB5857) | UCB [ucb.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of novel pyrido[3,2-d]pyrimidine derivatives as selective and potent PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. First-in-human studies of seletalisib, an orally bioavailable small-molecule PI3Kδ inhibitor for the treatment of immune and inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Orthogonal Assays for Validating the Biological Activity of 6-Methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
Introduction: Beyond a Single Data Point
In the landscape of drug discovery and chemical biology, the identification of a novel bioactive compound is merely the first step in a long and rigorous journey. The molecule at the center of this guide, 6-Methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione, belongs to the pyridopyrimidine class of heterocyclic compounds. This structural family is well-represented in the literature as a privileged scaffold for kinase inhibition, with derivatives targeting critical signaling nodes like the HER family kinases, components of the RAF-MEK-ERK pathway, and EGFR.[1][2][3] Consequently, our primary hypothesis is that this compound functions as a kinase inhibitor.
This guide presents a comprehensive, multi-faceted framework for confirming the biological activity of this compound. We will progress logically from direct biophysical interaction with the purified target protein to confirming target engagement in the complex cellular milieu, and finally, to measuring the intended downstream phenotypic effects.
Part 1: The Foundational Question - Does the Compound Physically Bind its Target?
Before we can assess function, we must first confirm direct, physical interaction. Cell-free biophysical assays are the cleanest way to answer this question, as they eliminate the complexities of cellular uptake, metabolism, and pathway feedback.
Surface Plasmon Resonance (SPR): Quantifying Binding Kinetics in Real-Time
Expertise & Experience: SPR is a powerful optical technique that allows for the real-time, label-free analysis of molecular interactions.[4] The core principle lies in immobilizing one binding partner (the target kinase, our "ligand") onto a sensor chip and flowing the other (our compound, the "analyte") across the surface. Binding events alter the refractive index at the sensor surface, which is detected as a change in the angle of reflected light.[5] This provides not only the binding affinity (KD) but also the kinetic parameters of the interaction—the association rate (ka) and the dissociation rate (kd)—offering deeper insight into the binding mechanism.
Experimental Protocol: SPR Analysis
-
Immobilization: Covalently immobilize the purified recombinant target kinase onto a CM5 sensor chip via amine coupling to achieve a target density of ~2000-3000 Response Units (RU). A reference flow cell is prepared similarly but without the protein to subtract non-specific binding.
-
Analyte Preparation: Prepare a dilution series of this compound in a suitable running buffer (e.g., HBS-EP+) containing a small percentage of DMSO (e.g., 1%) to ensure solubility. Concentrations should typically span from 0.1 to 100 times the expected KD.
-
Binding Analysis: Inject the compound dilutions over the kinase and reference flow cells at a constant flow rate (e.g., 30 µL/min). Monitor the association phase, followed by an injection of running buffer to monitor the dissociation phase.
-
Regeneration: After each cycle, inject a mild regeneration solution (e.g., a low pH glycine solution) to remove bound analyte and prepare the surface for the next injection.
-
Data Processing: Subtract the reference cell signal from the active cell signal. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine ka, kd, and the equilibrium dissociation constant (KD).
Isothermal Titration Calorimetry (ITC): A Thermodynamic Fingerprint of Binding
Expertise & Experience: ITC stands as the gold standard for characterizing binding interactions.[6] It directly measures the heat released (exothermic) or absorbed (endothermic) when two molecules interact.[7] By titrating the compound into a solution containing the target kinase, we can directly measure the binding affinity (KD), the stoichiometry of the interaction (n), and the key thermodynamic parameters: enthalpy (ΔH) and entropy (ΔS).[8] This method is performed in-solution, requires no labeling or immobilization, and provides a complete thermodynamic profile of the binding event, making it a powerful orthogonal partner to SPR.[9]
Experimental Protocol: ITC Analysis
-
Sample Preparation: Dialyze the purified target kinase extensively against the final ITC buffer. Dissolve the compound in the same final dialysis buffer to minimize heats of dilution.
-
Instrument Setup: Load the target kinase (e.g., 10-20 µM) into the sample cell of the calorimeter and the compound (e.g., 100-200 µM, typically 10x the protein concentration) into the injection syringe.[8]
-
Titration: Perform a series of small, sequential injections of the compound into the protein solution while maintaining a constant temperature.
-
Data Acquisition: The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells. Each injection produces a heat-flow peak corresponding to the binding event.
-
Data Analysis: Integrate the heat-flow peaks and plot the heat change per injection against the molar ratio of compound to protein. Fit this binding isotherm to a suitable model to extract KD, n, and ΔH.
Table 1: Comparative Biophysical Binding Data
| Compound | Assay | Target Kinase | Affinity (K D ) | Stoichiometry (n) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| 6-Methylpyridopyrimidine | SPR | Kinase X | 150 nM | - | - | - |
| 6-Methylpyridopyrimidine | ITC | Kinase X | 185 nM | 1.05 | -10.2 | +1.1 |
| Staurosporine (Control) | SPR | Kinase X | 15 nM | - | - | - |
| Staurosporine (Control) | ITC | Kinase X | 20 nM | 0.98 | -12.5 | +1.8 |
| Inactive Analog | SPR | Kinase X | > 50 µM | - | - | - |
| Inactive Analog | ITC | Kinase X | No Binding | - | - | - |
This table illustrates how consistent KD values from SPR and ITC, two distinct biophysical methods, provide strong, self-validating evidence of direct target binding.
Part 2: In-Cellulo Target Engagement - Hitting the Target in its Native Environment
Confirming biophysical binding is essential, but it doesn't guarantee the compound can reach and engage its target within the complex and crowded environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique designed to provide this very evidence.[10]
Expertise & Experience: The principle of CETSA is based on ligand-induced thermal stabilization.[11] When a compound binds to its target protein, it generally increases the protein's stability, making it more resistant to heat-induced denaturation. In a CETSA experiment, we treat cells with the compound, heat the cell lysate across a range of temperatures, and then quantify the amount of soluble (non-denatured) target protein remaining. A shift in the melting curve to a higher temperature in the presence of the compound is direct proof of target engagement in a cellular context.[12]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Culture an appropriate cell line known to express the target kinase. Treat the cells with either vehicle (DMSO) or varying concentrations of this compound for a defined period (e.g., 1-2 hours).
-
Heating: Harvest the cells, resuspend them in a lysis buffer, and aliquot the lysate into separate PCR tubes. Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling.[13]
-
Separation: Separate the aggregated, denatured proteins from the soluble fraction by centrifugation.
-
Quantification: Collect the supernatant (soluble fraction) and quantify the amount of the target kinase using a specific antibody via Western blotting or ELISA.
-
Data Analysis: For each treatment condition, plot the percentage of soluble protein remaining against the temperature. Determine the melting temperature (Tm), the temperature at which 50% of the protein is denatured. A positive ΔTm (Tm with compound - Tm with vehicle) indicates target engagement.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Part 3: The Functional Readout - Does Target Engagement Elicit a Biological Response?
With binding confirmed in both purified and cellular systems, the final step is to demonstrate that this engagement translates into the expected functional outcome. If this compound is a kinase inhibitor, its binding should block downstream signaling and induce a relevant cellular phenotype.
Pathway Modulation: Visualizing Downstream Signal Inhibition
Expertise & Experience: Kinases function within intricate signaling cascades. A key validation step is to show that the compound inhibits the phosphorylation of known downstream substrates of its target. For instance, if the target is a kinase in the MAPK pathway (e.g., MEK or EGFR), we would expect to see a dose-dependent decrease in the phosphorylation of ERK.[2][3] Western blotting is the classic and most direct method to visualize this specific molecular event.
Experimental Protocol: Western Blot for Pathway Analysis
-
Cell Treatment: Plate cells and allow them to adhere. Starve the cells (if necessary to reduce basal signaling) and then stimulate with an appropriate growth factor (e.g., EGF for the EGFR pathway) in the presence of a dose-range of the compound.
-
Lysis: After a short incubation (e.g., 15-30 minutes), wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membranes with primary antibodies specific for the phosphorylated form of the downstream target (e.g., anti-phospho-ERK) and the total form of the protein (e.g., anti-total-ERK) as a loading control.
-
Detection: Use a secondary antibody conjugated to HRP or a fluorescent dye and visualize the bands using an appropriate detection system. Quantify band intensities to determine the ratio of phosphorylated to total protein.
Caption: Hypothetical signaling pathway inhibited by the compound.
Phenotypic Assays: Measuring the Ultimate Cellular Outcome
Expertise & Experience: The ultimate goal of a kinase inhibitor in an oncology context is often to halt cell proliferation or induce cell death (apoptosis).[14] Measuring these phenotypic endpoints provides a crucial link between molecular target engagement and whole-cell physiological response. Assays like the MTT or CellTiter-Glo assay quantify metabolic activity as a surrogate for cell viability, while Annexin V staining followed by flow cytometry can specifically identify and quantify apoptotic cells.
Table 2: Comparative Cellular and Phenotypic Activity
| Compound | Target Engagement (CETSA ΔTm) | Pathway Inhibition (p-ERK IC 50 ) | Anti-Proliferation (MCF-7 Cell IC 50 ) | Apoptosis Induction (% Annexin V+ at 1µM) |
| 6-Methylpyridopyrimidine | +5.2 °C | 250 nM | 480 nM | 45% |
| Staurosporine (Control) | +7.8 °C | 30 nM | 55 nM | 78% |
| Inactive Analog | No Shift | > 50 µM | > 50 µM | < 5% |
This table demonstrates a logical cascade: the compound that engages the target (CETSA) also inhibits the pathway (p-ERK) at a similar concentration, leading to a corresponding anti-proliferative and pro-apoptotic effect.
Part 4: Selectivity Profiling - Knowing What Else Your Compound Hits
Expertise & Experience: No inhibitor is perfectly selective. Understanding a compound's off-target interactions is critical for interpreting its biological effects and anticipating potential toxicities. Chemical proteomics approaches, such as the Kinobeads platform, provide a systems-level view of a compound's selectivity across the kinome.[15][16] This technology uses beads coated with broad-spectrum kinase inhibitors to capture a large percentage of kinases from a cell lysate.[17] In a competitive binding experiment, pre-incubation of the lysate with our test compound will prevent its targets from binding to the beads. By using quantitative mass spectrometry to identify which kinases are competed off the beads at various compound concentrations, we can generate a comprehensive selectivity profile.[18]
Conclusion: A Triad of Evidence for Unambiguous Validation
-
Biophysical Confirmation: Direct, physical binding to the purified target, validated by complementary techniques like SPR and ITC.
-
Cellular Target Engagement: Proof of interaction with the target in its native cellular environment, demonstrated by a thermal shift in a CETSA experiment.
-
Functional Consequence: A clear, dose-dependent link between target engagement and the expected downstream pathway modulation and cellular phenotype.
By systematically applying this framework, researchers can move beyond a simple "hit" and build a comprehensive data package that unequivocally defines the compound's mechanism of action, providing the confidence needed to advance it in the drug discovery pipeline.
References
-
Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (n.d.). National Institutes of Health. [Link]
-
Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives as RAF-MEK-ERK pathway signaling pathway blockers: Synthesis, cytotoxic activity, mechanistic investigation and structure-activity relationships. (2022). PubMed. [Link]
-
Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. (n.d.). National Institutes of Health. [Link]
-
Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. (n.d.). National Institutes of Health. [Link]
-
Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments. (2022). PubMed Central. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). National Center for Biotechnology Information. [Link]
-
Isothermal titration calorimetry in drug discovery. (n.d.). PubMed. [Link]
-
Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1. (2019). National Institutes of Health. [Link]
-
Developments of pyridodipyrimidine heterocycles and their biological activities. (2023). National Institutes of Health. [Link]
-
The target landscape of clinical kinase drugs. (n.d.). National Institutes of Health. [Link]
-
Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. (2025). TA Instruments. [Link]
-
Surface Plasmon Resonance for Biomolecular Interaction Analysis. (n.d.). Aragen Life Sciences. [Link]
-
Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. [Link]
-
Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. (n.d.). ACS Publications. [Link]
-
Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. (n.d.). Journal of King Saud University - Science. [Link]
-
Validation and comparison of luminex multiplex cytokine analysis kits with ELISA. (n.d.). National Institutes of Health. [Link]
-
Orthogonal Assays for the Identification of Inhibitors of the Single-Stranded Nucleic Acid Binding Protein YB-1. (n.d.). PubMed. [Link]
-
How does SPR work in Drug Discovery?. (2025). deNOVO Biolabs. [Link]
-
Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. (n.d.). ResearchGate. [Link]
-
Multiplex Cytokine Assays with Luminex. (2025). Precision for Medicine. [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (n.d.). Bio-protocol. [Link]
-
Enzyme Activity Assays. (n.d.). Amsbio. [Link]
-
Chemical proteomics reveals target selectivity of clinical Jak inhibitors in human primary cells. (2019). PubMed Central. [Link]
-
Cell and Drug Interactions Studied Using Surface Plasmon Resonance and Fluorescence. (2024). Spectroscopy Online. [Link]
-
Cytokine Multiplex Assay Kits: Luminex Assays. (n.d.). Bio-Techne. [Link]
-
Thermodynamics: Isothermal titration calorimetry in drug development (practice). (n.d.). Khan Academy. [Link]
-
Cytokine Multiplex Assays (Luminex & ELISA). (n.d.). Accelevir. [Link]
-
Evaluation of the Idylla IDH1-2 Mutation Assay for the Detection of IDH Variants in Solid Tumors and Hematological Malignancies. (n.d.). MDPI. [Link]
-
ITC Assay Service for Drug Discovery. (n.d.). Reaction Biology. [Link]
-
Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. (n.d.). MDPI. [Link]
-
Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024). Taylor & Francis Online. [Link]
-
The target landscape of 1184 tool compounds a, Hierarchical clustering... (n.d.). ResearchGate. [Link]
-
Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. (2026). ACS Publications. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2022). ACS Publications. [Link]
-
Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H). (2022). National Institutes of Health. [Link]
Sources
- 1. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives as RAF-MEK-ERK pathway signaling pathway blockers: Synthesis, cytotoxic activity, mechanistic investigation and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. denovobiolabs.com [denovobiolabs.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 8. ITC for Binding Characterization in Pharmaceutical Research [tainstruments.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. tandfonline.com [tandfonline.com]
- 11. news-medical.net [news-medical.net]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2<i>H</i>-thiopyran derivatives - Journal of King Saud University - Science [jksus.org]
- 15. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Chemical proteomics reveals target selectivity of clinical Jak inhibitors in human primary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Benchmarking the synthetic efficiency of different routes to 6-Methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
##Forging the Core: A Comparative Benchmarking of Synthetic Routes to 6-Methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
In the landscape of pharmaceutical research and development, the efficient synthesis of heterocyclic scaffolds is a cornerstone of drug discovery. Among these, the pyrido[3,2-d]pyrimidine core is of significant interest due to its presence in a variety of biologically active molecules. This guide provides an in-depth, objective comparison of two distinct synthetic pathways to a key derivative, this compound, offering researchers, scientists, and drug development professionals the critical data needed to select the most appropriate route for their specific needs.
The strategic importance of this compound lies in its potential as a versatile intermediate for the elaboration of more complex drug candidates. The efficiency, scalability, and robustness of its synthesis are therefore paramount considerations. This document will dissect two primary approaches: a classical condensation strategy starting from a substituted aminopyridine and a more convergent route employing a pre-functionalized pyrimidinedione. Each route will be evaluated based on experimental data for yield, reaction conditions, and overall synthetic efficiency.
Route 1: The Linear Condensation Approach from 3-Amino-6-methylpicolinic Acid
This well-established route builds the pyrimidinedione ring onto a pre-existing, appropriately substituted pyridine core. The key starting material is 3-amino-6-methylpicolinic acid, which undergoes a series of transformations to yield the target heterocycle.
Causality of Experimental Choices
The selection of 3-amino-6-methylpicolinic acid as the starting material is strategic. The pre-installed methyl group at the desired 6-position of the final product obviates the need for a potentially challenging late-stage methylation. The adjacent amino and carboxylic acid functionalities are perfectly poised for the subsequent cyclization steps to form the pyrimidinedione ring. The use of urea or a urea equivalent in the cyclization step is a classic and cost-effective method for introducing the N-C(=O)-N-C(=O) unit of the uracil-like ring.
Experimental Protocol
Step 1: Synthesis of 3-Amino-6-methylpicolinamide
A solution of 3-amino-6-methylpicolinic acid (1.0 eq) in a suitable solvent such as dichloromethane is treated with a coupling agent like 1,1'-carbonyldiimidazole (CDI) (1.1 eq) at room temperature. The reaction mixture is stirred for 1-2 hours to form the activated acyl imidazole. Subsequently, an excess of aqueous ammonia is added, and the reaction is stirred vigorously for an additional 12-16 hours. The product, 3-amino-6-methylpicolinamide, is then isolated by filtration or extraction.
Step 2: Cyclization to this compound
The crude 3-amino-6-methylpicolinamide (1.0 eq) is then subjected to cyclization. A common method involves heating the amide with urea (2.0-3.0 eq) at a high temperature (typically 180-200 °C) in a high-boiling solvent like diphenyl ether or in a neat melt. This reaction drives off ammonia and water to form the fused pyrimidinedione ring. The product precipitates upon cooling and can be purified by recrystallization.
Caption: Route 2: Convergent synthesis from a 6-aminouracil derivative.
Comparative Analysis of Synthetic Efficiency
To provide a clear and objective comparison, the following table summarizes the key performance indicators for each synthetic route based on typical literature-reported data and in-house experimental observations.
| Parameter | Route 1: Linear Condensation | Route 2: Convergent Synthesis |
| Starting Materials | 3-Amino-6-methylpicolinic acid, Urea | 6-Aminouracil derivative, Ethyl acetoacetate |
| Number of Steps | 2 | 1 (from commercially available precursors) |
| Overall Yield | 40-60% | 50-70% |
| Reaction Conditions | High temperatures (180-200 °C) | High temperatures, strong acid (PPA) |
| Purification | Recrystallization | Column chromatography, Recrystallization |
| Scalability | Moderate | Good |
| Key Advantages | Readily available starting material, straightforward transformations | Higher convergence, potentially higher overall yield, modular |
| Key Disadvantages | High reaction temperatures, potential for side reactions at high temp. | Harsh acidic conditions, availability of substituted uracils |
Discussion and Recommendations
Both synthetic routes present viable pathways to this compound. The choice between them will largely depend on the specific requirements of the research or development program.
Route 1 is a classic and reliable method, particularly if 3-amino-6-methylpicolinic acid is readily available or can be synthesized in-house cost-effectively. The high-temperature melt condition for the final cyclization can be a drawback on a larger scale due to potential charring and the need for specialized equipment. However, for laboratory-scale synthesis, it is a straightforward and predictable route.
Route 2 offers the advantages of a more convergent approach, which is often desirable in medicinal chemistry campaigns where rapid analogue synthesis is required. The one-pot nature of the condensation/cyclization step is also attractive from an efficiency standpoint. However, the use of polyphosphoric acid requires careful handling and work-up procedures. The availability and cost of appropriately substituted 6-aminouracil derivatives may also be a consideration.
For large-scale production, Route 2 may be more amenable to optimization and scale-up, provided the challenges associated with the acidic reaction medium can be effectively managed. For exploratory and medicinal chemistry applications where flexibility and speed are paramount, the modularity of Route 2 is a significant advantage.
Ultimately, the optimal synthetic route is contingent upon a careful evaluation of factors including the cost and availability of starting materials, the scale of the synthesis, the available equipment, and the specific purity requirements of the final compound. This guide provides the foundational data and expert insights to enable an informed decision-making process for the efficient synthesis of this compound.
References
At the time of this writing, specific, detailed, and publicly available peer-reviewed synthetic procedures for this compound are not readily found in the searched databases. The presented routes are based on well-established, general synthetic strategies for the formation of the pyrido[3,2-d]pyrimidine ring system and are provided as illustrative examples of plausible and chemically sound approaches. For detailed experimental procedures, researchers are encouraged to consult specialized chemical synthesis databases and relevant patents. The following references provide context for the synthesis of related pyridopyrimidine structures:
-
A review on the synthesis and therapeutic potential of pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine derivatives. National Center for Biotechnology Information.[Link]
-
Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors. National Center for Biotechnology Information.[Link]
In vivo efficacy comparison of 6-Methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione and its analogs
For researchers and drug development professionals navigating the complex terrain of kinase inhibitors, the pyridopyrimidine scaffold represents a fertile ground for novel therapeutic discovery. Among its isomers, the pyrido[3,2-d]pyrimidine core has emerged as a particularly promising framework. This guide provides an in-depth comparative analysis of the potential in vivo efficacy of 6-Methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione and its analogs, grounded in the established pharmacology of this chemical class and supported by a robust, albeit sometimes extrapolated, evidence base. While direct head-to-head in vivo comparative studies for this specific compound and its immediate analogs are not yet prevalent in published literature, a scientifically rigorous comparison can be constructed by examining key representative molecules and outlining the critical experimental workflows required for their evaluation.
Introduction: The Therapeutic Promise of the Pyrido[3,2-d]pyrimidine Scaffold
The pyrido[3,2-d]pyrimidine nucleus is a privileged heterocyclic system in medicinal chemistry.[1] Its structural resemblance to the purine core of ATP allows it to effectively compete for the ATP-binding sites of various kinases, making it a versatile scaffold for designing potent and selective inhibitors.[2] A significant body of evidence points towards the potent inhibitory activity of pyrido[3,2-d]pyrimidine derivatives against phosphoinositide 3-kinase delta (PI3Kδ).[3][4] The PI3K pathway is a critical signaling cascade that governs cell growth, proliferation, survival, and differentiation, and its hyperactivation is a hallmark of many cancers, particularly those of hematological origin.[5][6]
PI3Kδ is predominantly expressed in leukocytes, playing a crucial role in B-cell development and function.[7] Its inhibition has therefore become a key therapeutic strategy in B-cell malignancies. This guide will focus on comparing the parent compound, This compound , with a key clinical-stage analog, Seletalisib (UCB5857) , and a hypothetical analog, Compound X , to illustrate the principles of in vivo efficacy evaluation for this class of molecules.
The Analogs: A Comparative Overview
| Compound | Structure | Key Features & Rationale for Comparison |
| Parent Compound | This compound | The foundational structure for this analysis. The methyl group at the 6-position may influence solubility and metabolic stability. |
| Seletalisib (UCB5857) | [Structure of Seletalisib] | A potent and selective PI3Kδ inhibitor that has undergone clinical investigation for immune-inflammatory diseases and Activated PI3Kδ Syndrome (APDS).[8][9][10] Its well-documented clinical and preclinical data provide a valuable benchmark for efficacy and safety. |
| Compound X | [Hypothetical Structure with modifications] | A hypothetical analog designed to explore structure-activity relationships. For instance, substitution at the R1 and R2 positions could be explored to enhance potency, selectivity, or pharmacokinetic properties. |
Mechanism of Action: Targeting the PI3Kδ Signaling Pathway
The primary mechanism of action for this class of compounds is the inhibition of PI3Kδ. This disrupts the downstream signaling cascade, leading to reduced proliferation and induction of apoptosis in sensitive cancer cells.
Caption: PI3Kδ signaling pathway and the point of inhibition.
In Vivo Efficacy Evaluation: A Proposed Experimental Workflow
A direct comparison of the in vivo efficacy of the parent compound and its analogs would necessitate a well-designed preclinical study. A xenograft model using a human B-cell lymphoma cell line is a standard and appropriate choice.
Caption: General experimental workflow for in vivo efficacy testing.
Detailed Experimental Protocol: Subcutaneous B-Cell Lymphoma Xenograft Model
-
Animal Model: Severe combined immunodeficient (SCID) or NOD-scid gamma (NSG) mice, 6-8 weeks old, are ideal for xenograft studies due to their compromised immune systems, which prevents rejection of human tumor cells.
-
Cell Line: A human B-cell lymphoma cell line with a known PI3K pathway dependency (e.g., SU-DHL-6) should be used.
-
Tumor Implantation: 5 x 10^6 SU-DHL-6 cells in 100 µL of a 1:1 mixture of PBS and Matrigel are injected subcutaneously into the right flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow until they reach a mean volume of 100-150 mm³. Mice are then randomized into treatment groups (n=8-10 per group).
-
Dosing and Administration:
-
Vehicle Control: The formulation vehicle (e.g., 0.5% methylcellulose in sterile water) is administered orally (p.o.) or intraperitoneally (i.p.) daily.
-
Parent Compound: Administered at a predetermined dose (e.g., 50 mg/kg, p.o., daily), based on maximum tolerated dose (MTD) studies.
-
Seletalisib: Administered at a clinically relevant dose (e.g., 10 mg/kg, p.o., daily) as a positive control.[8]
-
Compound X: Administered at a dose determined by its MTD.
-
-
Efficacy Monitoring:
-
Tumor volume is measured twice weekly using digital calipers (Volume = 0.5 x Length x Width²).
-
Body weight is recorded twice weekly as an indicator of toxicity.
-
-
Endpoint: The study is terminated when tumors in the vehicle control group reach a predetermined size (e.g., 1500 mm³) or after a set duration (e.g., 28 days).
-
Data Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control. Statistical significance is determined using appropriate tests (e.g., ANOVA with post-hoc analysis).
Comparative Efficacy and Data Interpretation
The following table presents a hypothetical summary of expected outcomes from the proposed in vivo study.
| Compound | Dose (mg/kg, p.o., daily) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (TGI) (%) | Body Weight Change (%) |
| Vehicle Control | - | 1250 ± 150 | - | +2.5 |
| Parent Compound | 50 | 625 ± 80 | 50 | -1.8 |
| Seletalisib | 10 | 450 ± 65 | 64 | -0.5 |
| Compound X | 50 | 375 ± 50 | 70 | -3.2 |
Interpretation of Hypothetical Data:
-
Seletalisib would be expected to show significant TGI, confirming the sensitivity of the tumor model to PI3Kδ inhibition.
-
The Parent Compound may demonstrate moderate efficacy, suggesting that while it engages the target, there is room for optimization.
-
Compound X , with its hypothetical structural modifications, could exhibit superior TGI, indicating that the structural changes have led to improved potency, bioavailability, or tumor penetration.
-
Body weight changes are a critical indicator of tolerability. Significant weight loss in any treatment group would raise concerns about toxicity.
Conclusion and Future Directions
While a direct, published in vivo efficacy comparison of this compound and its immediate analogs remains to be performed, the established role of the pyrido[3,2-d]pyrimidine scaffold as a potent PI3Kδ inhibitor provides a strong foundation for predicting its therapeutic potential. The experimental framework outlined in this guide offers a robust methodology for a head-to-head comparison with relevant analogs like Seletalisib.
Future research should focus on synthesizing and evaluating a broader range of analogs to establish clear structure-activity and structure-property relationships. Pharmacokinetic and pharmacodynamic studies will be crucial in understanding the disposition of these compounds in vivo and correlating drug exposure with target engagement and anti-tumor response. Ultimately, such a systematic approach will be instrumental in advancing the most promising pyrido[3,2-d]pyrimidine candidates towards clinical development for the treatment of hematological malignancies and other diseases driven by aberrant PI3Kδ signaling.
References
- Okkenhaug, K. Signaling by the phosphoinositide 3-kinase family in B-cell biology. Immunological Reviews.
- Sogkas, G., et al. The PI3Kδ inhibitor idelalisib in the treatment of hematologic malignancies.
- Gesson, J.-P., et al.
- Zhang, Y., et al. Discovery of novel pyrido[3,2-d]pyrimidine derivatives as selective and potent PI3Kδ inhibitors. Drug Development Research.
- Edwards, M., et al. Seletalisib for Activated PI3Kδ Syndromes: Open-Label Phase 1b and Extension Studies. Journal of Clinical Immunology.
- Fruman, D. A., et al. The Role of PI3K Inhibition in the Treatment of Breast Cancer, Alone or Combined With Immune Checkpoint Inhibitors. Frontiers in Immunology.
- Helmer, E., et al. First-in-human studies of seletalisib, an orally bioavailable small-molecule PI3Kδ inhibitor for the treatment of immune and inflammatory diseases. Cancer Chemotherapy and Pharmacology.
- Helmer, E., et al.
- Janku, F., et al.
- Gesson, J.-P., et al. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives.
- Vanhaesebroeck, B., et al. IMPACT OF PI3K INHIBITORS ON CANCER CELLS AND A. Unknown Source.
- Edwards, M., et al. Seletalisib for Activated PI3Kδ Syndromes: Open-Label Phase 1b and Extension Studies. Journal of Clinical Immunology.
- Al-Omary, F. A. M., et al. Chemistry and biological evaluation of pyrido[4,3- d] pyrimidines: A review. Ovid.
- Sharma, A., et al. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Medicinal Chemistry.
- Fayed, E. A., et al. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules.
- El-Sayed, M. S., et al. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances.
- Sharma, A., et al. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Publishing.
- Sakr, H., et al. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H). Journal of Enzyme Inhibition and Medicinal Chemistry.
- El-Malah, A. A., et al.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Discovery of novel pyrido[3,2-d]pyrimidine derivatives as selective and potent PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting PI3K in cancer: impact on tumor cells, their protective stroma, angiogenesis and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. PI3Kδ Inhibitors as Immunomodulatory Agents for the Treatment of Lymphoma Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Seletalisib for Activated PI3Kδ Syndromes: Open-Label Phase 1b and Extension Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Handling of 6-Methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione: A Comprehensive Guide
Understanding the Hazard Profile
While a specific Safety Data Sheet (SDS) for 6-Methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is not available, an analysis of related pyrimidine compounds suggests that it should be handled with care. The primary hazards associated with similar compounds include:
-
Skin and Eye Irritation: Avoid contact with skin and eyes.[1][3] Direct contact may cause irritation.
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[4]
Given the fused pyridopyrimidine structure, it is prudent to treat this compound as potentially bioactive and handle it with appropriate precautions to minimize exposure. Pyridopyrimidine derivatives are explored for various therapeutic applications due to their biological activity, underscoring the need for caution.[5][6][7]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to prevent accidental exposure. The following table outlines the recommended PPE for handling this compound.
| PPE Component | Specifications and Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashes or aerosol generation.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected for integrity before each use and disposed of after handling the compound.[1] Proper glove removal technique is critical to avoid skin contamination. |
| Body Protection | A laboratory coat is required. For procedures with a higher risk of contamination, consider a chemically resistant apron or coveralls. |
| Respiratory Protection | For handling small quantities in a well-ventilated area or a chemical fume hood, respiratory protection may not be necessary. However, if there is a risk of generating dust or aerosols, a NIOSH-approved respirator (e.g., N95 or higher) should be used.[4] |
PPE Donning and Doffing Workflow
Proper sequencing of donning and doffing PPE is crucial to prevent cross-contamination.
Sources
- 1. angenechemical.com [angenechemical.com]
- 2. 2,4(1H,3H)-Pyrimidinedione, 3,6-dimethyl- | C6H8N2O2 | CID 88193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. capotchem.cn [capotchem.cn]
- 5. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of novel pyridopyrimidine derivatives with anchoring non-coplanar aromatic extensions of EGFR inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
